molecular formula C9H20O B011279 Isononyl alcohol CAS No. 27458-94-2

Isononyl alcohol

Numéro de catalogue: B011279
Numéro CAS: 27458-94-2
Poids moléculaire: 144.25 g/mol
Clé InChI: QDTDKYHPHANITQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Isononyl alcohol (INA), a clear, colorless branched-chain C9 alcohol (C 9 H 20 O), is a versatile chemical intermediate prized in industrial and polymer research. Its structure, produced via hydroformylation of octene, offers excellent stability and compatibility with various polymers and organic solvents, making it a foundational material for developing high-performance products . Primary Research Applications and Value: Plasticizer Synthesis: INA is a critical precursor for high-molecular-weight plasticizers like Diisononyl Phthalate (DINP) and non-phthalate alternatives such as Diisononyl Adipate (DINA) and Diisononyl Cyclohexanoate (DINCH). These compounds are essential for enhancing the flexibility, durability, and temperature resistance of Polyvinyl Chloride (PVC) in applications ranging from wires and cables to automotive interiors and synthetic leather . Surfactant and Solvent Applications: As a building block for non-ionic surfactants, INA offers superior emulsifying and wetting properties. It is valuable in formulating biodegradable cleaning agents, degreasers, and personal care products. Its solvency also makes it effective in coatings, inks, and as an extraction agent for lipids and other biomolecules in laboratory settings . Material Science and Polymer Research: Beyond plasticizers, INA serves as an intermediate in synthesizing lubricants and coatings, where it contributes to adhesion, weathering resistance, and performance under high-stress conditions. Its role in modifying the properties of polymers and stabilizing emulsions is a key area of scientific inquiry . Handling and Regulatory Compliance: This product is strictly for research purposes. It is not approved for diagnostic, therapeutic, or personal use. This compound is flammable (Flash Point: 98°C) and can cause serious eye and skin irritation. Researchers should consult the Safety Data Sheet (SDS) and adhere to all local regulations for safe handling, storage, and disposal .

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

7-methyloctan-1-ol
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InChI

InChI=1S/C9H20O/c1-9(2)7-5-3-4-6-8-10/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QDTDKYHPHANITQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H20O
Source PubChem
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DSSTOX Substance ID

DTXSID2058675
Record name 7-Methyl-1-octanol
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Molecular Weight

144.25 g/mol
Source PubChem
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Physical Description

Liquid
Record name Isononanol
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CAS No.

2430-22-0, 27458-94-2, 68526-84-1
Record name 7-Methyl-1-octanol
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Record name 1-Octanol, 7-methyl-
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Record name Isononyl alcohol
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Record name ISONONYL ALCOHOL
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Foundational & Exploratory

"Isononyl alcohol" chemical and physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Isononyl Alcohol: Properties, Reactivity, and Applications

Introduction

This compound (INA) is a nine-carbon, branched-chain primary alcohol that serves as a pivotal chemical intermediate in numerous industrial and research applications.[1][2] While its chemical formula is consistently C₉H₂₀O, the term "this compound" does not refer to a single, defined molecule but rather to a complex mixture of isomers.[3][4] This isomeric nature is a direct result of its manufacturing process and is fundamental to its unique physical and chemical properties.

Primarily produced via the hydroformylation of octene isomers, INA is a colorless, odorous, and flammable liquid.[5] It exhibits low solubility in water but is miscible with most organic solvents.[5] Its most significant commercial role is as a precursor for the synthesis of high-molecular-weight plasticizers, such as diisononyl phthalate (DINP) and diisononyl adipate (DINA), which are essential for imparting flexibility to polyvinyl chloride (PVC) products used in automotive, construction, and electrical cabling industries.[6][7]

Beyond its role in polymer chemistry, INA's properties make it a valuable component in the formulation of surfactants, lubricants, coatings, and as a solvent in chemical synthesis.[6][8] For researchers and drug development professionals, understanding the nuanced properties of INA is crucial for its application in areas such as enhancing the solubility of hydrophobic compounds, stabilizing emulsions for drug delivery systems, and serving as a versatile solvent in organic synthesis.[9] This guide provides a comprehensive technical overview of the core physical and chemical properties of this compound, its synthesis, reactivity, and analytical characterization.

Molecular Structure and Isomerism

The defining characteristic of commercial this compound is that it is a mixture of C9 primary alcohol isomers.[3] The specific composition of this mixture is dependent on the octene feedstock used in its synthesis. The most common isomers include various methyl-substituted octanols and dimethyl-substituted heptanols.[10] For instance, 7-methyloctan-1-ol is a frequently cited specific isomer.[2][11] Another significant component of some commercial isononanol mixtures is 3,5,5-trimethyl-1-hexanol.[8]

The branched nature of these isomers is critical to the functionality of INA and its derivatives. In plasticizers, the branching disrupts polymer chain packing, enhancing flexibility more efficiently than linear-chain alcohols.[9] In surfactants, this branching influences surface tension, wetting, and foaming properties, often leading to improved degreasing and wetting performance compared to linear counterparts.[12][13]

G cluster_INA This compound (C9H20O) cluster_isomers Common Isomers INA General Structure: Branched C9H19-OH 7M1O 7-methyloctan-1-ol INA->7M1O e.g. 355T1H 3,5,5-trimethyl-1-hexanol INA->355T1H e.g. Other Other Methyl-Octanols & Dimethyl-Heptanols INA->Other e.g.

Caption: Common Isomers of this compound.

Industrial Synthesis

The primary route for the industrial production of this compound is a two-step process rooted in oxo-synthesis.[14][15] This method offers high selectivity and is scalable for bulk chemical manufacturing.

  • Hydroformylation of Octenes: The process begins with a feedstock of isomeric octenes, which are typically produced by the dimerization of butenes.[1] These octenes react with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst. While historical methods relied on high-pressure cobalt catalysts, modern processes often utilize more efficient rhodium-based catalysts that operate under lower pressure and temperature conditions, leading to fewer byproducts.[14][15] This reaction, known as hydroformylation or the oxo process, adds a formyl group (-CHO) and a hydrogen atom across the double bond of the octene, yielding a mixture of isononyl aldehydes.[14]

  • Hydrogenation of Aldehydes: The resulting isononyl aldehyde mixture is then hydrogenated in a subsequent step. In the presence of a hydrogenation catalyst (e.g., nickel or copper chromite), the aldehyde group is reduced to a primary alcohol group (-CH₂OH), yielding the final this compound product.[10][16]

G Butenes Butenes Octenes Octenes Butenes->Octenes Dimerization Aldehydes Isononyl Aldehydes Octenes->Aldehydes Hydroformylation (Oxo Process) Syngas Synthesis Gas (CO + H2) Syngas->Aldehydes INA This compound Aldehydes->INA Hydrogenation Hydrogen Hydrogen (H2) Hydrogen->INA

Caption: Industrial Synthesis of this compound.

Physical Properties

The physical properties of this compound are crucial for its handling, storage, and application. As a mixture of isomers, the values presented are often ranges or typical values rather than those of a single pure compound.

PropertyValueUnitSignificance in R&D
Appearance Clear, Colorless Liquid-Purity indicator; essential for formulations where color is critical.[17]
Molecular Weight 144.25 g/mol Foundational for stoichiometric calculations in synthesis.[9]
Boiling Point 193 - 215°CLow volatility is beneficial for high-temperature applications and reduces emissions.[1]
Melting Point Approx. -30 to -70°CRemains liquid under most laboratory conditions, simplifying handling.[18][19]
Density / Specific Gravity 0.83 - 0.839g/cm³ at 20°CImportant for fluid dynamics, formulation calculations, and mass-to-volume conversions.[3]
Dynamic Viscosity 12.7 - 13.2mPa·s at 20°CInfluences flow behavior, mixing efficiency, and processing in formulations.[3][18]
Refractive Index 1.435 - 1.4362nD at 20-25°CUsed as a rapid, non-destructive method for quality control and purity assessment.[3][18]
Solubility in Water 0.02 - 0.25g/L at 20°CVery low solubility highlights its hydrophobic nature, key for its role in emulsions and as a non-polar solvent.[3][18]
Solubility in Organics Soluble-Miscible with most common organic solvents, making it a versatile medium for synthesis and cleaning.[5]
Vapor Pressure 0.057 - 0.119mmHg at 25°CLow vapor pressure contributes to a high flash point and lower inhalation exposure risk.[17][19]
Flash Point 80 - 94°CIndicates it is a combustible liquid, requiring safe handling away from ignition sources.[18][19]
Autoignition Temperature Approx. 280°CDefines the temperature at which it will ignite without an external spark.[18]

Chemical Properties and Reactivity

This compound exhibits chemical behaviors typical of a primary alcohol, with its reactivity centered around the hydroxyl (-OH) group. The branched alkyl chain can introduce steric hindrance, which may influence reaction rates compared to linear alcohols.

  • Esterification: This is the most commercially significant reaction of INA. It reacts with carboxylic acids or their derivatives (like anhydrides) to form esters. The reaction with phthalic anhydride produces diisononyl phthalate (DINP), a widely used plasticizer.[9] This reaction is typically acid-catalyzed.

  • Oxidation: INA can be oxidized to form isononyl aldehydes or, under stronger conditions, isononanoic acids.[9] This provides a synthetic route to other C9 functionalized molecules.

  • Surfactant Properties: INA can act as a nonionic surfactant, reducing the surface tension of liquids.[9] This property is leveraged in cleaning formulations and for stabilizing emulsions and suspensions, which is highly relevant in drug delivery research to enhance the solubility of hydrophobic active pharmaceutical ingredients (APIs).

  • Other Reactions: Like other primary alcohols, INA can undergo dehydration to form alkenes and react with phosphorus halides to generate isononyl halides. It is reactive with strong oxidants, inorganic acids, and acid anhydrides.[19]

G INA This compound (R-CH2OH) Ester Isononyl Ester (Plasticizer) (R-CH2OC(O)R') INA->Ester Aldehyde Isononyl Aldehyde (R-CHO) INA->Aldehyde Acid Carboxylic Acid (R'-COOH) Acid->Ester + Oxidant Oxidizing Agent Oxidant->Aldehyde +

Caption: Key Reaction Pathways of this compound.

Experimental Protocol: Purity and Isomer Profile by Gas Chromatography (GC)

To ensure the quality and consistency of this compound for research or industrial use, Gas Chromatography (GC) is the standard analytical method. This protocol outlines a self-validating system for determining the purity and isomeric distribution of an INA sample.

1. Objective: To quantify the purity of this compound and characterize the distribution of its major isomers using a Flame Ionization Detector (FID).

2. Materials and Equipment:

  • Gas Chromatograph with FID

  • Capillary GC Column (e.g., DB-5, HP-5ms, or similar non-polar column, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • High-purity carrier gas (Helium or Hydrogen)

  • High-purity FID gases (Hydrogen and Air)

  • Volumetric flasks and pipettes

  • Autosampler vials with septa

  • This compound sample

  • High-purity solvent (e.g., acetone or dichloromethane) for dilution

  • Internal standard (e.g., n-dodecane), if absolute quantification is required.

3. Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

    • If using an internal standard, add the appropriate amount.

    • Dilute to the mark with the chosen solvent and mix thoroughly. A typical concentration is ~1% (w/v).

    • Transfer an aliquot to an autosampler vial.

  • GC Instrument Setup and Conditions:

    • Injector: Split mode (e.g., 50:1 split ratio), Temperature: 250°C.

    • Oven Program:

      • Initial Temperature: 80°C, hold for 2 minutes.

      • Ramp: Increase at 10°C/minute to 240°C.

      • Final Hold: Hold at 240°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Detector (FID): Temperature: 280°C.

  • System Validation and Calibration:

    • Perform a solvent blank injection to ensure no interfering peaks are present.

    • Inject a known standard or previously characterized batch of INA to verify retention times and peak shapes. This confirms system suitability.

    • For quantitative analysis, a multi-point calibration curve should be generated using standards of known concentration.

  • Sample Analysis:

    • Inject 1 µL of the prepared sample onto the GC system.

    • Acquire the chromatogram for the full duration of the oven program.

4. Data Analysis:

  • Purity Assessment: Integrate all peaks in the chromatogram. Calculate the area percent of the main this compound isomer peaks relative to the total area of all peaks. Purity (%) = (Sum of INA isomer peak areas / Total peak area) x 100.

  • Isomer Distribution: The resulting chromatogram will show a cluster of peaks corresponding to the different C9 alcohol isomers. The area percent of each individual peak within this cluster represents its relative abundance in the mixture.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions.[17][19]

  • Personal Protective Equipment (PPE): Use of chemical-resistant gloves, safety goggles, and lab coats is mandatory to prevent skin and eye contact.[6][20]

  • Handling: Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[6][21] Use non-sparking tools and avoid sources of ignition.[19]

  • Storage: Store in a cool, well-ventilated area in tightly sealed containers, away from strong oxidizing agents and sources of ignition.[6][19]

  • First Aid: In case of skin contact, wash the affected area with soap and water.[18] For eye contact, flush with plenty of water for at least 15 minutes.[18] If inhaled, move to fresh air.[21] Seek medical attention if irritation persists.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not release into the environment.[19]

References

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Sources

The Synthesis of Isononyl Alcohol: A Technical Guide to Pathways and Mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Industrial Significance of Isononyl Alcohol

This compound (INA) represents a class of branched-chain, nine-carbon primary alcohols that are pivotal intermediates in the chemical industry.[1] While not a single compound, INA is a complex mixture of isomers, the composition of which is dictated by the specifics of its synthesis.[1] Its primary application lies in the production of high-molecular-weight plasticizers, most notably diisononyl phthalate (DINP), which imparts flexibility and durability to polyvinyl chloride (PVC) products.[2] These applications span a wide range of consumer and industrial goods, including automotive interiors, wire and cable insulation, flooring, and roofing membranes. The versatility of this compound also extends to its use as a precursor for surfactants and as a solvent in various formulations.[3] This guide provides an in-depth exploration of the core synthesis pathways for this compound, with a focus on the underlying reaction mechanisms, catalytic systems, and process parameters that are critical for researchers, scientists, and professionals in drug development and chemical manufacturing.

Part 1: The Dominant Industrial Pathway: The Oxo Process

The cornerstone of industrial this compound production is the "oxo process," a two-step method that first involves the hydroformylation of an eight-carbon olefin (octene) to a nine-carbon aldehyde (isononyl aldehyde), followed by the hydrogenation of this aldehyde to the final alcohol product.[4][5]

Feedstock Generation: The Dimerization of Butenes to Octenes

The primary feedstock for this compound synthesis is a mixture of octene isomers.[3] These octenes are typically produced through the dimerization of butenes, which are readily available from petrochemical sources.[3] This dimerization can be catalyzed by various systems, with nickel-based catalysts being prominent in industrial applications.[6]

The mechanism of nickel-catalyzed butene dimerization is complex and can proceed through several pathways, including the Cossee-Arlman mechanism.[4] This mechanism involves the coordination of butene to a nickel-hydride active site, followed by insertion of the olefin into the Ni-H bond to form a nickel-alkyl intermediate. A second butene molecule then coordinates and inserts into the nickel-alkyl bond, forming a C8 nickel complex. Subsequent β-hydride elimination releases the octene isomer and regenerates the nickel-hydride catalyst, allowing the cycle to continue.[4] The specific octene isomers formed are dependent on the catalyst system and reaction conditions employed.

Caption: Generalized workflow for butene dimerization to octenes.

Step 1: Hydroformylation of Octenes to Isononyl Aldehyde

Hydroformylation, or the oxo reaction, is the core process where a formyl group (-CHO) and a hydrogen atom are added across the double bond of the octene feedstock.[7] This reaction is catalyzed by transition metal complexes, primarily those of cobalt and rhodium.[7]

The original industrial hydroformylation processes relied on cobalt catalysts, typically using dicobalt octacarbonyl (Co₂(CO)₈) as the precursor, which forms the active catalyst, hydridocobalt tetracarbonyl (HCo(CO)₄), under reaction conditions.[3][8]

Mechanism: The catalytic cycle for cobalt-catalyzed hydroformylation, often referred to as the Heck-Breslow mechanism, proceeds through the following key steps:[4][8]

  • Catalyst Formation: The Co₂(CO)₈ precatalyst reacts with hydrogen to form two equivalents of the active catalyst, HCo(CO)₄.

  • CO Dissociation and Olefin Coordination: A carbonyl ligand dissociates from HCo(CO)₄ to create a vacant coordination site, which is then occupied by an octene molecule.

  • Migratory Insertion: The coordinated octene inserts into the cobalt-hydride bond, forming a cobalt-alkyl intermediate. This step determines the isomeric nature of the resulting aldehyde.

  • CO Coordination: A molecule of carbon monoxide coordinates to the cobalt center.

  • Acyl Formation: The alkyl group migrates to a carbonyl ligand, forming a cobalt-acyl complex.

  • Hydrogenolysis: The cobalt-acyl species reacts with hydrogen in an oxidative addition step, leading to the formation of a dihydrido-acyl-cobalt complex.

  • Reductive Elimination: The final isononyl aldehyde product is eliminated, regenerating the active cobalt catalyst.[4]

Cobalt_Hydroformylation A HCo(CO)₄ B HCo(CO)₃ A->B -CO B->A +CO C HCo(CO)₃(Octene) B->C +Octene C->B -Octene D C₉H₁₉Co(CO)₃ C->D Migratory Insertion E C₉H₁₉Co(CO)₄ D->E +CO F (C₉H₁₉CO)Co(CO)₃ E->F Acyl Formation G (C₉H₁₉CO)Co(H)₂(CO)₃ F->G +H₂ G->A Reductive Elimination + Isononyl Aldehyde

Caption: Cobalt-catalyzed hydroformylation cycle (Heck-Breslow).

Modern hydroformylation processes predominantly utilize rhodium-based catalysts, which offer significantly higher activity and selectivity under milder reaction conditions (lower pressures and temperatures) compared to their cobalt counterparts.[2][7] These catalysts typically consist of a rhodium center coordinated to phosphine or phosphite ligands.

Mechanism: The catalytic cycle for rhodium-catalyzed hydroformylation is analogous to the cobalt-based process but with some key differences influenced by the ligand sphere:

  • Active Catalyst Formation: A rhodium precursor, such as [Rh(acac)(CO)₂], reacts with syngas and phosphine ligands to form the active hydridorhodium species, [HRh(CO)₂(PR₃)₂].

  • Ligand Dissociation and Olefin Coordination: Dissociation of a phosphine or carbonyl ligand creates a vacant site for the coordination of the octene substrate.

  • Migratory Insertion: The octene inserts into the Rh-H bond to form a rhodium-alkyl intermediate. The steric and electronic properties of the phosphine ligands play a crucial role in directing the regioselectivity of this step, favoring the formation of the desired linear aldehyde.

  • CO Coordination and Acyl Formation: A molecule of CO coordinates to the rhodium, followed by migratory insertion of the alkyl group onto the carbonyl to form a rhodium-acyl complex.

  • Hydrogenolysis and Reductive Elimination: The rhodium-acyl species undergoes oxidative addition with H₂ followed by reductive elimination of the isononyl aldehyde product, regenerating the active rhodium-hydride catalyst.[9]

Rhodium_Hydroformylation A HRh(CO)(PR₃)₂ B HRh(CO)(PR₃)(Octene) A->B +Octene, -PR₃ B->A -Octene, +PR₃ C C₉H₁₉Rh(CO)(PR₃) B->C Migratory Insertion D C₉H₁₉Rh(CO)₂(PR₃) C->D +CO E (C₉H₁₉CO)Rh(CO)(PR₃) D->E Acyl Formation F (C₉H₁₉CO)Rh(H)₂(CO)(PR₃) E->F +H₂ F->A Reductive Elimination + Isononyl Aldehyde

Caption: Simplified rhodium-catalyzed hydroformylation cycle.

FeatureCobalt-Catalyzed ProcessRhodium-Catalyzed Process
Catalyst Hydridocobalt tetracarbonyl (HCo(CO)₄)Rhodium complexes with phosphine/phosphite ligands
Pressure High (100-400 bar)[10]Low (10-100 atm)[4]
Temperature High (100-250 °C)[10]Moderate (40-200 °C)[4]
Activity LowerSignificantly Higher
Selectivity (linear:branched) ModerateHigh (influenced by ligands)[7]
Catalyst Cost LowerHigher[11]
Step 2: Hydrogenation of Isononyl Aldehyde to this compound

The final step in the oxo process is the hydrogenation of the isononyl aldehyde mixture to the corresponding isononyl alcohols.[5] This is a reduction reaction where hydrogen is added across the carbonyl double bond.

This conversion is typically carried out using heterogeneous catalysts, such as Raney nickel or supported precious metal catalysts (e.g., palladium or ruthenium on carbon), in a fixed-bed reactor.[12] The reaction is performed under hydrogen pressure and at elevated temperatures.

Part 2: Alternative Synthesis Pathway: The Prins Reaction

An alternative route to this compound involves the Prins reaction, which is the acid-catalyzed condensation of an alkene with an aldehyde.[13] In the context of this compound synthesis, this involves the reaction of isooctene with formaldehyde.[6]

Mechanism: The Prins reaction is initiated by the protonation of the formaldehyde by an acid catalyst, which then undergoes an electrophilic attack on the isooctene double bond.[13] This forms a carbocation intermediate which can then be trapped by a nucleophile, such as water, to form a 1,3-diol. Subsequent dehydration and hydrogenation steps would be required to arrive at the final this compound product. The specific reaction conditions, including the choice of acid catalyst and the presence or absence of water, can significantly influence the product distribution.[14]

Prins_Reaction cluster_0 Prins Reaction cluster_1 Downstream Processing Isooctene Isooctene Carbocation Carbocation Intermediate Isooctene->Carbocation Formaldehyde Formaldehyde Formaldehyde->Carbocation Acid Acid Catalyst Acid->Carbocation Product Intermediate Product (e.g., 1,3-Diol) Carbocation->Product Hydrogenation Hydrogenation Product->Hydrogenation INA This compound Hydrogenation->INA

Caption: Overview of the Prins reaction pathway to this compound.

Part 3: Experimental Protocols

The following protocols are illustrative and should be adapted and optimized based on available laboratory equipment and safety protocols.

Protocol 1: Laboratory-Scale Synthesis of Isononyl Aldehyde via Hydroformylation

Objective: To synthesize isononyl aldehyde from a mixed octene feedstock using a rhodium-based catalyst in a high-pressure reactor.

Materials:

  • High-pressure autoclave reactor (e.g., Parr reactor) with magnetic stirring, gas inlet, and temperature control.

  • Mixed octenes (feedstock)

  • Rhodium catalyst precursor (e.g., [Rh(acac)(CO)₂])

  • Triphenylphosphine (PPh₃) or other suitable ligand

  • Toluene (solvent)

  • Syngas (1:1 mixture of CO and H₂)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reactor Preparation: Ensure the autoclave is clean, dry, and has been leak-tested.

  • Charging the Reactor: In a glovebox or under an inert atmosphere, charge the reactor with the rhodium precursor, the phosphine ligand, and the toluene solvent.

  • Adding the Substrate: Add the mixed octenes to the reactor.

  • Sealing and Purging: Seal the reactor and purge several times with nitrogen or argon to remove any air.

  • Pressurization and Heating: Pressurize the reactor with syngas to the desired pressure (e.g., 20 bar). Begin stirring and heat the reactor to the target temperature (e.g., 100 °C).

  • Reaction Monitoring: Monitor the reaction progress by observing the pressure drop as the syngas is consumed. Maintain a constant pressure by feeding additional syngas as needed. Samples may be carefully withdrawn at intervals for analysis by gas chromatography (GC).

  • Cooldown and Depressurization: Once the reaction is complete (as determined by GC analysis or cessation of gas uptake), cool the reactor to room temperature. Carefully vent the excess syngas in a fume hood.

  • Product Recovery: Open the reactor and collect the liquid product mixture containing isononyl aldehyde.

Protocol 2: Hydrogenation of Isononyl Aldehyde to this compound

Objective: To reduce the isononyl aldehyde product from the hydroformylation step to this compound.

Materials:

  • High-pressure hydrogenation reactor (can be the same as for hydroformylation).

  • Crude isononyl aldehyde mixture.

  • Hydrogenation catalyst (e.g., 5% Pd/C or Raney Nickel).

  • Ethanol (solvent, if necessary).

  • Hydrogen gas.

Procedure:

  • Reactor Preparation: Ensure the reactor is clean and dry.

  • Charging the Reactor: Charge the reactor with the crude isononyl aldehyde and the hydrogenation catalyst. If the aldehyde is very viscous, a solvent like ethanol can be added.

  • Sealing and Purging: Seal the reactor and purge several times with nitrogen, followed by several purges with hydrogen.

  • Pressurization and Heating: Pressurize the reactor with hydrogen to the desired pressure (e.g., 30 bar). Begin stirring and heat the reactor to the target temperature (e.g., 80-120 °C).

  • Reaction Monitoring: Monitor the reaction by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

  • Cooldown and Depressurization: Cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Product Recovery and Purification: Open the reactor and filter the reaction mixture to remove the heterogeneous catalyst. The resulting crude this compound can be purified by fractional distillation under reduced pressure.[15]

Part 4: Purification and Analysis

Purification of this compound

The crude this compound product from the synthesis will contain a mixture of isomers, unreacted starting materials, and potentially high-boiling byproducts. The primary method for purification is fractional distillation under reduced pressure .[13][15] This technique is employed to separate components with close boiling points and to avoid thermal degradation of the alcohol at high temperatures.[16] A fractionating column with a high number of theoretical plates is essential for achieving good separation of the various this compound isomers.[13]

Analytical Characterization

The characterization of the this compound product mixture is crucial for quality control and for understanding the outcome of the synthesis.

  • Gas Chromatography (GC): GC, typically with a flame ionization detector (GC-FID), is the workhorse technique for analyzing the composition of the this compound product.[17] It allows for the quantification of the different isomers present, as well as the detection of impurities such as unreacted aldehydes or starting materials.[17]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used to identify the individual isomeric components of the mixture by providing both retention time data and mass spectra, which can be compared to spectral libraries for structural elucidation.

  • High-Performance Liquid Chromatography (HPLC): While less common for this application, HPLC can be used for the separation of non-volatile impurities or for the analysis of derivatives of this compound.[18][19]

Conclusion

The synthesis of this compound is a mature and highly optimized industrial process, with the rhodium-catalyzed hydroformylation of octenes being the state-of-the-art method. This pathway offers high efficiency and selectivity, allowing for the large-scale production of this vital chemical intermediate. Alternative routes, such as the Prins reaction, offer intriguing possibilities for future process development, potentially utilizing different feedstocks or offering unique isomeric distributions. A thorough understanding of the underlying reaction mechanisms, the role of catalysis, and the influence of process parameters is essential for any scientist or researcher working in this field, whether for process optimization, the development of novel catalysts, or the exploration of new applications for this versatile class of alcohols.

References

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  • Haas K. 14.3.2: Hydroformylation. Chemistry LibreTexts. Published May 3, 2023. Accessed January 8, 2026. [Link]8]
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  • Comparison of octene hydroformylation with various ligands. Conversions... ResearchGate. [Link]. Accessed January 8, 2026.[24]
  • Zuidema E, Escorihuela L, et al. The rate-determining step in the rhodium-xantphos-catalysed hydroformylation of 1-octene. Chemistry. 2008;14(6):1843-1853. doi:10.1002/chem.200700727[25]
  • Cobalt-Catalyzed Hydroformylation of Alkenes: Generation and Recycling of the Carbonyl Species, and Catalytic Cycle. Request PDF. ResearchGate. [Link]. Accessed January 8, 2026.[3]
  • Rhodium-BiPhePhos catalyzed hydroformylation studied by operando FTIR spectroscopy: Catalyst activation and rate determining step. Semantic Scholar. [Link]. Accessed January 8, 2026.[26]
  • Process for producing isononyl aldehyde from mixed octene and synthetic gas. Eureka. [Link]. Accessed January 8, 2026.[27]
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  • Fablet P, Fernandez-Martinez MD, et al. Highly (regio)selective hydroformylation of olefins using self-assembling phosphines. Org Biomol Chem. Published online June 6, 2024. doi:10.1039/D4OB00714J[28]
  • Highly (regio)selective hydroformylation of olefins using self-assembling phosphines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]. Accessed January 8, 2026.[29]
  • Rhodium-Catalyzed Formylation of Unactivated Alkyl Chlorides to Aldehydes. PMC. NIH. [Link]. Accessed January 8, 2026.[30]
  • Highly selective tandem isomerization–hydroformylation reaction of trans-4-octene to n-nonanal with rhodium-BIPHEPHOS catalysis. Request PDF. ResearchGate. [Link]. Accessed January 8, 2026.[31]
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"Isononyl alcohol" isomeric composition and analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Isomeric Composition and Analysis of Isononyl Alcohol

Authored by: A Senior Application Scientist

Foreword: The Complex Identity of this compound

This compound (INA) is a cornerstone of the chemical industry, pivotal in the synthesis of plasticizers, surfactants, and other specialty chemicals. However, the term "this compound" is a commercial simplification. It does not refer to a single, discrete molecule but rather to a complex mixture of C9 branched-chain primary alcohols. The specific isomeric distribution of this mixture is a direct function of its manufacturing process and the olefin feedstock used. This isomeric fingerprint dictates the physicochemical properties of the INA and, consequently, the performance of its derivatives. For researchers and drug development professionals, where precision and predictability are paramount, understanding and quantifying this isomeric composition is not merely an academic exercise—it is a critical aspect of quality control, process optimization, and кінцевий product performance.

This guide provides a comprehensive exploration of the isomeric landscape of this compound. We will delve into the synthetic pathways that give rise to its complexity, detail the state-of-the-art analytical methodologies for its characterization, and offer insights into the interpretation of the resulting data. The protocols and explanations herein are grounded in established principles and validated practices to ensure reliability and reproducibility.

The Genesis of Complexity: Synthesis and Isomer Formation

The predominant route for the industrial production of this compound is the hydroformylation, or "oxo process," of C8 olefin streams, followed by hydrogenation. The choice of C8 olefin feedstock is the primary determinant of the final isomeric distribution in the C9 alcohol product.

The most common feedstock is octene, itself a complex mixture of isomers derived from the dimerization of butenes. The initial butene source (e.g., raffinate-1 or raffinate-2) influences the composition of the resulting octenes. The subsequent hydroformylation step, which involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of the octene isomers, further amplifies the isomeric complexity.

The reaction can proceed via either a linear or a branched addition, leading to a multitude of C9 aldehyde intermediates. The final step is the hydrogenation of these aldehydes to their corresponding primary alcohols. The catalyst used in the hydroformylation step (e.g., cobalt or rhodium-based) and the process conditions (temperature, pressure) can influence the ratio of linear to branched products, thereby steering the final isomeric composition of the this compound.

The result is a highly branched product, with the main components being various dimethylheptanols and ethylheptanols. For instance, hydroformylation of di-n-butene yields a mixture rich in 3,5-dimethylheptan-1-ol and 4,5-dimethylheptan-1-ol, among other isomers.

G cluster_0 Feedstock Preparation cluster_1 Oxo Process cluster_2 Resulting Isomers (Examples) Butenes Butene Isomers (from Raffinate) Dimerization Dimerization (e.g., Ni Catalyst) Butenes->Dimerization Octenes C8 Olefin Isomers (e.g., di-n-butene) Dimerization->Octenes Hydroformylation Hydroformylation (CO, H2, Catalyst) Octenes->Hydroformylation Syngas (CO + H2) Aldehydes C9 Aldehyde Isomers Hydroformylation->Aldehydes Hydrogenation Hydrogenation (H2, Catalyst) Aldehydes->Hydrogenation INA This compound (Isomer Mixture) Hydrogenation->INA DMH Dimethylheptanols INA->DMH EH Ethylheptanols INA->EH MPH Methyl-n-octanols INA->MPH caption Figure 1. Synthesis pathway of this compound via the oxo process.

Caption: Figure 1. Synthesis pathway of this compound via the oxo process.

Analytical Deconvolution: Methodologies for Isomer Characterization

Resolving the complex isomeric mixture of this compound requires high-resolution analytical techniques. The primary challenge lies in separating and identifying structurally similar molecules. Gas chromatography is the cornerstone of INA analysis due to its high resolving power for volatile compounds.

High-Resolution Gas Chromatography (GC)

Gas chromatography, particularly with a high-resolution capillary column, is the most effective technique for separating the various C9 alcohol isomers. The choice of the stationary phase is critical for achieving optimal separation.

Causality Behind Method Selection: A non-polar or mid-polar stationary phase is typically chosen for the separation of alcohols. A long column (e.g., 50-100 meters) with a narrow internal diameter (e.g., 0.25 mm) enhances the resolution, allowing for the separation of closely eluting isomers. The use of a flame ionization detector (FID) is standard for quantification due to its robustness and linear response to hydrocarbons. For unequivocal identification, coupling the GC to a mass spectrometer (GC-MS) is essential. The fragmentation patterns of the isomers, while often similar, can provide the necessary structural information for positive identification, especially when compared against a spectral library or known standards.

Experimental Protocol: GC-MS Analysis of this compound

Objective: To separate, identify, and quantify the isomeric composition of an this compound sample.

Instrumentation:

  • Gas Chromatograph with a capillary column inlet

  • Mass Spectrometer (Electron Ionization - EI)

  • High-resolution capillary column (e.g., DB-5ms, 60 m x 0.25 mm ID, 0.25 µm film thickness)

  • Autosampler

Reagents and Materials:

  • This compound sample

  • High-purity solvent for dilution (e.g., Hexane or Dichloromethane, GC grade)

  • Internal standard (e.g., n-Decanol) for quantification

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

    • Add a known amount of the internal standard (e.g., n-Decanol).

    • Dilute to the mark with the chosen solvent and mix thoroughly. A typical final concentration would be around 1% (w/v).

  • GC-MS Instrument Setup:

    • Inlet: Split mode (e.g., 50:1 split ratio) at 250°C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 5 minutes.

      • Ramp: Increase to 220°C at a rate of 3°C/min.

      • Hold: Maintain at 220°C for 10 minutes.

    • MS Interface Temperature: 280°C.

    • MS Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: m/z 35-250.

  • Data Acquisition:

    • Inject 1 µL of the prepared sample into the GC-MS system.

    • Start the data acquisition.

  • Data Analysis:

    • Identify the peaks corresponding to the different this compound isomers based on their retention times and mass spectra.

    • Compare the obtained mass spectra with a reference library (e.g., NIST) for tentative identification.

    • Quantify each isomer by integrating its peak area relative to the peak area of the internal standard.

Self-Validating System: The use of an internal standard is crucial for ensuring the trustworthiness of the quantification. The internal standard corrects for variations in injection volume and detector response, making the results more robust and reproducible. The consistent retention times and mass spectra of the isomers across multiple runs validate the stability of the analytical system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While GC-MS is excellent for separation and identification, ¹H and ¹³C NMR spectroscopy can provide valuable complementary information about the overall structural characteristics of the isomer mixture, such as the degree of branching and the types of alkyl groups present. It can be particularly useful for characterizing the bulk material without separation.

Data Summary: Comparison of Analytical Techniques
TechniquePrincipleAdvantagesLimitations
GC-FID Separation by boiling point and polarity; detection by ion formation in a flame.Robust, excellent for quantification, wide linear range.Does not provide structural information for identification.
GC-MS Separation by GC; identification by mass-to-charge ratio of ionized fragments.Provides definitive structural identification.Quantification can be less precise than FID; requires spectral libraries for identification.
NMR Nuclear spin alignment in a magnetic field.Provides detailed structural information of the bulk material, non-destructive.Complex spectra for mixtures, less sensitive than GC, not suitable for separating individual isomers.

Data Interpretation and Reporting

The output from a GC-MS analysis will be a chromatogram showing a series of peaks, each representing a different isomer.

G cluster_0 Analytical Workflow Sample INA Sample + Internal Standard GCMS GC-MS Analysis Sample->GCMS Chromatogram Raw Chromatogram (Signal vs. Time) GCMS->Chromatogram Integration Peak Integration (Area Calculation) Chromatogram->Integration Identification Mass Spectral Library Comparison Chromatogram->Identification Quantification Relative Response Factor Calculation Integration->Quantification Identification->Quantification Report Isomer Distribution Report (Weight %) Quantification->Report caption Figure 2. Workflow for GC-MS data analysis and reporting.

Caption: Figure 2. Workflow for GC-MS data analysis and reporting.

Interpretation Steps:

  • Peak Identification: Each peak in the chromatogram is analyzed. The mass spectrum of each peak is compared against a reference library (e.g., NIST/Wiley) to tentatively identify the isomer. Confirmation may require the synthesis or purchase of analytical standards.

  • Quantification: The area of each identified isomer peak is integrated. The concentration of each isomer is then calculated relative to the known concentration of the internal standard, using relative response factors if necessary.

  • Reporting: The final report should present the relative percentage (w/w %) of each identified isomer, along with their retention times and key mass spectral fragments. A representative chromatogram should also be included.

Conclusion

The isomeric composition of this compound is a complex but critical parameter that governs its physical and chemical properties. A thorough understanding of its synthesis is key to appreciating the origin of this complexity. High-resolution gas chromatography coupled with mass spectrometry stands as the definitive analytical technique for the detailed characterization of INA. By employing robust, well-validated analytical protocols, researchers and industry professionals can ensure the quality, consistency, and performance of this compound and its derivatives in their specific applications. The methodologies and insights provided in this guide serve as a reliable framework for achieving this critical analytical objective.

References

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"Isononyl alcohol" solubility in various organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of Isononyl Alcohol in Organic Solvents

Authored by: A Senior Application Scientist

Introduction: Understanding this compound

This compound (INA) is a primary alcohol characterized by a nine-carbon branched alkyl chain.[1] Typically produced via the hydroformylation of octene isomers, commercial INA is a mixture of various C9 alcohol isomers, with 7-methyloctan-1-ol being a prominent example.[1][2] This structure, featuring a long, non-polar hydrocarbon tail and a polar hydroxyl (-OH) head, dictates its chemical behavior and, most critically for many applications, its solubility profile.[3] It presents as a clear, colorless liquid with a mild odor and is a key intermediate in the synthesis of high-molecular-weight plasticizers, such as diisononyl phthalate (DINP), and serves as a versatile solvent in coatings, inks, and extraction processes.[4][5]

This guide provides a detailed exploration of the solubility of this compound in various organic solvents, grounded in the fundamental principles of intermolecular forces. It is designed for researchers, scientists, and drug development professionals who leverage solvent systems in their work.

The Theoretical Framework of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This adage is a simplified expression of the complex interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For an alcohol like INA, three primary forces are at play:

  • Hydrogen Bonding : The hydroxyl (-OH) group is the most significant feature of an alcohol's polarity. The electronegative oxygen atom creates a dipole, leaving the hydrogen atom with a partial positive charge. This allows INA to act as both a hydrogen bond donor (via its H) and acceptor (via its O lone pairs).[6][7] This is the dominant interaction in polar, protic solvents.

  • Dipole-Dipole Interactions : The polar -OH group also allows for weaker dipole-dipole interactions with other polar molecules.[3]

  • Van der Waals Dispersion Forces : The extensive nine-carbon alkyl chain is non-polar and interacts primarily through transient, induced dipoles known as van der Waals forces.[3][6] These forces are the primary mode of interaction with non-polar solvents.

The solubility of this compound in a given solvent is determined by the balance between its hydrophilic (-OH) and hydrophobic (C9H19-) moieties. While the hydroxyl group promotes solubility in polar solvents, the large, bulky alkyl chain dominates the molecule's character, making it largely hydrophobic.[8] This is why INA has very limited solubility in water but is readily soluble in most organic solvents.[9]

cluster_polar Interaction with Polar Solvents (e.g., Ethanol) cluster_nonpolar Interaction with Non-Polar Solvents (e.g., Hexane) INA_P This compound (R-OH) HBond Hydrogen Bond Formation INA_P->HBond H-Bond Donor/ Acceptor Ethanol Ethanol (CH3CH2-OH) Ethanol->HBond H-Bond Donor/ Acceptor INA_NP This compound (C9H19- chain) VDW Van der Waals Forces INA_NP->VDW Dispersion Forces Hexane Hexane (C6H14) Hexane->VDW Dispersion Forces start Start: Prepare Materials prep_solvent 1. Add known mass of solvent to vessel start->prep_solvent equilibrate 2. Equilibrate system to target temperature (e.g., 25°C) prep_solvent->equilibrate titrate 3. Titrate with this compound while stirring constantly equilibrate->titrate observe 4. Observe solution for first sign of turbidity titrate->observe observe->titrate Solution Clear record 5. Record volume of INA added observe->record Cloud Point Reached calculate 6. Calculate solubility (e.g., g/100g solvent) record->calculate replicate 7. Repeat 3x for validation calculate->replicate replicate->titrate Perform Next Run end End: Report Average Solubility & Std. Dev. replicate->end Sufficient Data

Caption: Experimental workflow for solubility determination.

Applications in Research and Drug Development

The solubility characteristics of this compound are foundational to its utility in various scientific fields:

  • Solvent for Synthesis and Coatings: Its ability to dissolve a wide range of nonpolar and moderately polar compounds makes it an effective solvent for organic synthesis, as well as a carrier solvent in paints, lacquers, and inks. [5][10]* Extraction Agent: In laboratory settings, INA can be used for the extraction of biomolecules like lipids from biological samples. [10]* Plasticizer Precursor: The primary industrial use of INA is as a precursor to plasticizers. [4]Its solubility in the reaction media is crucial for efficient synthesis.

  • Surfactant and Emulsion Stabilizer: this compound can act as a nonionic surfactant, reducing the surface tension of liquids. This property is valuable for stabilizing emulsions and suspensions in various formulations. [10]* Drug Formulation: For hydrophobic drug compounds, INA can serve as a co-solvent or component in lipid-based drug delivery systems to enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs). [10]

Conclusion

This compound's solubility is defined by its amphiphilic nature—a balance between a dominant non-polar alkyl chain and a polar hydroxyl group. This duality renders it highly soluble in a vast array of organic solvents while remaining largely immiscible with water. Understanding the theoretical basis of its interactions and applying rigorous experimental protocols to quantify its solubility are essential for leveraging its full potential in research, chemical manufacturing, and pharmaceutical development.

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Isononyl Alcohol: A Cornerstone Precursor for High-Performance Plasticizer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Scientists

Abstract: Isononyl Alcohol (INA), a nine-carbon branched primary alcohol, serves as a critical intermediate in the chemical industry, particularly in the synthesis of high-performance plasticizers.[1][2] Its unique molecular structure is fundamental to producing plasticizers that impart essential properties like flexibility, durability, and low volatility to polymers, most notably Polyvinyl Chloride (PVC).[1] This technical guide provides a comprehensive overview of the role of this compound as a precursor in plasticizer synthesis. It delves into the core chemistry of esterification, details the synthesis workflow for the widely used Diisononyl Phthalate (DINP), explores the shift towards non-phthalate alternatives like Diisononyl Cyclohexane Dicarboxylate (DINCH), and examines the performance characteristics that make these plasticizers indispensable in applications ranging from automotive interiors to medical devices.[3][4][5]

Introduction to this compound (INA)

This compound is a clear, colorless liquid with the CAS number 27458-94-2.[1][3] It is not a single compound but a mixture of isomeric C9 primary alcohols.[6] This isomeric complexity arises from its industrial synthesis, which typically involves the dimerization of butenes to form octenes, followed by hydroformylation (the oxo process) to produce nonanal, and subsequent hydrogenation to yield the final alcohol mixture.[6] This branched structure is a key attribute, contributing significantly to the desirable properties of the plasticizers derived from it.[3]

1.1. Chemical and Physical Properties

The consistent quality and purity of INA are vital for downstream manufacturing of plasticizers, with purity levels often exceeding 98% for high-performance applications.[7]

PropertyValueReference
Chemical Formula C₉H₂₀O[6]
Molar Mass 144.258 g·mol⁻¹[6]
Appearance Clear, colorless liquid[1]
Boiling Point ~215 °C[6]
Density ~0.83 g/cm³[6]
CAS Number 27458-94-2[1]

1.2. Industrial Significance as a Plasticizer Precursor

The vast majority of commercially produced this compound—over 80% globally—is used as a feedstock for plasticizer manufacturing.[7] Its primary role is to form the alkyl side chains of ester plasticizers. These long, branched chains effectively separate the rigid polymer chains of materials like PVC, reducing the glass transition temperature and imparting flexibility.[3] INA is the precursor for a range of high-molecular-weight plasticizers, including:

  • Diisononyl Phthalate (DINP): A general-purpose plasticizer and a leading replacement for lower molecular weight phthalates like Dioctyl Phthalate (DOP).[8]

  • Diisononyl Cyclohexane Dicarboxylate (DINCH): A non-phthalate plasticizer developed for sensitive applications with direct human contact.[3][5]

  • Diisononyl Adipate (DINA): Used for applications requiring excellent low-temperature flexibility.[2]

  • Triisononyl Trimellitate (TINTM): A trimellitate ester used in high-temperature applications such as wire and cable insulation.[9]

The demand for these plasticizers is driven by major industries like automotive, construction, and electronics, where durable and flexible PVC components are essential.[1][4]

The Core Chemistry: Esterification for Plasticizer Synthesis

The conversion of this compound into a plasticizer is achieved through esterification, a fundamental reaction in organic chemistry where an alcohol reacts with an acid or its anhydride to form an ester and water.[3][10]

2.1. General Reaction Mechanism

The synthesis of this compound-based plasticizers is a direct esterification process. The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted toward the product side. This is typically accomplished by using an excess of one reactant (usually the alcohol) and continuously removing the water formed during the reaction.[11][12]

2.2. The Role of Catalysis

Catalysts are essential to achieve commercially viable reaction rates. The choice of catalyst has significant implications for process efficiency, product purity, and environmental impact.

  • Acid Catalysts: Traditional processes often employed strong mineral acids like sulfuric acid.[10] While effective, these catalysts lead to corrosive reaction conditions and require a complex post-reaction neutralization and washing sequence, which generates significant wastewater.[12]

  • Organometallic Catalysts: Modern industrial synthesis has largely shifted to organometallic catalysts, particularly titanium-based compounds like tetra-isopropyl titanate.[11][13] These catalysts offer high activity at elevated temperatures, are less corrosive, and, in many cases, do not require a neutralization step, simplifying the purification process and reducing the environmental footprint of the operation.[12]

Synthesis of Diisononyl Phthalate (DINP): A Detailed Workflow

The production of DINP from this compound and phthalic anhydride is a well-established, two-stage process that serves as an excellent model for isononyl-based plasticizer synthesis.[11][13]

3.1. Overview of the Two-Stage Process

The synthesis proceeds in two distinct steps: a rapid, uncatalyzed monoesterification followed by a slower, catalyzed diesterification to complete the reaction.[12][13]

G cluster_0 Step 1: Monoesterification cluster_1 Step 2: Diesterification cluster_2 Purification PA Phthalic Anhydride (PA) Monoester Mono-isononyl Phthalate PA->Monoester ~120°C (No Catalyst) Exothermic INA1 This compound (INA) INA1->Monoester DINP Diisononyl Phthalate (DINP) Monoester->DINP 225-235°C (Catalyzed) Reversible INA2 This compound (INA) INA2->DINP Catalyst Titanate Catalyst Catalyst->DINP Water Water (Removed) DINP->Water Byproduct Crude_DINP Crude DINP Vacuum Vacuum Distillation (Removes excess INA) Crude_DINP->Vacuum Filter Decolorization & Filtration Vacuum->Filter Pure_DINP High-Purity DINP Filter->Pure_DINP

Caption: Workflow for the synthesis of DINP from this compound.

3.2. Detailed Experimental Protocol

This protocol describes a typical batch process for synthesizing DINP using a modern titanium-based catalyst system.[11][12][13]

  • Reactor Charging: A reaction vessel is charged with phthalic anhydride and a molar excess of this compound. A typical mass ratio is 1 part phthalic anhydride to 3-4 parts this compound to drive the equilibrium towards the diester.[12][13]

  • Monoester Formation: The mixture is heated with stirring. The exothermic monoesterification reaction begins spontaneously and proceeds readily as the temperature approaches 120°C.[11][13]

  • Catalyst Addition: Once the initial reaction subsides and the temperature reaches 150–180°C, the catalyst is introduced. For example, 0.001–0.002 parts by weight of a composite titanium catalyst (e.g., a 1:1 mixture of a solid titanium compound and tetra-isopropyl titanate) is added.[12][13]

  • Diesterification: The reaction temperature is increased to 225–235°C and maintained for 2–3 hours.[12][13] The water produced during the reaction is continuously removed via a condenser to push the equilibrium towards the formation of DINP.

  • Reaction Monitoring: The progress of the reaction is monitored by periodically measuring the acid number of the mixture. The reaction is considered complete when the acid number drops below a specified value, typically less than 2.0 mgKOH/g.[14]

  • Removal of Excess Alcohol: After completion, the reaction mixture is cooled to 190–195°C. A vacuum is applied to distill off the unreacted excess this compound, which can be recovered and recycled.[11][13]

  • Purification: The resulting crude DINP is then purified. This final step typically involves treatment with activated carbon for decolorization, followed by filtration to remove the catalyst and any other solid impurities, yielding the final high-purity product.[11][13]

3.3. Process Control and Causality

  • Excess Alcohol: Using an excess of this compound is a critical application of Le Châtelier's principle. It increases the concentration of one of the reactants, forcing the reversible diesterification reaction to favor the formation of the DINP product and ensuring the complete conversion of the more expensive phthalic anhydride.[12]

  • Temperature Control: The temperature profile is carefully managed. The initial lower temperature is sufficient for the exothermic monoesterification. The higher temperature for diesterification is necessary to provide the activation energy for the catalyzed reaction and to facilitate the removal of water.[11][13]

Beyond Phthalates: The Rise of INA-Based Non-Phthalate Plasticizers

Driven by regulatory scrutiny and market demand for alternatives to some phthalate esters, this compound has proven to be an essential precursor for next-generation non-phthalate plasticizers.[3][15]

4.1. Diisononyl Cyclohexane Dicarboxylate (DINCH)

The most prominent example is DINCH, which is produced by the hydrogenation of DINP.[2][5] In this process, the aromatic benzene ring of the phthalate is converted into a saturated cyclohexane ring. This modification results in a plasticizer with an excellent toxicological profile, making it suitable for sensitive applications where direct human contact is expected, such as:

  • Medical devices (e.g., IV bags and tubing)[5]

  • Toys and childcare articles[5]

  • Food packaging materials[5][15]

The synthesis of DINCH demonstrates the versatility of INA as a building block, allowing manufacturers to adapt to evolving safety and environmental standards while maintaining high performance.[3]

Performance Characteristics and Applications

The branched, nine-carbon alkyl chains provided by this compound are directly responsible for the high performance of the resulting plasticizers.

5.1. Mechanism of Plasticization in PVC

In its rigid state, PVC consists of tightly packed polymer chains with strong intermolecular forces. Plasticizer molecules, like DINP, intersperse themselves between these chains. The bulky, non-polar alkyl groups from the this compound disrupt the polymer chain-to-chain interactions, effectively lubricating the polymer matrix and allowing the chains to slide past one another, resulting in increased flexibility.

Caption: How plasticizers increase the space between polymer chains.

5.2. Key Properties of INA-Based Plasticizers

The use of this compound as a precursor imparts a desirable balance of properties to plasticizers like DINP.[3]

PropertyBenefitApplication Relevance
Low Volatility Reduced plasticizer loss over time, maintaining flexibility and extending product life.Automotive interiors exposed to heat, long-lasting construction materials.[1][3]
Good Low-Temp. Flexibility Products remain flexible and resistant to cracking in cold environments.Wire and cable jacketing, outdoor roofing membranes.[3]
Excellent Migration Resistance Plasticizer stays within the polymer matrix, preventing surface tackiness or loss of properties.Food packaging, synthetic leather upholstery.[13]
Good Electrical Insulation High volume resistivity makes it ideal for insulating applications.Electrical wire insulation and cable sheathing.[3][8]
Weather Resistance Enhanced durability against UV exposure and environmental stress.Outdoor applications like flooring, roofing, and automotive parts.[4][8]

5.3. Major Application Areas

The favorable properties of INA-derived plasticizers have led to their widespread adoption in numerous sectors:

  • Automotive: Used in dashboards, door panels, upholstery, and wire insulation to ensure durability and resistance to temperature fluctuations.[1][4]

  • Construction: A key component in flexible PVC for flooring, roofing membranes, wall coverings, and cables.[1][4]

  • Wire & Cable: Provides the necessary flexibility and electrical insulation for jacketing materials.[3][4]

  • Consumer Goods: Found in products like synthetic leather, footwear, and packaging films.[1][15]

Conclusion: The Enduring Role of this compound

This compound is more than just a chemical intermediate; it is a foundational building block that enables the production of versatile, high-performance materials. Its role as a precursor in plasticizer synthesis is critical for imparting flexibility and durability to a vast range of polymer products that are integral to modern life. The esterification processes used to convert INA into plasticizers like DINP have evolved to become more efficient and environmentally sound. Furthermore, INA's adaptability as a precursor for non-phthalate plasticizers like DINCH underscores its continuing importance in a market that increasingly prioritizes both performance and safety. For researchers and scientists, understanding the chemistry and application of this compound is key to innovating the next generation of advanced and sustainable polymer materials.

References

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"Isononyl alcohol" environmental fate and biodegradability

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Environmental Fate and Biodegradability of Isononyl Alcohol

Introduction: Understanding this compound

This compound (INA) is a primary, branched-chain alcohol with the chemical formula C₉H₂₀O.[1][2] It is not a single compound but rather a complex mixture of isomers, primarily C9 oxo-alcohols, produced industrially through the hydroformylation of octene isomers.[3][4][5] This process results in a clear, colorless liquid with a characteristic odor.[6]

The primary industrial application of INA, accounting for a significant portion of its market, is as a chemical intermediate in the production of high-molecular-weight plasticizers.[3][5][7] Most notably, it is a precursor to diisononyl phthalate (DINP) and diisononyl cyclohexanoate (DINCH), which are used to impart flexibility and durability to polyvinyl chloride (PVC) products like flooring, wires, and automotive interiors.[4][5][8] Additionally, INA is used to manufacture surfactants, which are key ingredients in environmentally friendly cleaning formulations, and as a solvent in coatings and paints.[4][7] Given its widespread use, a thorough understanding of its environmental behavior is critical for researchers, regulators, and industry professionals.

Physicochemical Properties: The Foundation of Environmental Behavior

The environmental distribution and persistence of any chemical are fundamentally governed by its physical and chemical properties. These parameters determine how this compound partitions between air, water, soil, and biota.

PropertyValueSource
Molecular Formula C₉H₂₀O[1][6][9]
Molecular Weight 144.25 g/mol [1][6][9]
Physical State Colorless Liquid[2][10]
Boiling Point 194 - 215 °C at 760 mmHg[2][6][9][10]
Melting Point -70 °C to -30 °C[2][6]
Water Solubility Slightly soluble / Low[6][10]
Vapor Pressure 0.119 mmHg at 25°C[2][9]
Log P (Octanol-Water Partition Coeff.) 3.5[1]
Henry's Law Constant (kH) 4.12 x 10⁻⁵ atm·m³/mol[10]

The low water solubility and a Log P value greater than 3 indicate that this compound is hydrophobic. This suggests a tendency to partition from the aqueous phase into organic matter, such as soil, sediment, and biological tissues, rather than remaining dissolved in water. Its vapor pressure and Henry's Law constant indicate a moderate potential to volatilize from water and soil surfaces into the atmosphere.

Environmental Fate and Distribution

Upon release into the environment, this compound will partition across different environmental compartments based on its physicochemical properties. Biodegradation is the primary mechanism of removal from all compartments.

Atmospheric Fate

Due to its vapor pressure, a fraction of this compound released to soil or water will volatilize into the atmosphere.[10] In the air, the dominant degradation process is predicted to be indirect photo-oxidation, reacting with photochemically produced hydroxyl radicals. The unsaturated alkyl chain structure makes it susceptible to oxidation. It is not expected to persist in the atmosphere.

Aquatic Fate

If released into an aquatic system, this compound's low water solubility and moderate volatility mean it will primarily partition to suspended solids and sediment or volatilize into the air.[10] The most significant removal process in water is microbial biodegradation. Studies have consistently shown that this compound is readily biodegradable, meaning it is quickly broken down by microorganisms in aquatic environments.[4]

Terrestrial Fate

When introduced to soil, this compound is expected to exhibit low to medium mobility.[11] Its high Log P value suggests strong adsorption to soil organic matter.[12][13] This binding reduces the likelihood of it leaching into groundwater.[11][14] The primary route of removal from soil is, again, biodegradation by soil microorganisms.

The following diagram illustrates the principal pathways for this compound in the environment.

cluster_env Environmental Compartments cluster_fate Dominant Fate Processes INA This compound Release Air Atmosphere INA->Air Volatilization Water Water INA->Water Direct Release/ Runoff Soil Soil & Sediment INA->Soil Direct Release/ Spill Air->Water Deposition Photo Photo-oxidation Air->Photo Water->Air Volatilization Water->Soil Adsorption/ Sedimentation Bio_W Biodegradation (Primary Removal) Water->Bio_W Bio_S Biodegradation (Primary Removal) Soil->Bio_S

Fig 1: Environmental partitioning and fate of this compound.

Biodegradability: The Core of Environmental Removal

The persistence of a chemical is a key factor in its overall environmental risk. For this compound, extensive testing has demonstrated a low potential for persistence due to its susceptibility to microbial degradation.

Classification: Readily Biodegradable

This compound is classified as "readily biodegradable".[4] This is a formal classification based on stringent screening tests defined by the Organisation for Economic Co-operation and Development (OECD).[15] A substance that passes these tests is assumed to undergo rapid and ultimate biodegradation in the environment and is considered "not persistent".[15]

Standardized Biodegradability Testing

The "readily biodegradable" status is determined using the OECD 301 series of tests.[16][17] These aerobic aqueous screening tests expose the test substance to a mixed population of microorganisms (typically from wastewater treatment plants) over a 28-day period.[15]

Key Principles of OECD 301 Tests:

  • Ultimate Biodegradation: The tests measure the complete conversion of the organic chemical to carbon dioxide (CO₂), water, mineral salts, and new microbial biomass.[18]

  • Pass Criteria: To be classified as readily biodegradable, a substance must achieve a specific level of degradation within a "10-day window." This window begins once 10% biodegradation is reached and requires the pass level to be met within the next 10 days (and before day 28 of the test).[19]

    • For tests measuring CO₂ evolution or oxygen demand (e.g., OECD 301B, 301F), the pass level is ≥60% of the theoretical maximum.[16][19]

    • For tests measuring Dissolved Organic Carbon (DOC) removal (e.g., OECD 301A), the pass level is ≥70% .[16][19]

  • Validity Checks: The tests include blanks (inoculum only) to account for endogenous activity and a reference substance (e.g., sodium benzoate) to confirm the viability of the microbial inoculum.[19]

Studies on phthalate monoesters, including this compound, have shown degradation rates of 90% and more, comfortably exceeding the stringent pass criteria for ready biodegradability.

Experimental Protocol: OECD 301B - CO₂ Evolution Test

This protocol provides a generalized, step-by-step methodology for assessing the ready biodegradability of a substance like this compound.

  • Preparation of Mineral Medium: A buffered, aqueous mineral salt medium is prepared. It contains essential minerals but lacks a carbon source to ensure the test substance is the primary food for the microorganisms.

  • Inoculum Preparation: The microbial inoculum is typically sourced from the activated sludge of a domestic wastewater treatment plant. It is washed and prepared to a specific concentration.

  • Test Setup:

    • Test Vessels: Multiple sealed flasks are prepared containing the mineral medium, the test substance (this compound) at a known concentration (e.g., 10-20 mg/L of organic carbon), and the microbial inoculum.

    • Blank Controls: Control flasks are prepared with only the mineral medium and inoculum to measure background CO₂ production.

    • Reference Control: A flask with a readily biodegradable reference compound (e.g., sodium benzoate) is run in parallel to validate the test procedure.[19]

    • Toxicity Control: A flask containing both the test substance and the reference compound is included to check for potential inhibitory effects of the test substance on the microorganisms.[19]

  • Incubation: The flasks are incubated in the dark at a constant temperature (e.g., 22 ± 2 °C) for 28 days with continuous stirring or shaking to ensure aerobic conditions.

  • CO₂ Measurement: The CO₂ evolved from the biodegradation process is trapped in a barium hydroxide or sodium hydroxide solution. The amount of CO₂ is measured periodically by titrating the remaining hydroxide or by analyzing the Total Inorganic Carbon (IC).

  • Data Analysis: The cumulative amount of CO₂ produced in the test vessels (corrected for the blank) is calculated as a percentage of the theoretical maximum CO₂ (ThCO₂) that could be produced from the amount of this compound added. The biodegradation curve is plotted over time.

The following diagram illustrates this experimental workflow.

cluster_prep Preparation Phase cluster_setup Incubation Setup (28 Days) cluster_analysis Analysis & Results A Prepare Mineral Medium D Test Vessels: Medium + Inoculum + INA A->D E Blank Control: Medium + Inoculum A->E F Reference Control: Medium + Inoculum + Ref. Cmpd. A->F B Prepare Microbial Inoculum B->D B->E B->F C Add this compound (Test Substance) C->D G Measure Evolved CO₂ Periodically D->G E->G Correct for background F->G Validate procedure H Calculate % Biodegradation (% of ThCO₂) G->H I Assess vs. Pass Criteria (≥60% in 10-d window) H->I

Fig 2: Workflow for an OECD 301B ready biodegradability test.

Ecotoxicity Profile

While this compound is readily biodegradable, its potential for aquatic toxicity before degradation is an important consideration. Safety data sheets indicate it is harmful to aquatic life with long-lasting effects (H412).[2] Studies on phthalate monoesters have shown that acute aquatic toxicity is related to the carbon chain length, with toxicity values for isononyl monoester leveling off around 30 mg/L. The rapid biodegradation of this compound mitigates the risk of long-term exposure and chronic effects in the environment.

Conclusion

This compound is a high-production-volume chemical with widespread industrial applications. Its environmental profile is characterized by:

  • Low Persistence: It is readily biodegradable, meaning it is quickly and completely broken down by microorganisms in soil and water.[4]

  • Compartmentalization: Due to its physicochemical properties, it tends to partition to soil, sediment, and the atmosphere rather than remaining dissolved in water.

  • Low Mobility: In soil, it is expected to have low mobility due to strong adsorption to organic matter, minimizing the risk of groundwater contamination.

Overall, the rapid rate of biodegradation is the defining characteristic of this compound's environmental fate, preventing it from persisting and accumulating in the environment.

References

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"Isononyl alcohol" historical development of production processes

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Historical Development of Isononyl Alcohol Production Processes

Executive Summary

This compound (INA), a branched nine-carbon oxo alcohol, is a cornerstone chemical intermediate primarily used in the synthesis of high-performance plasticizers such as diisononyl phthalate (DINP).[1] Its production history is a compelling narrative of chemical engineering innovation, marked by a significant technological shift from high-pressure, capital-intensive methods to highly efficient, low-pressure processes. This evolution was driven by the relentless pursuit of greater efficiency, higher selectivity, improved safety, and a reduced environmental footprint. The journey begins with the pioneering high-pressure cobalt-catalyzed "oxo" process and culminates in today's sophisticated, ligand-modified rhodium catalyst systems that represent the state-of-the-art in industrial homogeneous catalysis. This guide provides a detailed exploration of this technological evolution for researchers and chemical professionals.

Introduction: The Significance of this compound

This compound is not a single compound but a complex mixture of C9 isomers. It is produced from the hydroformylation and subsequent hydrogenation of an octene isomer feedstock.[1][2] This branched structure is critical to its primary application: the production of plasticizers for polyvinyl chloride (PVC).[2] These plasticizers, particularly DINP, impart essential properties like flexibility, durability, and temperature resistance to a vast array of products, including automotive interiors, electrical wire insulation, cables, flooring, and roofing membranes.[2][3] The performance and cost-effectiveness of INA production are therefore of significant commercial importance.

The Genesis: The High-Pressure Cobalt Oxo Process

The commercial production of this compound began in the 1940s, rooted in the discovery of the "oxo synthesis" or hydroformylation by German chemist Otto Roelen at Ruhrchemie in 1938.[3][4][5] This groundbreaking reaction allowed for the addition of synthesis gas (syngas, a mixture of H₂ and CO) across an olefin's double bond to form an aldehyde with one additional carbon, which could then be hydrogenated to an alcohol.[6]

The Cobalt-Catalyzed Workflow

The initial commercial process for INA relied exclusively on cobalt-based catalysts, typically hydrocobalt tetracarbonyl (HCo(CO)₄), which is formed in situ.[5] The process involved two main stages:

  • Hydroformylation: A mixture of C8 olefins (isooctenes) was reacted with syngas at very high pressures and temperatures.

  • Hydrogenation: The resulting isononyl aldehyde mixture was then hydrogenated to this compound.

Causality Behind Process Conditions and Drawbacks

The cobalt-based process, while revolutionary for its time, was defined by its harsh operating conditions.

  • High Pressure (100–400 bar): Necessary to maintain the stability of the active cobalt carbonyl catalyst and ensure sufficient CO and H₂ concentration in the liquid phase.[7]

  • High Temperature (140–180°C): Required to achieve a commercially viable reaction rate (Speed).[8]

These demanding conditions led to significant disadvantages that would drive the search for alternatives:

  • High Capital Intensity: The need for specialized high-pressure reactors and associated infrastructure made plants expensive to build and maintain.[3][4]

  • Low Selectivity & Byproduct Formation: The high temperatures promoted side reactions, including olefin isomerization and hydrogenation, as well as the formation of heavy byproducts like acetals and esters, reducing the yield of the desired aldehyde.[3][9]

  • Substantial Waste Footprint: The cobalt catalyst was difficult to separate from the product stream and could not be recycled with high efficiency, leading to significant catalyst consumption and waste effluent that required treatment.[3][4]

The Rhodium Revolution: Dawn of the Low-Pressure Oxo Process

The 1970s marked a paradigm shift in oxo-synthesis with the joint development of the Low-Pressure (LP Oxo℠) Process by Union Carbide, The Power-Gas Corporation, and Johnson Matthey.[3] This process utilized a rhodium-based catalyst modified with a phosphine ligand (e.g., triphenylphosphine).

Initial Success and a New Challenge

For the hydroformylation of propylene to butyraldehyde, the rhodium-based LP process was transformative. Rhodium exhibited catalytic activity orders of magnitude higher than cobalt, enabling dramatically milder reaction conditions (e.g., <20 bar and 90-100°C). This rendered the high-pressure cobalt process obsolete for C3-C4 olefins.[3]

However, applying this revolutionary technology to higher, more complex olefins like the C8 isomers required for INA production proved to be a significant challenge. Early attempts to use rhodium catalysts for octene hydroformylation were plagued by:

  • Catalyst Instability: At the desired low pressures, the rhodium catalyst complexes were not stable enough for the higher temperatures needed to hydroformylate the less reactive octenes.[3]

  • Sacrificed Activity: Reducing temperatures to improve stability resulted in unacceptably low reaction rates.[3]

Consequently, the first-generation rhodium-based INA processes offered little improvement over the high temperatures and pressures of the legacy cobalt technology.[3][4]

The Modern Era: Advanced Ligand-Modified Rhodium Catalysis

The full potential of rhodium for INA production was unlocked in more recent years through the development of highly sophisticated, proprietary ligands. Companies like Dow Chemical and Johnson Matthey collaborated to design ligands that could stabilize the rhodium catalyst, allowing it to operate efficiently under low-pressure conditions while effectively converting octene feedstocks.[3][4]

This new generation of catalysts was engineered to satisfy the "Four S's" of catalyst performance:

  • Speed: High activity to ensure high throughput.

  • Selectivity: High conversion to the desired isononyl aldehyde with minimal byproducts.

  • Stability: Robustness under process conditions to ensure a long catalyst lifetime.

  • Separation: Ease of separation from the product for efficient recycling.[3]

These advanced systems combine the high production capability of the older processes with the superior economic and environmental benefits of low-pressure technology. Further process enhancements include the integration of proprietary Liquid Phase Hydrogenation (LPH) systems, which offer capital and operational cost savings over traditional Vapor Phase Hydrogenation (VPH) for the final alcohol conversion step.[3]

Comparative Analysis of Production Eras

The technological leap from cobalt to modern rhodium-based processes is best illustrated by comparing their key operational parameters.

ParameterHigh-Pressure Cobalt ProcessModern Low-Pressure Rhodium ProcessRationale for Improvement
Catalyst Cobalt CarbonylLigand-Modified RhodiumRhodium's intrinsic activity is >1000x higher than cobalt's.[10]
Pressure 100 - 400 bar< 20 - 50 barHigher catalyst activity allows for operation at lower pressures, reducing capital cost.[3]
Temperature 140 - 180 °C90 - 130 °CMilder temperatures reduce energy consumption and unwanted side reactions.[3]
Selectivity to Aldehyde Moderate>98%Ligand design steers the reaction towards the desired product and minimizes isomerization.[11]
Capital Cost HighLowerMilder conditions require less robust and therefore less expensive equipment.[3]
Catalyst Recycling Inefficient / High WasteHighly EfficientAdvanced separation techniques and catalyst stability allow for near-total recycling.
Environmental Impact Substantial Waste StreamLower Waste & Energy UseLower catalyst usage and byproduct formation lead to a greener process.[3]

Conceptual Experimental Protocol: Lab-Scale Hydroformylation

This protocol describes a conceptual batch hydroformylation of a mixed octene feedstock to isononyl aldehyde using a generic rhodium-phosphine ligand catalyst system.

Objective: To synthesize isononyl aldehyde from mixed octenes via low-pressure hydroformylation.

Materials:

  • High-pressure autoclave reactor (e.g., Parr reactor) with magnetic stirring, gas inlet, sampling valve, and temperature/pressure controls.

  • Mixed octene feedstock (typically from butene dimerization).

  • Rhodium precursor (e.g., Rh(acac)(CO)₂).

  • Phosphine ligand (e.g., Triphenylphosphine or a proprietary bidentate ligand).

  • High-purity synthesis gas (1:1 molar ratio of H₂:CO).

  • Inert gas (Nitrogen or Argon).

  • Anhydrous toluene (solvent).

Methodology:

  • Reactor Preparation: The autoclave is thoroughly cleaned, dried, and purged with inert gas to remove all oxygen and moisture.

  • Catalyst Preparation: Inside a glovebox or under an inert atmosphere, the rhodium precursor and the phosphine ligand (in a specific molar excess, e.g., 10:1 ligand:Rh) are dissolved in a minimal amount of anhydrous toluene.

  • Charging the Reactor: The catalyst solution is transferred to the autoclave via a syringe. The octene feedstock and additional toluene are then added. The reactor is sealed.

  • Purging: The reactor is pressurized with inert gas and then vented (repeated 3-5 times) to ensure an oxygen-free environment. It is then pressurized and vented with syngas twice to saturate the headspace.

  • Reaction Initiation: The reactor is pressurized with the 1:1 syngas mixture to the target pressure (e.g., 20 bar). Stirring is initiated (e.g., 1000 RPM).

  • Heating & Reaction: The reactor is heated to the target temperature (e.g., 110°C). The pressure is maintained by feeding syngas from a reservoir as it is consumed. The reaction progress is monitored by observing the rate of gas uptake.

  • Reaction Completion & Cooldown: Once gas uptake ceases, the reaction is considered complete. The heating is stopped, and the reactor is cooled to room temperature using an external cooling bath.

  • Venting & Product Recovery: The excess syngas is carefully vented. The liquid product mixture, containing isononyl aldehyde, unreacted octene, catalyst, and solvent, is collected from the reactor.

  • Analysis: The product mixture is analyzed using Gas Chromatography (GC) to determine the conversion of octene and the selectivity to isononyl aldehyde.

Visualization of Processes and Development

Overall Production Workflow

G cluster_0 Feedstock Preparation cluster_1 Oxo Synthesis cluster_2 Alcohol Production butene C4 Stream (Butenes) dimer Dimerization Unit butene->dimer octene Mixed C8 Olefins (Octenes) dimer->octene hydro Hydroformylation Reactor (LP Rhodium Catalyst) octene->hydro syngas Syngas (CO + H₂) syngas->hydro sep Catalyst Separation & Recycle hydro->sep aldehyde Crude Isononyl Aldehyde sep->hydro Recycled Catalyst sep->aldehyde hydrog Hydrogenation Reactor aldehyde->hydrog hydrogen Hydrogen (H₂) hydrogen->hydrog purify Purification (Distillation) hydrog->purify ina High-Purity This compound (INA) purify->ina

Caption: General workflow for modern INA production.

Evolution of Production Technology

G node_co 1940s - 1980s High-Pressure Cobalt Process High T & P Low Selectivity High Capital Cost node_rh_early 1970s - 1990s Early Rhodium Process LP for Propylene Challenges with Octene Catalyst Instability node_co->node_rh_early Technological Shift node_rh_adv node_rh_adv node_rh_early->node_rh_adv Ligand Innovation

Caption: Timeline of key eras in INA process development.

Simplified Hydroformylation Catalytic Cycle

G catalyst L₂Rh(CO)H step1 Olefin Coordination catalyst->step1 + Octene - CO step2 Hydride Migration step1->step2 step3 CO Coordination step2->step3 + CO step4 Alkyl Migration step3->step4 step5 Oxidative Addition (H₂) step4->step5 + H₂ step6 Reductive Elimination step5->step6 step6->catalyst - Aldehyde

Caption: A conceptual catalytic cycle for hydroformylation.

Conclusion

The history of this compound production is a microcosm of the broader evolution of the chemical industry. It demonstrates a clear and successful progression from brute-force, energy-intensive processes to elegant, highly-optimized catalytic systems. The transition from high-pressure cobalt to low-pressure, ligand-modified rhodium catalysts has yielded profound benefits in terms of process efficiency, product quality, economic viability, and environmental stewardship. For researchers today, this history underscores the critical role of catalyst and ligand design in solving complex industrial challenges and pushing the boundaries of chemical manufacturing.

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  • University of Freiburg. Catalysis Involving CO. URL: https://www.chemie.uni-freiburg.
  • ChemRxiv. Alcohol Synthesis by Cobalt-Catalyzed Visible-Light-Driven Reductive Hydroformylation. URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c75699ed27a90895697274
  • Fischer-Tropsch Archive. The OXO Process For Alcohol Manufacture From Olefins. URL: https://www.fischer-tropsch.org/primary_documents/C_I_O_S_Reports/CIOS_XXXII-95/CIOS_XXXII-95_searchable.pdf

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An In-depth Technical Guide to Isononyl Alcohol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Isononyl alcohol (INA), a nine-carbon branched primary alcohol, serves as a critical chemical intermediate in a multitude of industrial applications.[1][2] Primarily valued as a precursor to high-performance plasticizers, its unique molecular structure imparts desirable properties such as low volatility, excellent thermal stability, and enhanced flexibility to polymer formulations.[3][4] This guide provides a comprehensive technical overview of this compound, detailing its chemical identity, industrial synthesis via hydroformylation, mechanisms of action in core applications, and its toxicological and environmental profile. It is intended for researchers, chemists, and product development professionals who require a deep, field-proven understanding of this versatile oxo alcohol.

Chemical Identity and Physicochemical Properties

This compound is not a single compound but a complex mixture of C9 primary alcohol isomers.[5] The specific isomer distribution is a direct function of the manufacturing process, which typically begins with the dimerization of butenes to form a blend of octenes.[5] These octenes are then converted to isononyl aldehydes and subsequently hydrogenated to produce the final alcohol mixture.[5][6] The most common isomer is 3,5,5-trimethyl-1-hexanol, but numerous other branched structures are present.[5] This isomeric complexity is fundamental to its physical properties, preventing crystallization and maintaining a liquid state over a wide temperature range.

Causality of Branched Structure

The highly branched nature of the INA molecule is directly responsible for many of its performance advantages. Unlike linear alcohols, the methyl side chains create steric hindrance. This separation of polymer chains is the foundational mechanism for its efficacy as a plasticizer precursor. When esterified into molecules like Diisononyl Phthalate (DINP), the bulky, non-linear structure efficiently disrupts the intermolecular forces between PVC polymer chains, increasing free volume and imparting flexibility.[4] Furthermore, this branching contributes to a lower viscosity and pour point compared to linear analogues, which is advantageous in processing and handling.

Key Physicochemical Properties

The following table summarizes the essential physical and chemical properties of a typical commercial-grade this compound. These values are critical for engineering design, safety assessments, and formulation development.

PropertyTypical ValueUnitSignificance in Application
CAS Number 27458-94-2 / 68526-84-1-Identifies the specific isomeric mixture.[7]
Molecular Formula C₉H₂₀O-Defines the elemental composition.[8]
Molar Mass 144.25 g/mol Influences stoichiometry in reactions.[5][8]
Appearance Clear, Colorless Liquid-Quality control parameter.[5]
Boiling Range (IBP-DP) 196 - 215°CLow volatility is key for high-temperature applications and reduced emissions.[5][7]
Flash Point 94 - 98°CImportant for safe handling and storage protocols.[5]
Density (at 20°C) 0.831 - 0.840g/cm³Required for volume-to-mass calculations in process design.[5][7]
Viscosity (at 20°C) ~12.7mPa·sAffects pumping, mixing, and flow characteristics.
Water Solubility (at 20°C) ~0.02 g/100g Very low solubility indicates its hydrophobic nature.

Industrial Synthesis of this compound

The dominant route for the commercial production of this compound is the oxo process, specifically the hydroformylation of an isomeric octene feedstock followed by hydrogenation.[5][6] This multi-step process is engineered to maximize the yield of the desired C9 aldehyde intermediate while minimizing byproducts.

Overview of the Hydroformylation Process

The core of INA synthesis involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an octene molecule. This reaction is catalyzed by transition metal complexes, historically cobalt-based, but modern processes often utilize more efficient rhodium-based catalysts.[6][9][10][11]

G cluster_0 Step 1: Raw Material Preparation cluster_1 Step 2: Oxo Synthesis (Hydroformylation) cluster_2 Step 3: Hydrogenation & Purification Butene Butene Feedstock Dimerization Dimerization (e.g., Phillips, Hüls process) Butene->Dimerization Octene C8 Olefin Mix (Isooctenes) Dimerization->Octene OxoReactor LP Oxo℠ Reactor (Rhodium Catalyst) Octene->OxoReactor Syngas Synthesis Gas (CO + H₂) Syngas->OxoReactor Aldehyde Isononyl Aldehyde (C9 Aldehyde Mix) OxoReactor->Aldehyde HydroReactor Hydrogenation Reactor (e.g., Ni or Cu Catalyst) Aldehyde->HydroReactor Hydrogen Hydrogen (H₂) Hydrogen->HydroReactor INA_Crude Crude INA HydroReactor->INA_Crude Distill Distillation Column INA_Crude->Distill INA_Final High-Purity This compound Distill->INA_Final

Caption: Industrial production workflow for this compound.

Catalysis and Reaction Conditions

Modern INA production heavily relies on low-pressure (LP) rhodium-based catalyst systems, such as the LP Oxo℠ process.[10] These systems offer significant advantages over older, high-pressure cobalt technologies:

  • Higher Selectivity: Rhodium catalysts, modified with phosphine ligands, exhibit greater selectivity towards the desired aldehyde products, minimizing the formation of paraffins and heavy byproducts.[9]

  • Milder Conditions: LP processes operate at lower temperatures (90-130°C) and pressures (<20 bar), which reduces capital expenditure on high-pressure equipment and lowers energy consumption.[9][10]

  • Improved Catalyst Recovery: The expensive rhodium catalyst can be efficiently retained and recycled, making the process economically viable.[12]

The subsequent hydrogenation of the isononyl aldehyde to this compound is typically carried out in a separate reactor using nickel or copper catalysts.[11] The final product is then purified by distillation to remove any unreacted materials and byproducts, achieving a purity of ≥99%.[3][7]

Core Applications and Mechanism of Action

This compound's primary commercial value is as a chemical intermediate.[1] It is rarely used in its original form but is instead reacted to produce downstream derivatives with tailored properties for specific industries.

Plasticizers: The Primary Application

The vast majority of global INA production is dedicated to the synthesis of high molecular weight plasticizers.[1][13] These additives are essential for converting rigid polymers like Polyvinyl Chloride (PVC) into flexible, durable materials for countless applications.

  • Diisononyl Phthalate (DINP): This is the most significant derivative, produced by the esterification of INA with phthalic anhydride.[14][15][16][17] DINP is a general-purpose plasticizer valued for its balance of flexibility, low volatility, and excellent aging characteristics.[3][4] It is widely used in automotive interiors, wire and cable insulation, flooring, and roofing membranes.[1][2]

  • Diisononyl Adipate (DINA): Produced from INA and adipic acid, DINA is a specialty non-phthalate plasticizer that imparts excellent low-temperature flexibility.[1]

  • Triisononyl Trimellitate (TINTM): This trimellitate ester is used in high-temperature applications, such as automotive wiring, due to its extremely low volatility and high thermal stability.[1]

G cluster_plasticizers Plasticizer Derivatives cluster_surfactants Surfactant Derivatives cluster_other Other Applications INA This compound (Branched C9 Structure) DINP DINP (General Purpose, Low Volatility) INA->DINP DINA DINA (Low-Temp Flexibility) INA->DINA TINTM TINTM (High-Temp Stability) INA->TINTM Ethoxylates INA Ethoxylates (Excellent Degreasing) INA->Ethoxylates Lubricants Lubricant Additives INA->Lubricants Coatings Coatings & Solvents INA->Coatings

Caption: Key application pathways for this compound.

Workflow: Quality Control of INA for Plasticizer Synthesis

The purity of the this compound feedstock is paramount to producing high-quality plasticizers. Impurities can interfere with the esterification reaction and negatively impact the final product's performance and color. A self-validating QC system using Gas Chromatography is standard industry practice.

Protocol: Purity Assay of this compound via GC-FID

  • Objective: To quantify the purity of the INA sample and identify any significant impurities.

  • Instrumentation: Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID).

  • Column: A non-polar capillary column (e.g., DB-1 or equivalent) is typically suitable for separating alcohol isomers and related impurities.

  • Carrier Gas: High-purity Helium or Hydrogen.

  • Sample Preparation:

    • 5.1. Prepare a 1% (v/v) solution of the INA sample in a suitable solvent like isopropanol or acetone.

    • 5.2. Add an internal standard (e.g., n-decanol) at a known concentration to the sample solution for accurate quantification.

  • GC Method Parameters (Typical):

    • Inlet Temperature: 250°C

    • Detector Temperature: 280°C

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 240°C, and hold for 5 minutes.

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • Analysis and Self-Validation:

    • 7.1. Run a blank solvent injection to ensure no system contamination.

    • 7.2. Inject a known standard mixture containing INA and the internal standard to establish response factors and retention times. This validates the system's accuracy.

    • 7.3. Inject the prepared sample. The system is considered self-validating if the internal standard's peak area is within ±5% of the calibration run.

    • 7.4. Calculate the purity of INA by comparing the integrated peak areas of the INA isomers against the internal standard. Purity is typically reported as a weight percentage (wt%).[18]

  • Acceptance Criteria: For plasticizer-grade INA, purity should typically be ≥99.0 wt%.[7]

Surfactants and Ethoxylates

This compound serves as a hydrophobic starting material for the synthesis of non-ionic surfactants.[1][2] Through a process called ethoxylation, ethylene oxide is added to the alcohol's hydroxyl group, creating a molecule with a water-insoluble (lipophilic) tail and a water-soluble (hydrophilic) polyethylene oxide chain.[19][20]

INA-based ethoxylates are particularly valued for their excellent degreasing and wetting properties.[1][21] The branched structure of the INA tail leads to less efficient packing at interfaces, which allows for faster migration to surfaces and superior performance in industrial and institutional cleaning formulations.[21][22]

Other Industrial Uses

Beyond plasticizers and surfactants, INA and its derivatives find use in several other areas:

  • Coatings and Inks: It can be used as a solvent and a coalescing agent, improving the flow and film formation of paints and lacquers.[13][23]

  • Lubricating Oil Additives: Esters of INA are used as components in synthetic lubricants to enhance thermal stability and viscosity.[3][13]

  • Fragrances: In small quantities, INA is used as a fragrance component in consumer products like soaps and creams.[5][24]

Safety, Toxicology, and Environmental Profile

A thorough understanding of the safety and environmental impact of INA is crucial for its responsible handling and use.

Human Health and Toxicology

This compound is considered to have low acute toxicity. However, as a primary alcohol, it can cause irritation upon direct contact with the skin and eyes.[5][25] Appropriate personal protective equipment (PPE), including gloves and safety goggles, should always be used when handling the material.[13][25]

EndpointResultClassification
Acute Oral Toxicity Low (Specific LD50 data not consistently available)Generally considered not harmful by ingestion in typical industrial scenarios.
Skin Corrosion/Irritation IrritantMay cause slight irritation upon prolonged contact.[26]
Serious Eye Damage/Irritation Irritant / Risk of serious damageCan cause significant eye irritation.[5]
Inhalation Vapors may cause respiratory tract irritation.Adequate ventilation is required.[13][25]
Environmental Fate and Biodegradability

This compound-based products, particularly surfactants, are often designed with environmental considerations in mind. Many INA ethoxylates are readily biodegradable, which allows them to be broken down by microorganisms in wastewater treatment plants and the environment.[1][2] Its low water solubility and volatility mean that if released, it is more likely to associate with soil and sediment rather than remaining in water or air.

Conclusion

This compound is a cornerstone of the modern chemical industry, primarily enabling the production of high-performance flexible PVC and advanced surfactants. Its unique branched isomeric structure is not an incidental feature but the very source of its advantageous properties, including low volatility, thermal stability, and processing ease. The shift towards more efficient and selective rhodium-based catalysts in its synthesis has further solidified its commercial importance by reducing environmental impact and improving process economics. For scientists and developers, a deep understanding of the causal links between INA's structure, its synthesis, and its function in downstream applications is essential for innovating new materials and optimizing existing formulations across a wide range of demanding industries.

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An In-depth Technical Guide to Isononyl Alcohol in the Context of Oxo Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Isononyl Alcohol (INA), a nine-carbon branched primary alcohol, stands as a cornerstone chemical intermediate within the family of oxo alcohols. Its industrial significance is intrinsically linked to the hydroformylation, or "oxo," process—one of the largest-volume homogeneously catalyzed industrial processes. This guide provides a comprehensive technical exploration of this compound, from its synthesis via the catalytic hydroformylation of octene isomers to its molecular profile, key applications, and analytical characterization. We delve into the causality behind process evolution, detailing the transition from traditional cobalt-based catalysis to modern, high-efficiency rhodium-based systems. This document is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and field-proven insights into the chemistry, handling, and application of this versatile C9 alcohol.

The Landscape of Oxo Alcohols: An Introduction to the Oxo Process

Oxo alcohols are a class of alcohols prepared via the "oxo process," a two-step industrial method.[1] The first and defining step is the hydroformylation of an olefin (alkene) with synthesis gas (a mixture of carbon monoxide and hydrogen) to form an aldehyde with one additional carbon atom.[1][2] The second step involves the hydrogenation of this intermediate aldehyde to produce the final alcohol.[1][3] This process, first developed in Germany in the late 1930s, remains the dominant commercial route for producing alcohols such as n-butanol, 2-ethylhexanol (2-EH), and this compound (INA).[4][5]

The versatility of the oxo process allows for the production of a wide range of alcohols (from C3 to C13) that serve primarily as intermediates for plasticizers and as solvents in coatings, paints, and other formulations.[4][6]

This compound (INA): Synthesis and Molecular Profile

This compound is not a single chemical entity but rather a complex mixture of isomeric, low-branched C9 primary alcohols.[7][8] This isomeric nature is a direct result of its synthesis pathway, which begins with C4 olefins.

Industrial Synthesis: From Butene to this compound

The commercial production of INA is a multi-stage process, beginning with the dimerization of butenes to form a mixture of C8 olefin isomers (octenes).[8] These octenes then serve as the feedstock for the core oxo process.[9]

The overall industrial workflow can be visualized as follows:

G cluster_0 Feedstock Preparation cluster_1 Core Oxo Process cluster_2 Purification & Final Product Butene Butene Feedstock (Crude C4 or FCC C4) Dimerization Butene Dimerization Butene->Dimerization Forms C8 Olefins Hydroformylation Octene Hydroformylation (LP Oxo℠ Process) Dimerization->Hydroformylation Octene Isomers Hydrogenation Isononyl Aldehyde Hydrogenation Hydroformylation->Hydrogenation Isononyl Aldehyde Purification Distillation & Refinement Hydrogenation->Purification Crude INA INA This compound (INA) (Mixture of C9 Isomers) Purification->INA Syngas Syngas (CO + H₂) Syngas->Hydroformylation H2 Hydrogen (H₂) H2->Hydrogenation G Octene R-CH=CH₂ (Octene Isomer) Aldehyde R-CH₂CH₂CHO (Isononyl Aldehyde) Octene->Aldehyde Hydroformylation Syngas + CO + H₂ Catalyst Rhodium-based Catalyst Catalyst->Octene

Caption: The core hydroformylation reaction of an octene isomer.

Physicochemical Properties of this compound

INA is a clear, colorless liquid with a mild floral or fruity aroma. [10]Its branched structure influences its physical properties, such as its low volatility and viscosity, which are critical for its downstream applications.

PropertyValueUnitReference(s)
Molecular Formula C₉H₂₀O-[8][11]
Molecular Weight 144.25 g/mol [8][12]
CAS Number 27458-94-2-[7][11]
Appearance Clear, Colorless Liquid-[8]
Boiling Point 194 - 215°C[8][11]
Melting Point -70 to -30°C[13]
Specific Gravity (20/20°C) ~0.837-[13]
Flash Point 80 - 98°C[8][11]
Solubility in Water (20°C) Slightly Soluble / 0.02 g/100g [8][13]
Vapor Pressure (25°C) 0.0198mm Hg[8]
Viscosity (20°C) 12.7mPa·s[13]

Key Applications in Research and Industry

The primary industrial role of INA is as a chemical intermediate, with the vast majority being used to produce high-molecular-weight plasticizers. [14]

Plasticizer Production

INA is the key feedstock for several high-performance plasticizers that impart flexibility and durability to polyvinyl chloride (PVC). [9][15]These are critical in sectors like automotive, construction, and electronics. [16][17]* Diisononyl Phthalate (DINP): The largest application for INA. [9][18]DINP is a general-purpose plasticizer valued for its balance of properties and is considered a safer, environmentally friendly substitute for low-molecular-weight phthalates like DOP. * Diisononyl Adipate (DINA): A non-phthalate plasticizer used in applications requiring low-temperature flexibility. [16][14]* Triisononyl Trimellitate (TINTM): A specialty plasticizer used in high-temperature applications, such as automotive interiors and wire insulation. [16][14]* Diisononyl Cyclohexanoate (DINCH): A non-phthalate plasticizer developed for sensitive applications with stringent safety requirements, like medical devices and children's toys. [14]

Surfactants and Cleaning Formulations

INA-based surfactants offer excellent degreasing and cleaning performance. [14]They are used to formulate environmentally friendly and biodegradable industrial and household cleaners, often allowing for the development of efficient products with fewer total ingredients. [14]

Solvents and Other Applications

This compound's properties make it a versatile solvent for a range of compounds, including paints, inks, resins, and alkaloids. [19]Other notable applications include:

  • Lubricant Additives: Its branched structure contributes to good thermal stability and low volatility. [17][20]* Personal Care and Fragrances: Used in small amounts as a fragrance ingredient or emollient in soaps, creams, and shampoos. [8][10][15][21]* Drug Development Context: While not a direct therapeutic agent, INA's role as a versatile solvent and a precursor for novel polymers makes it relevant. Researchers can use INA to modify polymer properties for specific applications, such as creating more flexible materials for drug delivery systems or medical tubing.

Experimental Protocols & Analysis

For researchers, the ability to synthesize and analyze oxo alcohols in a laboratory setting is crucial for catalyst development and process optimization.

Protocol: Laboratory-Scale Synthesis of INA

This protocol outlines the hydroformylation of 1-octene to isononyl aldehyde, the precursor to INA, using a rhodium-based catalyst system.

Objective: To synthesize isononyl aldehyde from 1-octene and analyze the conversion and selectivity.

Materials & Equipment:

  • High-pressure autoclave reactor (e.g., Parr reactor) equipped with a magnetic stirrer, gas inlet/outlet, sampling valve, and temperature/pressure controls.

  • 1-octene (feedstock)

  • Rhodium catalyst precursor (e.g., Rh(acac)(CO)₂)

  • Phosphine ligand (e.g., Triphenylphosphine, TPP)

  • Toluene (solvent)

  • Synthesis Gas (1:1 molar ratio of H₂:CO)

  • Gas Chromatograph with Flame Ionization Detector (GC-FID) for analysis. [20] Methodology:

  • Catalyst Preparation: In an inert atmosphere (glovebox), charge the autoclave with the rhodium precursor and the phosphine ligand in the desired molar ratio, dissolved in toluene.

  • Reactor Sealing & Purging: Seal the reactor and purge it several times with nitrogen, followed by synthesis gas, to remove all oxygen.

  • Feedstock Injection: Inject the 1-octene feedstock into the reactor.

  • Pressurization & Heating: Pressurize the reactor with synthesis gas to the target pressure (e.g., 15-20 bar). Begin stirring and heat the reactor to the desired temperature (e.g., 90-100°C). [22]5. Reaction Monitoring: Monitor the reaction progress by observing the pressure drop as the syngas is consumed. [20]Withdraw small liquid samples periodically via the sampling valve for GC analysis.

  • Reaction Completion & Cooldown: Once the reaction reaches completion (indicated by stable pressure or desired conversion), stop heating and cool the reactor to room temperature.

  • Depressurization & Product Collection: Carefully vent the excess syngas in a fume hood. Open the reactor and collect the liquid product mixture (crude isononyl aldehyde).

  • (Optional) Hydrogenation: The resulting aldehyde can be hydrogenated in a subsequent step using a suitable catalyst (e.g., Nickel or Palladium) under a hydrogen atmosphere to yield this compound.

Protocol: Purity and Isomer Analysis by GC-FID

Objective: To determine the purity of an INA sample and characterize its isomer distribution.

Methodology:

  • Sample Preparation: Dilute a small aliquot of the INA sample with a suitable solvent (e.g., methanol or acetone). [20]Add an internal standard (e.g., isooctane) for accurate quantification.

  • GC-FID System Configuration:

    • Column: A polar capillary column (e.g., coated with Carbowax 20M) is suitable for separating the various C9 alcohol isomers. [20] * Injector Temperature: ~250°C

    • Detector (FID) Temperature: ~275°C

    • Oven Temperature Program: An initial temperature of 60-70°C, held for 2-3 minutes, followed by a ramp up to ~220°C at a rate of 10°C/min. [20] * Carrier Gas: Helium or Hydrogen.

  • Injection & Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Data Interpretation: Identify and quantify the peaks corresponding to different this compound isomers and any impurities by comparing their retention times and peak areas to those of known standards and the internal standard.

G cluster_0 Sample Preparation cluster_1 GC-FID Analysis cluster_2 Data Interpretation Sample INA Sample Dilute Dilute with Solvent (e.g., Acetone) Sample->Dilute Standard Add Internal Standard (e.g., Isooctane) Dilute->Standard Inject Inject 1µL into GC Standard->Inject Separate Separation on Polar Column Inject->Separate Detect Flame Ionization Detector (FID) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Analyze Identify & Quantify Peaks (Purity & Isomer Ratio) Chromatogram->Analyze

Caption: Experimental workflow for the analysis of this compound by GC-FID.

Safety, Toxicology, and Environmental Profile

Handling and Safety: this compound is a combustible liquid and should be handled in a well-ventilated area, away from ignition sources. [11][23]Standard personal protective equipment (PPE), including gloves and safety goggles, should be used to prevent skin and eye contact. [15][23]It reacts with strong oxidants and some plastics like PVC and rubber. [11][23]In case of a spill, the liquid should be absorbed with an inert material like sand and disposed of according to local regulations. [11][24] Toxicology: INA has been reviewed for its use as a fragrance ingredient and is considered part of the branched-chain saturated alcohols structural group. [21]It is generally considered safe when handled with appropriate industrial hygiene practices. [15]Detailed toxicological data can be found in its Material Safety Data Sheet (MSDS). [11][23] Environmental Profile: this compound is readily biodegradable. [14]However, it is classified as harmful to aquatic life with long-lasting effects, and therefore, its release into the environment should be avoided. [11][24]

Future Trends and Research Directions

The market for this compound is projected to experience consistent growth, driven by increasing demand for flexible PVC and the global shift towards safer, non-phthalate plasticizers. [17][25]Key areas of future innovation include:

  • Sustainable Production: Development of bio-based routes to olefins or more energy-efficient catalytic systems to reduce the carbon footprint of INA production. [9][25]* Advanced Catalysis: Research into new ligands and heterogeneous catalysts aims to further improve reaction efficiency and simplify catalyst recovery. [26]* New Applications: Exploration of INA derivatives for novel high-performance lubricants, surfactants, and specialty polymers.

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Introduction: Isononyl Alcohol, a Cornerstone of Modern Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Applications of Isononyl Alcohol in Chemistry

This compound (INA), a branched-chain primary C9 alcohol, stands as a pivotal chemical intermediate in a multitude of industrial applications.[1] While not typically used as a final product, its unique branched structure and reactivity make it an essential precursor for a diverse range of high-performance materials. Industrially, INA is primarily synthesized through a two-step oxo process, which involves the hydroformylation of octene isomers to produce nonanal, followed by the hydrogenation of this aldehyde to yield this compound.[1][2][3] This guide provides a comprehensive technical overview of the primary applications of this compound, detailing the underlying chemistry, experimental protocols, and the structure-property relationships that drive its utility for researchers, scientists, and professionals in material and drug development.

Physicochemical Properties of this compound

A clear understanding of INA's physical and chemical properties is fundamental to its application. These properties dictate its behavior as a solvent, its reactivity in esterification and ethoxylation reactions, and the characteristics of its derivatives.

PropertyValueReference
Molecular Formula C₉H₂₀O[3]
Molar Mass 144.25 g/mol [3]
Appearance Clear, colorless liquid[2][4]
CAS Number 27458-94-2[4][5]
Density ~0.83 g/cm³[3]
Boiling Point ~215 °C[3]
Flash Point ~98 °C[3]
Solubility in Water Slightly soluble[3][4]
Industrial Synthesis of this compound

The industrial production of INA is a testament to catalytic chemistry, primarily utilizing the LP Oxo℠ process developed in the 1970s, which employs a rhodium-based catalyst for greater efficiency and milder reaction conditions compared to older high-pressure cobalt methods.[1][6]

G cluster_0 Step 1: Hydroformylation (Oxo Synthesis) cluster_1 Step 2: Hydrogenation Octene Octene Isomers Reactor1 Low-Pressure Reactor (Rhodium Catalyst) Octene->Reactor1 Syngas Synthesis Gas (CO + H₂) Syngas->Reactor1 Nonanal Isononyl Aldehyde (Nonanal) Reactor1->Nonanal Nonanal_ref Isononyl Aldehyde Hydrogen Hydrogen (H₂) Reactor2 High-Pressure Reactor (e.g., Raney Nickel, Pd/C) Hydrogen->Reactor2 INA This compound (INA) Reactor2->INA Nonanal_ref->Reactor2 G PA Phthalic Anhydride C₈H₄O₃ Monoester Mono-isononyl Phthalate PA->Monoester + INA, ~120°C (exothermic) INA1 This compound (INA) C₉H₂₀O DINP Diisononyl Phthalate (DINP) C₂₆H₄₂O₄ Monoester->DINP + INA, Catalyst 225-235°C INA2 This compound (INA) C₉H₂₀O H2O {Water (H₂O)} DINP->H2O - H₂O (removed)

Caption: Two-step esterification for DINP synthesis.

Experimental Protocol: The following protocol outlines a modern synthesis method using a titanium-based catalyst system, which enhances efficiency. [7][8]

  • Step 1: Monoester Formation

    • Charge Reactor: In a suitable reaction vessel equipped with a stirrer and heating mantle, charge 1 part by weight of phthalic anhydride and 3–4 parts of this compound. [7][8]The molar excess of INA is a critical choice to drive the reversible diesterification reaction to completion. [8] 2. Initial Heating: Begin heating the mixture with constant stirring. The monoesterification is an exothermic reaction that proceeds readily as the temperature rises toward 120°C without the need for a catalyst. [7]

  • Step 2: Catalyst Addition and Diesterification

    • Catalyst Introduction: Once the reaction mixture reaches 150–180°C, introduce the catalyst. A composite catalyst consisting of a solid titanium-based compound and tetra-isopropyl titanate (in a 1:1 ratio) is added at 0.001–0.002 parts by weight relative to the reactants. [7][8] 2. Elevated Temperature Reaction: Increase the temperature to 225–235°C and maintain it for 2–3 hours. [7][9]This elevated temperature is necessary to overcome the activation energy for the second esterification, which is a reversible reaction. Water is continuously removed from the reaction mixture to shift the equilibrium towards the product side. [10]

  • Step 3: Purification

    • Removal of Excess Alcohol: After the reaction is complete (monitored by measuring the acid number, which should fall below 2mgKOH/g), cool the mixture to 190–195°C. [7][9]Apply vacuum distillation to remove the unreacted excess this compound, which can be recycled. [7][10] 2. Final Purification: The resulting crude DINP is then subjected to decolorization (e.g., using activated carbon) and filtration to yield the pure product. [7] Applications of INA-Based Plasticizers: These plasticizers are integral to numerous industries, including:

  • Automotive: Used in dashboards, interior trims, and wire insulation to ensure durability and flexibility. [2][5]* Construction: Found in resilient flooring, roofing membranes, and flexible piping. [2][5]* Wire and Cable: Provides necessary insulation flexibility and resistance to temperature fluctuations. [2]

Application in Surfactant Chemistry: this compound Ethoxylates

This compound serves as a hydrophobic starting material for the synthesis of non-ionic surfactants known as this compound ethoxylates (INAEs). [11][12]These surfactants are highly regarded for their superior cleaning performance, especially in degreasing applications. [11][12] Synthesis of INAEs: The production of INAEs involves the ethoxylation of this compound, where ethylene oxide is added to the alcohol in the presence of a catalyst. [13][14]

G INA This compound Reactor Batch Reactor (Exothermic Reaction) INA->Reactor EO Ethylene Oxide (n moles) EO->Reactor Catalyst Base Catalyst (e.g., KOH, NaOH) Catalyst->Reactor INAE This compound Ethoxylate R-O-(CH₂CH₂O)n-H Reactor->INAE

Sources

An Investigative Analysis of Isononyl Alcohol as a Novel Fragrance Ingredient: Physicochemical, Olfactory, and Safety Considerations

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Isononyl alcohol, a nine-carbon branched-chain primary alcohol, is a readily available industrial chemical primarily used in the synthesis of plasticizers.[1][2] Its reported mild floral and fruity aroma has prompted consideration for its potential as a fragrance ingredient.[3][4] This technical guide provides a comprehensive evaluation of this compound for fragrance applications, synthesizing its physicochemical properties, olfactory profile, and, most critically, the toxicological data pertinent to dermal application. While its odor is noted, significant data gaps in safety and toxicological profiles, particularly concerning skin sensitization, present substantial hurdles for its adoption as a fragrance ingredient. This document outlines the necessary experimental frameworks and validation protocols required to ascertain its viability and safety in accordance with stringent industry standards.

Introduction to this compound

This compound (INA) is not a single chemical entity but a complex mixture of isomers, predominantly methyl-substituted octanols or dimethyl-substituted heptanols.[5] This isomeric complexity arises from its manufacturing process, typically the hydroformylation of octene isomers.[6] This variability is a critical consideration for both its olfactory character and its toxicological profile, as different isomers may exhibit distinct properties.

Chemical Identity and Physicochemical Properties

The most common representative structure is 7-methyloctan-1-ol.[6] The substance is a clear, colorless liquid with low volatility and is only slightly soluble in water but soluble in most organic solvents.[6][7]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 27458-94-2 (for the isomeric mixture)[7][8][9][10]
Molecular Formula C₉H₂₀O[6][7]
Molar Mass 144.25 g/mol [1][6][7]
Appearance Clear, colorless liquid[6][11]
Boiling Point ~194-215 °C at 760 mmHg[1][6][9][10]
Flash Point ~80-98 °C[1][6][9][10]
Density ~0.83 g/cm³[6][10][11]
Vapor Pressure ~0.06 - 0.12 mmHg at 25 °C[8][9]
Water Solubility Slightly soluble (~245-460 mg/L at 20-25°C)[1][8]
Current Industrial Applications

The primary industrial use of this compound is as a precursor for the production of high-molecular-weight plasticizers, most notably diisononyl phthalate (DINP).[1][2] It also finds application as a solvent in paints, coatings, and inks, and as a chemical intermediate.[12] Its use as a fragrance has been noted in some consumer products like soaps, creams, and shampoos, though it is not a widely listed or regulated fragrance ingredient.[6]

Olfactory Profile and Potential Fragrance Applications

Characterization of Odor Profile

This compound is described as having a mild, slightly floral, and fruity aroma.[3][4] Its low volatility, indicated by a high boiling point and low vapor pressure, suggests that it would function as a middle or base note in a fragrance composition, providing longevity rather than a strong initial impact. It could also serve as a fragrance fixative, prolonging the scent of other, more volatile components.[3][4]

Workflow for Olfactory Evaluation

A systematic evaluation of a potential fragrance ingredient like this compound requires a multi-step process to separate and identify the specific isomers contributing to the overall scent and to characterize their individual olfactory properties.

G cluster_instrumental Instrumental Analysis cluster_sensory Sensory Evaluation INA This compound Sample GC Gas Chromatography (GC) Separates Isomers INA->GC GC_MS GC-Mass Spectrometry (GC-MS) Identifies Isomer Structures GC->GC_MS Structural ID GC_O GC-Olfactometry (GC-O) Characterizes Odor of Each Isomer GC->GC_O Odor Profile Panel Trained Sensory Panel GC_O->Panel Informs Panel Blotter Odor Evaluation on Blotters (Intensity, Character, Longevity) Panel->Blotter Performs Evaluation

Caption: Workflow for the comprehensive olfactory analysis of this compound.

Detailed Protocol: Gas Chromatography-Olfactometry (GC-O) Analysis

GC-O is a critical technique for understanding the specific scent contributions of each isomer within the this compound mixture.

Objective: To separate the isomers of this compound and to identify and describe the odor of each individual component as it elutes from the GC column.

Methodology:

  • Sample Preparation: Prepare a 1% solution of this compound in a high-purity, odorless solvent (e.g., ethanol).

  • Instrumentation: Use a gas chromatograph equipped with a flame ionization detector (FID) and an olfactometry port. The column effluent is split between the FID and the heated, humidified sniffing port.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-Wax) is suitable for separating alcohol isomers.

    • Injection: 1 µL splitless injection.

    • Temperature Program: Start at 50°C, hold for 2 minutes, then ramp at 5°C/min to 220°C and hold for 10 minutes.

  • Olfactometry: A trained sensory analyst sniffs the effluent from the olfactometry port throughout the run. The analyst records the time, intensity, and a detailed description of any detected odor.

  • Data Analysis: The resulting "aromagram" is correlated with the chromatogram from the FID to link specific peaks (isomers) to their unique odor characteristics.

Critical Safety and Toxicological Assessment for Dermal Application

The primary concern for any new fragrance ingredient is its potential to cause adverse skin reactions. The assessment of skin sensitization is a paramount step.

The Regulatory Landscape: IFRA and RIFM

The International Fragrance Association (IFRA) and the Research Institute for Fragrance Materials (RIFM) set the standards for the safe use of fragrance ingredients. A toxicological and dermatological review of this compound has been published, classifying it within the branched-chain saturated alcohols group.[13] However, a comprehensive safety assessment specific to its use as a fragrance ingredient, including modern in-vitro and in-chemico data, is necessary. While it is listed in some fragrance ingredient databases, it is not on the main IFRA Transparency List, indicating it is not a commonly used or fully vetted material.[14]

Skin Sensitization Potential: A Primary Hurdle

Skin sensitization is a Type IV delayed hypersensitivity reaction. The process is modeled by an Adverse Outcome Pathway (AOP), which begins with a molecular initiating event.[15]

AOP MIE Key Event 1: Molecular Initiating Event (Covalent Protein Binding) KE2 Key Event 2: Keratinocyte Activation (Inflammatory Responses) MIE->KE2 KE3 Key Event 3: Dendritic Cell Activation & Maturation KE2->KE3 KE4 Key Event 4: T-cell Proliferation & Differentiation KE3->KE4 AO Adverse Outcome: Allergic Contact Dermatitis KE4->AO

Caption: Simplified Adverse Outcome Pathway (AOP) for skin sensitization.

For a chemical like this compound, the first key event—covalent binding to skin proteins (haptenation)—is a critical determinant of its sensitization potential.[15][16]

Protocol: Direct Peptide Reactivity Assay (DPRA)

The DPRA is an in chemico method that addresses the molecular initiating event of the skin sensitization AOP.[15][17][18][19] It quantifies the reactivity of a test chemical with synthetic peptides containing cysteine and lysine, serving as surrogates for skin proteins.[16][20] This assay is recognized under OECD Test Guideline 442C.[15][17][18][21]

Objective: To determine the peptide depletion percentage caused by this compound to classify its reactivity potential.

Methodology (based on OECD TG 442C):

  • Preparation of Reagents:

    • Prepare stock solutions of synthetic cysteine-containing peptide (Ac-RFAACAA-COOH) and lysine-containing peptide (Ac-RFAAKAA-COOH).[19]

    • Prepare a 100 mM stock solution of this compound in a suitable solvent (e.g., acetonitrile).

  • Incubation:

    • Incubate the this compound solution with the cysteine peptide (1:10 molar ratio) and lysine peptide (1:50 molar ratio) for 24 hours at 25°C.[22][23]

    • Prepare reference controls containing only the peptides and solvent.

  • Analysis:

    • Following incubation, quantify the remaining peptide concentration in each sample using High-Performance Liquid Chromatography (HPLC) with UV detection at 220 nm.[15][19][20]

  • Calculation and Interpretation:

    • Calculate the percent peptide depletion for both cysteine and lysine relative to the reference controls.

    • The mean of cysteine and lysine depletion is used to classify the chemical into one of four reactivity classes (No, Low, Medium, High). A mean depletion of >6.38% is generally considered a positive result.[22]

Proposed Research Framework for Validation

A single assay is insufficient to determine safety. An Integrated Approach to Testing and Assessment (IATA) is required, combining multiple data sources to make a final safety determination.

IATA cluster_invivo In Vivo / Human Confirmation DPRA DPRA (OECD 442C) Peptide Reactivity KeratinoSens KeratinoSens (OECD 442D) Keratinocyte Activation Data_Integration Data Integration & Weight of Evidence DPRA->Data_Integration hCLAT h-CLAT (OECD 442E) Dendritic Cell Activation KeratinoSens->Data_Integration hCLAT->Data_Integration LLNA LLNA (OECD 429) (If Necessary, Non-Animal Preferred) HRIPT HRIPT Human Confirmation Data_Integration->LLNA Inconclusive Data Data_Integration->HRIPT Favorable Data

Caption: Integrated Testing Strategy (IATA) for skin sensitization assessment.

Protocol: Human Repeat Insult Patch Test (HRIPT)

The HRIPT is considered the gold standard for confirming the skin sensitization potential of a finished product or ingredient in humans.[24] It should only be conducted after a favorable review of all available in vitro and preclinical data.

Objective: To determine if repeated dermal application of this compound can induce skin sensitization in human volunteers.

Methodology:

  • Panel: Recruit a panel of at least 50 healthy adult volunteers with no known skin conditions.[25]

  • Induction Phase:

    • Apply a patch containing a specific concentration of this compound (diluted in a suitable vehicle) to the same site on the skin (e.g., the back).[25]

    • The patch remains in place for 24-48 hours. This process is repeated nine times over a three-week period.[25][26]

    • The site is graded for any irritation before each new application.

  • Rest Phase: A 10-21 day rest period follows the final induction patch, allowing any transient irritation to resolve and for an immune response to develop if sensitization has occurred.[24][25]

  • Challenge Phase:

    • Apply a challenge patch with this compound to a new, previously unexposed skin site.[24][25]

    • The site is evaluated for signs of an allergic reaction (e.g., erythema, edema, papules) at 48 and 72 hours post-application.

  • Interpretation: A reaction at the challenge site that is more significant than any irritation seen during the induction phase is indicative of induced sensitization.

Synthesis and Future Outlook

This compound presents an interesting profile as a potential fragrance ingredient due to its mild, pleasant aroma and its likely function as a base note or fixative. However, its industrial nature as an isomeric mixture necessitates a thorough characterization of its olfactory and, more importantly, its toxicological properties.

The primary challenge lies in rigorously assessing its skin sensitization potential. The current available data is insufficient to meet modern safety standards for cosmetic ingredients. A comprehensive evaluation following an integrated testing strategy is mandatory. This would begin with in chemico and in vitro assays like the DPRA and KeratinoSens® to build a weight-of-evidence case. If these results are favorable, a confirmatory HRIPT would be the final step before the material could be considered safe for widespread use in fragrance applications.

Without this comprehensive safety dossier, the potential of this compound as a fragrance ingredient remains purely speculative and its use in consumer products is not advisable.

References

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Methodological & Application

Isononyl Alcohol: A High-Boiling Point Solvent for Specialized Chemical Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile C9 Alcohol

Isononyl alcohol (INA), a branched nine-carbon primary alcohol, is a colorless liquid with a mild odor, recognized primarily as a key intermediate in the synthesis of high-molecular-weight plasticizers, such as diisononyl phthalate (DINP), and surfactants.[1][2] However, its utility extends beyond that of a mere precursor. With a high boiling point, low volatility, and favorable solvency characteristics for a range of nonpolar and polar compounds, this compound presents itself as a valuable, yet often overlooked, solvent for a variety of chemical transformations.[3] This application note serves as a detailed guide for researchers, scientists, and drug development professionals on the strategic use of this compound as a reaction solvent, providing insights into its physicochemical properties, application scope, and detailed experimental protocols.

The branched structure of this compound contributes to its low volatility and good solubility properties for various organic compounds.[4] Its high boiling point makes it particularly suitable for reactions requiring elevated temperatures, allowing for greater kinetic control and the potential to drive equilibria towards desired products. Furthermore, its low water solubility can be advantageous in reactions where the presence of water is undesirable.

Physicochemical Properties and Their Implications for Synthesis

A thorough understanding of a solvent's physical properties is paramount to its effective application in chemical synthesis. The key properties of this compound are summarized in the table below, alongside their implications for reaction design and execution.

PropertyTypical ValueImplication for Chemical Reactions
Boiling Point 198-215 °C[5][6]Enables high-temperature reactions, potentially increasing reaction rates and overcoming activation energy barriers. Reduces solvent loss due to evaporation during long reaction times.
Density ~0.83 g/cm³[6]Lower density than water, facilitating phase separation in aqueous workups.
Viscosity (at 20°C) ~12.7-13.2 mPa·s[5][7]Higher viscosity than many common solvents, which may affect stirring efficiency and mass transfer. Heating will reduce viscosity.
Solubility in Water (at 20°C) ~0.02-0.25 g/L[5][7]Very low water solubility is advantageous for water-sensitive reactions and simplifies aqueous workups.
Solubility in Organic Solvents Soluble in most organic solventsOffers good miscibility with a wide range of common laboratory solvents, allowing for co-solvent systems and flexible purification strategies.
Flash Point ~94-98 °C[5][6]Relatively high flash point compared to more volatile solvents, contributing to safer handling at elevated temperatures.

These properties position this compound as a viable alternative to other high-boiling point solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or ethylene glycol, particularly when a less polar, protic solvent is desired.

Core Applications in Chemical Synthesis

While this compound's primary industrial role is as a reactant, its solvent properties are leveraged in several key areas of organic synthesis.

Esterification Reactions

This compound can serve as both a reactant and a solvent in esterification reactions, particularly with fatty acids.[8] Its high boiling point facilitates the removal of water, a byproduct of the reaction, thereby driving the equilibrium towards the formation of the ester.[9][10] This is especially beneficial in the synthesis of high-molecular-weight esters used as lubricants, plasticizers, and in cosmetic formulations.

The general mechanism for the Fischer esterification of a carboxylic acid with an alcohol in the presence of an acid catalyst is a well-established process.[9] When this compound is used, its role as the solvent in excess helps to push the reversible reaction to completion.

Protocol 1: Acid-Catalyzed Esterification of Oleic Acid with this compound

This protocol details the synthesis of isononyl oleate, a representative example of an esterification reaction where this compound serves as both a reactant and the reaction medium.

Materials:

  • Oleic Acid (technical grade, ~90%)

  • This compound

  • p-Toluenesulfonic acid monohydrate (PTSA)

  • Sodium bicarbonate (5% aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Toluene (for Dean-Stark trap)

  • Round-bottom flask equipped with a magnetic stirrer, heating mantle, and Dean-Stark apparatus connected to a condenser.

Procedure:

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a heating mantle, and a Dean-Stark trap filled with toluene, combine oleic acid (e.g., 0.1 mol) and this compound (e.g., 0.5 mol, serving as both reactant and solvent).

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (e.g., 0.005 mol, 5 mol% relative to oleic acid) to the reaction mixture.

  • Reaction Execution: Heat the mixture to a gentle reflux (typically 120-150°C). The water formed during the reaction will be azeotropically removed with toluene and collected in the Dean-Stark trap. Monitor the progress of the reaction by observing the amount of water collected. The reaction is typically complete when no more water is collected.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and wash with a 5% aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the excess this compound and toluene under reduced pressure using a rotary evaporator. The high boiling point of this compound may require heating the water bath to 60-80°C and a good vacuum source.

    • The resulting crude isononyl oleate can be further purified by vacuum distillation if required.

Causality of Experimental Choices:

  • Excess this compound: Using an excess of this compound shifts the reaction equilibrium towards the product side, increasing the yield of the ester, in accordance with Le Chatelier's principle.

  • Dean-Stark Apparatus: The continuous removal of water is crucial for driving the reversible esterification reaction to completion.

  • p-Toluenesulfonic Acid: A strong acid catalyst is necessary to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.[9]

  • Aqueous Workup: The basic wash with sodium bicarbonate neutralizes the acid catalyst, preventing it from catalyzing the reverse reaction (hydrolysis) during purification. The brine wash helps to remove any remaining water and inorganic salts.

High-Temperature Reactions

The high boiling point of this compound makes it an excellent medium for reactions that require sustained high temperatures. This includes certain types of polymerizations, condensations, and metal-catalyzed cross-coupling reactions where thermal stability of the solvent is critical.

Green Chemistry Perspectives

The classification of a solvent as "green" is multifaceted, considering factors such as its origin (renewable vs. petrochemical), toxicity, biodegradability, and life cycle assessment.[1][11] Long-chain alcohols, including this compound, are generally considered to have favorable environmental properties, such as rapid biodegradability.[12]

Advantages of this compound as a Greener Solvent Alternative:

  • Biodegradability: Studies have shown that long-chain aliphatic alcohols are readily biodegradable.[12]

  • Low Volatility: The low vapor pressure of this compound reduces fugitive emissions of volatile organic compounds (VOCs) into the atmosphere, contributing to better air quality and a safer laboratory environment.

  • High Flash Point: A higher flash point reduces the risk of fire, enhancing laboratory safety.[6]

However, it is important to note that this compound is typically derived from petrochemical feedstocks.[6] Its low water solubility and potential for aquatic toxicity if released in large quantities are also environmental considerations.[13]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. It is classified as a skin and eye irritant.[14]

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses or goggles are mandatory.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn.

  • Skin Protection: A lab coat should be worn to prevent skin contact.

Handling and Storage:

  • Work in a well-ventilated area, preferably in a fume hood, especially when heating.

  • Store in a cool, dry, well-ventilated area away from strong oxidizing agents.[14]

  • In case of spills, absorb the liquid with an inert material and dispose of it according to local regulations.[13]

Conclusion

This compound offers a unique set of properties that make it a valuable solvent for specific applications in chemical synthesis, particularly for high-temperature reactions and esterifications. Its low volatility and favorable environmental profile in terms of biodegradability present it as a potentially greener alternative to some traditional high-boiling point solvents. By understanding its physicochemical characteristics and adhering to proper handling procedures, researchers can effectively leverage this compound to achieve their synthetic goals.

Experimental Workflow and Data Visualization

Workflow for Esterification using this compound

EsterificationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents Measure Reactants: - Carboxylic Acid - this compound (excess) - Acid Catalyst (e.g., PTSA) setup Assemble Apparatus: - Round-bottom flask - Dean-Stark trap - Condenser - Heating mantle reagents->setup heat Heat to Reflux (e.g., 120-150°C) setup->heat water_removal Azeotropic Removal of Water heat->water_removal monitoring Monitor Reaction (Water collection) water_removal->monitoring cool Cool to Room Temperature monitoring->cool Reaction Complete neutralize Neutralize Catalyst (e.g., NaHCO3 wash) cool->neutralize wash Wash with Brine neutralize->wash dry Dry Organic Layer (e.g., MgSO4) wash->dry filter Filter Drying Agent dry->filter evaporate Evaporate Excess This compound (Rotary Evaporation) filter->evaporate distill Vacuum Distillation (Optional) evaporate->distill product Pure Ester evaporate->product If sufficiently pure distill->product

Caption: Workflow for a typical esterification reaction using this compound.

Logical Relationship of this compound Properties and Applications

PropertiesApplications cluster_properties Physicochemical Properties cluster_applications Applications & Advantages high_bp High Boiling Point (~200°C) high_temp_rxn High-Temperature Reactions high_bp->high_temp_rxn Enables esterification Esterification (Solvent & Reactant) high_bp->esterification Drives equilibrium low_vol Low Volatility green_chem Green Chemistry Alternative low_vol->green_chem Reduces VOCs safety Enhanced Safety low_vol->safety Minimizes exposure low_h2o_sol Low Water Solubility low_h2o_sol->esterification Facilitates product isolation workup Simplified Aqueous Workup low_h2o_sol->workup Improves phase separation good_org_sol Good Organic Solvency good_org_sol->high_temp_rxn Dissolves diverse reactants high_fp High Flash Point high_fp->safety Reduces fire hazard biodegradable Readily Biodegradable biodegradable->green_chem Favorable environmental fate

Caption: Relationship between this compound's properties and its applications.

References

  • Ataman Kimya. (n.d.). This compound.
  • PubChem. (n.d.). Isononanol.
  • Phenomenex. (n.d.). SOLVENT MISCIBILITY TABLE.
  • Gen-Lab Kft. (n.d.). Solvent Miscibility Table.
  • Vapourtec. (n.d.). SOLVENT MISCIBILITY CHART.
  • Wikipedia. (n.d.). Green solvent.
  • ACS Publications. (2023). Synthesis and Properties of Isononyl-Extended Multibranched Alcohol Polyether Nonionic Surfactants. Langmuir.
  • Restek. (n.d.). Solvent Miscibility Table.
  • Google Patents. (n.d.). Process for the preparation of isononyl derivatives.
  • Johnson Matthey. (n.d.). This compound (INA).
  • Clark, J. H., & Macquarrie, D. J. (2021). The green solvent: a critical perspective. Clean Technologies and Environmental Policy, 23(8), 2269-2279.
  • Oriental Journal of Chemistry. (2023). Green Analytical Approaches and Eco-Friendly Solvents: Advancing Industrial Applications and Environmental Sustainability: A Comprehensive Review.
  • Wikipedia. (n.d.). This compound.
  • Capello, C., Fischer, U., & Hungerbühler, K. (2007). What is a green solvent? A comprehensive framework for the environmental assessment of solvents. Green Chemistry, 9(9), 927-934.
  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
  • Persurance, R. (1966). Esterification of oleic acid with oleyl alcohol. New Jersey Institute of Technology.
  • ECETOC. (2009). Environmental properties of long chain alcohols. Part 1: Physicochemical, environmental fate and acute aquatic toxicity properties. Technical Report No. 108.
  • Zlatanović, S., et al. (2017). ESTERIFICATION OF STEARIC ACID WITH LOWER MONOHYDROXYLIC ALCOHOLS. Advanced technologies, 6(1), 63-71.
  • SciELO. (2018). ESTERIFICATION OF OLEIC ACID IN A SEMI-BATCH BUBBLE REACTOR FOR BIODIESEL PRODUCTION.
  • ResearchGate. (1994). Mitsubishi this compound process.
  • The Organic Chemistry Tutor. (2016, December 27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives [Video]. YouTube.
  • Google Patents. (n.d.). Preparation method of this compound.
  • Wiley-VCH. (2021). Recent Achievements in Organic Reactions in Alcohols. In Green Organic Reactions.

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Application and Protocol for the Synthesis of Diisononyl Phthalate (DINP) from Isononyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the synthesis of Diisononyl Phhthalate (DINP), a primary plasticizer used to impart flexibility to various polymers. The synthesis is based on the esterification of phthalic anhydride with isononyl alcohol. This application note elucidates the underlying reaction mechanism, provides a comprehensive, step-by-step laboratory protocol, and outlines the critical parameters for process control to ensure a high yield of pure DINP. Furthermore, it details the necessary safety precautions for handling the involved chemical species.

Introduction

Diisononyl phthalate (DINP) is a high-molecular-weight phthalate ester predominantly used as a plasticizer in the production of flexible polyvinyl chloride (PVC) products.[1][2] Its low volatility and excellent migration resistance make it a preferred choice in numerous applications, including wire and cable insulation, vinyl flooring, and automotive parts.[3] DINP is synthesized through the esterification of phthalic anhydride with this compound, a C9 branched-chain alcohol.[1][4] The reaction is typically catalyzed and proceeds at elevated temperatures to drive the equilibrium towards the formation of the diester product.[4][5] This guide offers a robust protocol for the synthesis of DINP, suitable for laboratory-scale production and process optimization studies.

Reaction Mechanism: A Two-Step Esterification

The synthesis of DINP from phthalic anhydride and this compound is a classic example of Fischer-Speier esterification. The overall process can be mechanistically understood as a two-step reaction:

  • Monoesterification: This initial step involves the exothermic, non-catalytic reaction between one molecule of phthalic anhydride and one molecule of this compound to form mono-isononyl phthalate.[3][6] This reaction proceeds readily at temperatures around 120°C.[3][6] The ring-opening of the anhydride is the key transformation in this stage.

  • Diesterification: The second esterification of the monoester with another molecule of this compound to form DINP is a reversible reaction.[3][6] This step requires a catalyst and higher temperatures to proceed to completion.[3][6] The continuous removal of water, a byproduct of the reaction, is crucial to shift the equilibrium towards the product side and achieve high conversion rates.[1][4]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of DINP.

DINP_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Esterification cluster_purification Product Purification PA Phthalic Anhydride Reactor Reaction Vessel PA->Reactor INA This compound INA->Reactor Heat Heating (150-235°C) Reactor->Heat Distillation Vacuum Distillation (Removal of excess alcohol) Reactor->Distillation Crude Product Catalyst Catalyst Addition (e.g., Titanium-based) Heat->Catalyst Catalyst->Reactor Reaction Progression Neutralization Neutralization & Washing Distillation->Neutralization Decolorization Decolorization (e.g., Activated Carbon) Neutralization->Decolorization Filtration Filtration Decolorization->Filtration Product Pure DINP Filtration->Product

Caption: Workflow for the synthesis of Diisononyl Phthalate (DINP).

Materials and Equipment

Reagents
  • Phthalic Anhydride (PA), purity ≥ 99%

  • This compound (INA), technical grade

  • Catalyst:

    • Option A: Sulfuric acid (H₂SO₄), concentrated

    • Option B: Tetra-isopropyl titanate

  • Sodium Hydroxide (NaOH) solution, 5% (w/v) for neutralization

  • Activated Carbon, for decolorization

  • Anhydrous Sodium Sulfate (Na₂SO₄), for drying

Equipment
  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Condenser with a Dean-Stark trap for water removal

  • Thermometer

  • Dropping funnel

  • Vacuum distillation apparatus

  • Separatory funnel

  • Filtration apparatus (e.g., Büchner funnel)

  • Standard laboratory glassware

Detailed Synthesis Protocol

This protocol is based on a titanium-based catalyst system, which is increasingly favored due to its high efficiency and reduced environmental impact compared to traditional acid catalysts.[3]

Step 1: Reactor Setup and Charging of Reactants

  • Assemble a clean and dry three-necked round-bottom flask equipped with a mechanical stirrer, a condenser with a Dean-Stark trap, and a thermometer.

  • Charge the flask with phthalic anhydride and this compound. A molar excess of this compound is used to drive the reaction to completion.[3] A typical mass ratio is 1 part phthalic anhydride to 2.5-3.5 parts this compound.[7]

Step 2: Monoesterification

  • Begin stirring the mixture and gradually heat the reactor to 150-170°C.[7]

  • The formation of the monoester is an exothermic reaction and occurs without a catalyst.[3][6] Maintain this temperature for approximately 0.5-1.0 hour.[7]

Step 3: Catalyst Addition and Diesterification

  • After the initial monoesterification phase, add the catalyst. For a titanium-based catalyst like tetra-isopropyl titanate, a concentration of 0.001-0.002 parts by weight relative to the reactants is recommended.[3][6]

  • Increase the temperature to 210-235°C and maintain it for 2-3 hours.[6][7]

  • Continuously monitor the reaction progress by measuring the acid number of the reaction mixture. The reaction is considered complete when the acid number drops below 2 mg KOH/g.[7]

  • Water will be collected in the Dean-Stark trap as a byproduct of the esterification, providing a visual indication of the reaction's progression.

Step 4: Removal of Excess Alcohol

  • Once the reaction is complete, cool the mixture to approximately 180-195°C.[6][7]

  • Apply a vacuum to the system to distill off the unreacted this compound.[3][6] The recovered alcohol can be recycled in subsequent batches.

Step 5: Purification of Crude DINP

  • Neutralization: Cool the crude DINP and wash it with a 5% sodium hydroxide solution to neutralize any remaining acidic catalyst and unreacted phthalic anhydride. Subsequently, wash with water until the aqueous layer is neutral.

  • Decolorization: Add a small amount of activated carbon to the DINP and stir for a period to remove colored impurities.[3]

  • Filtration: Filter the mixture to remove the activated carbon and any other solid impurities, yielding the purified DINP.[3][7]

Key Reaction Parameters

ParameterRecommended RangeRationale
Molar Ratio (INA:PA) 2.5:1 to 4:1 (by mass)An excess of alcohol drives the reversible diesterification reaction towards the product side, ensuring high conversion of phthalic anhydride.[3][6][7]
Monoesterification Temp. 150-170°CFacilitates the initial ring-opening of phthalic anhydride without a catalyst.[3][7]
Diesterification Temp. 210-235°CProvides the necessary activation energy for the catalyzed second esterification step and aids in the removal of water.[5][6][7]
Catalyst Concentration 0.001-0.002 parts by weightOptimizes the reaction rate without causing significant side reactions or complicating purification.[3][6]
Reaction Monitoring Acid Number < 2 mg KOH/gA reliable indicator of the extent of the esterification reaction and the consumption of acidic species.[7]

Safety Precautions

All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn.[8][9]

  • Phthalic Anhydride: Is a skin, eye, and respiratory irritant.[10] Avoid inhalation of dust and direct contact.[9][11]

  • This compound: May cause skin and eye irritation. Handle with care.

  • Catalysts: Concentrated sulfuric acid is highly corrosive. Titanium-based catalysts should be handled according to their specific safety data sheets.

  • High Temperatures: The reaction is conducted at high temperatures, posing a risk of thermal burns. Ensure proper insulation and careful handling of hot glassware.

  • Vacuum Distillation: There is a risk of implosion. Use appropriate glassware and a safety screen.

References

  • The production process of DINP and its main raw materials. (2025, September 18). [Source not available].
  • CN104962087A - Preparation method of diisononyl phthalate compound plasticizer - Google Patents. (n.d.).
  • How Plasticizer DINP is made? BASTONE, A Leading Manufacturer In China. (2025, October 9). BASTONE.
  • Diisononyl phthalate - Grokipedia. (n.d.).
  • [Chemical Knowledge]:Production method and process flow of diisononyl phthal
  • CN101157615A - Method for producing plasticizer phthalic acid dinonyl - Google Patents. (n.d.).
  • Di-isononyl phthalate (DINP) ECPI January 2015 - European Plasticisers. (2015, January). European Plasticisers.
  • Diisononylphthalate (DNP) - Cargo Handbook. (n.d.).
  • Diisononyl phthalate | C26H42O4 | CID 590836 - PubChem - NIH. (n.d.).
  • Diisononyl Phthalate (DINP) for Sealants & Plastics | PENPET. (n.d.).
  • Scientific Facts on Phthalate Di-isodecyl & Di-isononyl phthalates - GreenFacts. (n.d.).
  • [Chemical Knowledge]:DINP production and manufacturing methods and processes. (n.d.). [Source not available].
  • Final Use Report for Di-isononyl Phthalate (DINP) CASRN 28553-12-0 & 68515-48-0) - EPA. (n.d.).
  • WO2009039018A1 - Plasticizer - Google Patents. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, May 17).
  • Phthalic-Anhydride-Material-Safety-Data-Sheet.pdf - Thirumalai Chemicals Ltd. (n.d.).
  • WO2018046306A1 - Processes for the hydrogenation of phthalate esters - Google Patents. (n.d.).
  • A Comparative Guide to Diisononyl Phthalate (DINP) Extraction Methods - Benchchem. (n.d.).
  • Phthalic anhydride - SAFETY D
  • How is the esterification of phthalic anhydride carried out? - News. (2023, August 10).
  • Phthalic Anhydride Hazards Overview and Storage Consider
  • Phthalic anhydride - Wikipedia. (n.d.).
  • Asian Journal of Chemistry - Reactions of Phthalic Anhydride with Alcohols. (n.d.).
  • Catalytic Ring Hydrogenation of Phthalate Plasticizers - ResearchG
  • Diisononyl phthalate ester content = 99 mixture of C9 isomers, technical grade 28553-12-0. (n.d.).
  • (PDF) Occupational Exposure of Plastics Workers to Diisononyl Phthalate (DiNP) and Di(2-propylheptyl) Phthalate (DPHP)
  • Technical Support Center: Optimizing Diisononyl Phthalate (DINP)

Sources

The Versatile Role of Isononyl Alcohol as a Chemical Intermediate in Laboratory Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of Isononyl Alcohol in Synthetic Chemistry

This compound (INA), a branched nine-carbon primary alcohol, serves as a pivotal intermediate in the synthesis of a diverse array of chemical entities.[1][2] Primarily recognized for its role in the industrial production of high-molecular-weight plasticizers like diisononyl phthalate (DINP), its utility extends into the synthesis of surfactants, lubricants, and specialty esters for cosmetics and personal care products. The branched nature of its alkyl chain imparts unique properties such as increased flexibility, durability, and desirable solvency characteristics to its derivatives.

This comprehensive guide is designed for researchers, scientists, and professionals in drug development, providing in-depth application notes and detailed laboratory protocols for the utilization of this compound as a versatile building block in chemical synthesis. We will delve into the synthesis of key derivatives, including isononyl esters, ethers, and amines, elucidating the underlying chemical principles and offering practical, field-proven insights to ensure successful and reproducible outcomes.

Core Properties and Safety Considerations for this compound

Before embarking on synthetic procedures, a thorough understanding of the physicochemical properties and safety profile of this compound is paramount.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₂₀O
Appearance Colorless liquid
Odor Mild
Solubility Slightly soluble in water; soluble in most organic solvents

Safety and Handling:

This compound is a combustible liquid and should be handled in a well-ventilated area, away from ignition sources. It is advisable to wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Synthetic Applications and Protocols

The reactivity of the primary hydroxyl group in this compound allows for a range of chemical transformations. The following sections provide detailed protocols for the synthesis of key derivatives.

Esterification: Synthesis of Isononyl Esters

The esterification of this compound is a cornerstone of its application, leading to the formation of plasticizers, emollients, and lubricants. A prominent example is the synthesis of isononyl isononanoate, valued in the cosmetics industry for its non-greasy feel and excellent spreadability.

This protocol details the synthesis of isononyl isononanoate from this compound and isononanoic acid, employing an acid catalyst and a Dean-Stark apparatus to drive the reaction to completion by removing water.

Reaction Scheme:

G This compound This compound Isononyl Isononanoate Isononyl Isononanoate This compound->Isononyl Isononanoate  + Isononanoic Acid  (Acid Catalyst, Heat)

Caption: Fischer esterification of this compound.

Materials:

  • This compound

  • Isononanoic acid

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (as an azeotropic solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1 equivalent), isononanoic acid (1.1 equivalents), a catalytic amount of p-toluenesulfonic acid (0.02 equivalents), and toluene (approximately 2 mL per gram of this compound).

  • Azeotropic Distillation: Assemble the Dean-Stark apparatus and condenser. Heat the reaction mixture to reflux with vigorous stirring. The toluene-water azeotrope will collect in the Dean-Stark trap. Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the esterification.

  • Work-up: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to remove the toluene.

  • Purification: The crude isononyl isononanoate can be purified by vacuum distillation to yield the final product.

Expected Outcome and Characterization:

The product will be a clear, colorless to pale yellow liquid. Characterization can be performed using FT-IR (disappearance of the broad O-H stretch from the alcohol and carboxylic acid, appearance of a strong C=O stretch around 1735 cm⁻¹) and NMR spectroscopy.

Etherification: The Williamson Ether Synthesis of Isononyl Ethers

The Williamson ether synthesis provides a versatile route to both symmetrical and unsymmetrical ethers. This protocol outlines the synthesis of an unsymmetrical isononyl ether, for instance, isononyl methyl ether.

This two-step procedure involves the formation of an isononyl alkoxide followed by its reaction with an alkyl halide.

Workflow:

G A This compound B Sodium Isononoxide (Alkoxide Intermediate) A->B  + Sodium Hydride (NaH)   C Isononyl Methyl Ether B->C  + Methyl Iodide (CH₃I)  

Caption: Williamson ether synthesis workflow.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Methyl iodide

  • Saturated ammonium chloride solution

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Alkoxide Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride (1.2 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Slowly add a solution of this compound (1 equivalent) in anhydrous THF dropwise. Allow the mixture to stir at room temperature for 1 hour after the addition is complete. Hydrogen gas will be evolved, so ensure proper ventilation.

  • Ether Formation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 equivalents) dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Quenching and Extraction: Carefully quench the reaction by the slow addition of saturated ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Washing and Drying: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude isononyl methyl ether can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Sodium hydride is highly reactive with water and oxygen. An inert atmosphere prevents its decomposition and potential fire hazards.

  • Anhydrous Solvents: The presence of water would quench the sodium hydride and the alkoxide intermediate.

  • Stepwise Addition at Low Temperature: The reaction of sodium hydride with the alcohol is exothermic. Slow addition at 0 °C helps to control the reaction rate and temperature.

Amination: Synthesis of Isononylamine via Reductive Amination

Isononylamine is a valuable intermediate for the synthesis of surfactants, corrosion inhibitors, and other specialty chemicals.[3] While direct amination is possible, a more controlled laboratory synthesis can be achieved through a two-step process involving the oxidation of this compound to isononyl aldehyde, followed by reductive amination.

Step 1: Oxidation of this compound to Isononyl Aldehyde

A mild oxidizing agent such as pyridinium chlorochromate (PCC) is suitable for this conversion.

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend PCC (1.5 equivalents) in anhydrous DCM.

  • Oxidation: Add a solution of this compound (1 equivalent) in anhydrous DCM to the PCC suspension. Stir the mixture at room temperature for 2-3 hours, monitoring the reaction by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to yield the crude isononyl aldehyde, which can often be used in the next step without further purification.

Step 2: Reductive Amination of Isononyl Aldehyde

This step involves the formation of an imine intermediate with ammonia, which is then reduced in situ to the primary amine.

Workflow:

G A Isononyl Aldehyde B Imine Intermediate A->B  + Ammonia (NH₃)   C Isononylamine B->C  + Reducing Agent  (e.g., NaBH₃CN)  

Caption: Reductive amination workflow.

Materials:

  • Isononyl aldehyde (from Step 1)

  • Ammonia (as a solution in methanol or ammonium acetate)

  • Sodium cyanoborohydride (NaBH₃CN) or another suitable reducing agent

  • Methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

Procedure:

  • Imine Formation and Reduction: Dissolve the crude isononyl aldehyde in methanol. Add a solution of ammonia in methanol (or ammonium acetate, several equivalents). Stir for 30 minutes, then add sodium cyanoborohydride (1.5 equivalents) portion-wise. Stir the reaction mixture at room temperature overnight.

  • Work-up: Quench the reaction by adding water. Acidify the mixture with 1 M HCl. Wash the aqueous layer with diethyl ether to remove any unreacted aldehyde.

  • Isolation: Basify the aqueous layer with 2 M NaOH until pH > 10. Extract the product with diethyl ether.

  • Drying and Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain isononylamine. Further purification can be achieved by distillation.

Trustworthiness of the Protocol:

The use of a mild reducing agent like sodium cyanoborohydride is crucial for the selective reduction of the imine in the presence of the aldehyde. The acid-base work-up ensures the effective separation of the amine product from non-basic impurities.

Conclusion and Future Outlook

This compound's unique branched structure and the reactivity of its primary hydroxyl group make it a valuable and versatile intermediate in organic synthesis. The protocols detailed in this guide for the synthesis of isononyl esters, ethers, and amines provide a solid foundation for researchers to explore the vast chemical space accessible from this readily available starting material. Further investigations could focus on the development of more sustainable and atom-economical synthetic routes, such as catalytic direct amination and etherification processes, to further enhance the utility of this compound in both academic and industrial research.

References

  • Ataman Kimya. (n.d.). This compound.
  • Google Patents. (n.d.). DE102012105879A1 - Process for the preparation of isononyl derivatives.
  • Green Chemistry Teaching and Learning Community. (2023, October 17). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis.
  • Utah Tech University. (n.d.). Williamson Ether Synthesis.
  • University of Wisconsin-Platteville. (n.d.). The Williamson Ether Synthesis.
  • Google Patents. (n.d.). CN102503819A - Preparation of isononyl isononanoate and application of isononyl isononanoate in cosmetic.
  • Patsnap. (n.d.). Preparation of isononyl isononanoate and application of isononyl isononanoate in cosmetic.
  • Johnson Matthey. (n.d.). This compound (INA).
  • ResearchGate. (n.d.). Mitsubishi this compound process.
  • National Institutes of Health. (n.d.). Synthesis and Characterization of Nanofunctionalized Gelatin Methacrylate Hydrogels.
  • ResearchGate. (2014, September 11). Can anyone help me with the protocol regarding the preparation of gelatin methacrylate???

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Analytical methods for the quantification of "Isononyl alcohol"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: Quantitative Analysis of Isononyl Alcohol

A Comprehensive Guide to Methodologies and Protocols for Researchers and Drug Development Professionals

Introduction

This compound (INA) is a branched-chain C9 alcohol of significant industrial importance, primarily serving as a precursor in the synthesis of plasticizers, surfactants, and lubricants.[1] Its isomeric complexity and physical properties necessitate robust and reliable analytical methods for its quantification in various matrices, from industrial process monitoring to environmental analysis. This guide provides a detailed overview of the primary analytical techniques for the quantification of this compound, with a focus on Gas Chromatography with Flame Ionization Detection (GC-FID), a cornerstone method for this application.[1] We will delve into the causality behind experimental choices, provide step-by-step protocols, and present data in a clear, accessible format.

Core Principles of this compound Quantification

The accurate quantification of this compound hinges on several key analytical principles. Due to its volatility, gas chromatography is the most prevalent and effective technique.[2] The choice of detector is critical, with the Flame Ionization Detector (FID) being highly sensitive to hydrocarbon compounds like this compound.[3] For complex matrices or when isomer-specific information is required, Mass Spectrometry (MS) can be coupled with GC (GC-MS) for enhanced selectivity.[4]

A critical consideration in the analysis of alcohols by GC is their polarity, which can lead to poor peak shape (tailing) and reduced sensitivity due to interactions with the stationary phase.[5] While direct injection is feasible, chemical derivatization is often employed to improve chromatographic performance.[5]

Primary Analytical Technique: Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is the industry standard for the purity analysis and quantification of this compound.[1] This technique separates components of a mixture in the gas phase based on their differential partitioning between a stationary phase and a mobile gas phase. The FID then detects the eluted compounds by combusting them in a hydrogen-air flame, which produces ions and generates a measurable current proportional to the amount of analyte.

Causality of Experimental Choices in GC-FID Method Development
  • Column Selection: A polar stationary phase, such as one coated with Carbowax 20M, is suitable for separating isomeric alcohols.[1] The polarity of the column helps to resolve the various branched isomers of this compound.

  • Injection Method: Both direct injection and headspace analysis are viable options. Direct injection is simpler but may require derivatization to mitigate peak tailing.[6] Headspace analysis is advantageous for samples with non-volatile matrix components, as it only introduces the volatile analytes into the GC system.[7]

  • Internal Standard: The use of an internal standard, such as isooctane or methylcyclopentane, is crucial for accurate quantification.[1] An internal standard corrects for variations in injection volume and instrument response, leading to more precise and accurate results.[8]

  • Derivatization: To address the challenges of analyzing polar alcohols, derivatization techniques like silylation or esterification can be employed.[3][5] These methods convert the polar hydroxyl group into a less polar, more volatile, and more thermally stable functional group, resulting in improved peak shape and sensitivity.[5]

Experimental Protocols

Protocol 1: Direct Quantification of this compound by GC-FID

This protocol is suitable for relatively clean samples where matrix effects are minimal.

1. Sample Preparation:

  • Accurately weigh a known amount of the this compound sample.
  • Dilute the sample with a suitable solvent (e.g., methanol or acetone) to a concentration within the calibrated range of the instrument.[1]
  • Add a known concentration of an internal standard (e.g., isooctane) to the diluted sample.[1]
  • Vortex the sample to ensure homogeneity.

2. GC-FID Instrumentation and Conditions:

ParameterConditionRationale
GC System Agilent 8860 GC or equivalentProvides reliable and reproducible results.[9]
Column DB-FATWAX Ultra Inert, 30 m x 0.25 mm, 0.25 µm or equivalent polar columnA polar column is effective for separating alcohol isomers.[1][9]
Injector Split/SplitlessAllows for a wide range of sample concentrations.
Injector Temperature 250 °CEnsures complete vaporization of the sample.
Oven Program Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 220 °C (hold 5 min)A temperature ramp allows for the separation of compounds with different boiling points.
Carrier Gas Helium or HydrogenInert mobile phase to carry the sample through the column.[2]
Flow Rate 1.0 mL/minOptimal flow rate for good separation efficiency.
Detector Flame Ionization Detector (FID)High sensitivity to hydrocarbons.[3]
Detector Temperature 280 °CPrevents condensation of the analytes.
Hydrogen Flow 30 mL/minFuel for the FID flame.
Air Flow 300 mL/minOxidant for the FID flame.
Makeup Gas (N2) 25 mL/minImproves detector performance.
Injection Volume 1 µLA small injection volume prevents column overloading.

3. Calibration and Quantification:

  • Prepare a series of calibration standards containing known concentrations of this compound and a constant concentration of the internal standard.
  • Inject the calibration standards and the sample into the GC-FID system.
  • Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
  • Calculate the concentration of this compound in the sample using the calibration curve.
Protocol 2: Quantification of this compound by GC-FID with Silylation Derivatization

This protocol is recommended for complex matrices or when improved peak shape and sensitivity are required.[5]

1. Derivatization Procedure:

  • Pipette a known volume of the sample (or a diluted aliquot) into a reaction vial.
  • Add an excess of a silylating reagent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). A molar ratio of at least 2:1 of BSTFA to active hydrogens is recommended.
  • Add a known concentration of an internal standard.
  • Cap the vial tightly and heat at 60-80 °C for 30-60 minutes to ensure complete derivatization.
  • Cool the vial to room temperature before injection.

2. GC-FID Instrumentation and Conditions:

  • The GC-FID conditions will be similar to Protocol 1, but the temperature program may need to be adjusted to account for the higher volatility of the silylated derivative.

3. Calibration and Quantification:

  • The calibration standards must also be derivatized using the same procedure as the samples.
  • Quantification is performed as described in Protocol 1.

Visualization of Experimental Workflow

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Sample Dilution Dilution with Solvent Sample->Dilution IS_Addition Internal Standard Addition Dilution->IS_Addition Derivatization Derivatization (Optional) IS_Addition->Derivatization If required Injection GC Injection IS_Addition->Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection FID Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for the quantification of this compound by GC-FID.

Method Validation

A robust analytical method requires thorough validation to ensure its suitability for the intended purpose.[10] Key validation parameters include:

ParameterAcceptance CriteriaRationale
Linearity Correlation coefficient (R²) ≥ 0.995Demonstrates a proportional relationship between concentration and response.[11]
Accuracy Recovery of 90-110%Measures the closeness of the measured value to the true value.
Precision Relative Standard Deviation (RSD) ≤ 5%Indicates the repeatability and reproducibility of the method.[12]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1The lowest concentration of analyte that can be reliably detected.[11]
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1The lowest concentration of analyte that can be accurately quantified.[11]
Specificity No interfering peaks at the retention time of the analyteEnsures that the signal is from the analyte of interest and not from matrix components.

Alternative and Complementary Techniques

While GC-FID is the workhorse for this compound quantification, other techniques can be valuable in specific applications:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides structural information, which is invaluable for identifying isomers and impurities.[4]

  • High-Performance Liquid Chromatography (HPLC): Can be used for the analysis of non-volatile derivatives of this compound or in situations where GC is not suitable.[13]

  • Karl Fischer Titration: This is the standard method for determining the water content in organic liquids like this compound.[14][15][16]

Conclusion

The accurate quantification of this compound is essential for quality control, process optimization, and regulatory compliance. Gas Chromatography with Flame Ionization Detection (GC-FID) offers a robust, reliable, and sensitive method for this purpose. By understanding the principles behind the analytical choices and adhering to validated protocols, researchers and drug development professionals can ensure the integrity of their results. The methodologies outlined in this guide provide a solid foundation for the successful analysis of this compound in a variety of applications.

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Application Notes & Protocols: The Role of Isononyl Alcohol in Advanced Lubricant and Coating Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides a detailed technical guide for researchers and formulation scientists on the application of Isononyl Alcohol (INA) in the development of high-performance lubricants and advanced coatings. This compound, a branched-chain nine-carbon (C9) oxo alcohol, serves primarily as a critical intermediate in the synthesis of high-molecular-weight esters and as a functional additive.[1][2][3] Its unique molecular architecture is leveraged to create derivatives and formulations with superior performance characteristics, including enhanced thermal stability, excellent low-temperature fluidity, and improved material flexibility. This guide elucidates the underlying chemical principles, provides detailed synthesis and formulation protocols, outlines standardized testing methodologies, and presents comparative data to support development efforts.

Section 1: Application of this compound in High-Performance Lubricants

The primary contribution of this compound in the lubricants sector is its role as a key reactant in the synthesis of high-performance synthetic esters, which function as API Group V base stocks.[4][5] These esters are prized for their thermal stability, solvency, and low-temperature properties, making them essential components in demanding automotive and industrial applications.[6][7] The most prominent ester derived from INA for lubrication is Diisononyl Adipate (DINA).

Core Principle: Ester Synthesis and Performance Causality

The esterification of this compound with a dicarboxylic acid, such as adipic acid, yields DINA.[8][9] The branched, isomeric nature of the isononyl alkyl chain is fundamental to the performance of the resulting ester. This branching disrupts crystalline packing at low temperatures, resulting in a significantly lower pour point and superior cold-crank viscosity compared to linear analogues. Furthermore, the ester linkages provide polarity, which enhances additive solubility and imparts lubricity, while the high molecular weight contributes to low volatility and improved thermal-oxidative stability.[10][11]

Protocol 1: Synthesis of Diisononyl Adipate (DINA) Lubricant Base Stock

DINA is synthesized via the esterification of adipic acid and this compound.[9] High conversion rates are achieved by continuously removing the water byproduct to drive the reaction equilibrium forward.[8][9] Two primary methodologies are employed: traditional acid catalysis and modern enzymatic synthesis.[9][12]

Method A: Traditional Acid Catalysis

  • Reactor Setup: Charge a glass reactor equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a Dean-Stark apparatus with 1.0 mole of adipic acid and 2.4 moles of this compound (molar ratio 1:2.4).[9]

  • Catalyst Addition: Add a suitable acid catalyst, such as p-Toluenesulfonic acid (PTSA), at a loading of 0.5-1.5% by weight relative to the adipic acid.[9]

  • Reaction: Heat the mixture under a nitrogen blanket to approximately 130-160°C.[9] Continuously remove the water byproduct via the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by measuring the acid value of the mixture. The reaction is considered complete when the acid value drops below a target threshold (e.g., <0.1 mg KOH/g). Total reaction time is typically 6-10 hours.[9]

  • Purification:

    • Neutralization: Cool the crude DINA and wash with a dilute sodium carbonate solution, followed by water washes until neutral.

    • Dealcoholization: Remove unreacted this compound via vacuum distillation.[9]

    • Final Polishing: Treat with activated carbon to remove color bodies, followed by filtration to yield high-purity DINA (≥99.5%).

Method B: Enzymatic (Immobilized Lipase) Synthesis

  • Reactor Setup: In a solvent-free system, charge the reactor with 1.0 mole of adipic acid and 3.0 moles of this compound (molar ratio 1:3).[8][12]

  • Catalyst Addition: Add an immobilized lipase (e.g., Eversa® Lipase) at approximately 10% by weight of the total substrates.[9][12]

  • Reaction: Heat the mixture to a lower temperature of 50°C.[9][12] Apply a continuous vacuum of 13.3 kPa to remove the water byproduct.[8][9]

  • Monitoring & Completion: The reaction typically reaches 100% conversion within 6 hours.[8][12]

  • Purification: The primary advantage is simplified purification. Separate the immobilized enzyme via simple filtration for reuse. The resulting product is high-purity DINA, often without needing extensive washing or distillation steps.[8]

Table 1: Comparison of DINA Synthesis Protocols

Parameter Traditional Chemical Method Enzymatic (Immobilized Lipase) Method
Reactants Adipic Acid, this compound Adipic Acid, this compound
Catalyst p-Toluenesulfonic Acid (PTSA) Immobilized Lipase
Catalyst Loading 0.5–1.5 wt% (of acid)[9] ~10 wt% (of total substrates)[9][12]
Molar Ratio (Acid:Alcohol) 1:2.2 to 1:2.6[9] 1:3[8][9][12]
Temperature 130–220°C[9] 50°C[9][12]
System With or without solvent Solvent-free[8][9]
Pressure/Vacuum Atmospheric or ~75 kPa[9] 13.3 kPa[8][9]
Reaction Time 6–10 hours[9] ~6 hours[8][12]
Conversion Efficiency 85–99%[9] Up to 100%[8][9][12]

| Key Advantages | Established, lower catalyst cost.[9] | Lower energy use, minimal waste, high purity.[9] |


}

Workflow for the Synthesis and Purification of DINA.

Application Note 1: Formulating a Synthetic Engine Oil

While DINA can be used as a primary base oil, it is often blended with API Group IV polyalphaolefins (PAOs) to create high-performance engine oils.[4] PAOs offer exceptional thermal stability and low volatility but can exhibit poor additive solvency and may cause seal shrinkage.[4][11]

  • Starting Point Formulation: A blend of 70-80% PAO with 10-20% DINA (or other suitable ester) provides a synergistic base. The remaining percentage is a performance additive package.

  • Rationale: The polar DINA component acts as a solvent for the additive package, ensuring a stable, homogeneous final product.[10][11] It also acts as a seal-swelling agent, counteracting the shrinkage effect of PAOs and ensuring seal integrity.[11][13] This combination leverages the strengths of both base stock types.[5]

Table 2: Physicochemical Properties of Diisononyl Adipate (DINA)

Property Value Unit
CAS Number 33703-08-1 -
Molecular Formula C₂₄H₄₆O₄ -
Appearance Clear, colorless liquid -
Density @ 20°C 0.92 g/cm³
Boiling Point >232 °C
Freezing/Melting Point -60 to -65 °C
Flash Point (Closed Cup) 228 °C
Kinematic Viscosity @ 20°C 24 mm²/s
Water Solubility Practically insoluble -

Data sourced from references[9][14][15].

Protocol 2: Quality Control & Performance Testing of Lubricants

To validate the performance of a lubricant formulated with DINA, a series of standardized tests must be performed.

  • Kinematic Viscosity (ASTM D445): This is a critical property of a lubricant.[16][17]

    • Using a calibrated glass capillary viscometer, measure the time for a fixed volume of the lubricant to flow under gravity at standardized temperatures (typically 40°C and 100°C).

    • The kinematic viscosity is calculated from this flow time.

  • Viscosity Index (VI) (ASTM D2270): The VI indicates how much the oil's viscosity changes with temperature. A higher VI is desirable.[16]

    • Calculate the VI using the kinematic viscosity values obtained at 40°C and 100°C from the ASTM D445 test.

  • Pour Point (ASTM D97): This test determines the lowest temperature at which the oil will still flow.[17]

    • The sample is cooled at a specified rate and examined at intervals of 3°C for flow characteristics.

    • The pour point is the lowest temperature at which movement of the oil is observed.

Section 2: Application of this compound in Advanced Coatings

In coatings, this compound demonstrates versatility through two distinct functions: (1) as a precursor for high-performance plasticizers like Diisononyl Phthalate (DINP) and (2) as a direct functional additive, serving as a coalescing agent or solvent.[18][19][20]

Part A: INA as a Plasticizer Precursor (Diisononyl Phthalate - DINP)

DINP is a high-molecular-weight plasticizer produced by the esterification of this compound and phthalic anhydride.[21] It is widely used to impart flexibility and durability into polymer systems, particularly PVC.[22][23]

  • Mechanism of Action: In a rigid polymer matrix like PVC, strong intermolecular forces between polymer chains restrict movement.[9] DINP molecules, with their bulky, branched isononyl groups, intercalate between these chains. They act as molecular lubricants, increasing the free volume and reducing friction, which allows the polymer chains to slide past one another more easily. This transforms the material from rigid to flexible and enhances its impact resistance.[9][24] Its low volatility ensures it remains within the polymer matrix for long-term performance.[25][26]

  • Application Note 2: Use of DINP in Protective Coatings: DINP is essential for coatings that require excellent flexibility and weather resistance, such as automotive undercoats, industrial flooring, roofing membranes, and coated fabrics.[22][26] It provides the necessary elasticity to prevent cracking and peeling under mechanical stress or temperature fluctuations.[23][24]

Part B: INA as a Functional Coalescing Agent

In waterborne latex paints, the polymer exists as discrete particles dispersed in water.[27] For a durable, protective film to form, these particles must fuse together into a continuous layer after the water evaporates—a process called coalescence.[28][29]

  • Mechanism of Action: Coalescence requires the polymer particles to be soft enough to deform and merge. This is governed by the polymer's glass transition temperature (Tg). If the Tg is above the application temperature, the film will be brittle and crack. A coalescing agent, like this compound, acts as a temporary plasticizer for the latex particles. It partitions into the polymer phase, lowering the effective Tg and allowing the particles to fuse properly.[27] After film formation, the moderately volatile INA slowly evaporates from the film, allowing it to regain its original hardness and durability.[30]

Protocol 3: Evaluating this compound as a Coalescing Agent

This protocol outlines a method to determine the efficiency of INA in reducing the Minimum Film Formation Temperature (MFFT) of a latex formulation.

  • Formulation Preparation: Prepare a base latex paint formulation without any coalescing agent.

  • Sample Preparation: Create a series of samples by adding incremental amounts of this compound (e.g., 1%, 2%, 3%, 4% by weight based on latex solids) to the base formulation. Ensure thorough mixing.

  • MFFT Measurement:

    • Use an MFFT bar, which is a metal plate with a controlled temperature gradient.

    • Apply a uniform drawdown of each sample across the bar.

    • As the water evaporates, the point on the bar where the film transitions from a clear, continuous film (coalesced) to a white, powdery layer (cracked) is the MFFT.

    • Record the temperature at this transition point for each INA concentration.

  • Analysis: Plot the MFFT versus the concentration of this compound. An effective coalescing agent will show a significant reduction in MFFT at low concentrations.


}

Workflow for Evaluating Coalescing Agent Efficiency.

Protocol 4: Performance Testing of Coated Films

Once a film has been properly cured, its mechanical properties must be evaluated.

  • Sample Conditioning: Before testing, condition the coated panels at a standard temperature and humidity (e.g., 23 ± 2°C and 50 ± 5% relative humidity) for a minimum of 16 hours.[31]

  • Film Hardness (ISO 15184:2020 - Pencil Test): This is a rapid method to determine film hardness.[32][33][34]

    • A set of drawing pencils of known hardness (ranging from 6B soft to 8H hard) is used.

    • The pencil is held firmly against the coating surface at a 45° angle and pushed forward with a constant force of approximately 7.5 N.[31]

    • The test is repeated with pencils of increasing hardness.

    • The "pencil hardness" is defined as the grade of the hardest pencil that does not mark or scratch the coating surface.[31]

  • Scratch Resistance (ISO 1518): This test determines the resistance of a coating to penetration by scratching with a stylus.[35]

    • A stylus with a hemispherical tip is moved over the surface under a specified, increasing load.

    • The result is reported as the minimum load required to penetrate the coating down to the substrate.[35]

Conclusion

This compound is a highly versatile and functional chemical building block essential for modern lubricant and coating formulations. Its primary value lies in the synthesis of high-performance esters like DINA and DINP, where its branched structure imparts critical performance advantages such as low-temperature fluidity and long-term flexibility. Furthermore, its direct application as a coalescing agent in waterborne coatings is crucial for achieving optimal film formation in low-VOC systems. The protocols and application notes provided herein offer a robust framework for researchers to leverage the unique properties of this compound in the development of next-generation materials.

References

  • ASTM Develops New Standard to Measure In-service Oil Viscosity. (n.d.). Machinery Lubrication.
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  • The Synthesis Process of Diisononyl Adipate. (2025, December 9). BASTONE.
  • ISO 1518 testing. (n.d.). Industrial Physics.
  • Paints and varnishes - Determination of film hardness by pencil test (ISO 15184:2020). (n.d.). Swedish Institute for Standards, SIS.
  • ISO 15184 Pencil Hardness Testing of Coatings. (2025, November 24). Eurolab.
  • Paints and varnishes — Determination of film hardness by pencil test. (2020, January). International Organization for Standardization.
  • Engine Oil Lubricant ASTM Tests. (n.d.). The Petroleum Quality Institute of America.
  • ChemFlexx DINA. (n.d.). The Chemical Company.
  • Viscosity of Lubricating Oil. (n.d.). Muser.
  • Bastone Plasticizer DINP (Diisononyl phthalate). (n.d.). BASTONE.
  • Lee, A., Kim, H., Choi, N., et al. (n.d.). Preparation of diisononyl adipate in a solvent-free system via an immobilized lipase-catalyzed esterification. Ewha Womans University.
  • Diisononyl Phthalate (DINP Plasticizer) Supplier. (n.d.). Yuanlong.
  • Engine Oil Lubricants Certification. (n.d.). ASTM International.
  • Viscosity Related ASTM Standards for Rotational Viscometry. (n.d.). AMETEK Brookfield.
  • Diisononyl Phthalate (DINP) - Key Plasticizer for Plastics and Rubber Applications. (n.d.).
  • DINP – A Modern Plasticizer with Wide-Ranging Applications. (2025, June 5). Cortex Chemicals.
  • Base Oil. (n.d.). Penrite Oil.
  • This compound Market Size, Share | CAGR of 4.4%. (n.d.).
  • Diisononyl Adipate (DINA) – Boost Flexibility and Performance. (n.d.). PENPET.
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Purity Assessment of Isononyl Alcohol by Gas Chromatography-Flame Ionization Detection (GC-FID)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Isononyl alcohol (INA), a complex mixture of C9 branched-chain primary alcohols, is a critical precursor in the synthesis of high-performance plasticizers, surfactants, and various specialty chemicals.[1][2] The purity of INA is paramount as it directly influences the properties, performance, and safety of the final products. This application note presents a detailed, robust method for the purity assessment of this compound using gas chromatography with flame ionization detection (GC-FID). We delve into the causality behind methodological choices, provide a step-by-step protocol, and offer guidance on data interpretation, ensuring a self-validating and reliable analytical system.

Introduction: The Analytical Imperative for this compound Purity

This compound is not a single compound but a mixture of isomers, primarily produced via the hydroformylation of octene isomers followed by hydrogenation.[3][4] This manufacturing process can introduce a range of impurities that must be quantified to ensure the material meets stringent quality specifications.

Common Process-Related Impurities Include:

  • Isononyl Aldehydes: Unconverted intermediates from the hydroformylation step.[3]

  • Unreacted Octenes: Residual starting materials.[3]

  • Water: Can be present from the process or absorbed from the atmosphere.[3]

  • High-Molecular-Weight Byproducts: Resulting from side reactions, these can affect color and performance.

Gas chromatography (GC) is the analytical technique of choice for this assessment due to its exceptional ability to separate volatile and semi-volatile compounds.[5][6] Coupled with a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds and a wide linear range, this method provides the accuracy and robustness required for quality control and research applications.[7][8][9]

The Chromatographic Rationale: Selecting the Right Tools

The success of any GC method hinges on the logical selection of its core components. The goal is to achieve baseline separation of the main this compound isomer cluster from all potential impurities.

The Stationary Phase: A Matter of Polarity

The choice of the GC column's stationary phase is the most critical factor for achieving selectivity. For the analysis of alcohols, which are polar, hydrogen-bonding molecules, a polar stationary phase is generally the most effective.

  • Causality: A polyethylene glycol (PEG) stationary phase, commonly known as a "WAX" column, is the recommended choice.[10] This phase separates analytes based on a combination of boiling point and polarity. The hydroxyl groups of the alcohol analytes can form hydrogen bonds with the ether linkages of the PEG stationary phase. This specific interaction enhances the retention of alcohols and provides excellent selectivity for separating them from less polar impurities like residual olefins or more polar impurities like aldehydes. An Agilent J&W DB-FATWAX UI column, for instance, is designed to provide sharp, symmetric peaks for polar compounds like alcohols.[11]

The Detector: Ensuring Universal Carbon Detection
  • Causality: The Flame Ionization Detector (FID) is the industry standard for purity analysis of organic compounds.[12] It operates by pyrolyzing the compounds as they elute from the column and detecting the ions produced. Because its response is directly proportional to the number of oxidizable carbon atoms, it is an ideal choice for "area percent" purity calculations, where the assumption is that all organic components have a similar response factor. This simplifies quantification and provides a reliable purity value without the need for individual reference standards for every impurity.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed to be a self-validating system, with built-in checks to ensure data integrity.

Instrumentation and Materials
  • Gas Chromatograph: Agilent 8860 GC, or equivalent, equipped with a Split/Splitless inlet and a Flame Ionization Detector.[11]

  • Autosampler: Agilent 7693A, or equivalent, for precision and repeatability.

  • GC Column: DB-FATWAX Ultra Inert, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent polar PEG/WAX column).

  • Reagents:

    • This compound sample

    • Isopropanol (or other suitable high-purity solvent) for dilution

    • High-purity carrier gas (Helium or Hydrogen)

    • High-purity FID gases (Hydrogen, Air)

  • Vials: 2 mL amber glass vials with PTFE-lined caps.

GC-FID Operating Conditions

The following parameters provide a robust starting point for the analysis.

ParameterConditionRationale
GC Column DB-FATWAX UI (or equiv.)Polar phase for optimal separation of alcohols and related impurities.[10][11]
30 m x 0.25 mm, 0.25 µmStandard dimensions provide a good balance of resolution and analysis time.
Carrier Gas HeliumInert gas providing good efficiency. Hydrogen can be used for faster analysis.
Linear Velocity 30 cm/secOptimized for column efficiency with Helium.
Inlet Split/Splitless
Inlet Temp 250 °CEnsures complete and rapid vaporization of the sample.
Split Ratio 100:1Prevents column overload from the high-concentration main peak.
Injection Volume 1.0 µLStandard volume for capillary GC.
Oven Program
Initial Temp 80 °C, hold 2 minAllows for sharp initial peaks of any highly volatile impurities.
Ramp Rate 10 °C/minA moderate ramp rate to effectively separate compounds with different boiling points.
Final Temp 220 °C, hold 5 minEnsures all heavier components elute from the column.
Detector Flame Ionization Detector (FID)
Detector Temp 250 °CPrevents condensation of analytes in the detector.
H₂ Flow 30 mL/minStandard FID parameter.
Air Flow 300 mL/minStandard FID parameter.
Makeup Flow (He) 25 mL/minEnsures efficient transfer of column effluent to the flame.
Sample Preparation
  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dilute to the mark with isopropanol.

  • Mix thoroughly until the sample is fully dissolved.

  • Transfer an aliquot of the final solution into a 2 mL autosampler vial.

  • Causality: Diluting the sample prevents detector saturation and column overload from the highly concentrated INA peak, ensuring sharp peaks and accurate integration. Isopropanol is a suitable solvent as it is polar and will not interfere with the elution of INA isomers.

Analytical Workflow

The logical flow of the analysis ensures that the system is clean and performing correctly before sample data is acquired.

Caption: GC Purity Analysis Workflow.

Data Analysis and Purity Calculation

The purity of this compound is determined using the area percent normalization method.

  • Integrate all peaks in the chromatogram, from the solvent front to the end of the run.

  • Sum the areas of all integrated peaks to get the "Total Area".

  • Sum the areas of the peaks corresponding to the this compound isomers.

  • Calculate the purity using the following formula:

    % Purity = (Sum of INA Isomer Peak Areas / Total Peak Area) x 100

This method assumes that all compounds have a similar response factor in the FID, which is a valid assumption for purity analysis of structurally similar hydrocarbons. For higher accuracy, especially if impurities are chemically very different, an internal standard method should be employed.[13]

Expected Results and Interpretation

A successful analysis will yield a chromatogram with a large, dominant cluster of peaks corresponding to the various this compound isomers. Impurities will appear as smaller, distinct peaks eluting either before or after the main cluster.

Analyte/ImpurityExpected Retention TimeOrigin/Significance
Unreacted OctenesEarlier than INAIncomplete hydroformylation; starting material.[3]
Isononyl AldehydesLater than INAIncomplete hydrogenation; process intermediate.[3]
This compound Isomers Main Peak Cluster Desired Product
High-MW ByproductsSignificantly later than INASide reactions during synthesis.

System Logic and Relationships

Understanding how the components of the GC system interact is key to troubleshooting and method optimization.

GC_System cluster_gas Gas Supply cluster_gc Gas Chromatograph cluster_data Data System Carrier Carrier Gas (He/H₂) Injector Injector (250°C) Carrier->Injector Mobile Phase Oven Column in Oven (Programmed Temp) Injector->Oven Vaporized Sample Detector FID Detector (250°C) Oven->Detector Separated Analytes Data Chromatography Data System (CDS) Detector->Data Electrical Signal

Caption: Logical Flow in a GC-FID System.

Conclusion

This application note provides a comprehensive and scientifically grounded GC-FID method for the purity assessment of this compound. By explaining the causality behind the selection of the column and detector, and by providing a detailed, step-by-step protocol, this guide equips researchers and quality control analysts with a reliable tool for ensuring the quality and consistency of this vital industrial chemical. The method is robust, reproducible, and can be readily implemented in any modern analytical laboratory.

References

  • Analytical Method: Alcohols III.
  • Johnson Matthey. This compound (INA).
  • Delloyd's Lab-Tech. Gas chromatography of Alcohols.
  • Gas Chromatography of an Alcohol Mixture.
  • Wikipedia. This compound.
  • The Good Scents Company. isononanols.
  • Restek. Alcoholic Beverage Analysis by GC.
  • Peak Scientific. GC Used in Alcohol Profiling to Keep Consumers Safe.
  • Chemistry For Everyone. How Can You Analyze Alcohol Content Using Gas Chromatography?. YouTube.
  • Agilent. Analysis of Some Alcohols, Aldehydes, and Esters in Distilled Spirits with the Agilent 8860 Gas Chromatograph.
  • PubMed. Comparison of a gas chromatography-optical fibre (GC-OF) detector with a gas chromatography-flame ionization detector (GC-FID) for determination of alcoholic compounds in industrial atmospheres.
  • KH Neochem Co., Ltd. This compound (OXOCOL 900).

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High-performance liquid chromatography (HPLC) analysis of "Isononyl alcohol" derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction

Isononyl alcohol (INA) is a nine-carbon, branched-chain primary alcohol.[1][2] It is a key precursor in the synthesis of various industrial chemicals, most notably high-molecular-weight plasticizers such as diisononyl phthalate (DINP), diisononyl adipate (DINA), and triisononyl trimellitate (TINTM).[3][4] These derivatives are integral to the production of flexible polyvinyl chloride (PVC) products used in automotive interiors, wire and cable insulation, flooring, and construction materials.[4] Additionally, this compound and its ester derivatives, like isononyl isononanoate, find applications in the cosmetics and fragrance industries.

Given the widespread use of these compounds, robust analytical methods are essential for quality control, purity assessment, and stability testing. High-performance liquid chromatography (HPLC) is a powerful and versatile technique for the analysis of these non-volatile and semi-volatile compounds.[5][6] This guide provides a comprehensive overview of the key considerations and detailed protocols for the successful HPLC analysis of this compound and its derivatives.

Analytical Challenges

The primary challenge in the HPLC analysis of this compound and many of its derivatives is the lack of a significant UV chromophore.[7][8] This characteristic renders conventional UV-Vis detectors, a mainstay in many HPLC laboratories, ineffective for their detection. Therefore, alternative detection methods are necessary.

Furthermore, the inherent hydrophobicity and potential for isomeric complexity of these branched-chain alcohols and their derivatives can present separation challenges.[9][10] Method development must focus on achieving adequate resolution between the main analyte and any impurities or related substances.

Strategic Approach to Method Development

A successful HPLC method for this compound derivatives hinges on a logical and systematic approach to selecting the appropriate chromatographic mode, column, mobile phase, and detector.

Choosing the Right Chromatographic Mode
  • Reversed-Phase (RP) HPLC: This is the most common and versatile mode of HPLC, particularly for non-polar to moderately polar compounds.[11][12][13] In RP-HPLC, a non-polar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, typically a mixture of water and a miscible organic solvent like acetonitrile or methanol.[11][14] For this compound and its derivatives, which are hydrophobic, RP-HPLC is generally the preferred method.[13][15] The separation is based on hydrophobic interactions, where more non-polar compounds are retained longer on the column.[13]

  • Normal-Phase (NP) HPLC: In this mode, a polar stationary phase (e.g., silica) is paired with a non-polar mobile phase (e.g., hexane, chloroform).[14][16] NP-HPLC is particularly useful for separating isomers and for compounds that are highly hydrophobic or hydrophilic and thus difficult to retain or elute in reversed-phase systems.[12][14] While less common for this application, it can be a valuable tool for resolving specific isomeric impurities that may co-elute in a reversed-phase system.[12][17] However, NP-HPLC can be prone to reproducibility issues due to the influence of trace amounts of water in the mobile phase.[10][18]

Detector Selection: Overcoming the Lack of a Chromophore

Since this compound and its derivatives lack strong UV-absorbing properties, alternative "universal" detectors are required.

  • Evaporative Light Scattering Detector (ELSD): ELSD is a powerful tool for detecting non-chromophoric compounds.[7][19] The principle involves three steps: nebulization of the column effluent into fine droplets, evaporation of the mobile phase in a heated drift tube to leave non-volatile analyte particles, and detection of the light scattered by these particles from a light source.[7] The amount of scattered light is proportional to the mass of the analyte.[7] A key advantage of ELSD is its compatibility with gradient elution, which is often necessary for separating complex mixtures.[8][20]

  • Charged Aerosol Detector (CAD): CAD is another highly sensitive, universal detector suitable for non-volatile and many semi-volatile analytes.[21][22] Similar to ELSD, the column eluent is first nebulized and the solvent evaporated.[23] The resulting analyte particles are then charged by a corona discharge and the charge is measured by an electrometer.[22][23] The signal is proportional to the mass of the analyte.[21] CAD generally offers a wide dynamic range and consistent response for a broad range of compounds.[22]

The choice between ELSD and CAD often depends on the specific application, analyte concentration, and laboratory preference. Both are robust alternatives to UV detection for this class of compounds.[8][21]

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the HPLC analysis of this compound derivatives.

Sample Preparation

Proper sample preparation is crucial for accurate and reproducible HPLC results.[24] It helps to prevent column clogging and instrument damage.[24][25]

Protocol 3.1.1: Standard Sample Preparation

  • Dissolution: Accurately weigh a known amount of the this compound derivative sample. Dissolve the sample in a suitable solvent. For reversed-phase HPLC, methanol or acetonitrile are common choices.[6][26] The sample should be fully soluble in the mobile phase to ensure good peak shape.[26] A typical starting concentration is 0.1 - 1 mg/mL.[26]

  • Filtration: Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.[26] This step is critical to prevent blockage of the HPLC column and tubing.[6]

  • Dilution: If necessary, dilute the filtered sample to an appropriate concentration for the detector's linear range.

Protocol 3.1.2: Extraction from a Complex Matrix (e.g., PVC Plastic)

For analyzing derivatives within a polymer matrix, an extraction step is necessary.

  • Sample Preparation: Cut the PVC sample into small pieces to increase the surface area for extraction.

  • Solvent Extraction: Place a known weight of the sample into a suitable vessel and add a measured volume of an appropriate organic solvent (e.g., tetrahydrofuran or dichloromethane) that will dissolve the plasticizer but not the polymer.

  • Extraction: Agitate the mixture (e.g., using a shaker or sonicator) for a sufficient time to ensure complete extraction of the analyte.

  • Cleanup: After extraction, the solution may need to be cleaned up to remove interfering substances.[27] This can be achieved through techniques like solid-phase extraction (SPE).[27]

  • Filtration and Analysis: Filter the final extract through a 0.22 µm or 0.45 µm filter before injecting it into the HPLC system.

HPLC Method for Diisononyl Phthalate (DINP) Analysis

This protocol outlines a reversed-phase HPLC method with ELSD or CAD detection for the quantification of DINP.

Table 1: HPLC Parameters for DINP Analysis

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 80% B to 100% B in 10 minutes, hold at 100% B for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector ELSD or CAD
ELSD Settings Nebulizer Temperature: 30 °C, Evaporator Temperature: 50 °C, Gas Flow: 1.5 SLM
CAD Settings Refer to manufacturer's recommendations

Step-by-Step Protocol:

  • System Preparation: Equilibrate the HPLC system with the initial mobile phase composition (80% Acetonitrile) until a stable baseline is achieved.

  • Sample Injection: Inject the prepared sample solution.

  • Data Acquisition: Acquire the chromatogram for a total run time of 15 minutes.

  • Quantification: Create a calibration curve using standards of known DINP concentrations to quantify the amount in the sample.

Data Presentation and Interpretation

A well-resolved chromatogram will show a distinct peak for the main analyte (e.g., DINP) with good peak shape. The retention time can be used for identification, and the peak area can be used for quantification.

Table 2: Expected Retention Times and Resolution

AnalyteExpected Retention Time (min)Resolution (from nearest impurity)
This compound~3.5> 2.0
Diisononyl Phthalate~8.2> 2.0

Note: Retention times are approximate and may vary depending on the specific HPLC system and column used.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Dissolution Dissolution in appropriate solvent Filtration Filtration (0.22 µm) Dissolution->Filtration Dilution Dilution to working concentration Filtration->Dilution Injection Sample Injection Dilution->Injection Separation Reversed-Phase Separation (C18) Injection->Separation Detection ELSD or CAD Detection Separation->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Figure 1: General workflow for the HPLC analysis of this compound derivatives.

Logical Relationship of Method Development

method_development Analyte This compound Derivative Properties Non-chromophoric, Hydrophobic Analyte->Properties Chromatography Reversed-Phase HPLC Properties->Chromatography Detector ELSD or CAD Properties->Detector Column C18 or C8 Chromatography->Column MobilePhase Water/Acetonitrile or Water/Methanol Chromatography->MobilePhase Result Successful Separation and Quantification Detector->Result Column->Result MobilePhase->Result

Figure 2: Decision-making process for HPLC method development.

Troubleshooting Common Issues

Even with a well-developed method, problems can arise. Here are some common issues and their potential solutions:

Table 3: HPLC Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) Column overload, inappropriate sample solvent, column degradation.Dilute the sample, ensure the sample is dissolved in the mobile phase, replace the column.[28]
Variable Retention Times Inconsistent mobile phase preparation, temperature fluctuations, column equilibration issues.Prepare fresh mobile phase accurately, use a column oven, ensure adequate column equilibration time.[10][29]
Baseline Noise or Drift Contaminated mobile phase, detector instability, air bubbles in the system.Use high-purity solvents, allow the detector to warm up properly, degas the mobile phase.[29][30]
No Peaks or Very Small Peaks Injection issue, detector not turned on, sample concentration too low.Check the autosampler and syringe, verify detector settings, concentrate the sample or inject a larger volume.[31]

Conclusion

The HPLC analysis of this compound and its derivatives, while presenting the challenge of their non-chromophoric nature, can be effectively and reliably performed with the appropriate choice of universal detectors like ELSD or CAD. A systematic approach to method development, focusing on reversed-phase chromatography, coupled with meticulous sample preparation, will ensure accurate and reproducible results. The protocols and guidelines presented here provide a solid foundation for researchers, scientists, and drug development professionals to develop and implement robust analytical methods for these important industrial chemicals.

References

  • Wikipedia. (n.d.). Charged aerosol detector.
  • Lab Tech. (n.d.). ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis.
  • Waters Corporation. (n.d.). Charged Aerosol Detector | For HPLC & UHPLC Analysis.
  • Advion Interchim Scientific. (n.d.). Evaporative light scattering detector ELSD.
  • Luciani, M., et al. (2006). Evaporative light scattering detection (ELSD): a tool for improved quality control of drug substances. Pharmeur Sci Notes, 2006(1), 9-15.
  • Ligor, T., & Buszewski, B. (2008). Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. LCGC International, 21(9).
  • ResearchGate. (2006). (PDF) Evaporative light scattering detection (ELSD): a tool for improved quality control of drug substances.
  • Taylor & Francis Online. (n.d.). Evaporative light scattering detector – Knowledge and References.
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  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques.
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  • Johnson Matthey. (n.d.). This compound (INA).
  • National Center for Biotechnology Information. (n.d.). Isononanol. PubChem.
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  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography.
  • Abidi, S. L. (1986). Effect of alcohol chain length, concentration and polarity on separations in high-performance liquid chromatography using bonded cyclodextrin columns. Journal of Chromatography A, 362, 33-46.
  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC.
  • LCGC. (2017). IMPROVING SAMPLE PREPARATION IN HPLC.
  • Wang, L., et al. (2000). Effect of trace amounts of water in the mobile phase of normal-phase enantioselective high-performance liquid chromatography on selectivity and resolution of optical isomers. Journal of Chromatography A, 869(1-2), 149-157.
  • LookChem. (2025). Iso-Nonanol / this compound(INA) CAS 27458-94-2 China Supplier.
  • Lab Bulletin. (n.d.). Normal Phase Chromatography.
  • Hawach Scientific. (2025). Normal Phase HPLC Column and Reverse Phase HPLC Column.
  • ResearchGate. (2019). How to separate isomers by Normal phase HPLC?.
  • Chrom Tech, Inc. (2025). Tackling Common Challenges in Chromatography.
  • International Journal of Pharmaceutical Research and Applications. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
  • Restek. (n.d.). HPLC Troubleshooting Guide.
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Application Notes & Protocols: Isononyl Alcohol in Esterification Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of isononyl alcohol (INA) as a key reagent in esterification reactions. We will explore the chemical principles, mechanistic pathways, and practical laboratory protocols for synthesizing isononyl esters. This guide emphasizes the causality behind experimental choices, ensuring that the described protocols are robust and self-validating. The content is grounded in authoritative sources to uphold scientific integrity and provide a reliable resource for laboratory and industrial applications.

Introduction: The Role and Properties of this compound

This compound (INA) is a nine-carbon, branched-chain primary alcohol.[1][2] Unlike linear alcohols, INA is typically a complex mixture of isomers, most commonly produced via the hydroformylation of octene isomers.[2][3] This isomeric complexity and branched structure are not drawbacks; rather, they impart unique and highly desirable properties to its derivatives, particularly esters.

The branched alkyl chain reduces the melting point and viscosity of the resulting esters while enhancing their solubility in organic media.[4] These characteristics are critical in its primary applications:

  • Plasticizer Production: INA is a fundamental precursor for high-molecular-weight plasticizers like diisononyl phthalate (DINP) and diisononyl adipate (DINA).[1][3][5] These compounds are used to impart flexibility and durability to PVC products, including automotive parts and electrical cables.[1][3]

  • Surfactants and Lubricants: As a starting material, INA is used to create surfactants and lubricants with excellent thermal and oxidative stability.[1][6]

  • Cosmetics and Personal Care: Isononyl esters, such as isononyl isononanoate, are prized as emollients in skincare and cosmetics.[7] They provide a light, non-greasy, and silky feel, improve product spreadability, and are compatible with a wide range of cosmetic ingredients.[8][9]

Table 1: Key Physicochemical Properties of this compound

PropertyValueSignificance in Esterification
CAS Number 27458-94-2Unique identifier for the isomeric mixture.[5][6]
Molecular Formula C₉H₂₀ODefines the stoichiometry for reaction calculations.[5]
Molar Mass 144.25 g/mol Essential for calculating molar equivalents in reaction protocols.[5]
Appearance Colorless, flammable liquidBasic physical state for handling and storage.
Boiling Point ~100 °C @ 13 Torr (~210-220 °C at atm)Influences reaction temperature selection and purification by distillation.[5]
Solubility Slightly soluble in water; soluble in most organic solventsDictates reaction medium choice and purification/workup procedures (e.g., aqueous washes).

The Chemistry of Esterification with this compound

The most common method for synthesizing esters from an alcohol and a carboxylic acid is the Fischer-Speier esterification, or simply Fischer esterification.[10][11] This is a reversible, acid-catalyzed condensation reaction that produces an ester and water as a byproduct.[12][13]

General Reaction: R-COOH (Carboxylic Acid) + R'-OH (this compound) ⇌ R-COOR' (Isononyl Ester) + H₂O

The Reaction Mechanism: An In-depth Look

Understanding the mechanism is crucial for optimizing reaction conditions. The acid catalyst (typically H₂SO₄, p-toluenesulfonic acid) plays a pivotal role by protonating the carbonyl oxygen of the carboxylic acid.[10][12] This protonation dramatically increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic this compound.[14]

The entire process is an equilibrium, meaning each step is reversible.[13][15] To achieve high yields, the equilibrium must be shifted towards the products. This is accomplished by applying Le Châtelier's principle in two primary ways:

  • Using an Excess of a Reactant: Often, the less expensive reactant (either the alcohol or the acid) is used in excess.[10][16]

  • Removing Water: As water is a product, its continuous removal from the reaction mixture will drive the equilibrium to the right.[10][11] This is commonly achieved using a Dean-Stark apparatus or by employing a dehydrating agent.[15]

Esterification_Mechanism cluster_reactants Reactants cluster_mechanism Mechanism Steps cluster_products Products reactant_node reactant_node intermediate_node intermediate_node product_node product_node catalyst_node catalyst_node arrow_style arrow_style RCOOH Carboxylic Acid Protonation 1. Protonation of Carbonyl RCOOH->Protonation + H+ ROH Isononyl Alcohol Attack 2. Nucleophilic Attack by INA H_plus H+ Protonation->Attack + INA Transfer 3. Proton Transfer Attack->Transfer Elimination 4. Elimination of Water Transfer->Elimination - H2O Deprotonation 5. Deprotonation Elimination->Deprotonation Water Water Elimination->Water Ester Isononyl Ester Deprotonation->Ester - H+ H_plus_regen H+ (regenerated) Deprotonation->H_plus_regen

Caption: Acid-catalyzed Fischer esterification mechanism.

Selection of Catalysts

The choice of catalyst is critical for achieving a reasonable reaction rate.

  • Homogeneous Catalysts: Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA) are the most common and effective homogeneous catalysts.[11][17] They are inexpensive and highly active. However, their use necessitates a neutralization step during workup and can lead to corrosion and waste disposal challenges.

  • Heterogeneous Catalysts: Solid acid catalysts, such as sulfonated resins (e.g., Amberlyst-15), zeolites, and sulfated zirconia, offer significant advantages.[12][18] They are easily separated from the reaction mixture by simple filtration, are often reusable, and can be less corrosive.[12][19] Their primary drawback can be lower activity compared to homogeneous catalysts, sometimes requiring higher temperatures or longer reaction times.[18]

Protocol: Synthesis of Isononyl Isononanoate

This protocol details the laboratory-scale synthesis of isononyl isononanoate, a widely used emollient ester in the cosmetics industry.[7][8] The procedure utilizes a common homogeneous catalyst and a Dean-Stark apparatus for efficient water removal.

Materials & Equipment
  • Reagents:

    • Isononanoic Acid (≥98%)

    • This compound (≥98%)

    • p-Toluenesulfonic acid monohydrate (p-TSA, ≥98.5%)

    • Toluene (Anhydrous, ≥99.8%)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Saturated Sodium Chloride (NaCl) solution (Brine)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Equipment:

    • Three-neck round-bottom flask (500 mL)

    • Heating mantle with magnetic stirrer and stir bar

    • Reflux condenser

    • Dean-Stark trap

    • Thermometer or thermocouple

    • Separatory funnel (500 mL)

    • Rotary evaporator

    • Vacuum distillation apparatus

Experimental Workflow Diagram

Workflow setup_node setup_node reaction_node reaction_node workup_node workup_node purify_node purify_node final_node final_node A 1. Assemble Apparatus (Flask, Dean-Stark, Condenser) B 2. Charge Reactants (Isononanoic Acid, INA, Toluene, p-TSA) A->B C 3. Heat to Reflux (~110-120 °C) B->C D 4. Monitor H₂O Collection (Reaction Completion) C->D E 5. Cool & Transfer to Separatory Funnel D->E F 6. Wash with NaHCO₃(aq) (Neutralize Catalyst) E->F G 7. Wash with Brine (Remove Salts) F->G H 8. Dry Organic Layer (Anhydrous MgSO₄) G->H I 9. Filter & Concentrate (Rotary Evaporator) H->I J 10. Vacuum Distillation (Purify Ester) I->J K Final Product: Isononyl Isononanoate J->K

Caption: Step-by-step workflow for isononyl ester synthesis.

Step-by-Step Procedure
  • Apparatus Setup: Assemble the reaction apparatus in a fume hood. Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, a Dean-Stark trap fitted with a reflux condenser, and a thermometer.

  • Charging Reactants: To the flask, add isononanoic acid (e.g., 0.10 mol), this compound (0.11 mol, 1.1 equivalents), p-TSA (0.002 mol, 2 mol%), and toluene (150 mL). The toluene acts as an azeotropic agent to facilitate water removal.[17]

  • Reaction: Begin stirring and heat the mixture to reflux using the heating mantle. The temperature should stabilize around 110-120 °C. Water will begin to collect in the side arm of the Dean-Stark trap as an azeotrope with toluene.

  • Monitoring Completion: The reaction is complete when water ceases to collect in the trap (typically 2-5 hours). The theoretical amount of water for 0.10 mol of acid is 1.8 mL.

  • Cooling and Workup: Once complete, turn off the heat and allow the mixture to cool to room temperature. Transfer the reaction mixture to a 500 mL separatory funnel.

  • Neutralization: Add 50 mL of saturated NaHCO₃ solution to the separatory funnel. Stopper and shake gently, venting frequently to release CO₂ gas. This step neutralizes the acidic p-TSA catalyst.[17] Separate and discard the aqueous layer.

  • Washing: Wash the organic layer sequentially with 50 mL of deionized water and then 50 mL of brine.[20] These washes remove residual salts and water-soluble impurities.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate. Swirl and let it stand for 15-20 minutes until the liquid is clear.

  • Solvent Removal: Filter off the drying agent and transfer the filtrate to a round-bottom flask. Remove the toluene solvent using a rotary evaporator.

  • Purification: The crude ester is purified by vacuum distillation.[17][20] Collect the fraction corresponding to the boiling point of isononyl isononanoate. This final step removes any unreacted starting materials and non-volatile impurities. Modern production can achieve yields of 90-95%.

  • Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and refractive index measurement.

Conclusion and Field Insights

The use of this compound in esterification is a cornerstone of specialty chemical synthesis, enabling the production of high-performance plasticizers and unique cosmetic emollients. The choice between homogeneous and heterogeneous catalysis often depends on scale and capital investment; while homogeneous routes are simpler for lab-scale synthesis, heterogeneous systems offer significant environmental and cost benefits in industrial production.[12] For researchers, the key to successful synthesis lies in the effective removal of water to drive the reaction equilibrium, followed by a meticulous purification process to isolate the final product with high purity. The protocols and principles outlined in this guide provide a solid foundation for the successful application of this compound in esterification reactions.

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Application Notes & Protocols: Safe Handling and Disposal of Isononyl Alcohol in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding Isononyl Alcohol

This compound (INA) is a nine-carbon primary alcohol used in various industrial and laboratory applications.[1] It serves as a precursor in the manufacturing of plasticizers, such as diisononyl phthalate (DINP), and is also utilized as a solvent in paints, coatings, and inks.[2][3] While not classified as a highly flammable liquid, its specific chemical properties and potential health hazards necessitate a comprehensive understanding and strict adherence to safety protocols within a research and development environment. This document provides a detailed guide for the safe handling, storage, and disposal of this compound in a laboratory setting, ensuring the well-being of personnel and environmental protection.

Section 1: Hazard Assessment and Chemical Profile

A thorough understanding of the inherent hazards associated with a chemical is the foundation of safe laboratory practices. This compound presents moderate health hazards and is considered a combustible liquid, though not highly flammable at room temperature.

GHS Classification and Hazards

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • Skin Irritation (Category 2): Causes skin irritation.[4][5]

  • Serious Eye Damage/Eye Irritation (Category 1/2A): Causes serious eye damage or irritation.[4][5]

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[6]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[6]

  • Hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 3: Harmful to aquatic life with long-lasting effects.[7][8]

It is crucial to note that while some sources may not classify it as a flammable liquid due to its high flashpoint, it is still a combustible material and should be kept away from open flames and high heat sources.[9][10]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are critical for understanding its behavior under various laboratory conditions.

PropertyValueSource(s)
Molecular Formula C9H20O[5][7]
Molecular Weight 144.25 g/mol [1][5][11]
Appearance Colorless liquid[1][9]
Odor Mild odor[9]
Boiling Point 215 °C (419 °F)[1]
Melting Point -64 to -65 °C[2][3]
Flash Point >200 °C (>392 °F)[9]
Solubility in Water 0.0006 mg/L (20°C)[9]
Density 0.83 g/cm³[1]
Vapor Pressure 6.10 x 10⁻⁵ hPa (20°C)[9]

Section 2: Personal Protective Equipment (PPE) Protocol

The selection and consistent use of appropriate Personal Protective Equipment (PPE) is the first line of defense against chemical exposure. The following PPE is mandatory when handling this compound.

Standard Laboratory Attire
  • Lab Coat: A full-length laboratory coat must be worn to protect against splashes and spills.

  • Closed-toe Shoes: Footwear that fully covers the feet is required to prevent injury from spills or dropped objects.

Specific PPE for this compound
PPE TypeSpecificationsRationale
Eye Protection Chemical splash goggles or a face shield.[12]To protect against splashes that can cause serious eye damage.[4]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[13][14]To prevent skin irritation upon contact.[4]
Respiratory Protection Generally not required with adequate ventilation. Use a NIOSH-approved respirator with an organic vapor cartridge if working in poorly ventilated areas or when generating aerosols.[9][13]To prevent respiratory tract irritation from vapors or mists.[6]
Diagram: PPE Selection Workflow

PPE_Selection Start Handling this compound Task Assess the Task: - Small quantities? - Potential for splashing? - Ventilation status? Start->Task StandardPPE Standard PPE: - Lab Coat - Closed-toe Shoes Task->StandardPPE EyeProtection Eye Protection: - Goggles (minimum) - Face shield (for splash risk) StandardPPE->EyeProtection HandProtection Hand Protection: - Chemical-resistant gloves (Nitrile, Neoprene) EyeProtection->HandProtection RespiratoryProtection Respiratory Protection: - Fume hood (preferred) - Respirator (if poor ventilation) HandProtection->RespiratoryProtection End Proceed with work RespiratoryProtection->End

Caption: Workflow for selecting appropriate PPE when handling this compound.

Section 3: Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is paramount to preventing accidents and ensuring a safe laboratory environment.

Handling Procedures
  • Work in a Well-Ventilated Area: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[10][13]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing by wearing the appropriate PPE.[6]

  • Grounding and Bonding: For transfers of large quantities, use proper grounding and bonding techniques to prevent static discharge, which could be an ignition source for this combustible liquid.[15]

  • Use Appropriate Containers: Store and dispense this compound in approved, properly labeled containers.[16] Containers should be kept tightly closed when not in use.[9][17]

  • Avoid Incompatible Materials: Keep this compound away from strong oxidizing agents.[13]

Storage Procedures
  • Designated Storage Area: Store this compound in a cool, dry, and well-ventilated area away from heat and sources of ignition.[10]

  • Flammable Liquids Cabinet: Although not highly flammable, it is good practice to store this compound in a designated flammable liquids storage cabinet, especially in larger quantities, to comply with general laboratory safety standards.[16][17][18]

  • Container Integrity: Regularly inspect storage containers for any signs of damage or leaks.[10]

  • Quantity Limits: Adhere to OSHA guidelines for the maximum allowable quantities of combustible liquids stored in a laboratory.[16][17][18]

Section 4: Emergency Procedures

In the event of an emergency, a swift and informed response is critical to mitigate harm.

Spill Response

The procedure for cleaning up an this compound spill depends on the volume of the spill.

Small Spills (<1 Liter):

  • Alert Personnel: Notify others in the immediate area of the spill.[19]

  • Don PPE: Wear appropriate PPE, including gloves, goggles, and a lab coat.[19][20]

  • Contain and Absorb: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial sorbent.[7][21]

  • Collect Waste: Carefully scoop the absorbed material into a sealable container.[19][21]

  • Decontaminate: Clean the spill area with soap and water.[22]

  • Dispose: Label the container with the contents and dispose of it as hazardous waste.[19]

Large Spills (>1 Liter):

  • Evacuate: Immediately evacuate the area.[20]

  • Isolate: Close the doors to the affected area to contain vapors.

  • Alert Authorities: Notify the laboratory supervisor and the institution's environmental health and safety (EHS) office.

  • Do Not Attempt to Clean: Do not attempt to clean up a large spill without proper training and equipment. Await the arrival of trained emergency response personnel.[23]

Diagram: Spill Response Workflow

Spill_Response Spill This compound Spill Occurs Assess Assess Spill Size Spill->Assess SmallSpill < 1 Liter Assess->SmallSpill LargeSpill > 1 Liter Assess->LargeSpill AlertSmall Alert nearby personnel SmallSpill->AlertSmall Yes Evacuate Evacuate the area LargeSpill->Evacuate Yes DonPPE Don appropriate PPE AlertSmall->DonPPE Contain Contain & Absorb with inert material DonPPE->Contain Collect Collect waste in a sealed container Contain->Collect Decontaminate Decontaminate area Collect->Decontaminate Dispose Dispose as hazardous waste Decontaminate->Dispose End Spill Cleaned Up Dispose->End Isolate Isolate the spill area Evacuate->Isolate Notify Notify Supervisor & EHS Isolate->Notify Await Await trained responders Notify->Await Await->End

Caption: Decision-making workflow for responding to an this compound spill.

First Aid Measures

Immediate first aid can significantly reduce the severity of an exposure.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][24][25][26] Seek immediate medical attention.[7]

  • Skin Contact: Remove contaminated clothing and wash the affected skin with soap and plenty of water.[24][27] If irritation persists, seek medical attention.[7]

  • Inhalation: Move the person to fresh air.[7][24][26] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[27] Rinse the mouth with water.[7] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.

Section 5: Waste Disposal Protocol

Proper disposal of this compound and its contaminated waste is crucial to prevent environmental harm.

Waste Identification

Unused this compound and materials contaminated with it (e.g., absorbent materials from spills, contaminated PPE) are considered hazardous waste.[28] While this compound itself does not have a specific EPA waste code, it may be classified as a D001 ignitable waste if it has a flashpoint below 140°F, which is not the case for pure this compound.[29] However, it is best practice to manage it as a chemical waste.

Waste Collection and Storage
  • Dedicated Waste Container: Collect all this compound waste in a dedicated, properly labeled, and sealed container. The container should be compatible with the chemical.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste," with the full chemical name "this compound" and the associated hazards (e.g., "Irritant").

  • Storage: Store the waste container in a designated satellite accumulation area, away from general laboratory traffic and incompatible materials.

Disposal Procedure
  • Contact EHS: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[13]

  • Do Not Dispose Down the Drain: Never dispose of this compound or its contaminated waste down the sink or in the regular trash.[6] This is to prevent harm to aquatic life and to comply with environmental regulations.[7]

References

  • Safe Handling of Flammable & Combustible Liquids | OSHA Guidelines. (2025-06-30). [Link]
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Application Notes & Protocols: The Role of Isononyl Alcohol in Advanced Polymer Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Isononyl Alcohol (INA), a branched nine-carbon primary alcohol, serves as a cornerstone intermediate in modern polymer chemistry.[1][2] Its utility extends far beyond that of a simple solvent; its unique branched structure is fundamental to creating a new generation of high-performance polymers, plasticizers, and surfactants.[3][4][5] This guide provides an in-depth exploration of this compound's primary applications in polymer research, complete with detailed experimental protocols for scientists and development professionals. We will delve into the causality behind its use, moving from its role as a key precursor for industry-standard plasticizers to its function in synthesizing specialty monomers and advanced surfactants.

Core Properties of this compound

This compound is typically produced via the hydroformylation of octene isomers, which are themselves derived from the dimerization of butenes.[2][5][6] This process results in a mixture of branched C9 alcohol isomers.[5][7] Its branched alkyl chain is the primary driver of its desirable properties in polymer applications.[4]

Table 1: Typical Physical and Chemical Properties of this compound

Property Value Source(s)
CAS Number 27458-94-2 [7][8]
Molecular Formula C₉H₂₀O [1][8]
Molecular Weight 144.25 g/mol [1]
Appearance Clear, Colorless Liquid [8][9]
Density (20°C) ~0.833 - 0.839 g/cm³ [8][10]
Boiling Point ~198 - 215 °C [2][8]
Flash Point ~94 °C [8]
Solubility in Water (20°C) Very low (~0.02 g/100g ) [8][9]

| Purity | >99% |[10] |

Application I: Precursor for High-Performance Plasticizers

The most significant industrial application of this compound is as a precursor for high-molecular-weight plasticizers.[6][11] These additives are crucial for imparting flexibility, durability, and processability to rigid polymers, most notably Polyvinyl Chloride (PVC).

Causality and Scientific Rationale

The efficacy of INA-derived plasticizers stems from the long, branched C9 alkyl chain.[4] When molecules like Diisononyl Phthalate (DINP) are blended with PVC, these bulky, non-polar chains intersperse themselves between the rigid polymer chains. This increases the free volume and disrupts polymer-polymer interactions, thereby lowering the glass transition temperature (Tg) of the material.[4] The result is a more flexible and resilient product with low volatility and excellent performance at low temperatures, making it ideal for demanding applications in automotive interiors, wire and cable insulation, and construction materials.[3][4]

INA is a key building block for several classes of plasticizers:

  • Phthalates: Diisononyl Phthalate (DINP) is the most common, valued for its balanced properties and as a safer alternative to lower molecular weight phthalates like DOP.[6][12]

  • Adipates: Diisononyl Adipate (DINA) is used for applications requiring superior low-temperature flexibility.[5][11][13]

  • Trimellitates: Triisononyl Trimellitate (TINTM) is employed in high-temperature applications, such as automotive wiring.[5][11][13]

  • Non-Phthalate Alternatives: Driven by regulatory trends, this compound is also a precursor for next-generation plasticizers like Diisononyl Cyclohexane Dicarboxylate (DINCH), which offers an improved toxicological profile.[3][4][5]

Experimental Protocol: Synthesis of Diisononyl Phthalate (DINP)

This protocol describes a modern, efficient synthesis of DINP using a titanium-based catalyst system, which minimizes waste and avoids the need for harsh acid neutralization steps.[12][14] The reaction is a two-step esterification process.[12][15][16]

Diagram 1: Workflow for DINP Synthesis

DINP_Synthesis cluster_reactants Reactant Charging cluster_reaction Esterification Process cluster_purification Product Purification PA Phthalic Anhydride (1 part) Monoester Monoesterification ~120-180°C (Spontaneous, Exothermic) PA->Monoester INA This compound (3-4 parts molar excess) INA->Monoester Catalyst Add Titanium Catalyst (0.001-0.002 parts) Monoester->Catalyst Diester Diesterification ~225-235°C, 2-3h (Reversible, drives to completion) Catalyst->Diester Distill Vacuum Distillation ~190-195°C (Remove excess INA) Diester->Distill Decolor Decolorization & Filtration (e.g., Activated Carbon) Distill->Decolor Final Pure DINP Product Decolor->Final

Caption: A streamlined workflow for the synthesis of DINP from this compound.

Materials and Reagents:

Reagent Molar Mass ( g/mol ) Typical Ratio (by weight) Notes
Phthalic Anhydride (PA) 148.12 1 part High purity grade
This compound (INA) 144.25 3 - 4 parts Molar excess drives the reaction to completion[12][14]
Composite Catalyst - 0.001 - 0.002 parts e.g., 1:1 mix of a solid titanium compound and tetra-isopropyl titanate[12]

| Activated Carbon | - | As needed | For decolorization |

Step-by-Step Methodology:

  • Monoester Formation:

    • Charge a reaction vessel equipped with a stirrer, thermometer, and condenser with 1 part phthalic anhydride and 3-4 parts this compound.[12]

    • Begin stirring and heat the mixture. The monoesterification reaction is exothermic and will proceed readily as the temperature rises to approximately 120°C.[12]

  • Catalyst Addition and Diesterification:

    • Once the initial reaction subsides and the temperature reaches 150–180°C, add 0.001–0.002 parts (by weight of reactants) of the composite titanium catalyst.[12][14]

    • Increase the temperature to 225–235°C and maintain for 2–3 hours.[12][14] This elevated temperature is required to drive the reversible diesterification reaction to completion, forming DINP. Water is generated as a byproduct and is typically removed via the condenser.[15]

    • Monitor the reaction progress by periodically measuring the acid number of the mixture. The reaction is considered complete when the acid number drops below 2 mgKOH/g.[17]

  • Purification of Crude DINP:

    • Cool the reaction mixture to 190–195°C.[12]

    • Apply vacuum distillation to remove the unreacted excess this compound, which can be recycled.[12][15]

    • The remaining crude DINP is then treated with activated carbon for decolorization and filtered to yield the final, pure product.[12][15]

Application II: Synthesis of Specialty Monomers for Polymerization

This compound can be chemically modified to form monomers for use in addition polymerization. The most common derivative is Isononyl Acrylate (INAA) , produced by the esterification of this compound with acrylic acid.[18]

Causality and Scientific Rationale

As a branched-chain monomer, isononyl acrylate is a valuable component for copolymerization.[19] Its incorporation into a polymer backbone imparts several key properties:

  • Low Glass Transition Temperature (Tg): The bulky, flexible isononyl side chain acts as an internal plasticizer, significantly lowering the polymer's Tg (approx. -58°C for INAA itself).[18][19][20] This is critical for creating pressure-sensitive adhesives and coatings that remain flexible at low temperatures.

  • Hydrophobicity: The long alkyl chain makes the resulting polymer highly resistant to water.[18][19]

  • Flexibility and Adhesion: These properties make INAA a preferred monomer in the formulation of adhesives, coatings, and sealants.[19][20]

Diagram 2: Incorporation of Isononyl Acrylate into a Polymer Chain

INAA_Polymer cluster_chain Polymer Backbone cluster_sidechain Isononyl Side Chain M1 M M2 M M1->M2 INAA INAA M2->INAA M3 M INAA->M3 SideChain C9H19 (Branched) INAA->SideChain imparts flexibility & hydrophobicity M4 M M3->M4 Chain ... M4->Chain

Caption: Isononyl Acrylate (INAA) incorporated into a polymer backbone (M = other monomer).

Protocol: Emulsion Polymerization of a Styrene-Acrylate Copolymer using INAA

This protocol outlines a representative semi-batch emulsion polymerization to produce a stable latex, suitable for adhesive or coating applications. The process relies on surfactants to emulsify the hydrophobic monomers in water.

Materials and Reagents:

Reagent Role Notes
Deionized Water Continuous Phase Oxygen should be removed by sparging with N₂.
Styrene Co-monomer Provides hardness and chemical resistance.
Butyl Acrylate Co-monomer Provides softness and tack.
Isononyl Acrylate (INAA) Specialty Co-monomer Enhances low-temp flexibility and hydrophobicity.
Anionic Surfactant (e.g., SDS) Emulsifier Stabilizes monomer droplets and polymer particles.
Nonionic Surfactant Co-emulsifier/Stabilizer Improves freeze-thaw and mechanical stability.[21][22]
Potassium Persulfate (KPS) Initiator Water-soluble free-radical initiator.

| Sodium Bicarbonate | Buffer | Maintains pH to ensure stability. |

Step-by-Step Methodology:

  • Reactor Setup (Initial Charge):

    • To a jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and feeding pumps, add deionized water, sodium bicarbonate, and a portion of the anionic and nonionic surfactants.

    • Begin stirring (e.g., 200 rpm) and sparge with nitrogen for 30 minutes to remove dissolved oxygen.

    • Heat the reactor to the reaction temperature (e.g., 80°C).

  • Monomer Pre-emulsion Preparation:

    • In a separate beaker, prepare the monomer pre-emulsion by adding the remaining surfactants to deionized water under gentle stirring.

    • Slowly add the mixture of styrene, butyl acrylate, and isononyl acrylate to the surfactant solution and continue stirring for 30 minutes to form a stable, milky-white emulsion.

  • Initiation and Polymerization:

    • Once the reactor reaches 80°C, add a small portion (e.g., 5-10%) of the monomer pre-emulsion to the reactor.

    • Prepare the initiator solution by dissolving potassium persulfate in deionized water. Add the initiator solution to the reactor to create seed particles.

    • After a 15-minute seeding period, begin the continuous, slow addition of the remaining monomer pre-emulsion to the reactor over a period of 3-4 hours. Maintain the temperature at 80°C throughout the feed.

  • Reaction Completion and Cooling:

    • After the monomer feed is complete, maintain the reaction at 80°C for an additional 1-2 hours to ensure high conversion of the monomers.

    • Cool the reactor to room temperature.

    • Filter the resulting latex through a fine mesh to remove any coagulum. The final product is a stable polymer dispersion.

Application III: Synthesis of Nonionic Surfactants

This compound serves as the hydrophobic starting material for a range of high-performance nonionic surfactants.[5] These are typically produced through ethoxylation, the reaction of INA with ethylene oxide.

Causality and Scientific Rationale

The branched structure of the isononyl hydrophobe results in surfactants with distinct advantages over their linear-chain counterparts.[23][24] These include superior wetting on hydrophobic surfaces, lower critical micelle concentration (CMC), and more rapid foam collapse, making them highly effective as detergents, emulsifiers, and dispersing agents.[23][24][25] In polymer chemistry, this compound ethoxylates are used as emulsifiers in emulsion polymerization, providing excellent stabilization for polymer dispersions.[26][27]

Diagram 3: Structure of an this compound Ethoxylate Surfactant

Surfactant_Structure Hydrophobe Isononyl Group (C9H19) (Branched, Hydrophobic) Linker O Hydrophobe->Linker Hydrophile (CH₂CH₂O)n-H (Ethoxylate Chain, Hydrophilic) Linker->Hydrophile

Caption: General structure of a nonionic surfactant derived from this compound.

Protocol: Synthesis of an this compound Ethoxylate (Representative)

This protocol describes the base-catalyzed ethoxylation of this compound. Caution: This reaction involves ethylene oxide, a toxic and flammable gas, and must be performed in a specialized high-pressure reactor by trained personnel.

Materials and Reagents:

Reagent Role Notes
This compound (INA) Hydrophobic starting material Must be dry.
Potassium Hydroxide (KOH) Catalyst Strong base.
Ethylene Oxide (EO) Ethoxylating agent Handled under pressure.

| Phosphoric Acid | Neutralizing Agent | To quench the catalyst. |

Step-by-Step Methodology:

  • Catalyst Addition and Dehydration:

    • Charge the high-pressure reactor with this compound and a catalytic amount of potassium hydroxide (e.g., 0.1-0.3% by weight).

    • Heat the mixture under vacuum or nitrogen sparging to remove any residual water, which can interfere with the reaction.

  • Ethoxylation:

    • Pressurize the reactor with nitrogen and heat to the reaction temperature (typically 140-160°C).

    • Begin the controlled, slow addition of liquid ethylene oxide into the reactor. The reaction is highly exothermic and requires careful temperature and pressure management.

    • The degree of ethoxylation (the 'n' in the structural formula) is controlled by the molar ratio of ethylene oxide added relative to the starting alcohol.

    • After all ethylene oxide is added, allow the reaction to "digest" for a period to ensure complete consumption of the monomer.

  • Neutralization and Finishing:

    • Cool the reactor and vent any unreacted ethylene oxide to a scrubber system.

    • Neutralize the potassium hydroxide catalyst with an acid, such as phosphoric acid.

    • The resulting product is the this compound ethoxylate surfactant, which may be filtered to remove the catalyst salts.

References

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  • Google Patents. CN101157615A - Method for producing plasticizer phthalic acid dinonyl.
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Application Note & Protocols: Laboratory-Scale Synthesis of Isononyl Alcohol-Based Surfactants

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Isononyl Alcohol in Surfactant Chemistry

This compound (INA), a branched C9 oxo alcohol, serves as a critical hydrophobic precursor in the synthesis of high-performance surfactants.[1][2] Typically produced via the hydroformylation and hydrogenation of octene isomers, INA's branched structure imparts unique properties to the resulting surfactants, such as enhanced wetting, excellent emulsification, and often lower foaming compared to their linear counterparts.[3][4][5] These characteristics make INA-based surfactants highly valuable in advanced formulations for industrial cleaning, agrochemicals, and personal care products.[6]

This document provides detailed protocols for the two primary pathways of INA-based surfactant synthesis: ethoxylation to produce non-ionic surfactants and subsequent sulfation to create anionic surfactants. The methodologies are designed for laboratory-scale research, emphasizing safety, control, and characterization.

Synthesis Pathway Overview

The conversion of this compound into functional surfactants is a multi-step process. The first mandatory step is alkoxylation, most commonly ethoxylation, which introduces a hydrophilic polyoxyethylene chain to the hydrophobic INA base. The resulting non-ionic surfactant can then be further functionalized, for example, by sulfation, to produce an anionic surfactant with different performance characteristics.

G INA This compound (Hydrophobic Precursor) Ethoxylate This compound Ethoxylate (Non-Ionic Surfactant) INA->Ethoxylate  Step 1: Ethoxylation  (Adds Hydrophilic Chain) Ethoxysulfate This compound Ethoxysulfate (Anionic Surfactant) Ethoxylate->Ethoxysulfate  Step 2: Sulfation  (Adds Anionic Head Group) G cluster_prep 1. Reactor Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification A Charge INA and KOH into autoclave B Seal and pressure test with N₂ A->B C Purge with N₂ via vacuum cycles (x3) B->C D Heat to 130-150°C under N₂ blanket C->D E Introduce EO at a controlled rate D->E F Monitor pressure drop to confirm EO consumption E->F G Hold at temperature for 1-2 hours post-addition F->G H Cool reactor to <60°C G->H I Vent residual EO to scrubber H->I J Neutralize with H₃PO₄ I->J K Filter to remove precipitated salts J->K L L K->L Final Product: This compound Ethoxylate

Sources

Application Notes & Protocols: Isononyl Alcohol as a Standard for Analytical Calibration

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of isononyl alcohol as a standard for analytical calibration. It delves into the essential chemical properties of this compound, outlines detailed protocols for the preparation of calibration standards, and discusses the validation of analytical methods, with a primary focus on gas chromatography (GC). The causality behind experimental choices is explained to ensure robust and reliable quantitative analysis.

Introduction: The Role of this compound in Quantitative Analysis

This compound (INA) is a primary, branched-chain C9 alcohol that serves as a crucial chemical intermediate in various industrial processes.[1] Its most prominent application is in the synthesis of diisononyl phthalate (DINP), a high-molecular-weight plasticizer used to impart flexibility to polyvinyl chloride (PVC) products.[1][2] Given its prevalence in plastics and other materials, the accurate quantification of this compound and its derivatives is essential for quality control, environmental monitoring, and safety assessments.

This compound is commercially produced through the hydroformylation of octene isomers, resulting in a mixture of C9 oxo alcohols.[3][4] This isomeric complexity is a critical consideration when using this compound as a calibration standard. For quantitative analysis, it is imperative to use a well-characterized standard, preferably a certified reference material (CRM), to ensure the accuracy and reproducibility of results.

These application notes will guide the user through the necessary steps to effectively use this compound as a calibration standard, from material selection to data analysis, ensuring the integrity of the generated analytical data.

Properties and Specifications of this compound

Understanding the physicochemical properties of this compound is fundamental to its proper handling and use in an analytical setting.

PropertyValueSource
Molecular Formula C9H20O
Molecular Weight 144.25 g/mol
CAS Number 27458-94-2[3]
Appearance Clear, colorless liquid[3]
Density (at 20°C) ~0.83 g/cm³[3]
Boiling Point ~198 °C[5]
Solubility in Water (at 20°C) ~0.25 g/L[3]
Purity (as Isononanol) ≥ 99.0 area %[3]
Water Content ≤ 0.1 mass %[3]

Note: The values presented are typical and may vary slightly between different suppliers and isomeric compositions.

For use as an analytical standard, it is crucial to source high-purity this compound. A certificate of analysis (CoA) should be obtained from the supplier, detailing the purity, isomeric distribution (if available), and levels of any significant impurities.

Experimental Protocols for Analytical Calibration

The following protocols are primarily designed for gas chromatography (GC) applications, as this is a common technique for the analysis of volatile and semi-volatile compounds like this compound.[6]

Protocol 1: Preparation of this compound Stock and Working Standards

The accurate preparation of calibration standards is a cornerstone of reliable quantitative analysis.[7] This protocol outlines the steps for preparing a primary stock solution and a series of working standards through serial dilution.

Materials:

  • High-purity this compound (Certified Reference Material recommended)

  • High-purity solvent (e.g., hexane, ethyl acetate, or methanol, GC grade or equivalent)

  • Class A volumetric flasks and pipettes

  • Analytical balance

  • Vials with PTFE-lined caps

Procedure:

  • Stock Solution Preparation (e.g., 1000 µg/mL):

    • Accurately weigh approximately 10 mg of this compound into a 10 mL Class A volumetric flask using an analytical balance. Record the exact weight.

    • Dissolve the this compound in a small amount of the chosen solvent.

    • Once fully dissolved, bring the flask to volume with the solvent.

    • Cap the flask and invert it several times to ensure homogeneity.

    • Calculate the exact concentration of the stock solution based on the recorded weight.

    • Transfer the stock solution to a labeled vial and store under appropriate conditions (typically 2-8°C, protected from light).

  • Working Standard Preparation (Serial Dilution):

    • Prepare a series of at least five working standards by serially diluting the stock solution.[8] The concentration range should bracket the expected concentration of the analyte in the samples.[7][9]

    • For example, to prepare a 100 µg/mL standard, pipette 1 mL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with the solvent.

    • Repeat this process to create a range of standards (e.g., 50 µg/mL, 25 µg/mL, 10 µg/mL, 5 µg/mL).

    • Transfer each working standard to a separate, clearly labeled vial.

Causality behind Experimental Choices:

  • Use of Class A Glassware: Ensures the accuracy of volumes, which is critical for the precise concentration of the standards.

  • High-Purity Solvent: Minimizes the introduction of interfering contaminants that could affect the analytical results.

  • Bracketing the Expected Concentration Range: Ensures that the unknown sample concentrations will fall within the linear range of the calibration curve, preventing the need for extrapolation which can lead to inaccurate results.[9]

Protocol 2: Construction of the Calibration Curve

A calibration curve is a graphical representation of the relationship between the concentration of an analyte and the instrument's response.[9]

Procedure:

  • Instrument Setup:

    • Set up the gas chromatograph with an appropriate column (e.g., a non-polar or mid-polar capillary column like a DB-5ms) and detector (e.g., Flame Ionization Detector - FID, or Mass Spectrometer - MS).

    • Optimize the GC conditions (e.g., injector temperature, oven temperature program, carrier gas flow rate) to achieve good separation and peak shape for the this compound isomers.

  • Analysis of Standards:

    • Inject each of the prepared working standards into the GC system.

    • To improve accuracy and precision, perform multiple injections (e.g., three) for each standard and average the responses.[7]

    • Ensure that the injection volume remains consistent for all standards and subsequent samples.[9]

  • Data Plotting and Linear Regression:

    • For each standard, record the instrument response (typically the peak area or peak height).

    • Plot the average instrument response (y-axis) against the corresponding concentration of the standard (x-axis).[8]

    • Perform a linear regression analysis on the data points to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).[8]

    • An R² value close to 1 (typically > 0.995) indicates a good linear fit.[10]

Causality behind Experimental Choices:

  • Multiple Injections: Averaging the response from multiple injections minimizes the impact of random errors and improves the reliability of the calibration curve.[7]

  • Consistent GC Conditions: Maintaining the same operating parameters for all injections ensures that any variations in the instrument's response are due to changes in concentration, not instrumental drift.[9]

  • Linear Regression and R² Value: This statistical method provides a quantitative measure of the linearity of the calibration curve, which is a critical parameter for method validation.[8]

Protocol 3: Quantification of this compound in an Unknown Sample

Once a valid calibration curve is established, it can be used to determine the concentration of this compound in an unknown sample.

Procedure:

  • Sample Preparation:

    • Prepare the unknown sample in the same solvent used for the calibration standards. The preparation method will depend on the sample matrix and may involve extraction, dilution, or other cleanup steps.

    • Ensure the expected concentration of this compound in the prepared sample falls within the range of the calibration curve.

  • Sample Analysis:

    • Inject the prepared sample into the GC system using the same method as for the standards.

    • Record the instrument response for the this compound peak(s).

  • Concentration Calculation:

    • Using the equation of the line from the linear regression (y = mx + c), where 'y' is the instrument response for the sample, solve for 'x' to determine the concentration of this compound in the prepared sample.

    • Account for any dilution or concentration factors from the sample preparation steps to calculate the final concentration in the original sample.

Method Validation and Quality Control

Validation of the analytical method is essential to ensure that it is fit for its intended purpose.[11] Key validation parameters include:

  • Accuracy: The closeness of the measured value to the true value. This can be assessed by analyzing a sample with a known concentration (e.g., a spiked sample or a quality control sample).[12]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[12]

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[11]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[12]

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[13]

Regularly running quality control (QC) samples with known concentrations is crucial for monitoring the performance of the method over time.

Visualization of Workflows

Workflow for Preparation of Calibration Standards

G cluster_0 Stock Solution Preparation cluster_1 Working Standard Preparation (Serial Dilution) stock_prep Weigh high-purity This compound dissolve Dissolve in solvent in Class A volumetric flask stock_prep->dissolve fill_to_volume Fill to volume with solvent dissolve->fill_to_volume mix Mix thoroughly fill_to_volume->mix pipette Pipette aliquot of stock solution mix->pipette Use Stock Solution dilute Dilute in new volumetric flask pipette->dilute repeat_dilution Repeat for each concentration level dilute->repeat_dilution G p1 Conc 1 p2 Conc 2 p3 Conc 3 p4 Conc 4 p5 Conc 5 xaxis Concentration (µg/mL) yaxis Instrument Response (Peak Area) start_line end_line start_line->end_line y = mx + c R² > 0.995

Sources

Experimental setup for hydroformylation of octenes to "Isononyl alcohol"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Isononyl Alcohol via Octene Hydroformylation

Introduction: The Significance of this compound

This compound (INA) is a C9 oxo alcohol, primarily a mixture of various methyl-branched octanols. It is a crucial chemical intermediate, finding its largest application as a precursor for high-molecular-weight plasticizers, such as diisononyl phthalate (DINP) and diisononyl adipate (DINA).[1] These plasticizers are essential for imparting flexibility and durability to polyvinyl chloride (PVC) products used in automotive parts, flooring, electrical wires, and cables.[2] Additionally, INA-based surfactants are valued for their excellent cleaning performance and biodegradability.[1]

The primary industrial route to INA is a two-step process: the hydroformylation (also known as the oxo process) of an octene isomer mixture to produce C9 aldehydes (nonanals), followed by the hydrogenation of these aldehydes to the final this compound.[3][4] This guide provides a detailed examination of the experimental setup for the first and defining step—the hydroformylation of octenes—with a focus on laboratory-scale synthesis using modern, low-pressure rhodium-based catalyst systems.

Part 1: Foundational Principles of Hydroformylation

Hydroformylation is one of the most significant achievements in industrial homogeneous catalysis, involving the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene.[5] The reaction requires synthesis gas (syngas), a mixture of carbon monoxide (CO) and hydrogen (H₂), and is catalyzed by transition metal complexes, most commonly those of cobalt and rhodium.[6][7]

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for rhodium-catalyzed hydroformylation, particularly with phosphine ligands, provides a clear rationale for the required reaction conditions.[8] The process is a catalytic cycle, meaning the active catalyst is regenerated at the end of each turnover.

The key steps are:

  • Ligand Dissociation: An active catalytic species is typically formed by the dissociation of a ligand (e.g., CO or a phosphine) from a stable precursor to create a vacant coordination site.

  • Olefin Coordination: The octene substrate binds to the vacant site on the rhodium center.

  • Migratory Insertion: The rhodium-hydride bond undergoes migratory insertion, where the hydride and the coordinated olefin combine to form an octyl group attached to the metal. This is often the rate-determining and selectivity-determining step.[9][10] The insertion can occur in two ways, leading to either a linear (n-nonanal) or a branched (iso-nonanal) product.

  • CO Coordination/Insertion: A molecule of CO coordinates to the rhodium center and subsequently inserts into the rhodium-alkyl bond, forming a nonanoyl-rhodium species.

  • Oxidative Addition & Reductive Elimination: H₂ adds to the complex, and the nonanoyl group and a second hydride are eliminated from the metal center to release the final aldehyde product, regenerating the active rhodium-hydride catalyst for the next cycle.

G A HRh(CO)(L)₂ (Active Catalyst) B Olefin Coordination A->B + Octene - CO or L C Migratory Insertion (Alkyl Complex Formation) B->C Hydride Migration D CO Insertion (Acyl Complex Formation) C->D + CO E H₂ Oxidative Addition D->E + H₂ F Reductive Elimination E->F F->A Regeneration G RCHO (Aldehyde Product) F->G Product Release Substrate Octene + H₂ + CO

Catalyst Systems: Cobalt vs. Rhodium

Historically, cobalt carbonyls were the catalysts of choice. However, these systems require harsh conditions, including high pressures (100–400 bar) and temperatures (150–180 °C), which can lead to byproduct formation.[5][11][12]

Modern industrial methods, such as the LP Oxo℠ process, predominantly use rhodium-based catalysts modified with phosphine or phosphite ligands.[2][11] The key advantages of these systems are:

  • High Activity at Low Pressure: Rhodium catalysts are orders of magnitude more active than cobalt catalysts, allowing for operation at much milder conditions (10–100 atm, 80–130 °C).[13]

  • High Selectivity: The electronic and steric properties of the ligands can be tuned to favor the formation of the desired aldehyde isomer. For many applications, linear aldehydes are preferred, but for INA production from mixed octenes, a catalyst that efficiently converts various branched isomers is essential.

  • Stability: Ligands like triphenylphosphine (PPh₃) stabilize the active rhodium species, preventing decomposition and improving catalyst lifetime.[13]

Part 2: Experimental Design and Laboratory Protocol

This section details the setup and procedure for a representative batch hydroformylation of 1-octene in a laboratory setting.

Materials and Equipment

A successful experiment relies on high-purity reagents and a properly configured high-pressure system.

Category Item Purpose / Specification
Reactor High-Pressure Autoclave (e.g., Parr Reactor)100-500 mL capacity, constructed of stainless steel or Hastelloy. Must be equipped with a magnetic stirrer, gas inlet/outlet valves, sampling port, pressure gauge, and thermocouple.
Reagents 1-OcteneSubstrate. Purity >98%.
Toluene or other suitable solventAnhydrous, deoxygenated. To dissolve reactants and catalyst.
[Rh(acac)(CO)₂]Catalyst precursor (dicarbonylacetylacetonatorhodium(I)).
Triphenylphosphine (PPh₃)Ligand. Used in excess relative to rhodium to ensure catalyst stability and selectivity.
Gases Syngas (1:1 CO/H₂)Reactant gas mixture. High purity grade.
Nitrogen or ArgonInert gas for purging the system to remove oxygen.
Analysis Gas Chromatograph (GC)Equipped with a Flame Ionization Detector (FID) for quantitative analysis of reactants and products.
Internal Standard (e.g., Dodecane)For accurate quantification of conversion and yield via GC analysis.
Detailed Experimental Protocol

Safety First: This procedure involves toxic (CO) and flammable (H₂) gases at high pressure and elevated temperatures. It must be performed in a well-ventilated fume hood behind a protective blast shield. A CO detector should be in place.

Step 1: Catalyst and Reagent Preparation (Inert Atmosphere)

  • In a glovebox or under a stream of argon, weigh the catalyst precursor [Rh(acac)(CO)₂] and the ligand (PPh₃) into a small vial. A typical molar ratio of PPh₃ to Rh is between 10:1 and 100:1.

  • Prepare a stock solution by dissolving the catalyst and ligand in a small amount of deoxygenated toluene.

  • In a separate flask, prepare the substrate solution by mixing 1-octene, the internal standard (dodecane), and the bulk of the deoxygenated toluene.

Step 2: Reactor Assembly and Leak Testing

  • Ensure the reactor body and head are clean and dry.

  • Add the substrate solution to the reactor.

  • Seal the reactor according to the manufacturer's instructions, ensuring all fittings are tightened correctly.

  • Pressurize the sealed reactor with nitrogen to ~1.5 times the intended reaction pressure. Monitor the pressure gauge for at least 30 minutes. A stable reading confirms the system is leak-free.

  • Depressurize the reactor completely.

Step 3: System Purging

  • To remove all traces of oxygen, which can deactivate the catalyst, purge the reactor by pressurizing with nitrogen to ~5-10 bar and then venting. Repeat this cycle at least 5 times.

  • Introduce the catalyst stock solution into the reactor via a syringe through a septum-sealed port or by briefly opening the reactor under a positive pressure of inert gas.

Step 4: Reaction Execution

  • Begin stirring at a high rate (e.g., >800 RPM) to ensure good gas-liquid mass transfer.[13]

  • Purge the system once more with syngas (1:1 CO/H₂) to remove the nitrogen.

  • Pressurize the reactor with syngas to the desired reaction pressure (e.g., 20 bar).

  • Heat the reactor to the target temperature (e.g., 100 °C). The pressure will increase as the temperature rises; adjust as necessary to maintain the target pressure.

  • Monitor the reaction by observing the pressure drop as the syngas is consumed. The reaction can be maintained at a constant pressure by feeding syngas from a reservoir. The reaction is typically complete within 1-5 hours.[3]

Step 5: Reaction Quench and Product Recovery

  • Once the reaction is complete (indicated by the cessation of gas uptake), stop the heating and allow the reactor to cool to room temperature.

  • Carefully vent the excess syngas in the fume hood.

  • Purge the reactor with nitrogen three times before opening.

  • Collect the liquid product mixture for analysis and purification.

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Work-up Phase A Prepare Reagents (Octene, Solvent, Std.) C Charge Reactor & Seal A->C B Prepare Catalyst Solution (Rh Precursor + Ligand) F Inject Catalyst B->F D Leak Test with N₂ C->D E Purge with N₂ (5x) D->E E->F G Pressurize with Syngas F->G H Heat & Stir (Monitor Pressure Drop) G->H I Cool to Room Temp H->I J Vent Syngas & Purge N₂ I->J K Collect Crude Product J->K L Analyze via GC-FID K->L M Purify (Distillation) L->M

Process Parameters and Optimization

The yield and selectivity of the hydroformylation reaction are highly dependent on several parameters.

Parameter Typical Range Effect on Reaction
Temperature 80 - 130 °CIncreasing temperature increases the reaction rate. However, excessively high temperatures can lead to side reactions (e.g., hydrogenation of the alkene) and may decrease selectivity.[7][13]
Syngas Pressure 10 - 100 atmHigher pressure increases the concentration of dissolved CO and H₂, generally leading to a higher reaction rate. For rhodium catalysts, very high pressures are not necessary and can sometimes inhibit the reaction by preventing ligand dissociation.[5][13]
CO:H₂ Ratio 1:1 to 1:2A 1:1 ratio is standard. A higher partial pressure of H₂ can sometimes favor the hydrogenation of the aldehyde product to the alcohol in a tandem reaction, though this is often done as a separate step.[14]
Catalyst Conc. 100 - 1000 ppm (Rh)Higher concentration leads to a faster reaction rate. The optimal level is a balance between reaction time and the cost of the precious metal catalyst.
Ligand:Metal Ratio 10:1 to 200:1A large excess of phosphine ligand is crucial for stabilizing the catalyst and influencing regioselectivity. The steric bulk and electronic properties of the ligand are the primary tools for controlling the n/iso ratio.[15]

Part 3: Analysis, Purification, and Safety

Quantitative Analysis

The crude reaction mixture should be analyzed by Gas Chromatography (GC-FID) to determine the conversion of the starting material and the yield of the products. By comparing the peak areas of the octene and nonanal isomers relative to the internal standard, one can accurately quantify the reaction outcome.

  • Conversion (%) = [(Initial moles of octene - Final moles of octene) / Initial moles of octene] * 100

  • Yield (%) = (Moles of nonanal produced / Initial moles of octene) * 100

  • Selectivity (%) = (Yield / Conversion) * 100

Product Purification

The desired isononyl aldehyde (nonanal) is typically purified from the crude reaction mixture via vacuum distillation. This separates the lower-boiling unreacted octene and solvent from the higher-boiling aldehyde product. The non-volatile rhodium catalyst remains in the distillation residue.[16] For the subsequent production of this compound, this purified aldehyde is then subjected to a hydrogenation step, often using a nickel or copper-based catalyst.[3]

Critical Safety Considerations
  • High Pressure: Always operate within the pressure limits of the reactor. Use pressure relief valves and rupture discs as safety measures. Never heat a sealed reactor without confirming it can withstand the resulting pressure increase.

  • Carbon Monoxide (CO): CO is a highly toxic, odorless, and colorless gas. All operations must be conducted in a high-flow fume hood, and personal CO monitors are strongly recommended.

  • Hydrogen (H₂): H₂ is extremely flammable and forms explosive mixtures with air. Ensure there are no ignition sources near the experimental setup. The system must be thoroughly purged of air before introducing hydrogen.

  • Flow Chemistry: For enhanced safety, particularly in a research setting, flow reactors can be employed. Flow chemistry minimizes the volume of hazardous materials under high pressure at any given time, significantly improving the safety profile of the reaction.[17]

References

  • Di-isononyl Phthalate - National Library of Medicine. (n.d.).
  • Leden, P., et al. (2008). The rate-determining step in the rhodium-xantphos-catalysed hydroformylation of 1-octene. Chemistry. [DOI: 10.1002/chem.200700727]
  • Co-B catalysts supported on ZrO2, carbon nanotubes (CNTs), and mesoporous SBA-15 for 1-Octene Hydroformylation. (n.d.). Acta Physico-Chimica Sinica.
  • Zuidema, E., et al. (2008). The Rate-Determining Step in the Rhodium-Xantphos-Catalysed Hydroformylation of 1-Octene.
  • Isononanol (INA) - Evonik Industries. (n.d.).
  • Supramolecular Approaches To Control Activity and Selectivity in Hydroformylation Catalysis. (2018).
  • C4 Chemicals Process this compound Market Size, Report 2033. (n.d.). Spherical Insights.
  • Technical Support Center: this compound Production via Octene Hydroformyl
  • This compound (INA) - Univation Technologies. (n.d.).
  • This compound (INA) - Johnson Matthey. (n.d.).
  • An In-Depth Technical Guide to the Synthesis of this compound via Octene Hydroformyl
  • Isomerization–Hydroformylation Tandem Reactions. (n.d.).
  • Isononanol Production from Octenes (Rhodium Catalyst). (n.d.).
  • Hydroformylation with a Rhodium/Bulky Phosphite Modified Catalyst. A Comparison of the Catalyst Behavior for Oct-1-ene, Cyclohexene, and Styrene. (n.d.). Organometallics.
  • Active and Regioselective Ru Single-Site Heterogeneous Catalysts for Alpha-Olefin Hydroformylation. (2022).
  • Generally accepted mechanism for the rhodium-catalyzed hydroformylation. (n.d.).
  • Study on Hydroformylation of Octene Catalyzed by Rhodium-Containing Functional Ionic Liquid. (n.d.).
  • Masui, H., et al. (2018). Safe Hydroformylation of Aliphatic Alkene in a Flow Reactor. Scirp.org.
  • Safe Hydroformylation of Aliphatic Alkene in a Flow Reactor. (2018).
  • The hydroformylation of 1-octene. (n.d.).
  • Purification of Technical Grade this compound. (n.d.). BenchChem.
  • An Immobilized Rh-Based Solid Molecular Catalyst for the Reductive Hydroformyl
  • Preparation method of this compound. (n.d.).
  • Hydroformylation Process and Applic
  • This compound. (n.d.).
  • Hydroformylation - Wikipedia. (n.d.).
  • Optimizing pressure and gas concentration in hydroformyl

Sources

The Role of Isononyl Alcohol in the Advancement of Novel Plasticizers: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quintessential Role of Isononyl Alcohol in Polymer Science

This compound (INA), a nine-carbon branched-chain oxo alcohol, serves as a cornerstone in the synthesis of high-performance plasticizers.[1][2] These additives are indispensable in polymer science, imparting flexibility, durability, and processability to otherwise rigid materials like polyvinyl chloride (PVC).[3][4] The versatility of this compound allows for the creation of a diverse range of plasticizers, from the widely used diisononyl phthalate (DINP) to innovative non-phthalate alternatives designed to meet evolving regulatory and safety standards.[5][6] This guide provides an in-depth exploration of this compound's application in the development of novel plasticizers, offering detailed protocols and insights for researchers, scientists, and professionals in drug development and material science.

The primary mechanism by which this compound-derived plasticizers function is through a physical process. The bulky, branched isononyl ester chains intercalate between polymer chains, disrupting intermolecular forces and increasing the free volume.[3][7] This increased molecular mobility leads to a reduction in the glass transition temperature (Tg), transforming a rigid polymer into a flexible and workable material.[7] The specific properties of the resulting plasticized material, such as low-temperature flexibility, volatility, and migration resistance, are directly influenced by the chemical structure of the plasticizer, which is in turn determined by the this compound precursor.[5]

I. This compound-Derived Plasticizers: A Comparative Overview

The adaptability of this compound as a chemical intermediate has led to the development of several key classes of plasticizers. This section will delve into the synthesis, properties, and applications of both traditional and novel plasticizers derived from this essential C9 alcohol.

Diisononyl Phthalate (DINP): The Industry Workhorse

Diisononyl phthalate (DINP) is a high-molecular-weight phthalate plasticizer synthesized through the esterification of this compound and phthalic anhydride.[7][8] It has long been a staple in the PVC industry due to its excellent balance of properties, including low volatility, good thermal stability, and cost-effectiveness.[7][9]

Synthesis of DINP: The production of DINP typically involves a two-step esterification process.[10] Initially, phthalic anhydride reacts with one molecule of this compound to form a monoester. This is followed by a second esterification step with another this compound molecule at elevated temperatures in the presence of a catalyst, such as a titanium-based compound, to form the diester, DINP.[10][11]

Key Performance Characteristics of DINP:

  • Low Volatility: Contributes to the longevity of the plasticized material.[7]

  • Good Flexibility: Imparts desirable mechanical properties to PVC.

  • Thermal Stability: Suitable for high-temperature processing applications.[9]

Applications: DINP is extensively used in a wide array of applications, including:

  • Wire and cable insulation[5]

  • Automotive interiors[4]

  • Flooring and roofing membranes[4]

  • Artificial leather[1]

Diisononyl Adipate (DINA): The Low-Temperature Specialist

Diisononyl adipate (DINA) is a non-phthalate plasticizer produced by the esterification of this compound and adipic acid.[12] It is particularly valued for its exceptional low-temperature flexibility, making it an ideal choice for applications in cold environments.[13][14]

Synthesis of DINA: Similar to DINP, DINA is synthesized via an esterification reaction between this compound and adipic acid.[12]

Key Performance Characteristics of DINA:

  • Excellent Low-Temperature Performance: Maintains flexibility in cold conditions where other plasticizers may become brittle.[14]

  • Low Volatility and High Durability: Ensures long-lasting performance.[12]

  • Favorable Toxicological Profile: A safer alternative to some traditional phthalates.[12]

Applications: DINA's unique properties make it suitable for:

  • Food packaging films[13]

  • Medical devices[12]

  • Toys[12]

  • Automotive interiors[14]

Novel Non-Phthalate Plasticizers: The Future of Flexible Polymers

Growing regulatory scrutiny and consumer demand for safer materials have spurred the development of novel non-phthalate plasticizers derived from this compound.[5][15] These next-generation plasticizers offer comparable or even superior performance to their phthalate counterparts while boasting improved environmental and health profiles.[6][16]

Diisononyl Cyclohexane-1,2-dicarboxylate (DINCH): A significant advancement in non-phthalate technology, DINCH is produced by the hydrogenation of DINP, replacing the aromatic phthalate structure with a cyclohexane ring.[17][18] This modification results in a plasticizer with a more favorable toxicological profile, making it suitable for sensitive applications like medical devices, toys, and food contact materials.[18] DINCH exhibits excellent compatibility with PVC and offers good thermal stability.[17]

Triisononyl Trimellitate (TINTM): This plasticizer is synthesized from this compound and trimellitic anhydride. TINTM is known for its extremely low volatility and high thermal stability, making it ideal for high-temperature applications such as wire and cable insulation for demanding environments.

II. Experimental Protocols: Synthesis and Evaluation of this compound-Based Plasticizers

This section provides detailed, step-by-step methodologies for the synthesis and performance evaluation of plasticizers derived from this compound. These protocols are designed to be self-validating, with clear causality behind each experimental choice.

Protocol for the Synthesis of Diisononyl Phthalate (DINP)

Objective: To synthesize DINP via a two-step esterification of this compound and phthalic anhydride.

Materials:

  • This compound (INA)

  • Phthalic anhydride (PA)

  • Titanium-based catalyst (e.g., tetra isopropyl titanate)

  • Reaction vessel with stirring and heating capabilities

  • Vacuum distillation apparatus

Procedure:

  • Charging the Reactor: Charge the reaction vessel with 1 part phthalic anhydride and 3-4 parts this compound (a molar excess of INA is used to drive the reaction to completion).[10]

  • Monoesterification: Begin stirring and heat the mixture. The exothermic monoesterification reaction will occur spontaneously as the temperature rises to around 120°C.[10]

  • Catalyst Addition: Once the temperature reaches 150-180°C, add the titanium-based catalyst.[11]

  • Diesterification: Continue heating the mixture to 225-235°C and maintain this temperature for 2-3 hours to facilitate the diesterification reaction.[11]

  • Dealcoholization: Cool the reaction mixture to 190-195°C and apply a vacuum to remove the excess unreacted this compound.[11]

  • Purification: The crude DINP is then purified through decolorization and filtration to obtain the final product.[11]

Workflow for DINP Synthesis:

DINP_Synthesis cluster_synthesis DINP Synthesis Charge_Reactor Charge Reactor (INA + PA) Monoesterification Monoesterification (~120°C) Charge_Reactor->Monoesterification Heat & Stir Catalyst_Addition Catalyst Addition (150-180°C) Monoesterification->Catalyst_Addition Diesterification Diesterification (225-235°C, 2-3h) Catalyst_Addition->Diesterification Continue Heating Dealcoholization Dealcoholization (Vacuum Distillation) Diesterification->Dealcoholization Cool & Apply Vacuum Purification Purification (Decolorization & Filtration) Dealcoholization->Purification Final_Product High-Purity DINP Purification->Final_Product

Caption: Workflow for the synthesis of Diisononyl Phthalate (DINP).

Protocol for the Performance Evaluation of Plasticized PVC

Objective: To assess the mechanical and thermal properties of PVC formulations plasticized with this compound derivatives.

Materials:

  • PVC resin

  • Synthesized plasticizer (e.g., DINP, DINA)

  • Thermal stabilizers

  • Two-roll mill or internal mixer

  • Compression molding press

  • Universal testing machine

  • Differential Scanning Calorimeter (DSC)

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • Compounding:

    • Pre-mix PVC resin with the desired amount of plasticizer (e.g., 50 parts per hundred resin - phr) and stabilizers in a high-speed blender.

    • Melt-blend the mixture on a two-roll mill or in an internal mixer at a temperature suitable for PVC processing (typically 160-180°C) until a homogeneous compound is obtained.

  • Sample Preparation:

    • Compression mold the compounded material into sheets of a specified thickness according to ASTM standards.

  • Mechanical Testing:

    • Use a universal testing machine to measure tensile strength and elongation at break according to ASTM D638. An increase in plasticizer content generally leads to a decrease in tensile strength and an increase in elongation.[19]

    • Measure hardness using a durometer according to ASTM D2240.

  • Thermal Analysis:

    • Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) of the plasticized PVC.[12] A lower Tg indicates higher plasticizing efficiency.[20]

    • Thermogravimetric Analysis (TGA): Evaluate the thermal stability of the material by measuring the weight loss as a function of temperature.[20][21]

Data Presentation:

PlasticizerConcentration (phr)Tensile Strength (MPa)Elongation at Break (%)Hardness (Shore A)Tg (°C)
DINP50[Insert Value][Insert Value][Insert Value][Insert Value]
DINA50[Insert Value][InsertValue][Insert Value][Insert Value]
DINCH50[Insert Value][Insert Value][Insert Value][Insert Value]
Protocol for Migration Testing

Objective: To quantify the migration of plasticizers from PVC into food simulants or other contact media.

Materials:

  • Plasticized PVC samples

  • Food simulants (e.g., water, 10% ethanol, 50% ethanol, olive oil) as specified by regulatory bodies.

  • Incubation oven

  • Analytical balance

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation: Cut the plasticized PVC sheets into specific dimensions.

  • Extraction: Immerse the samples in the selected food simulant at a specified temperature and for a defined period (e.g., 24 hours at 40°C).[22]

  • Gravimetric Analysis: After the exposure period, remove the samples, dry them, and weigh them to determine the weight loss due to migration.

  • Chromatographic Analysis: Analyze the food simulant using GC-MS to identify and quantify the amount of migrated plasticizer.[22]

Workflow for Plasticizer Evaluation:

Plasticizer_Evaluation cluster_workflow Performance Evaluation Workflow Compounding Compounding (PVC + Plasticizer + Stabilizers) Sample_Prep Sample Preparation (Compression Molding) Compounding->Sample_Prep Mechanical_Testing Mechanical Testing (Tensile, Hardness) Sample_Prep->Mechanical_Testing Thermal_Analysis Thermal Analysis (DSC, TGA) Sample_Prep->Thermal_Analysis Migration_Testing Migration Testing (Extraction, GC-MS) Sample_Prep->Migration_Testing Data_Analysis Data Analysis & Comparison Mechanical_Testing->Data_Analysis Thermal_Analysis->Data_Analysis Migration_Testing->Data_Analysis

Caption: Workflow for the performance evaluation of plasticized PVC.

III. Conclusion and Future Outlook

This compound remains a pivotal raw material in the plasticizer industry, enabling the production of a wide spectrum of additives that enhance the performance of polymers.[6] The ongoing trend towards non-phthalate plasticizers, driven by regulatory pressures and a growing demand for sustainable and safe materials, further underscores the importance of this compound in the development of next-generation products.[5][15] Future research will likely focus on the development of bio-based this compound and other sustainable feedstocks to reduce the environmental footprint of plasticizer production.[15] Additionally, continued innovation in catalyst technology will aim to improve the efficiency and sustainability of the esterification processes.[16] The protocols and insights provided in this guide offer a solid foundation for researchers to explore the vast potential of this compound in creating novel plasticizers with tailored properties for a multitude of applications.

IV. References

  • The Chemistry Behind Flexibility: this compound in PVC Plasticizers. (URL: )

  • An In-depth Technical Guide to Diisononyl Adipate (DINA) - Benchchem. (URL: )

  • Diisononyl Adipate (DINA) - Chemical Supplier Distributor ChemCeed. (URL: )

  • This compound | High-Purity Reagent | For RUO - Benchchem. (URL: )

  • The Science Behind DINP: Enhancing Polymer Performance. (URL: )

  • Diisononyl phthalate (DINP) | Plasticizer - MedchemExpress.com. (URL: )

  • Diisononyl Adipate (DINA) – Boost Flexibility and Performance. (URL: )

  • Bastone Plasticizer DINA (Diisononyl adipate). (URL: )

  • Diisononyl adipate | 33703-08-1 - ChemicalBook. (URL: )

  • This compound - Ataman Kimya. (URL: )

  • The Crucial Role of this compound in Modern Plasticizer Manufacturing. (URL: )

  • Phthalate Plasticizers - 新日本理化株式会社. (URL: )

  • This compound - Global Strategic Business Report - Research and Markets. (URL: )

  • Isononanol (INA) - Evonik Industries. (URL: )

  • CN101157615A - Method for producing plasticizer phthalic acid dinonyl - Google Patents. (URL: )

  • DINP – A Modern Plasticizer with Wide-Ranging Applications - Cortex Chemicals sp. z o.o. (URL: )

  • Buy this compound | 2430-22-0 - Smolecule. (URL: )

  • How Plasticizer DINP is made? BASTONE, A Leading Manufacturer In China. (URL: )

  • Diisononyl Phthalate (DINP) for Sealants & Plastics | PENPET. (URL: )

  • This compound - MarketResearch.com. (URL: )

  • Redalyc.Thermal and mechanical properties of bio-based plasticizers mixtures on poly (vinyl chloride). (URL: )

  • What Are Non-Phthalate Plasticizers - BASTONE. (URL: )

  • China this compound INA Manufacturer and Supplier | AOJIN. (URL: )

  • This compound Market Size, Share & Analysis, 2030 - Persistence Market Research. (URL: )

  • This compound (INA) - Johnson Matthey. (URL: )

  • How Do Plasticizers Affect the Mechanical Properties of PVC. (URL: )

  • Mechanical and Thermal Properties of the Plasticized PVC-ESBO. (URL: )

  • Plasticizer Migration: Ensuring Safety in Food Packaging | 2015-10-01. (URL: )

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Application Notes & Protocols: The Role of Isononyl Alcohol in Olfactory Receptor Investigation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

The olfactory system, our sense of smell, possesses the remarkable ability to detect and discriminate a vast array of volatile chemical compounds. This process is initiated at the molecular level by Olfactory Receptors (ORs), the largest family of G-protein coupled receptors (GPCRs) in the mammalian genome.[1] The "deorphanization" of these receptors—matching each of the hundreds of ORs to its specific activating ligand(s)—remains a significant challenge in sensory neuroscience and pharmacology.[2] Understanding these interactions is critical for fields ranging from flavor and fragrance development to the diagnosis and treatment of olfactory disorders.

Isononyl alcohol, a nine-carbon branched-chain primary alcohol, is a compound of interest in this field.[3] Primarily known as a precursor for plasticizers and as a fragrance ingredient, its specific molecular structure allows it to serve as a valuable tool for probing OR function.[3][4] Notably, this compound has been identified as a ligand for the human olfactory receptor OR51B5, highlighting its potential utility in targeted receptor studies, particularly in ectopic contexts such as cancer research where ORs are emerging as pharmacological targets.

This guide provides an in-depth exploration of the application of this compound in OR studies. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and detailed, field-proven protocols for investigating this compound-OR interactions through robust in vitro and ex vivo assays.

Part 1: The Molecular Basis of this compound-OR Interaction

The Canonical Olfactory Signaling Pathway

The binding of an odorant, such as this compound, to an OR on the cilia of an olfactory sensory neuron initiates a rapid and elegant signal transduction cascade.[5] Olfactory receptors are canonical GPCRs that couple to a specific G-protein, Gα-olf (encoded by the GNAL gene).[6][7]

The activation sequence is as follows:

  • Ligand Binding: this compound binds to a specific OR.

  • G-Protein Activation: The activated OR acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the Gα-olf subunit.[6]

  • Adenylyl Cyclase Activation: The GTP-bound Gα-olf dissociates and activates adenylyl cyclase type III (ADCY3), which catalyzes the conversion of ATP to cyclic AMP (cAMP).[7]

  • Ion Channel Gating: The subsequent increase in intracellular cAMP opens cyclic nucleotide-gated (CNG) ion channels.[5]

  • Depolarization: The opening of CNG channels leads to an influx of cations, primarily Ca²⁺ and Na⁺, causing depolarization of the neuron. This initial depolarization is further amplified by a Ca²⁺-activated Cl⁻ current.[5]

  • Signal Transmission: If the depolarization reaches the threshold, an action potential is generated and transmitted to the olfactory bulb for further processing.[5]

Olfactory_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Odorant This compound OR OR Odorant->OR 1. Binding ATP ATP AC AC ATP->AC cAMP cAMP CNG CNG cAMP->CNG 5. Gating Ca_ion Ca²⁺ Influx Depolarization Depolarization Ca_ion->Depolarization 7. Signal Amplification G_protein G_protein OR->G_protein 2. Activation G_protein->AC 3. Gα-olf activates AC->cAMP 4. Conversion CNG->Ca_ion 6. Influx

Part 2: In Vitro Assays for Receptor Deorphanization

To study the interaction between a specific OR and a ligand like this compound, it is essential to express the receptor in a controlled, heterologous system. Human Embryonic Kidney 293 (HEK293) cells are commonly used for this purpose due to their high transfection efficiency and minimal endogenous GPCR expression. [6]

Foundational Protocol: Heterologous Expression of ORs

Successful functional assays depend on the correct expression and trafficking of the OR to the cell membrane. Many ORs require co-expression with chaperone proteins, such as Receptor-Transporting Protein 1 Short (RTP1S), for proper cell surface localization. [17, 21]

Protocol 2.1.1: Transient Transfection of HEK293T Cells

  • Cell Culture: Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Seeding: 24 hours prior to transfection, seed the cells onto poly-D-lysine-coated plates (e.g., 96-well plates for luciferase assays, or glass coverslips in 24-well plates for calcium imaging) to achieve 70-80% confluency at the time of transfection. [21]

  • DNA Preparation: For each well of a 96-well plate, prepare a DNA mixture containing:

    • 50-100 ng of the OR expression plasmid (containing a Rho-tag for immunocytochemistry).

    • 25-50 ng of the RTP1S expression plasmid.

    • 25-50 ng of a plasmid encoding a promiscuous G-protein (like Gα15) or a reporter construct (like CRE-luciferase), depending on the downstream assay. [6]

  • Transfection: Use a lipid-based transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's protocol. Add the DNA-lipid complexes to the cells and incubate for 24-48 hours before proceeding with functional assays. [21]

  • Verification (Optional but Recommended): Verify cell-surface expression of the Rho-tagged OR using live-cell immunocytochemistry on a parallel set of transfected cells on coverslips. [21]

High-Throughput Screening: Luciferase Reporter Gene Assay

The luciferase assay is a robust, quantitative method for measuring OR activation via the cAMP pathway. [14] Activation of the OR leads to an increase in cAMP, which binds to the cAMP response element (CRE) in the promoter region of a reporter gene, driving the expression of luciferase. [16]

Protocol 2.2.1: CRE-Luciferase Assay

  • Cell Preparation: Transfect HEK293T cells in a 96-well plate as described in Protocol 2.1.1, using a CRE-luciferase reporter plasmid and a plasmid for Gα-olf.

  • Odorant Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Create a serial dilution series (e.g., 1 nM to 1 mM) in assay buffer (e.g., CD293 medium). Ensure the final DMSO concentration is below 0.1% to avoid cytotoxicity.

  • Stimulation: 24 hours post-transfection, carefully remove the culture medium and replace it with the this compound dilutions. Include a vehicle control (assay buffer with DMSO) and a positive control (e.g., Forskolin, a direct activator of adenylyl cyclase).

  • Incubation: Incubate the plate for 4-6 hours at 37°C. This duration is typically required to allow for sufficient transcription and translation of the luciferase enzyme. [4, 5]

  • Lysis and Luminescence Reading: Add a luciferase assay reagent (e.g., Bright-Glo™) to each well to lyse the cells and provide the substrate (luciferin). Measure the resulting luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence signal of each well to the vehicle control to calculate the "fold increase." Plot the fold increase against the log concentration of this compound to generate a dose-response curve and calculate the EC₅₀ value.

Luciferase_Workflow start Seed HEK293T Cells (96-well plate) transfect Co-transfect with: - OR of Interest - RTP1S - Gα-olf - CRE-Luciferase Plasmid start->transfect incubate1 Incubate 24h transfect->incubate1 stimulate Stimulate Cells (4-6 hours) incubate1->stimulate prepare_ligand Prepare this compound Serial Dilutions prepare_ligand->stimulate add_reagent Add Luciferase Assay Reagent stimulate->add_reagent read_lum Read Luminescence (Plate Luminometer) add_reagent->read_lum analyze Data Analysis: Dose-Response Curve & EC₅₀ read_lum->analyze

Real-Time Kinetics: Calcium Imaging Assay

Calcium imaging provides a more immediate, real-time readout of OR activation.[8] By co-expressing the OR with a promiscuous G-protein like Gα15, which couples to the phospholipase C pathway, ligand binding can be redirected to trigger a release of Ca²⁺ from intracellular stores, which can be visualized with fluorescent calcium indicators.[9]

Protocol 2.3.1: Fura-2 Calcium Imaging

  • Cell Preparation: Transfect HEK293T cells on glass coverslips as described in Protocol 2.1.1, using a plasmid for Gα15 instead of Gα-olf.

  • Dye Loading: 48 hours post-transfection, incubate the cells with a calcium-sensitive dye like Fura-2 AM for 30-45 minutes at 37°C in a physiological salt solution (e.g., Ringer's solution).

  • Imaging Setup: Mount the coverslip onto the stage of an inverted fluorescence microscope equipped with a perfusion system and a ratiometric imaging setup (e.g., alternating 340 nm and 380 nm excitation filters for Fura-2).

  • Stimulation: Perfuse the cells with Ringer's solution to establish a baseline fluorescence ratio. Apply a short pulse (15-30 seconds) of this compound at a specific concentration, followed by a washout period with Ringer's solution.[10] A positive control, such as ATP, should be applied at the end to confirm cell viability.

  • Data Acquisition: Record the fluorescence emission (at ~510 nm) at both excitation wavelengths over time.

  • Data Analysis: Calculate the ratio of fluorescence intensities (F₃₄₀/F₃₈₀). An increase in this ratio corresponds to an increase in intracellular Ca²⁺ concentration.[11] Quantify the peak response for each concentration to construct a dose-response curve.

Calcium_Imaging_Workflow start Seed & Transfect HEK293T Cells (Glass Coverslips) incubate1 Incubate 48h start->incubate1 dye_load Load Cells with Fura-2 AM Dye (30-45 min) incubate1->dye_load mount Mount on Microscope Stage with Perfusion System dye_load->mount baseline Establish Baseline Fluorescence Ratio mount->baseline stimulate Apply this compound Pulse (15-30s) & Washout baseline->stimulate record Record F₃₄₀/F₃₈₀ Ratio in Real-Time stimulate->record analyze Data Analysis: Peak Response vs. Concentration record->analyze

Part 3: Ex Vivo Analysis: The Electro-Olfantogram (EOG)

The EOG is an extracellular recording that measures the summed generator potential of a population of olfactory sensory neurons in response to an odorant stimulus. [32] It provides a powerful ex vivo assessment of the peripheral olfactory system's response, preserving the native cellular environment. [18]

Protocol 3.1.1: EOG Recording from Mouse Olfactory Epithelium

  • Tissue Preparation:

    • Sacrifice a mouse via CO₂ euthanasia followed by decapitation. [18]

    • Sagittally bisect the head along the midline.

    • Under a dissecting microscope, carefully remove the septum to expose the turbinates of the main olfactory epithelium (MOE). [11]

    • Mount one half of the head, medial side up, on a recording stage.

  • Setup and Electrodes:

    • Use glass capillary electrodes filled with Ringer's solution. The recording electrode is placed gently onto the surface of the epithelium, while the reference electrode is placed in electrical contact with the tissue via the buffer solution. [23]

    • Deliver a constant stream of humidified, purified air over the tissue preparation via an air delivery tube. [23]

  • Odorant Delivery:

    • Prepare a solution of this compound at the desired concentration in a solvent like mineral oil.

    • Generate odorized air by passing a controlled puff of nitrogen or purified air through the this compound solution. This odor puff is injected into the main humidified airstream by a computer-controlled olfactometer. [11]

  • Recording and Analysis:

    • Record the slow, negative voltage deflection (the EOG) in response to the odorant puff. The signal is amplified (100x gain, low-pass filtered at 1 kHz) and digitized. [18]

    • Measure key parameters of the EOG waveform, including the peak amplitude, latency, rise time, and decay time constant. The peak amplitude is the primary measure of response magnitude and can be used to generate a dose-response curve. [18]

Part 4: Quantitative Data & Interpretation

A primary goal of these assays is to determine the potency and efficacy of this compound for a given OR. This is typically summarized in a dose-response table.

ParameterAssay TypeDescriptionExample Value (Hypothetical for OR-X)
EC₅₀ Luciferase / Ca²⁺ ImagingThe concentration of this compound that elicits 50% of the maximal response. A measure of potency .15.5 µM
Eₘₐₓ Luciferase / Ca²⁺ ImagingThe maximum response elicited by this compound. A measure of efficacy .25-fold increase (Luciferase)
Peak Amplitude EOGThe maximum negative voltage deflection in response to a saturating concentration of this compound.-4.2 mV

Note: The above values are illustrative. Actual values must be determined experimentally.

Part 5: Safety and Handling of this compound

As with any laboratory chemical, proper handling of this compound is paramount to ensure personnel safety.

  • Ventilation: Always handle this compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors. [8, 12]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat to prevent skin and eye contact. [13, 15]

  • Storage: Store in a cool, dry, well-ventilated area away from sources of ignition and incompatible materials such as strong oxidizing agents. [8, 25]

  • Spill Response: In case of a spill, absorb the liquid with an inert material (e.g., sand or vermiculite) and place it in a sealed container for disposal according to local regulations. [12]

  • Disposal: Dispose of waste via a licensed disposal company, adhering to all federal and local regulations. [15]

For comprehensive safety information, always consult the most current Material Safety Data Sheet (MSDS) for this compound. [12]

References

  • National Center for Biotechnology Information. (n.d.). The Transduction of Olfactory Signals. In Neuroscience (2nd ed.).
  • Reactome. (2021).
  • University of Oregon Libraries. (n.d.). Olfactory System. In Introduction to Neurobiology. [Link]
  • Izquierdo, C., et al. (n.d.). Deorphanization of human olfactory receptors by luciferase and Ca-imaging methods. PubMed. [Link]
  • Izquierdo, C., et al. (n.d.). Deorphanization of Human Olfactory Receptors by Luciferase and Ca-Imaging Methods. SpringerLink. [Link]
  • Katada, S., et al. (2003). Odorant response assays for a heterologously expressed olfactory receptor. PubMed. [Link]
  • Gaillard, I., et al. (2004). Olfactory receptors. PubMed. [Link]
  • Madrid, R., et al. (2006). Cellular Mechanisms of Olfactory Signal Transduction. Oxford Academic. [Link]
  • Radhika, V., & Prokop, A. (2006). Heterologous expression of olfactory receptors for targeted chemosensing. PubMed. [Link]
  • Chen, X., et al. (2013). Electroolfactogram (EOG) Recording in the Mouse Main Olfactory Epithelium. PMC - NIH. [Link]
  • Izquierdo, C., et al. (2013). Deorphanization of Human Olfactory Receptors by Luciferase and Ca-Imaging Methods.
  • Adipietro, K. A., et al. (2012).
  • Tsubone, T., et al. (2025). A sensitive split luciferase assay for detecting olfactory receptor response to odorants. PubMed. [Link]
  • Cygnar, K. D., et al. (2010). Analyzing Responses of Mouse Olfactory Sensory Neurons Using the Air-phase Electroolfactogram Recording. PMC - NIH. [Link]
  • Gonzalez, F., et al. (2016). Protocol for Heterologous Expression of Insect Odourant Receptors in Drosophila. Frontiers in Ecology and Evolution. [Link]
  • Ataman Kimya. (n.d.). This compound. [Link]
  • JoVE. (2010). Assaying Surface Expression of Chemosensory Receptors in Heterologous Cells. [Link]
  • Wetzel, C. H., et al. (2001). Functional expression and characterization of a Drosophila odorant receptor in a heterologous cell system. PMC - NIH. [Link]
  • JoVE. (2022). Analyzing Responses: Mouse Olfactory Sensory Neurons l Protocol Preview. YouTube. [Link]
  • Wikipedia. (n.d.). Electro-olfactography. [Link]
  • Johnson Matthey. (n.d.). This compound (INA). [Link]
  • McGinty, D., et al. (2010). Fragrance material review on this compound. PubMed. [Link]
  • Charlier, L., et al. (2018). Molecular mechanism of activation of human musk receptors OR5AN1 and OR1A1 by (R)-muscone and diverse other musk-smelling compounds. PMC - NIH. [Link]
  • Univation Technologies. (n.d.). This compound (INA). [Link]
  • Charlier, L., et al. (2018). Molecular mechanism of activation of human musk receptors OR5AN1 and OR1A1 by (R)-muscone and diverse other musk-smelling compounds. PubMed. [Link]
  • The Good Scents Company. (n.d.). isononanols, 27458-94-2. [Link]
  • Scott, J. W., & Scott-Johnson, P. E. (2002). The electroolfactogram: a review of its history and uses. PubMed. [Link]
  • Aik Moh Singapore. (n.d.). This compound (INA). [Link]
  • Block, E., et al. (2015). Identification of compounds which enhance OR5AN1 activation.
  • ResearchGate. (n.d.). Calcium imaging of isolated crypt olfactory receptor neurons (ORNs). [Link]
  • Cometto-Muñiz, J. E., et al. (2008). Human Olfactory Detection of Homologous n-Alcohols Measured via Concentration-response Functions. PMC - NIH. [Link]
  • Leinders-Zufall, T., et al. (1998). Imaging Odor-Induced Calcium Transients in Single Olfactory Cilia: Specificity of Activation and Role in Transduction. PMC - NIH. [Link]
  • Tareilus, E., et al. (1995). Calcium signals in olfactory neurons. PubMed. [Link]
  • Trimmer, C., et al. (2019). Genetic variation in the human olfactory receptor OR5AN1 associates with the perception of musks. PubMed. [Link]
  • ResearchGate. (n.d.).
  • Holy, T. E. (2014). Calcium imaging in populations of olfactory neurons by planar illumination microscopy. Cold Spring Harbor Protocols. [Link]
  • Trimmer, C., et al. (2019). Genetic variation in the human olfactory receptor OR5AN1 associates with the perception of musks. PMC - NIH. [Link]
  • Syed, A. S., et al. (2020). Changes in Olfactory Receptor Expression Are Correlated With Odor Exposure During Early Development in the zebrafish (Danio rerio). PubMed. [Link]
  • Lim, G. A., et al. (2022). Exploring Linear mono-, bis- and tris-Acetylene Containing Agonists of the Human Olfactory Receptor OR1A1. PMC - NIH. [Link]
  • ResearchGate. (n.d.). Characterization of olfactory receptor neurons for pheromone candidate and plant volatile compounds in the clover root weevil, Sitona lepidus. [Link]
  • ResearchGate. (n.d.). Olfactory Receptors Methods and Protocols. [Link]
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  • Ni, J., et al. (2022). 'Sniff Olfactometer (SO) Protocols. bioRxiv. [Link]

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Troubleshooting & Optimization

Troubleshooting "Isononyl alcohol" synthesis yield issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for isononyl alcohol (INA) synthesis. This guide is designed for researchers, chemists, and process engineers encountering yield and selectivity issues during the hydroformylation of octene isomers. Here, we move beyond simple procedural checklists to explore the causal relationships between reaction parameters, catalyst integrity, and final product yield. Our goal is to provide you with the authoritative, field-tested insights needed to diagnose and resolve common challenges in this robust yet sensitive "oxo" process.

Section 1: Foundational Principles of this compound Synthesis

This compound is commercially produced via a two-step "oxo" process.[1][2] The first and most critical stage is the hydroformylation of a mixed octene feedstock with synthesis gas (syngas, a mixture of CO and H₂) to produce C9 aldehydes (isononyl aldehydes).[3][4] This is followed by the hydrogenation of these aldehydes to the final this compound product.[5][6]

The reaction is catalyzed by transition metal complexes, most commonly based on cobalt or rhodium.[7][8] While traditional cobalt catalysts operate under high pressure and temperature, modern processes often utilize rhodium-based catalysts, such as those in the LP Oxo℠ process, which offer higher activity and selectivity at milder conditions (e.g., 90-100°C and <20 bar).[4][9][10] However, rhodium catalysts are more sensitive to feedstock impurities.[9]

Understanding the core catalytic cycle is paramount for effective troubleshooting.

HydroformylationCycle Cat RhH(CO)2L2 C1 Olefin Coordination Cat->C1 + Octene C2 Hydride Migration C1->C2 C3 CO Insertion C2->C3 + CO C4 H2 Oxidative Addition C3->C4 + H2 C5 Reductive Elimination C4->C5 C5->Cat - Aldehyde Aldehyde Isononyl Aldehyde Octene Octene Syngas CO, H2

Caption: Simplified rhodium-catalyzed hydroformylation cycle for octene.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during this compound synthesis in a direct question-and-answer format.

Category A: Low Octene Conversion & Reaction Rate

Question 1: My reaction has stalled or is proceeding very slowly. What is the primary suspect?

Answer: The most immediate suspect is catalyst deactivation or inhibition. This can be broadly categorized into two types: intrinsic deactivation (e.g., rhodium cluster formation) and extrinsic deactivation caused by poisons in the feedstocks.[9]

  • Causality: Catalyst poisons, such as sulfur compounds (H₂S, COS), organic chlorides, and peroxides, can irreversibly bind to the rhodium center.[9][11] This blocks the active sites required for coordinating with the octene and syngas, effectively halting the catalytic cycle. Peroxides are particularly damaging as they can oxidize the phosphite ligands used with rhodium catalysts, leading to loss of selectivity and activity.[11] Dienes present in the octene feed can also act as strong inhibitors.[9]

  • Troubleshooting Steps:

    • Feedstock Analysis: Immediately perform a thorough analysis of your octene and syngas feeds. Use Gas Chromatography (GC) with a sulfur-selective detector (SCD) or a mass spectrometer (MS) to screen for sulfur compounds and other volatile impurities.

    • Peroxide Test: Use peroxide test strips to check for hydroperoxides in the octene feed.

    • Purification: If impurities are detected, pass the feedstock through appropriate purification beds (e.g., activated alumina, molecular sieves) to remove poisons.

    • Catalyst Dosing: In some systems, a carefully managed catalyst dosing strategy can be implemented to counteract the effects of low-level impurities and stabilize the process.[11]

Question 2: We've confirmed our feedstocks are pure, but the conversion rate is still low. What are the next steps?

Answer: If feedstock contamination is ruled out, the issue likely lies with the reaction conditions or the intrinsic stability of the catalyst itself.

  • Causality: The hydroformylation reaction is highly dependent on temperature, pressure, and the partial pressures of hydrogen and carbon monoxide.[12]

    • Temperature: While higher temperatures increase reaction rates, excessively high temperatures (>120°C for some Rh systems) can promote catalyst degradation and byproduct formation.[10][12]

    • Pressure: Syngas pressure is a critical parameter. Higher pressures generally favor the hydroformylation reaction over competing side reactions like olefin isomerization.[12] Low syngas pressure can lead to catalyst decomposition.

    • H₂/CO Ratio: The ratio of hydrogen to carbon monoxide in the syngas is crucial. An improper ratio can alter the active catalyst species and affect both the rate and selectivity.

  • Troubleshooting Steps:

    • Verify Conditions: Cross-check your process parameters (temperature, pressure, stirrer speed, gas flow rates) against the established protocol. Ensure all sensors and gauges are calibrated correctly.

    • Parameter Optimization: If you are developing a new process, a systematic optimization of reaction conditions is necessary.[13] Refer to the table below for typical ranges.

    • Catalyst Stability: Rhodium-triphenylphosphine (TPP) catalysts can deactivate over time through the formation of inactive rhodium clusters.[9] Some processes have developed methods to reverse this intrinsic deactivation, often involving concentrating the spent catalyst and treating it to regenerate the active monomeric species.[9]

ParameterTypical Range (LP Rhodium Process)Typical Range (Cobalt Process)Potential Issue if Deviated
Temperature 90 - 120 °C[10][11]150 - 180 °C[14]Too Low: Slow reaction rate. Too High: Catalyst degradation, byproduct formation.[10][12]
Syngas Pressure < 20 bar (LP Oxo℠)[10] - 75 bar100 - 400 bar[6]Too Low: Reduced rate, potential catalyst instability. Too High: Increased equipment cost.
H₂:CO Ratio 1:1 to 2:11:1 to 2:1Imbalance: Can affect catalyst stability and product selectivity.
Catalyst Conc. 0.01 – 0.1 mol% (Rh)[11]Higher loading requiredToo Low: Insufficient rate. Too High: Unnecessary cost, potential for side reactions.
Ligand Excess Large excess (e.g., TPP)Varies (e.g., phosphine oxides)[15][16]Insufficient: Poor selectivity, catalyst instability.
Category B: Poor Selectivity & Byproduct Formation

Question 3: My final product contains a high percentage of unwanted isomers or byproducts. How can I improve selectivity?

Answer: Poor selectivity typically points to issues with olefin isomerization, or side reactions like hydrogenation and aldol condensation.

  • Causality & Solutions:

    • Isomerization: The catalyst can promote the isomerization of terminal octenes (e.g., 1-octene) to internal octenes.[11] Hydroformylation of these internal olefins leads to a wider range of branched isononyl aldehyde isomers.

      • Solution: Higher carbon monoxide partial pressure and the use of specific ligands (e.g., bulky phosphites or those with large bite angles) can suppress isomerization and favor the formation of the desired linear aldehyde.[10][11]

    • Hydrogenation: The catalyst can hydrogenate the octene feedstock to form octane or over-reduce the desired aldehyde product to an alcohol directly in the hydroformylation reactor.

      • Solution: This is often controlled by adjusting the H₂/CO ratio and temperature. Lower temperatures generally reduce the rate of hydrogenation relative to hydroformylation.[12]

    • Heavy Byproducts (Aldol Condensation): The aldehyde product can undergo self-condensation (aldol reaction) to form "heavy ends," which are high-boiling point impurities. This is more prevalent at higher temperatures and in older cobalt-based processes.[1][9]

      • Solution: Maintain the lowest effective reaction temperature and ensure efficient removal of the aldehyde product from the reaction zone.

TroubleshootingWorkflow Start Low this compound Yield CheckConversion Is Octene Conversion Low? Start->CheckConversion CheckSelectivity Is Selectivity Poor? CheckConversion->CheckSelectivity No CheckFeed Analyze Feedstocks (Octene, Syngas) for Poisons CheckConversion->CheckFeed Yes AnalyzeByproducts Identify Byproducts (GC-MS Analysis) CheckSelectivity->AnalyzeByproducts Yes PoisonsFound Poisons Detected? CheckFeed->PoisonsFound PurifyFeed Implement/Improve Feed Purification PoisonsFound->PurifyFeed Yes CheckConditions Verify Reaction Conditions (Temp, Pressure, Ratio) PoisonsFound->CheckConditions No ConditionsOK Conditions Correct? CheckConditions->ConditionsOK AdjustConditions Adjust to Optimal Parameters ConditionsOK->AdjustConditions No CatalystIssue Investigate Intrinsic Catalyst Deactivation ConditionsOK->CatalystIssue Yes Isomers High Isomer Content? AnalyzeByproducts->Isomers AdjustLigandCO Adjust Ligand Choice & CO Partial Pressure Isomers->AdjustLigandCO Yes HeavyEnds High Heavy Ends? Isomers->HeavyEnds No LowerTemp Lower Reaction Temperature HeavyEnds->LowerTemp Yes Hydrogenation Alkane/Alcohol Formation? HeavyEnds->Hydrogenation No AdjustH2Ratio Optimize H2:CO Ratio & Temperature Hydrogenation->AdjustH2Ratio Yes

Caption: A logical workflow for troubleshooting common yield issues in this compound synthesis.

Section 3: Essential Analytical Protocols

Accurate diagnosis requires robust analytical data. Do not operate blind.

Protocol 1: GC-MS Analysis of Reaction Mixture

This protocol is designed to quantify octene conversion and identify the profile of aldehydes, alcohols, and byproducts.

Objective: To determine reaction conversion, product selectivity, and identify unknown impurities.

Instrumentation:

  • Gas Chromatograph (GC) with Flame Ionization Detector (FID) and/or Mass Spectrometer (MS).[17][18]

  • Capillary Column suitable for volatile organic compounds (e.g., DB-FATWAX or similar).[18]

Methodology:

  • Sample Preparation:

    • Carefully withdraw a representative sample from the reactor. Quench immediately on ice if the reaction is ongoing.

    • Dilute the sample (e.g., 1:100) in a suitable solvent like hexane or isopropanol. The solvent should not co-elute with key analytes.

    • Add an internal standard (e.g., decane or dodecane) at a known concentration for accurate quantification.

  • GC Conditions (Example):

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL (Split ratio 50:1)

    • Carrier Gas: Helium

    • Oven Program: 40 °C (hold 2 min), ramp to 240 °C at 10 °C/min, hold 5 min.

    • Detector: FID at 260 °C; MS scan range 35-400 amu.

  • Data Analysis:

    • Conversion: Calculate the conversion based on the disappearance of the octene isomer peaks relative to the internal standard.

      • Conversion % = (1 - [Area_Octene_final / Area_Octene_initial]) * 100

    • Selectivity: Identify product peaks (isononyl aldehydes, isononyl alcohols, octanes, heavy ends) by their retention times and mass spectra.[19][20] Calculate the area percentage of each product relative to the total area of all products formed.

    • Yield: Yield % = Conversion % * Selectivity %

  • Self-Validation:

    • Run a known standard mixture of octene, nonanal, and this compound to verify retention times and detector response.

    • Ensure the mass balance is reasonable by comparing the total area of converted reactants to the total area of all detected products.

References

  • Tudor, R., & Ashley, M. (n.d.). Enhancement of Industrial Hydroformylation Processes by the Adoption of Rhodium-Based Catalyst: Part I.
  • Kuhlmann, S., et al. (2023). Operando characterization of rhodium catalyst degradation in hydroformylation.
  • van der Vlugt, J. I., et al. (2008).
  • Janssen, M., et al. (2016). Hydroformylation of 1-Octene Mediated by the Cobalt Complex [CoH(dchpf)(CO)2].
  • Google Patents. (n.d.).
  • Janssen, M., et al. (2020). An Immobilized Rh‐Based Solid Molecular Catalyst for the Reductive Hydroformylation of 1‐Octene.
  • Mitsubishi Chemical Corporation. (n.d.). Mitsubishi this compound process.
  • ResearchGate. (n.d.).
  • Intratec. (n.d.).
  • De, S., et al. (n.d.). Hydroformylation of C 8 olefins catalyzed by rhodium–inorganic ammonium salt systems.
  • Subramaniam, B., & Bhanage, B. M. (Eds.). (n.d.). A Greener Higher Olefin Hydroformylation Process. Green Catalysis and Reaction Engineering. [Link]
  • Google Patents. (n.d.).
  • Evans, D., Osborn, J. A., & Wilkinson, G. (1968). Hydroformylation of alkenes by use of rhodium complex catalysts. Journal of the Chemical Society A: Inorganic, Physical, Theoretical. [Link]
  • Johnson Matthey. (n.d.). Oxo Alcohol Process LP Oxo Technology. [Link]
  • Kirk-Othmer Encyclopedia of Chemical Technology. (n.d.). Oxo Process. [Link]
  • Yang, J., et al. (2021). Cobalt-Catalyzed Hydroformylation under Mild Conditions in the Presence of Phosphine Oxides. ACS Sustainable Chemistry & Engineering. [Link]
  • Google Patents. (n.d.). US6015928A - Process for the production of higher oxo alcohols.
  • Johnson Matthey. (n.d.). This compound (INA). [Link]
  • Frediani, P., et al. (n.d.). Influence of an additional gas on the rhodium-catalyzed hydroformylation of olefins.
  • Vorholt, A. J., et al. (2021). Green Process Design for Reductive Hydroformylation of Renewable Olefin Cuts for Drop‐In Diesel Fuels. ChemSusChem. [Link]
  • Primary Information Services. (n.d.). Oxo Alcohol. [Link]
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • Wang, L., et al. (2022). Single-atom catalysts for hydroformylation of olefins.
  • ResearchGate. (n.d.). Homogeneous Olefin Hydroformylation by Transition Metal Complexes in CO 2 -Expanded Media: Solvent Effects and Kinetics. [Link]
  • Deng, K., et al. (2022). Rapid quantification of alcohol production in microorganisms based on nanostructure-initiator mass spectrometry (NIMS). Synthetic and Systems Biotechnology. [Link]
  • Lehtonen, P. (n.d.). Advances in the Ageing Chemistry of Distilled Spirits Matured in Oak Barrels.
  • Restek. (n.d.). Alcoholic Beverage Analysis by GC. [Link]
  • Agilent. (2019).

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Technical Support Center: Optimization of Isononyl Alcohol Esterification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of isononyl alcohol (INA) esterification. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the synthesis of isononyl esters, such as diisononyl phthalate (DINP) and diisononyl adipate (DINA). The content is structured to offer not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental design.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing a clear path from problem to resolution.

Issue 1: Low Ester Conversion or Stalled Reaction

Question: My this compound esterification reaction has stalled, and the conversion to the desired ester is significantly lower than expected. What are the potential causes and how can I resolve this?

Potential Causes & Solutions:

  • Insufficient Water Removal: Esterification is a reversible equilibrium reaction that produces water as a byproduct.[1][2][3] The accumulation of water can shift the equilibrium back towards the reactants, thereby limiting the final yield.[4][5]

    • Causality: According to Le Châtelier's principle, removing a product (water) will drive the reaction forward to completion.[5]

    • Solution: Employ a Dean-Stark apparatus in conjunction with a suitable solvent like toluene or cyclohexane.[1][6] This setup allows for the azeotropic removal of water as it is formed, effectively pushing the reaction towards the ester product.[1][6] Ensure the apparatus is set up correctly and the solvent is refluxing at the appropriate temperature to form the azeotrope.

  • Catalyst Deactivation or Insufficient Loading: The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid, or a solid acid catalyst) is crucial for protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the this compound.[2][5]

    • Causality: If the catalyst concentration is too low, the reaction rate will be slow. If it is deactivated by impurities (e.g., water in the reactants) or, in the case of solid catalysts, if its active sites are blocked, its effectiveness will be diminished.

    • Solution:

      • Verify Catalyst Loading: Ensure the catalyst is added at the correct concentration, typically ranging from 0.5% to 2% (w/w) for homogeneous catalysts.

      • Use Dry Reagents: Ensure both the this compound and the carboxylic acid are as dry as possible to prevent catalyst deactivation and unwanted side reactions.[7]

      • Consider Catalyst Type: For reactions sensitive to strong acids, consider using a milder solid acid catalyst (e.g., Amberlyst-15, Nafion NR-50) which can also simplify purification.

  • Suboptimal Molar Ratio of Reactants: The stoichiometry of the reactants plays a critical role in maximizing yield.

    • Causality: To shift the equilibrium towards the product side, a large excess of one reactant is often used.[1] In this compound esterification, using an excess of the alcohol is common practice.[1]

    • Solution: Increase the molar ratio of this compound to the carboxylic acid. A ratio of 2.2:1 to 3:1 (alcohol:acid) is often effective for driving the reaction to completion.

  • Inadequate Reaction Temperature: The reaction rate is highly dependent on temperature.

    • Causality: Higher temperatures increase the kinetic energy of molecules, leading to more frequent and energetic collisions, which accelerates the reaction rate.[8] However, excessively high temperatures can lead to side reactions like dehydration of the alcohol or product degradation.[9]

    • Solution: Optimize the reaction temperature. A typical range for this compound esterification is 140-180°C. Monitor the reaction progress using techniques like acid value titration or Gas Chromatography (GC) to determine the optimal temperature for your specific system.

Troubleshooting Workflow for Low Ester Conversion

The following diagram illustrates a logical workflow for diagnosing and resolving low ester conversion.

TroubleshootingWorkflow Start Low Ester Conversion Detected CheckWaterRemoval Verify Water Removal Efficiency (e.g., Dean-Stark operation) Start->CheckWaterRemoval CheckReactants Analyze Reactant Stoichiometry & Purity (Dryness) CheckWaterRemoval->CheckReactants Efficient OptimizeWaterRemoval Action: Optimize Azeotropic Distillation (Correct Solvent/Temp) CheckWaterRemoval->OptimizeWaterRemoval Inefficient CheckCatalyst Evaluate Catalyst (Loading & Activity) CheckReactants->CheckCatalyst Correct & Dry AdjustRatio Action: Increase Molar Ratio of this compound CheckReactants->AdjustRatio Incorrect Ratio or Wet Reagents CheckTemp Assess Reaction Temperature CheckCatalyst->CheckTemp Correct & Active AdjustCatalyst Action: Increase Catalyst Loading or Use Fresh/Dry Catalyst CheckCatalyst->AdjustCatalyst Low Loading or Inactive AdjustTemp Action: Optimize Temperature (e.g., Incremental Increase) CheckTemp->AdjustTemp Suboptimal Monitor Monitor Reaction Progress (Acid Value / GC) CheckTemp->Monitor Optimal OptimizeWaterRemoval->Monitor AdjustRatio->Monitor AdjustCatalyst->Monitor AdjustTemp->Monitor End Problem Resolved Monitor->End Conversion Improved

Caption: A step-by-step decision diagram for troubleshooting low yield in esterification.

Issue 2: Product Discoloration (Yellowing or Darkening)

Question: The final ester product has an undesirable yellow or dark color. What causes this, and how can it be prevented or remediated?

Potential Causes & Solutions:

  • High Reaction Temperature: Excessive heat can cause thermal degradation of the reactants or products, leading to the formation of colored impurities.

    • Causality: At high temperatures, this compound can undergo side reactions such as dehydration to form alkenes, which can then polymerize into colored byproducts.

    • Solution: Carefully control the reaction temperature and avoid localized overheating. Use a well-agitated reactor with a reliable temperature control system. Determine the minimum temperature required for an efficient reaction rate to minimize thermal stress on the components.

  • Oxidation: The presence of oxygen at high temperatures can lead to the oxidation of the alcohol or ester, forming colored species.

    • Causality: Oxidative degradation pathways can produce aldehydes, ketones, and other conjugated systems that absorb visible light, appearing as colored impurities.

    • Solution: Perform the reaction under an inert atmosphere. Purge the reactor with nitrogen or argon before heating and maintain a gentle positive pressure of the inert gas throughout the reaction.

  • Catalyst-Induced Side Reactions: Aggressive catalysts, particularly high concentrations of strong mineral acids like sulfuric acid, can promote charring and other side reactions.

    • Causality: Strong acids can catalyze polymerization and condensation reactions of impurities or degradation products, leading to complex, colored tars.

    • Solution:

      • Reduce Catalyst Concentration: Use the lowest effective concentration of the catalyst.

      • Switch to a Milder Catalyst: Consider using a solid acid catalyst or an organometallic catalyst (e.g., a tin or titanium-based catalyst) which often operate under milder conditions and can lead to cleaner reaction profiles.[10]

  • Post-Reaction Remediation: If the product is already colored, purification steps can be taken.

    • Solution: Treat the crude ester with activated carbon followed by filtration. In some cases, a light distillation under vacuum may be necessary to separate the ester from non-volatile colored impurities.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the acid-catalyzed esterification of this compound?

The reaction follows the classic Fischer-Speier esterification mechanism. It involves a series of reversible steps:

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity.[2]

  • Nucleophilic Attack: The lone pair of electrons on the oxygen atom of this compound attacks the activated carbonyl carbon.[2]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water.

  • Deprotonation: The protonated ester is deprotonated (often by the conjugate base of the catalyst or another alcohol molecule) to yield the final ester product and regenerate the acid catalyst.[1]

Fischer-Speier Esterification Mechanism

FischerEsterification cluster_0 Reaction Pathway Protonation 1. Protonation of Carboxylic Acid Attack 2. Nucleophilic Attack by this compound Protonation->Attack [H+] Transfer 3. Proton Transfer Attack->Transfer Elimination 4. Elimination of Water Transfer->Elimination Deprotonation 5. Deprotonation Elimination->Deprotonation -H2O Product Ester Product + Regenerated Catalyst Deprotonation->Product -[H+]

Caption: The five key steps of the acid-catalyzed Fischer esterification mechanism.

Q2: How do I choose the right catalyst for my reaction?

The choice of catalyst depends on several factors including reaction scale, desired purity, and process constraints.

Catalyst TypeAdvantagesDisadvantagesTypical Use Case
Homogeneous (e.g., H₂SO₄, p-TsOH) High activity, low cost.[1]Difficult to separate from product, corrosive, can cause side reactions.[8]Large-scale industrial synthesis where aggressive conditions are acceptable.
Heterogeneous (e.g., Amberlyst, Nafion) Easily separated by filtration, recyclable, often milder conditions.Lower activity than homogeneous catalysts, can be more expensive.Lab-scale or continuous flow reactions where catalyst removal and reuse are priorities.
Organometallic (e.g., Titanates, Zirconates) High selectivity, low color formation.[10]Can be sensitive to water, higher cost, potential for metal leaching into the product.High-purity applications where product quality is paramount.

Q3: How can I effectively monitor the progress of the esterification reaction?

The most common method is to measure the consumption of the carboxylic acid.

  • Acid Value Titration: This is a simple and rapid method. A sample of the reaction mixture is taken, dissolved in a suitable solvent (e.g., a toluene/isopropanol mixture), and titrated with a standardized solution of potassium hydroxide (KOH) using phenolphthalein as an indicator. The reaction is considered complete when the acid value drops to a predetermined low level (e.g., < 0.1 mg KOH/g).

  • Gas Chromatography (GC): GC provides a more detailed analysis, allowing for the quantification of reactants, products, and any potential byproducts. This is useful for optimization studies where understanding the formation of impurities is important.

Q4: What are the key steps for purifying the crude isononyl ester?

A typical purification sequence involves several steps:

  • Catalyst Neutralization/Removal:

    • For homogeneous acid catalysts, wash the crude product with a dilute base (e.g., 5% sodium carbonate solution) to neutralize the acid, followed by washes with water to remove the salt.

    • For heterogeneous catalysts, simply filter the catalyst from the reaction mixture.

  • Removal of Excess Alcohol: The excess this compound is typically removed by distillation under reduced pressure.

  • Final Polishing: If necessary, the product can be treated with activated carbon to remove color impurities, followed by filtration. For very high purity requirements, a final vacuum distillation of the ester may be performed.

Standard Experimental Protocol: Synthesis of Diisononyl Adipate (DINA)

This protocol provides a general methodology for the laboratory-scale synthesis of an isononyl ester.

1. Reagents and Materials:

  • This compound (INA)

  • Adipic acid

  • p-Toluenesulfonic acid (p-TsOH) monohydrate (catalyst)

  • Toluene

  • 5% (w/v) Sodium Carbonate solution

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate

  • Dean-Stark apparatus, reflux condenser, heating mantle, magnetic stirrer, separatory funnel.

2. Reaction Setup:

  • Assemble the reaction flask with a magnetic stir bar, Dean-Stark trap, and reflux condenser. Ensure all glassware is dry.[11]

  • Charge the reaction flask with adipic acid (1.0 eq), this compound (2.5 eq), p-TsOH (0.02 eq), and toluene (approx. 2 mL per gram of adipic acid).

3. Reaction Procedure:

  • Begin stirring and heat the mixture to reflux (typically 140-160°C).

  • Water will begin to collect in the side arm of the Dean-Stark trap as an azeotrope with toluene.

  • Monitor the reaction by periodically taking small samples and determining the acid value. The reaction is typically complete within 4-8 hours when no more water is being collected and the acid value is stable and low.

4. Workup and Purification:

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium carbonate solution, water, and finally brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene and excess this compound.

  • The resulting crude DINA can be further purified by vacuum distillation if required.

References

  • Benchchem. (n.d.). Purification of Technical Grade this compound.
  • Johnson Matthey. (2019). This compound (INA).
  • Google Patents. (n.d.). CN111995496A - Preparation method of this compound.
  • Quora. (2020). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.
  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • MedROC. (2021, March 11). Esterification of Alcohols | Organic Chemistry A-Level [Video]. YouTube.
  • Google Patents. (n.d.). US4521595A - Process for the purification of esters.
  • Google Patents. (n.d.). EP3782728A1 - Catalyst for use in esterification reaction and method for catalyzing....
  • Chemistry Steps. (n.d.). Fischer Esterification.
  • Quora. (2019). Why would you never expect to get 100% yield during synthesis of ester, as specifically as you can for ester?
  • Quora. (2015). What factors may influence the yield of an ester?
  • ResearchGate. (2016). How to purify esterification product?
  • ResearchGate. (n.d.). Optimization of the reaction conditions.
  • Sparkl. (n.d.). Revision Notes - Esterification Reactions with Alcohols.
  • Sigma-Aldrich. (n.d.). This compound.
  • Khan Academy. (2025). Esterification of alcohols [Video]. YouTube.
  • ResearchGate. (2021). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables.
  • MDPI. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications.
  • Chemguide. (n.d.). Esterification - alcohols and carboxylic acids.

Sources

Purification techniques for high-purity "Isononyl alcohol"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Isononyl Alcohol (INA). This resource is designed for researchers, scientists, and drug development professionals who require high-purity INA (>99%) for sensitive applications. High-purity this compound is critical for ensuring batch-to-batch consistency and reliable performance in the synthesis of plasticizers like diisononyl phthalate (DINP), lubricants, surfactants, and other specialty chemicals.[1][2] Impurities can compromise product quality, shelf life, and safety, making effective purification a cornerstone of successful research and development.[1]

This guide provides a series of frequently asked questions (FAQs) and troubleshooting scenarios in a direct question-and-answer format to address specific issues you may encounter during your purification experiments.

Frequently Asked Questions (FAQs) on Core Purification Techniques

This section addresses fundamental questions about the primary methods used to purify technical-grade this compound.

Question 1: What is the most effective method for purifying technical-grade this compound to >99% purity?

Answer: Fractional distillation under reduced pressure (vacuum distillation) is the gold standard and most effective method for achieving high-purity this compound.[3][4]

  • Causality: this compound has a high boiling point at atmospheric pressure (approximately 198-215°C).[5][6] Distilling at this temperature risks thermal decomposition, which can generate additional impurities. By reducing the pressure, the boiling point is significantly lowered, allowing for vaporization and separation of components at a temperature that preserves the molecule's integrity.[3] This technique excels at separating this compound from both lower-boiling impurities (like residual octene reactants) and higher-boiling byproducts (such as products from aldol condensation).[3][4]

Question 2: How can I remove persistent aldehyde impurities that have boiling points close to this compound?

Answer: For aldehydes, which are common precursors in INA synthesis, a multi-step approach is recommended for efficient removal.

  • Chemical Pre-treatment: Before distillation, wash the crude this compound with a sodium bisulfite (NaHSO₃) solution. Aldehydes react with sodium bisulfite to form water-soluble adducts.[3] This adduct can then be easily removed by separating the aqueous layer. This step chemically transforms the impurity into a form that is easily separable by extraction rather than relying solely on distillation.

  • Fractional Distillation: After the chemical wash and subsequent drying, perform vacuum fractional distillation as described above. This will remove any remaining non-aldehyde impurities and residual reactants.

  • Adsorbent Polishing (Optional): For ultra-high purity applications, passing the distilled alcohol through a column containing a reactive resin specifically designed to scavenge aldehydes can remove trace amounts.[3]

Question 3: My this compound has a noticeable color and odor after initial purification. What is the best way to remove these?

Answer: Treatment with activated carbon is a highly effective method for removing impurities that cause color and odor.[4]

  • Mechanism: Activated carbon possesses a highly porous structure with a vast surface area. The large, often conjugated organic molecules responsible for color and odor are physically adsorbed onto this surface through van der Waals forces. The process involves stirring the this compound with powdered activated carbon for a set period, followed by filtration to remove the carbon and the adsorbed impurities.

Question 4: What is the most appropriate way to dry technical-grade this compound before the final distillation step?

Answer: Drying the technical-grade alcohol with an anhydrous drying agent is a critical preliminary step. Suitable agents include anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[3]

  • Causality: Water must be removed prior to distillation for two primary reasons. First, leaks in the apparatus can introduce atmospheric moisture, which is why a well-sealed system is crucial.[3] Second, if water is present, it can co-distill with the alcohol, potentially forming azeotropes (mixtures with a constant boiling point), which makes separation by distillation difficult or impossible and leads to a wet final product.[7] Pre-drying ensures that the distillation is separating organic components effectively.

Troubleshooting Guide: Common Purification Issues

This section is designed to help you diagnose and resolve specific problems encountered during the purification process.

Issue 1: Poor Separation During Distillation

Question: My post-distillation GC analysis shows broad peaks and poor separation between my this compound and other impurities. What are the likely causes and solutions?

Answer: This issue almost always points to an inefficiency in the fractional distillation setup or procedure.

CauseScientific ExplanationSolution
Insufficient Column Efficiency The fractionating column lacks enough theoretical plates (the number of successive distillations) to resolve components with close boiling points. This is a function of column length and packing material.Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux indentations, Raschig rings) to increase the surface area for vapor-liquid exchange.[3]
High Distillation Rate Heating the distillation flask too quickly results in a high flow of vapor up the column. This rapid flow prevents the establishment of a proper vapor-liquid equilibrium on each theoretical plate, leading to a "smearing" of components rather than sharp separation.Reduce the heating rate to ensure a slow, steady distillation. A good rule of thumb is a collection rate of 1-2 drops per second. A slow distillation is crucial for effective separation.[3]
Column Heat Loss An uninsulated column loses heat to the surrounding environment. This disrupts the continuous, gradual temperature gradient from the bottom (hotter) to the top (cooler) of the column that is essential for fractional separation.Insulate the distillation column thoroughly with glass wool or aluminum foil to minimize heat loss and maintain the required temperature gradient.[3]
Issue 2: Water Contamination in Purified Product

Question: My final product tests positive for water, even after distillation. How can I prevent this?

Answer: Water contamination is a common issue that can be traced to several sources.

CauseScientific ExplanationSolution
Incomplete Pre-Drying The initial drying step with an anhydrous salt did not remove all the dissolved or emulsified water from the technical-grade alcohol.Before distillation, ensure the this compound is thoroughly dried. Stir the alcohol over the drying agent (e.g., anhydrous magnesium sulfate) for an adequate amount of time and filter just before charging the distillation flask.[3]
Apparatus Leaks Even small leaks in the glassware joints will allow atmospheric moisture to be drawn into the system, especially when operating under reduced pressure (vacuum).Meticulously check all joints in the distillation setup. Ensure they are properly sealed using high-quality vacuum grease.[3]
Use of Wet Glassware Any residual moisture on the inner surfaces of the condenser or receiving flask will contaminate the pure, dry distillate.Use glassware that has been thoroughly oven-dried before assembling the apparatus for distillation and collection.[3]
Issue 3: Low Recovery of Purified this compound

Question: My final yield of purified alcohol is significantly lower than expected. What factors could be responsible?

Answer: Low recovery can result from physical losses within the apparatus or chemical degradation.

CauseScientific ExplanationSolution
Column Hold-Up A significant volume of liquid can adhere to the packing and inner walls of a long or complex fractionating column, which is not recovered as distillate.For small-scale purifications, be aware of the column's hold-up volume. If possible, choose a column with a lower hold-up for the scale of your experiment.[3]
Thermal Decomposition Applying excessive heat to the distillation flask ("pot") can cause the alcohol to decompose, even under vacuum. This is especially problematic if the distillation is run to dryness.Use a heating mantle with precise temperature control. Ensure the pot temperature is just high enough to maintain a steady distillation rate. Crucially, always stop the distillation before the flask is completely dry to prevent the formation of peroxides and decomposition products.[4]
Improper Fraction Collection Collecting the main product fraction either too early (contaminating it with low-boilers) or too late (contaminating it with high-boilers) can lead to discarding portions of your product during re-purification.Monitor the temperature at the distillation head carefully. Collect a distinct "forerun" fraction containing low-boiling impurities. Once the temperature stabilizes at the boiling point of this compound (at your operating pressure), switch to a new receiving flask to collect the main product. Stop collecting the main fraction if the temperature begins to rise significantly or drop.

Visualizing the Purification Workflow

The following diagrams illustrate the overall purification process and a troubleshooting decision path.

cluster_prep Pre-Treatment cluster_purify Purification cluster_analysis Analysis A Technical-Grade This compound B Chemical Wash (Sodium Bisulfite) A->B Remove Aldehydes C Separate Aqueous Layer B->C D Drying (Anhydrous MgSO₄) C->D Remove Water E Filtration D->E F Vacuum Fractional Distillation E->F G Collect Forerun (Low Boilers) H Collect Main Fraction (High-Purity INA) I Stop Distillation (High Boilers Remain) J GC-FID Analysis H->J Start Poor Separation in GC Q1 Is the distillation rate slow and steady (1-2 drops/sec)? Start->Q1 Fix1 Reduce heating rate to slow down distillation. Q1->Fix1 No Q2 Is the fractionating column insulated? Q1->Q2 Yes A1_Yes Yes A1_No No End Re-run distillation and analyze by GC. Fix1->End Fix2 Insulate column with glass wool or foil. Q2->Fix2 No Q3 Is the column long enough or packing efficient? Q2->Q3 Yes A2_Yes Yes A2_No No Fix2->End Fix3 Use a longer column or one with better packing (e.g., Vigreux). Q3->Fix3 No Q3->End Yes A3_Yes Yes A3_No No Fix3->End

Caption: Troubleshooting Decision Tree for Poor Distillation Separation.

Experimental Protocols

Protocol 1: Purification of Technical-Grade this compound by Vacuum Fractional Distillation

This protocol details the most common and effective method for achieving >99% purity. [3][4] Materials and Equipment:

  • Technical-grade this compound

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed)

  • Distillation head with thermometer

  • Condenser

  • Receiving flask(s)

  • Heating mantle with magnetic stirring

  • Vacuum pump, trap, and manometer

  • Oven-dried glassware

  • Vacuum grease

Procedure:

  • Pre-Drying:

    • Place the technical-grade this compound in a suitable flask.

    • Add anhydrous magnesium sulfate (approx. 10-20 g per L of alcohol).

    • Stir the mixture for at least 1 hour to ensure complete removal of water.

    • Filter the alcohol directly into the round-bottom distillation flask, ensuring it is no more than two-thirds full. [4]Add a magnetic stir bar.

  • Apparatus Setup:

    • Assemble the vacuum fractional distillation apparatus using oven-dried glassware.

    • Ensure all joints are properly sealed with a thin layer of vacuum grease. [3] * Connect the apparatus to a vacuum pump via a cold trap and include a manometer to monitor the pressure.

  • Distillation:

    • Begin stirring and slowly reduce the pressure to the desired level (e.g., 10 mmHg).

    • Use a pressure-temperature nomograph to determine the expected boiling point of this compound at the reduced pressure. [4] * Slowly apply heat using the heating mantle.

    • Collect a small forerun fraction (the first ~5% of the distillate), which will contain any low-boiling impurities.

    • Once the distillation head temperature stabilizes at the expected boiling point, switch to a new, clean receiving flask.

    • Collect the main fraction of pure this compound, maintaining a constant temperature and pressure.

    • Stop the distillation before the flask goes to dryness. Leave a small amount of residue.

    • Allow the apparatus to cool completely to room temperature before slowly releasing the vacuum.

  • Analysis:

    • Analyze the purity of the collected main fraction using Gas Chromatography with Flame Ionization Detection (GC-FID). [4]

References

  • 5 Deadly Mistakes to Avoid When Choosing Ion Exchange Resins for Alcohol Purification. A&C Pure Water Treatment.
  • This compound. Ataman Kimya.
  • Preparation method of this compound. Google Patents.
  • This compound Market Size, Share | CAGR of 4.4%.
  • This compound (INA). Johnson Matthey.
  • Ethanol production, purification, and analysis techniques: a review.
  • Mitsubishi this compound process. ResearchGate.
  • Impurities In Ethanol. Cheresources.com Community.
  • Separation of 2-(Isononylphenoxy)ethanol on Newcrom R1 HPLC column. SIELC Technologies.
  • Purification method of high purity isopropyl alcohol used in semiconductor cleaning process. Google Patents.
  • This compound. Wikipedia.
  • China this compound INA Manufacturer and Supplier. AOJIN.

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Identifying and removing impurities from "Isononyl alcohol"

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for identifying and removing impurities from isononyl alcohol (INA). As a senior application scientist, my goal is to provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in technical-grade this compound?

A1: Technical-grade this compound is typically produced through the hydroformylation of octene isomers, followed by the hydrogenation of the resulting isononyl aldehydes.[1][2][3] Common impurities stemming from this process include:

  • Unreacted Octenes: The initial starting material that was not fully converted.

  • Isononyl Aldehydes: Intermediates from the hydroformylation step that were not completely hydrogenated to the alcohol.

  • Water: Can be introduced during the manufacturing process or absorbed from the atmosphere. A typical specification for water content is a maximum of 0.10% by weight.[4]

  • Color Impurities: High-molecular-weight byproducts can give the alcohol a yellowish tint.

  • Acidic Impurities: These can contribute to a higher acid value.[5]

  • Other Alcohols: Depending on the feedstock, other alcohols like 2-ethylhexanol may be present in small amounts.[6]

Q2: Why is high-purity this compound important for my research?

A2: High-purity this compound is crucial for ensuring the reproducibility and reliability of experimental results.[7] In sensitive applications such as the synthesis of plasticizers (e.g., diisononyl phthalate, DINP), lubricants, and personal care products, impurities can negatively impact product quality, stability, and safety.[7][8] For instance, in plasticizer production, higher purity alcohol leads to improved flexibility, lower volatility, and enhanced durability of the final product.[7]

Q3: What are the primary methods for purifying this compound?

A3: The most common methods for purifying this compound on a laboratory and industrial scale are:

  • Fractional Distillation: This technique separates components of a liquid mixture based on differences in their boiling points.[9] It is effective for removing impurities with boiling points significantly different from this compound.

  • Adsorption: This method uses solid materials (adsorbents) to remove specific impurities from a liquid. Activated carbon is commonly used to remove color and some organic impurities.[10] Zeolites and molecular sieves are effective for water removal.[11][12]

Q4: What safety precautions should I take when handling and purifying this compound?

A4: this compound is a combustible liquid and can be an irritant.[13][14] Always handle it in a well-ventilated area, preferably within a fume hood.[13][14] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is essential to prevent skin and eye contact.[8][15] Store this compound in a cool, dry, well-ventilated area away from sources of ignition.[8] For detailed safety information, always consult the Safety Data Sheet (SDS).[13][16]

Troubleshooting Guide: Purification of this compound

This section addresses specific issues you may encounter during the purification process.

Problem Potential Cause(s) Recommended Solution(s)
Poor separation of impurities during distillation. - Inefficient fractionating column.- Distillation rate is too fast.- Heat loss from the column.- Use a longer fractionating column or one with more efficient packing material (e.g., Vigreux indentations, Raschig rings).- Reduce the heating rate to allow for proper vapor-liquid equilibrium. A slow, steady distillation is key for good separation.[17]- Insulate the distillation column with glass wool or aluminum foil to minimize heat loss and maintain a stable temperature gradient.[17]
Water remains in the purified this compound. - Incomplete drying of the initial material.- Leaks in the distillation apparatus.- Use of wet glassware.- Before distillation, dry the technical-grade this compound with a suitable drying agent like anhydrous magnesium sulfate or sodium sulfate.- Ensure all joints in the distillation setup are properly sealed. Use vacuum grease for vacuum distillations.- Use oven-dried glassware for the distillation and collection of the purified product.
Aldehyde impurities are still present after distillation. - Aldehydes have boiling points close to this compound, making separation by distillation difficult.- The initial concentration of aldehydes is too high for removal by distillation alone.- Perform a chemical pre-treatment. Washing the crude this compound with a sodium bisulfite solution can form a water-soluble adduct with the aldehyde, which can then be separated in an aqueous layer.[17]- Consider a final purification step using a reactive resin that specifically scavenges aldehydes.
Low recovery of purified this compound. - Significant amount of product held up in a long fractionating column.- Loss of product during transfer steps.- Thermal decomposition of the alcohol at high temperatures.- For smaller-scale purifications, choose a column size that minimizes losses.- Minimize the number of transfer steps.- Use vacuum distillation to lower the boiling point and prevent thermal decomposition.
Color impurities persist after treatment with activated carbon. - Insufficient amount of activated carbon used.- Inadequate contact time.- The type of activated carbon is not optimal for the specific impurities.- Increase the amount of activated carbon used. A typical starting point is 1-2% by weight.- Increase the stirring time to allow for better adsorption.- Experiment with different grades of activated carbon, as their surface properties can vary.

Experimental Protocols

Protocol 1: Identification of Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for identifying volatile and semi-volatile impurities in this compound.

1. Instrumentation:

  • Gas Chromatograph (GC) coupled with a Mass Spectrometer (MS) detector.

  • Appropriate GC column (e.g., a non-polar or mid-polar capillary column).

2. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a suitable solvent (e.g., methanol or dichloromethane). This creates a ~1% (w/v) solution.

  • Mix thoroughly.

3. GC-MS Analysis:

  • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • The GC oven temperature program should be designed to separate compounds with a range of boiling points. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240°C).[18]

  • The MS will detect and fragment the molecules as they elute from the GC column.

4. Data Analysis:

  • Identify the main this compound peak in the chromatogram.

  • Analyze the mass spectra of the other peaks to identify potential impurities.

  • Compare the obtained mass spectra with a library of known compounds (e.g., NIST).[19][20]

  • If available, confirm the identity of impurities by running authentic standards.

Protocol 2: Purification by Fractional Distillation

This protocol describes the purification of this compound by fractional distillation.

1. Apparatus Setup:

  • Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column, a condenser, a receiving flask, and a heat source (heating mantle).

  • Ensure all glassware is clean and dry.

2. Procedure:

  • Place the technical-grade this compound in the round-bottom flask along with a few boiling chips or a magnetic stir bar for smooth boiling.

  • If necessary, pre-treat the alcohol to remove specific impurities (e.g., wash with sodium bisulfite solution to remove aldehydes).

  • Heat the flask gently.

  • As the mixture boils, the vapor will rise through the fractionating column. The component with the lower boiling point will preferentially move up the column.

  • Monitor the temperature at the top of the column. Collect the fraction that distills at the boiling point of this compound (approximately 198°C at atmospheric pressure).[4]

  • Discard the initial fraction (forerun), which may contain lower-boiling impurities, and the final fraction (residue), which may contain higher-boiling impurities.

3. For High-Boiling Impurities or Heat-Sensitive Material:

  • Perform the distillation under reduced pressure (vacuum distillation). This will lower the boiling point of the this compound and prevent thermal degradation.

Visualizations

Experimental Workflow: Impurity Identification and Removal

G cluster_0 Impurity Identification cluster_1 Purification cluster_2 Quality Control Sample Technical-Grade This compound Sample GCMS_Analysis GC-MS Analysis Sample->GCMS_Analysis Data_Analysis Data Analysis & Impurity ID GCMS_Analysis->Data_Analysis Pretreatment Optional Pre-treatment (e.g., Adsorption, Chemical Wash) Data_Analysis->Pretreatment Select method based on impurities Distillation Fractional Distillation (Atmospheric or Vacuum) Pretreatment->Distillation Collection Collect Purified This compound Fraction Distillation->Collection QC_Analysis GC-MS Analysis of Purified Product Collection->QC_Analysis Purity_Check Confirm Purity QC_Analysis->Purity_Check

Caption: Workflow for identifying and removing impurities from this compound.

References

  • MATERIAL SAFETY DATA SHEET. This compound.
  • Angene Chemical. Safety Data Sheet - this compound.
  • RCM Technologies. Adsorption Process for the Dehydration of Alcohol.
  • Ibrahim, M. A., & Haf, M. (2022). PURIFICATION OF ETHANOL BY CONTINUOUS ADSORPTION METHOD USING ZEOLITE 3A AND CALCIUM OXIDE. Journal of Universitas Airlangga, 9.
  • Univation Technologies. This compound (INA).
  • Google Patents. US11326108B1 - Integrated process for the production of isononanol and stable / lubricating alcohol gasoline blending components.
  • Request PDF. Purification of aqueous alcohol solutions in two-bed adsorber filters.
  • Unilong Industry Co., Ltd. This compound.
  • Ataman Kimya. This compound.
  • Johnson Matthey. This compound (INA).
  • PubMed. Treatment with activated carbon and other adsorbents as an effective method for the removal of volatile compounds in agricultural distillates.
  • Emis Vito. Adsorption Techniques.
  • Wikipedia. This compound.
  • ResearchGate. Mitsubishi this compound process.
  • Market Research Future. This compound Market Size, Share | CAGR of 4.4%.
  • Nelson Labs. Bridging Analytical Gaps: Identification of GC/MS Impurities from External Labs.
  • Google Patents. CN111995496A - Preparation method of this compound.
  • Evonik Industries. Isononanol (INA).
  • AOJIN. China this compound INA Manufacturer and Supplier.
  • Shimadzu. M315B Analysis of Impurities in Alcohol-Based Hand Sanitizers by GC-MS.
  • FDA. Direct Injection Gas Chromatography Mass Spectrometry (GC-MS) Method for the Detection of Listed Impurities in Hand Sanitizers.
  • Chemaxon. Impurity Identification Using LC-MS and in silico Reaction Enumeration.
  • Chromatography Today. Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals.

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Technical Support Center: Stabilizing Isononyl Alcohol for Long-Term Laboratory Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Isononyl Alcohol (INA). This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in their work. Here, you will find in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the long-term stability and integrity of your stored INA. Our approach is rooted in scientific principles and practical, field-proven experience to support the rigor of your experimental needs.

Introduction: The Challenge of Storing this compound

This compound, a branched-chain primary alcohol, is a versatile solvent and intermediate in various industrial and pharmaceutical applications. While generally stable, its long-term storage presents challenges, primarily due to its susceptibility to autoxidation. This process can lead to the formation of peroxides and other degradation products, compromising the purity and performance of the alcohol in sensitive applications. This guide provides a comprehensive framework for mitigating these risks and ensuring the consistent quality of your this compound.

Troubleshooting Guide: Addressing Common Storage Issues

This section addresses specific problems that may arise during the long-term storage of this compound, providing explanations for their causes and step-by-step solutions.

Issue 1: Development of a Sharp or Acrid Odor
  • Observation: The stored this compound has developed a sharp, unpleasant odor, distinct from its characteristic mild scent.

  • Probable Cause: This is often an early indicator of oxidation. The initial stages of autoxidation can produce aldehydes and other volatile organic compounds that alter the odor profile of the alcohol.

  • Action Plan:

    • Immediate Purity Check: Perform a Gas Chromatography-Flame Ionization Detector (GC-FID) analysis to identify and quantify any new impurity peaks.

    • Peroxide Test: Conduct a qualitative or quantitative peroxide test to determine if significant oxidation has occurred.

    • Review Storage Conditions: Ensure the container is tightly sealed and the storage environment is cool, dark, and blanketed with an inert gas like nitrogen or argon.

    • Consider a Stabilizer: If the alcohol is intended for long-term storage and does not already contain a stabilizer, consider adding an antioxidant such as Butylated Hydroxytoluene (BHT).

Issue 2: Visible Particulate Matter or Cloudiness
  • Observation: The once clear this compound now appears cloudy or contains visible suspended particles.

  • Probable Cause: This can result from several factors, including the formation of insoluble degradation products, contamination, or leaching from an incompatible storage container. Advanced oxidation can lead to the formation of polymeric materials.

  • Action Plan:

    • Do Not Use: Immediately quarantine the affected stock to prevent its use in experiments.

    • Identify the Particulate: If possible, carefully decant the liquid and analyze the particulate matter. This could involve techniques like Fourier-Transform Infrared (FTIR) spectroscopy to identify the chemical nature of the precipitate.

    • Verify Container Compatibility: Confirm that the storage container is made of a recommended material such as stainless steel or carbon steel.[1] Avoid aluminum, zinc, and certain plastics that may be incompatible.

    • Filtration and Re-analysis: For valuable stock, filtration through a compatible membrane filter (e.g., PTFE) may be an option, followed by a thorough re-analysis of the filtrate for purity.

Issue 3: Positive Peroxide Test
  • Observation: A routine peroxide test indicates the presence of peroxides in the this compound.

  • Probable Cause: The primary degradation pathway for this compound is autoxidation, which is initiated by the presence of oxygen and accelerated by light and heat. This process forms hydroperoxides.

  • Action Plan:

    • Quantify Peroxide Levels: Use a quantitative peroxide test to determine the concentration of peroxides. Levels above a certain threshold (application-dependent, but often in the low ppm range) may render the alcohol unsuitable for use.

    • Implement Peroxide Removal (with caution): For low levels of peroxides, purification procedures can be employed. However, these should only be performed by experienced personnel due to the potential hazards of concentrating peroxides.

    • Review and Enhance Inert Gas Blanketing: Ensure that the inert gas blanket is consistently maintained. After each use, the container headspace should be purged with nitrogen or argon.

    • Add a Stabilizer: For future storage, the addition of an antioxidant like BHT or Tert-butylhydroquinone (TBHQ) is highly recommended.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the long-term storage and stabilization of this compound.

Storage Conditions
  • Q1: What are the ideal temperature and humidity conditions for storing this compound?

    • A1: this compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[1] The ideal storage temperature is below 30°C, with a relative humidity not exceeding 80%.[1]

  • Q2: Is it necessary to store this compound under an inert atmosphere?

    • A2: Yes, for long-term storage, it is highly recommended to blanket the this compound with an inert gas such as nitrogen or argon. This displaces oxygen from the headspace of the container, significantly inhibiting the autoxidation process that leads to peroxide formation.

Stabilizers
  • Q3: What are the recommended stabilizers for this compound and at what concentration should they be used?

    • A3: Phenolic antioxidants are effective stabilizers. The most commonly used are Butylated Hydroxytoluene (BHT) and Tert-butylhydroquinone (TBHQ).

      • BHT: A typical concentration for industrial applications ranges from 0.05% to 0.2%.[1] For laboratory use, a lower concentration may be sufficient.

      • TBHQ: The FDA and European Union have set an upper limit of 0.02% (200 mg/kg) of the oil or fat content in foods, which can serve as a conservative guideline.[2]

  • Q4: How do I add a stabilizer to this compound?

    • A4: Stabilizers like BHT are soluble in alcohols. To ensure homogenous mixing, the calculated amount of the stabilizer should be added to the this compound, followed by gentle agitation in a closed system, preferably under an inert atmosphere.

Material Compatibility
  • Q5: What are the best materials for storing this compound?

    • A5: The recommended materials for storage containers are stainless steel and carbon steel.[1] Glass containers are also suitable for laboratory-scale storage, provided they are amber-colored to protect from light.

  • Q6: Are there any materials that should be avoided for storing this compound?

    • A6: Yes. Avoid containers made of aluminum, zinc, and other active metals.[1] Additionally, this compound can react with rubber and PVC, so these materials should not be used for long-term storage containers or seals.[3]

Purity and Analysis
  • Q7: How often should I test my stored this compound for purity?

    • A7: The frequency of testing depends on the storage conditions and the sensitivity of your application. As a general guideline, it is advisable to test for peroxides every 3-6 months for opened containers and annually for unopened containers stored under ideal conditions. A full purity analysis by GC-FID should be performed before use in a critical application if the material has been stored for an extended period.

  • Q8: What is the impact of impurities on the stability of this compound?

    • A8: The stability of this compound can be influenced by the presence of certain impurities. For instance, trace amounts of metal ions can catalyze oxidation reactions. Impurities from the manufacturing process, if not adequately removed, could also potentially accelerate degradation.[4] Therefore, starting with a high-purity grade of this compound is crucial for long-term stability.

Experimental Protocols

Protocol 1: Qualitative Peroxide Test

This protocol provides a simple method to detect the presence of peroxides.

Materials:

  • This compound sample

  • Potassium iodide (KI), saturated solution

  • Glacial acetic acid

  • Starch indicator solution (1%)

Procedure:

  • To 1-3 mL of the this compound sample in a test tube, add an equal volume of glacial acetic acid and mix.

  • Add a few drops of a freshly prepared saturated potassium iodide solution.

  • Shake the mixture and let it stand for one minute.

  • The development of a yellow to brown color indicates the presence of peroxides.

  • A few drops of starch solution can be added; a blue-black color confirms the presence of iodine, and therefore peroxides.

Protocol 2: Gas Chromatography-Flame Ionization Detector (GC-FID) for Purity Analysis

This protocol outlines a general method for assessing the purity of this compound.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID)

Typical GC-FID Parameters:

Parameter Value
Column Agilent J&W DB-FATWAX UI or similar polar capillary column
Injector Temperature 250 °C
Detector Temperature 280 °C
Oven Program Initial: 70°C, hold for 2 minRamp: 10°C/min to 180°C, hold for 3 min
Carrier Gas Helium or Nitrogen
Injection Volume 1 µL

| Split Ratio | 50:1 |

Procedure:

  • Prepare a standard solution of high-purity this compound in a suitable solvent (e.g., ethanol) at a known concentration.

  • Prepare the sample for analysis by diluting it in the same solvent.

  • Inject the standard and sample solutions into the GC-FID system.

  • Analyze the resulting chromatograms. The purity of the this compound is determined by the area percentage of the main peak relative to the total area of all peaks.

Visualizations

Degradation Pathway of this compound

INA This compound (R-CH2OH) Radical Alcohol Radical (R-CH•OH) INA->Radical Initiation Peroxy_Radical Peroxy Radical (R-CH(OO•)OH) Radical->Peroxy_Radical Propagation Hydroperoxide Hydroperoxide (R-CH(OOH)OH) Peroxy_Radical->Hydroperoxide Propagation Aldehyde Aldehyde (R-CHO) Hydroperoxide->Aldehyde Decomposition Carboxylic_Acid Carboxylic Acid (R-COOH) Aldehyde->Carboxylic_Acid Further Oxidation Oxygen O2 Oxygen->Radical Initiator Light, Heat, Metal Ions Initiator->INA

Caption: Autoxidation pathway of this compound.

Decision Workflow for Stored this compound

start Stored this compound visual_inspection Visual Inspection (Clarity, Color, Particulates) start->visual_inspection pass Pass visual_inspection->pass Clear, Colorless, No Particulates fail Fail visual_inspection->fail Cloudy, Discolored, Particulates Present odor_test Odor Test odor_test->pass Normal Odor odor_test->fail Acrid/Sharp Odor peroxide_test Peroxide Test peroxide_test->pass Negative peroxide_test->fail Positive gc_fid_analysis GC-FID Purity Analysis gc_fid_analysis->pass Purity Meets Spec gc_fid_analysis->fail Purity Out of Spec pass->odor_test pass->peroxide_test pass->gc_fid_analysis use_in_experiment Use in Experiment pass->use_in_experiment quarantine Quarantine and Investigate fail->quarantine dispose Dispose According to Safety Protocols quarantine->dispose

Caption: Decision workflow for assessing stored this compound.

References

  • Effect of 0.02% tertiary butylhydroquinone (TBHQ) by weight on the... (n.d.). ResearchGate.
  • Butylated hydroxytoluene. (n.d.). Wikipedia.
  • Alcohols III - Analytical Method. (n.d.).
  • Butylated Hydroxytoluene (BHT). (n.d.).
  • tert-Butylhydroquinone. (n.d.). Wikipedia.
  • BUTYLATED HYDROXYTOLUENE (BHT). (n.d.). Ataman Kimya.
  • Tert-Butylhydroquinone | C10H14O2 | CID 16043. (n.d.). PubChem.
  • Opinion on Butylated Hydroxytoluene (BHT). (2021, December 2). Public Health - European Commission.
  • Safety Data Sheet. (2025, July 30). Angene Chemical.
  • Analysis of Some Alcohols, Aldehydes, and Esters in Distilled Spirits with the Agilent 8860 Gas Chromatograph. (2019, February 21). Agilent.
  • Monitoring tert-Butylhydroquinone Content and Its Effect on a Biolubricant during Oxidation. (2022, December 15). MDPI.
  • Alcoholic Beverage Analysis by GC. (n.d.). Restek.
  • Chemical Compatibility Database. (n.d.). Cole-Parmer.
  • WO2015149586A1 - Tbhq preparation process. (n.d.). Google Patents.
  • Comparison of a gas chromatography-optical fibre (GC-OF) detector with a gas chromatography-flame ionization detector (GC-FID) for determination of alcoholic compounds in industrial atmospheres. (2008, July 15). PubMed.
  • Validation of an Analytical Method using GC-FID to Determine the Ethanol in Palmyrah Alcoholic Beverages. (n.d.). IRJIET.

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Technical Support Center: Troubleshooting Inconsistencies with Isononyl Alcohol (INA) in Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support guide for Isononyl Alcohol (INA). As a branched, nine-carbon primary alcohol, INA is a versatile chemical intermediate with applications ranging from the synthesis of plasticizers and surfactants to its use as a solvent in complex formulations.[1][2][3] However, its unique physicochemical properties, including its isomeric nature and low aqueous solubility, can introduce significant variability into experimental results if not properly managed.

This guide is designed for our audience of researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the fundamental reasons behind common experimental inconsistencies. By understanding the 'why,' you will be better equipped to troubleshoot and develop robust, reproducible assays. We will address the most frequent challenges encountered in the lab, providing both mechanistic explanations and validated, step-by-step solutions.

Frequently Asked Questions & Troubleshooting Guides

Section 1: The Challenge of Isomer Composition and Purity

FAQ 1: Why am I seeing batch-to-batch variability in my results even when using the same concentration of this compound?

The Scientist's Explanation: This is one of the most common issues and it stems from the industrial manufacturing process of INA. "this compound" is not a single, defined molecule but a mixture of C9 alcohol isomers.[4][5] It is typically produced via the hydroformylation of octene mixtures, which themselves are derived from the dimerization of butenes.[5][6] Different manufacturing processes (e.g., high-pressure cobalt vs. low-pressure rhodium catalysts) and variations in the octene feedstock can lead to different distributions of branched isomers in the final product.[6][7]

Structural isomers can have different physicochemical properties and biological activities.[8] Therefore, if Batch A has a different isomer ratio than Batch B, you are, in effect, using a slightly different reagent. Furthermore, purity levels can vary, and the presence of residual reactants or byproducts from synthesis, such as isononyl aldehydes, can interfere with your experiments.[3][9]

Troubleshooting Guide & Best Practices:

  • Always Request a Detailed Certificate of Analysis (CoA): Do not rely on a generic technical data sheet. Request a lot-specific CoA from your supplier.[10] Key parameters to check are:

    • Purity (typically by Gas Chromatography, GC). Look for a purity of ≥99%.[4][11]

    • Water content.

    • Acid number.

  • Qualify New Batches: Before starting a new series of critical experiments, run a simple, standardized assay (e.g., a cell viability assay or a functional assay) with the new batch and compare the results to a previously qualified, stored aliquot of an old batch. This will confirm consistent performance.

  • Maintain a Reference Lot: If INA is critical to your research, consider purchasing a larger quantity of a single lot to use as your internal standard for the duration of a project.

  • Consider the Source: Be aware that INA from different manufacturers may have fundamentally different isomer profiles due to their proprietary synthesis methods.[6][9] Avoid changing suppliers in the middle of a study.

Section 2: Managing Poor Aqueous Solubility

FAQ 2: My INA solution appears cloudy after dilution in my aqueous assay buffer, and my dose-response curves are not reproducible. What is happening?

The Scientist's Explanation: this compound has very low solubility in water (specifications range from 0.02 to 0.25 g/L).[4][12] This is due to its long, hydrophobic nine-carbon chain, which dominates the hydrophilic character of its single hydroxyl group. When you dilute a concentrated stock (likely made in an organic solvent) into an aqueous buffer, the INA can easily exceed its solubility limit and precipitate out of solution, forming a fine, often invisible, suspension. This process, known as "precipitation upon dilution," means the actual concentration of solubilized INA available to interact with your biological system is unknown and far lower than your calculated concentration. This is a primary cause of non-reproducible and inaccurate results in biological assays.[13][14]

Data Presentation: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₉H₂₀O[5][12][15]
Molecular Weight~144.25 g/mol [15]
AppearanceClear, Colorless Liquid[4][12]
Density (at 20°C)~0.83 g/cm³[4][5]
Water Solubility (at 20°C)0.02 - 0.25 g/L (Very Slightly Soluble)[4][12]
Boiling Point~198 - 215 °C[5][12]

Experimental Protocol: Preparing Stable INA Working Solutions

This protocol is designed to minimize precipitation and ensure accurate final concentrations.

  • Prepare a High-Concentration Primary Stock:

    • Use a high-purity, anhydrous solvent. Dimethyl sulfoxide (DMSO) is highly recommended for its excellent solvating power and miscibility with aqueous media in small volumes.[16]

    • Accurately weigh the INA and dissolve in the solvent to create a concentrated stock (e.g., 100 mM or higher). Ensure it is fully dissolved. Gentle vortexing may be required.

  • Create Intermediate Dilutions (Serial Dilution):

    • Perform all serial dilutions in the same organic solvent (e.g., 100% DMSO) to create a range of intermediate stocks. This avoids precipitation during the dilution steps.[14]

  • Final "Spiking" into Aqueous Buffer:

    • The final dilution into your aqueous assay buffer should be done immediately before adding the solution to your experiment.

    • The final concentration of the organic solvent (e.g., DMSO) in your assay should be kept constant across all conditions (including the vehicle control) and should be low (typically ≤0.5%) to avoid solvent-induced artifacts.

    • Add the small volume of INA intermediate stock to the aqueous buffer, not the other way around. Mix immediately and thoroughly by gentle inversion or pipetting.

  • Visual and Quality Control:

    • After the final dilution, visually inspect the solution against a dark background for any signs of cloudiness or precipitation. If observed, the solution has exceeded its solubility limit.

    • For critical applications, consider filtering the final working solution through a 0.22 µm syringe filter compatible with your solvent system to remove any micro-precipitates.

Mandatory Visualization: Workflow for Solution Preparation

G cluster_prep Solution Preparation Workflow start Weigh High-Purity This compound stock Prepare Primary Stock (e.g., 100 mM in 100% DMSO) start->stock serial Perform Serial Dilutions in 100% DMSO stock->serial spike Spike into Final Aqueous Buffer (e.g., to <0.5% DMSO) serial->spike qc Quality Control: Visual Inspection for Clarity spike->qc use Use Immediately in Assay qc->use Pass fail Concentration Too High: Reformulate or Lower Conc. qc->fail Fail

Caption: Workflow for preparing valid experimental solutions of this compound.

Section 3: Unmasking Assay Interference and Intrinsic Effects

FAQ 3: I'm observing unexpected changes in cell viability or assay signal that don't seem related to my experimental hypothesis. Could the INA itself be the cause?

The Scientist's Explanation: Yes, this is a critical consideration. Inconsistencies can arise from the intrinsic, often overlooked, properties of INA.

  • Direct Biological Effects: All alcohols can exert effects on cells, particularly at higher concentrations, by altering membrane fluidity, denaturing proteins, or inducing cellular stress.[17][18] These effects can confound your results if not properly controlled for.

  • Surfactant Properties: this compound can act as a nonionic surfactant. This means it can disrupt cell membranes, leading to cytotoxicity, or interfere with protein-protein interactions in your assay.

  • Assay Component Interaction: The hydrophobic nature of INA can cause it to non-specifically bind to plastic labware, reducing its effective concentration. Conversely, it can also interfere with colorimetric (e.g., MTT) or fluorescent (e.g., GFP) readouts by altering reagent solubility or quenching signals.

Data Presentation: Example - Effect of this compound on SH-SY5Y Cell Viability

This table presents hypothetical, yet representative, data to illustrate the importance of determining a safe working concentration range. Effects can vary significantly between cell types and assay duration.

INA Concentration (µM)% Cell Viability (Relative to Vehicle Control)Observation
0 (Vehicle: 0.1% DMSO)100%Baseline
1098%No significant toxicity
5095%No significant toxicity
10088%Mild cytotoxicity observed
20065%Significant toxicity
50025%High toxicity

Note: This data is for illustrative purposes. Researchers must determine the toxicity profile in their specific experimental system.[17][19]

Troubleshooting Guide: Deconvoluting Interference

  • Run a Robust Vehicle Control: This is non-negotiable. Every plate must include a control group treated with the highest concentration of the solvent (e.g., DMSO) used in the experiment. This helps you subtract any effects of the solvent itself.

  • Determine the Non-Toxic Working Range: Before beginning your primary experiments, perform a dose-response curve with INA alone on your cell line or biological system. Use a viability assay (like MTT, LDH, or live/dead staining) to identify the highest concentration that does not cause a significant effect.[19][20] Your experiments should be conducted below this threshold.

  • Test for Direct Assay Interference: To check if INA interferes with your readout, run a cell-free version of your assay. For example, in an enzymatic assay, mix INA with the enzyme and substrate and measure the signal. In a fluorescence assay, mix INA with your fluorescent probe to check for quenching.

Mandatory Visualization: Troubleshooting Assay Interference

G start Unexpected or Inconsistent Assay Result q1 Is the Vehicle Control (e.g., 0.1% DMSO) behaving as expected? start->q1 a1_no Issue with solvent or assay system. Troubleshoot baseline conditions. q1->a1_no No q2 Does INA alone (in a dose-response) cause the unexpected effect? q1->q2 Yes a2_yes Intrinsic biological effect of INA. Lower concentration or redesign experiment. q2->a2_yes Yes q3 Does INA interfere in a cell-free version of the assay? q2->q3 No a3_yes Direct assay interference (e.g., signal quenching). Change detection method. q3->a3_yes Yes end Inconsistency is likely due to experimental hypothesis or other variables. q3->end No

Caption: Decision tree for diagnosing the source of INA-related assay interference.

Section 4: Ensuring Chemical Stability and Proper Handling

FAQ 4: My results seem to change when I use older stock solutions or run experiments over several days. Is my this compound degrading?

The Scientist's Explanation: Yes, chemical instability is a potential source of temporal variability. As a primary alcohol, INA is susceptible to oxidation, which can convert it into the corresponding isononyl aldehyde or isononanoic acid. This degradation can be accelerated by exposure to atmospheric oxygen, light, and elevated temperatures.[21] These degradation products will have different properties and biological activities than the parent alcohol, altering your results over time. Furthermore, improper storage can lead to solvent evaporation from stock solutions, inadvertently increasing the concentration of your INA.

Troubleshooting Guide & Storage Protocol:

  • Optimal Storage Conditions:

    • Store high-purity INA and its concentrated stock solutions at the recommended temperature (often 10°C - 25°C, check supplier data) in tightly sealed, amber glass vials to protect from light.

    • For long-term storage, consider overlaying the liquid with an inert gas like argon or nitrogen to displace oxygen and prevent oxidation.[21]

  • Labware Selection:

    • Given INA's use as a plasticizer, it is prudent to use glass or polypropylene labware for preparing and storing solutions. Avoid using plastics like PVC, from which INA could potentially leach or to which it might adsorb.

  • Solution Freshness:

    • Prepare fresh aqueous working solutions for each experiment from your DMSO stock. Do not store dilute aqueous solutions of INA, as its stability is much lower in this state.

    • Avoid repeated freeze-thaw cycles of your DMSO stock, as this can cause the compound to fall out of solution.[14] Prepare smaller-volume aliquots for daily use.

References

  • This compound.
  • ISONONANOL (INA). Evonik Industries. [Link]
  • Preparation method of this compound - CN111995496A.
  • This compound (INA).
  • This compound - Global Strategic Business Report. Research and Markets. [Link]
  • Mitsubishi this compound process.
  • China this compound INA Manufacturer and Supplier. AOJIN. [Link]
  • How to make Phenol/CHCl3/Isoamyl Alcohol (25:24:1, v/v) solution using all these three components individually?
  • This compound. Wikipedia. [Link]
  • Isononanol | C9H20O.
  • Procuring this compound (INA): A Buyer's Guide for Chemical Professionals. LinkedIn. [Link]
  • Isononanol (INA). Evonik Industries. [Link]
  • This compound. precisionFDA. [Link]
  • Toxic Effects of Low Alcohol and Nicotine Combinations in SH-SY5Y Cells are Apoptotically Mediated.
  • Cellular viability (% relative to untreated control cells) after 3%...
  • Biological assay challenges from compound solubility: strategies for bioassay optimization.
  • Integrated process for the production of isononanol and stable / lubricating alcohol gasoline blending components - US11326108B1.
  • This compound (INA).
  • Effects of Properties on Biological Assays.
  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.
  • Effect of structural isomerism (positional, chain and metamerism)
  • Alcohol exposure alters cell cycle and apoptotic events during early neurulation.
  • Pharmaceutical Regulations: An Overview for the Analytical Chemist.
  • Alcohol effects on cell viability determined using an LDH activity...
  • Effects of alcohol on cellular metabolic activity and viability,...
  • Strategies for Resolving Stability Issues in Drug Formul

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"Isononyl alcohol" degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Isononyl Alcohol

Welcome to the technical support center for this compound (INA). This resource is designed for researchers, scientists, and professionals in drug development and other industrial fields who utilize this compound in their work. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the degradation of this compound and strategies for its prevention.

Frequently Asked Questions (FAQs)

FAQ 1: What is this compound and what are its primary applications?

This compound (INA) is a branched-chain, nine-carbon primary alcohol.[1] It is a colorless, flammable liquid with a characteristic odor.[2] While slightly soluble in water, it is soluble in most organic solvents. INA is a crucial raw material in various industries. Its primary application is in the production of high-molecular-weight plasticizers, such as diisononyl phthalate (DINP), which are used to impart flexibility to polyvinyl chloride (PVC) products.[2][3][4][5][6] These plasticized PVCs are found in automotive parts, flooring, wires, and cables.[2][4][5] Additionally, INA is used in the manufacturing of surfactants for cleaning products, as a solvent in paints and coatings, and as an intermediate in the synthesis of other chemicals.[2][3][7]

FAQ 2: What are the primary degradation pathways for this compound?

This compound, like other primary alcohols, can undergo degradation through several pathways:

  • Oxidation: This is a significant degradation pathway. The hydroxyl group of this compound can be oxidized to form isononyl aldehyde and subsequently isononyl acid. This process can be initiated by exposure to air (oxygen), especially in the presence of heat, light, or certain metal catalysts. The branched structure of this compound may influence the rate and products of oxidation.

  • Biodegradation: this compound is considered to be readily biodegradable.[2] In aerobic environments, microorganisms can metabolize it, breaking it down into smaller molecules.[8] Studies on similar alcohols suggest that biodegradation likely proceeds through the oxidation of the alcohol to an aldehyde and then a carboxylic acid, which can then enter central metabolic pathways. While specific studies on the anaerobic degradation of this compound are not prevalent in the provided search results, related compounds can be degraded by anaerobic bacteria.[9][10]

  • Abiotic Degradation: In the environment, abiotic degradation can occur through photo-oxidation, where sunlight initiates oxidative reactions.[11] While this compound itself doesn't have strong chromophores to absorb sunlight, impurities or other substances in a formulation might act as photosensitizers.

FAQ 3: What are the common signs of this compound degradation in my experiments?

Identifying this compound degradation early is crucial for maintaining experimental integrity. Common indicators include:

  • Changes in Physical Appearance: A pure sample of this compound should be a clear, colorless liquid.[1] The appearance of a yellow tint or the formation of precipitates can indicate degradation.

  • Odor Changes: While this compound has a characteristic odor, the formation of oxidation byproducts like aldehydes and carboxylic acids can lead to a change in smell, often described as more pungent or acrid.

  • pH Shift: The formation of acidic byproducts from oxidation will cause a decrease in the pH of the sample.

  • Inconsistent Experimental Results: In applications like plasticizer synthesis, degradation of the alcohol can lead to lower yields, discoloration of the final product, and altered physical properties. In formulations, it can affect stability, solubility, and performance.

Troubleshooting Guide

Problem 1: My this compound has developed a yellow color during storage.
  • Potential Cause: Discoloration is a common sign of oxidation. This can be accelerated by improper storage conditions, such as exposure to air, light, or elevated temperatures. Contamination with metals can also catalyze oxidation.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure that this compound is stored in a cool, well-ventilated, and dry place, away from direct sunlight and heat sources.[3][12] The recommended storage temperature is typically below 30°C.[12]

    • Inert Atmosphere: For long-term storage or high-purity applications, consider blanketing the storage container with an inert gas like nitrogen to displace oxygen.

    • Container Material: Store this compound in appropriate containers. Stainless steel or carbon steel are recommended.[12] Avoid reactive metals like aluminum and zinc.[12] Ensure the container is tightly sealed to prevent air ingress.[12][13]

    • Test for Peroxides: Use peroxide test strips to check for the presence of peroxides, which are intermediates in the oxidation process. If peroxides are present, the material may need to be purified or safely disposed of, following your institution's safety guidelines.

Problem 2: I'm observing poor performance and variability in my plasticizer synthesis.
  • Potential Cause: The quality of the this compound is critical for consistent esterification reactions. Degradation products like aldehydes and carboxylic acids can interfere with the reaction, leading to lower yields and byproducts. Water contamination can also negatively impact the synthesis.

  • Troubleshooting Steps:

    • Purity Analysis: Before use, verify the purity of the this compound using techniques like gas chromatography (GC). This will help quantify the starting material and identify any significant impurities or degradation products.

    • Water Content: Measure the water content of the this compound using Karl Fischer titration. High water content can hinder the esterification process. If necessary, the alcohol can be dried using appropriate methods like molecular sieves.

    • Use of Fresh Stock: Whenever possible, use a fresh, unopened container of this compound for sensitive reactions.

    • Reaction Optimization: The synthesis of diisononyl phthalate involves the esterification of phthalic anhydride with this compound, often using a catalyst.[7] Ensure that your reaction conditions (temperature, catalyst concentration, and removal of water) are optimized.

Problem 3: My formulation containing this compound is showing signs of instability (e.g., phase separation, precipitation).
  • Potential Cause: this compound is often used as a solvent or surfactant in formulations.[3][7] Its degradation can alter its solvency and surfactant properties, leading to instability. The formation of polar degradation products can disrupt the intended balance of the formulation.

  • Troubleshooting Steps:

    • Compatibility Check: Re-evaluate the compatibility of all components in your formulation. Degradation products may have different solubilities and reactivities.

    • Antioxidant Addition: For formulations that will be stored for extended periods or exposed to air, consider the addition of a suitable antioxidant. The choice of antioxidant will depend on the specific application and regulatory requirements.

    • pH Adjustment: If the instability is due to a pH shift from acidic degradation products, buffering the formulation may help maintain stability.

    • Accelerated Stability Testing: Conduct accelerated stability studies (e.g., at elevated temperatures) on new formulations to predict long-term stability and identify potential degradation issues early.

Experimental Protocols & Diagrams

Protocol 1: Storage and Handling of this compound
  • Storage Location: Store in a cool, dry, well-ventilated area away from sources of ignition and direct sunlight.[3][12]

  • Temperature Control: Maintain storage temperature below 30°C.[12]

  • Container: Use tightly sealed containers made of stainless steel or carbon steel.[12][13]

  • Inert Atmosphere (Optional): For high-purity applications, purge the container with an inert gas (e.g., nitrogen) before sealing.

  • Handling: Use in a well-ventilated area or under a fume hood.[14] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[3][13][14]

Diagram 1: Key Degradation Pathways of this compound

INA This compound (C9H20O) Aldehyde Isononyl Aldehyde INA->Aldehyde Oxidation CO2_H2O CO2 + H2O (Complete Biodegradation) INA->CO2_H2O Biodegradation Acid Isononyl Acid Aldehyde->Acid Further Oxidation Microorganisms Microorganisms (Aerobic/Anaerobic) Microorganisms->CO2_H2O Oxidizing_Agents Oxidizing Agents (O2, Heat, Light) Oxidizing_Agents->Aldehyde

Caption: Major degradation routes for this compound.

Diagram 2: Troubleshooting Workflow for this compound Degradation

cluster_actions Corrective Actions Start Degradation Suspected (e.g., color change, odor) Check_Storage Verify Storage Conditions (Temp, Light, Air Exposure) Start->Check_Storage Purity_Analysis Perform Purity Analysis (GC) & Water Content (Karl Fischer) Check_Storage->Purity_Analysis Storage OK Results Problem Resolved Check_Storage->Results Improper Storage Action1 Implement Proper Storage & Handling Check_Storage->Action1 Evaluate_Formulation Evaluate Formulation Compatibility Purity_Analysis->Evaluate_Formulation Purity Issues Identified Purity_Analysis->Results Purity OK Action2 Use Fresh Stock or Purify Purity_Analysis->Action2 Evaluate_Formulation->Results Incompatibility Found Evaluate_Formulation->Results Formulation OK Action3 Reformulate with Stabilizers (e.g., Antioxidants) Evaluate_Formulation->Action3

Caption: A logical workflow for troubleshooting this compound degradation.

References

  • MATERIAL SAFETY DATA SHEET this compound. (n.d.).
  • This compound - Ataman Kimya. (n.d.).
  • Safety Data Sheet - Angene Chemical. (2025-07-30).
  • This compound - Wikipedia. (n.d.).
  • This compound (INA) - Johnson Matthey. (n.d.).
  • This compound (INA) - Univation Technologies. (n.d.).
  • US11326108B1 - Integrated process for the production of isononanol and stable / lubricating alcohol gasoline blending components - Google Patents. (n.d.).
  • This compound - Global Strategic Business Report - Research and Markets. (n.d.).
  • Abiotic degradation pathways for PE (R ¼ H), PP (R ¼ CH 3 ) and PS (R ¼ aromatic ring) - ResearchGate. (n.d.).
  • Aerobic biodegradation of iso-butanol and ethanol and their relative effects on BTEX biodegradation in aquifer materials - PubMed. (n.d.).
  • Study on anaerobic and aerobic degradation of different non-ionic surfactants - PubMed. (n.d.).
  • Using Anaerobic Bacteria for Plastic Biodegradation - News-Medical.Net. (2020-03-10).

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Overcoming solubility challenges with "Isononyl alcohol" in aqueous media

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to navigating and overcoming the inherent solubility challenges of isononyl alcohol in aqueous media. As a Senior Application Scientist, my goal is to blend foundational scientific principles with actionable, field-tested protocols to empower your experimental success.

Understanding this compound: The Core Challenge

This compound (INA) is a branched, nine-carbon primary alcohol valued in numerous applications, from the synthesis of high-performance plasticizers and surfactants to its use as a solvent and fragrance component.[1] Its utility, however, is often hampered by its core chemical nature: a long, non-polar hydrocarbon chain attached to a single polar hydroxyl (-OH) group.[2] While the hydroxyl group can form hydrogen bonds with water, the overwhelmingly large hydrophobic portion of the molecule limits its aqueous solubility, leading to phase separation and other experimental hurdles.[2][3]

This guide provides a structured approach to systematically address these challenges.

PropertyValueSource(s)
Chemical Formula C₉H₂₀O[3][4]
Molecular Weight 144.25 g/mol [5][6]
Appearance Clear, colorless liquid[3][7]
Boiling Point ~194-198°C at 760 mmHg[4][6]
Density ~0.83-0.84 g/cm³ at 20°C[6][8]
Water Solubility Very low (~0.25 g/L or 245 mg/L at 20°C)[8][9]
Solubility Soluble in most organic solvents

Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to dissolve in water?

A: The insolubility stems from a classic "like dissolves like" principle. Water is a highly polar solvent that forms strong hydrogen bond networks. This compound has a small polar "head" (the -OH group) and a large, non-polar, hydrophobic "tail" (the C9 alkyl chain). The energetic cost of disrupting water's hydrogen bonds to accommodate the large hydrophobic tail is unfavorable, leading to very low solubility.[2]

Q2: What are the immediate visual signs that I have a solubility problem with this compound in my aqueous system?

A: You will likely observe one or more of the following:

  • Cloudiness or Turbidity: The solution appears milky or opaque, indicating the formation of a fine dispersion of undissolved INA droplets.

  • Phase Separation: Two distinct liquid layers will form over time. Given that INA is less dense than water, it will typically form a separate layer on top.[10]

  • Oily Film: A visible, oily slick may appear on the surface of the aqueous medium or on the walls of the container.

Q3: Can't I just use high-energy mixing like vortexing or sonication to force it to dissolve?

A: While high-energy methods can temporarily disperse the this compound into smaller droplets, creating a transient emulsion, they do not fundamentally increase its thermodynamic solubility. Once the energy input stops, the droplets will coalesce, and the system will eventually revert to phase separation.[10] These methods are useful for creating emulsions but require the presence of a stabilizing agent (like a surfactant) for long-term stability.

Q4: What is the primary application of this compound in industrial and research settings?

A: this compound is a crucial intermediate in the chemical industry. Its main use is as a precursor for producing high-molecular-weight plasticizers, such as diisononyl phthalate (DINP) and diisononyl adipate (DINA), which are essential for making PVC flexible and durable for applications in cables, flooring, and automotive parts.[1][11][12] It is also used to synthesize surfactants for cleaning products and serves as a solvent in coatings and a component in lubricants.[1][11]

Troubleshooting Guide: From Theory to Practice

This section provides detailed, question-driven solutions to common experimental roadblocks.

The Co-Solvent Approach: Modifying the Solvent Environment

Q: My formulation requires a 5% (w/v) concentration of this compound in an aqueous base, but it keeps separating. How can I achieve a clear, single-phase solution?

A: When the required concentration of a hydrophobic compound like INA exceeds its intrinsic water solubility, the most direct strategy is to modify the solvent itself. This is achieved by introducing a co-solvent . A co-solvent is a water-miscible organic solvent that, when blended with water, reduces the overall polarity of the solvent system.[13][14][15] This polarity reduction lowers the interfacial tension between the aqueous phase and the hydrophobic INA, allowing for greater solubilization.[13][15]

Q: What are the best co-solvents for this compound, and how do I choose one?

A: The choice of co-solvent depends on the specific requirements of your experiment, including allowable toxicity, volatility, and interaction with other components.

Co-SolventRationale & Use CasePotential Considerations
Ethanol Highly effective at reducing solvent polarity. Ideal for general lab use and in formulations where volatility is acceptable.[14]Can cause precipitation of salts or other excipients. May not be suitable for cell-based assays due to toxicity at higher concentrations.
Propylene Glycol (PG) A less volatile and generally less toxic option than ethanol. Widely used in pharmaceutical and cosmetic formulations.[14][16]More viscous than ethanol, which can affect handling and mixing.
Polyethylene Glycol (PEG 400) A low-toxicity polymer with excellent solubilizing properties. Suitable for a wide range of applications, including oral and topical formulations.[16]High viscosity. Can be hygroscopic (absorb water from the air).
Dimethyl Sulfoxide (DMSO) A very strong, aprotic solvent capable of dissolving a wide range of nonpolar compounds.[14]Can be toxic to many biological systems. May carry other dissolved substances through the skin. Use with caution.
  • Preparation: In a clean vessel, first add the required volume of this compound.

  • Co-Solvent Addition: Add the chosen co-solvent (e.g., ethanol) to the this compound and mix until a clear, homogenous solution is formed. A 1:1 to 1:4 ratio (INA:co-solvent) is a good starting point.

  • Titration with Aqueous Phase: Slowly add the aqueous phase (e.g., purified water, buffer) to the INA/co-solvent mixture while continuously stirring.

  • Observation: Continue adding the aqueous phase until the target final volume is reached. If the solution remains clear, you have successfully created a stable co-solvent system. If turbidity appears, the solubilization capacity has been exceeded, and you will need to increase the proportion of co-solvent in the final formulation.

Surfactant Systems: Creating Stable Dispersions

Q: I need to create a stable, milky-white dispersion of this compound in water for a coating application. A clear solution isn't necessary, but it must not separate for several weeks. What should I do?

A: For this application, you need to form a stable oil-in-water (O/W) emulsion . An emulsion is a dispersion of one liquid (the dispersed phase, INA) in another immiscible liquid (the continuous phase, water).[10] Stability is achieved by adding a surfactant (emulsifier) that adsorbs at the oil-water interface, creating a protective barrier that prevents droplets from coalescing.[17] this compound itself can act as a nonionic surfactant, but for robust stability, a primary emulsifier is recommended.[18]

Q: How do I select the right surfactant for this compound?

A: The most critical parameter for selecting a surfactant is the Hydrophilic-Lipophilic Balance (HLB) . The HLB scale (typically 0-20) indicates a surfactant's relative affinity for water versus oil. For O/W emulsions, you need a surfactant with a higher HLB value (typically 8-18), meaning it is more water-soluble.[19]

Surfactant TypeExample(s)Typical HLB RangeRationale & Use Case
Polysorbates Polysorbate 20, Polysorbate 8013-17Highly effective and widely used nonionic O/W emulsifiers. Common in pharmaceutical and food applications.
PEGylated Castor Oils PEG-40 Hydrogenated Castor Oil14-16Excellent solubilizers and emulsifiers, capable of producing clear microemulsions at the right ratio.[20]
Alcohol Ethoxylates C12-C13 Pareth-9~12-14A broad class of nonionic surfactants effective for emulsifying oils and alcohols.
Sorbitan Esters Sorbitan Oleate4.3These are low-HLB surfactants often used in combination with a high-HLB surfactant to improve overall emulsion stability.

This diagram illustrates how surfactant molecules arrange themselves in an aqueous medium to encapsulate a hydrophobic molecule like this compound.

G cluster_micelle Surfactant Micelle cluster_legend Legend center Isononyl Alcohol s1 center->s1 s2 center->s2 s3 center->s3 s4 center->s4 s5 center->s5 s6 center->s6 s7 center->s7 s8 center->s8 hydrophilic_head Hydrophilic Head hydrophobic_tail Hydrophobic Tail key key_tail key->key_tail Surfactant Molecule water Aqueous Medium

Caption: Encapsulation of this compound within a surfactant micelle.

  • Prepare Phases:

    • Oil Phase: In one beaker, combine the this compound with any other oil-soluble components.

    • Aqueous Phase: In a separate beaker, dissolve the high-HLB surfactant (e.g., Polysorbate 80) in the aqueous medium.

  • Heating (Optional but Recommended): Gently heat both phases to ~60-70°C. This lowers viscosity and improves mixing.

  • Combine Phases: Slowly add the oil phase to the aqueous phase while applying high-shear mixing (e.g., using a homogenizer or high-speed overhead stirrer).

  • Homogenization: Continue mixing for 5-10 minutes to reduce the droplet size of the dispersed INA phase.

  • Cooling: Continue gentle stirring while the emulsion cools to room temperature to ensure a uniform final consistency.

  • Stability Check: Store a sample and observe for signs of phase separation (creaming, coalescence) over time.[10] If separation occurs, consider increasing the surfactant concentration or using a combination of high and low HLB surfactants.

Cyclodextrin Complexation: A High-Purity Approach

Q: I am working on a drug delivery system where the use of organic co-solvents or traditional surfactants is highly restricted. How can I create a truly solubilized, clear aqueous solution of this compound?

A: For such sensitive applications, cyclodextrin complexation is an excellent advanced technique. Cyclodextrins (CDs) are donut-shaped oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[21] They can encapsulate "guest" molecules like this compound, where the hydrophobic alkyl tail fits snugly inside the CD cavity, while the hydrophilic exterior of the CD ensures the entire complex is water-soluble.[22][23]

Q: Which cyclodextrin is best for encapsulating this compound?

A: The choice depends on the size of the guest molecule relative to the CD cavity.

  • α-Cyclodextrin: Smallest cavity; may be too small for the branched C9 chain of INA.

  • β-Cyclodextrin (β-CD): Intermediate cavity size; often a good fit for molecules of this size. However, it has relatively low water solubility itself.

  • γ-Cyclodextrin: Largest cavity; might be too large for a single INA molecule, leading to a weaker complex.

  • Modified Cyclodextrins (e.g., HP-β-CD): Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a chemically modified version with significantly higher aqueous solubility and lower toxicity than its parent β-CD, making it the most common and often best choice for pharmaceutical applications.

G cluster_complex Inclusion Complex Formation ina This compound plus + cd Cyclodextrin (Hydrophobic Cavity) arrow complex Soluble Inclusion Complex water Aqueous Medium ina_in_cd INA

Caption: Formation of a water-soluble this compound-cyclodextrin complex.

  • Molar Ratio Calculation: Determine the desired molar ratio of INA to HP-β-CD (a 1:1 ratio is a standard starting point).

  • CD Paste Formation: In a mortar, place the calculated amount of HP-β-CD powder. Add a small amount of water dropwise and knead with a pestle to form a thick, uniform paste.

  • INA Addition: Slowly add the this compound to the paste while continuing to knead vigorously.

  • Kneading: Continue kneading for 30-60 minutes. The mixture should remain a paste. If it becomes too dry, add a tiny amount of water. If it becomes too liquid, add a small amount of extra HP-β-CD powder.

  • Drying: Spread the resulting paste in a thin layer on a tray and dry it in an oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved, or use a vacuum oven for more sensitive applications.

  • Final Product: The resulting dry powder is the inclusion complex. It can be ground to a fine consistency and should be readily soluble in water.

Decision Workflow for Solubilization Strategy

To assist in selecting the most appropriate method, the following workflow provides a logical decision-making path based on experimental requirements.

G start Start: Need to incorporate This compound (INA) into an aqueous system q1 Is a clear, single-phase solution required? start->q1 q2 Are co-solvents or surfactants acceptable in the final formulation? q1->q2 Yes emulsion Create an O/W Emulsion using a high-HLB surfactant q1->emulsion No (milky dispersion is OK) cosolvent Use Co-Solvent Method (e.g., Ethanol, PG) q2->cosolvent Yes cyclodextrin Use Cyclodextrin Complexation (HP-β-CD) q2->cyclodextrin No (high purity needed) q3 What is the target INA concentration? end_cosolvent Proceed with Co-Solvent Protocol q3->end_cosolvent Low to Moderate re_evaluate Re-evaluate: May require a combination of methods or a different formulation approach q3->re_evaluate High cosolvent->q3 end_cyclo end_cyclo cyclodextrin->end_cyclo Proceed with Complexation Protocol end_emulsion end_emulsion emulsion->end_emulsion Proceed with Emulsification Protocol

Sources

Technical Support Center: Catalyst Selection and Optimization for Isononyl Alcohol Production

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of isononyl alcohol (INA). It provides in-depth technical support, troubleshooting advice, and frequently asked questions to navigate the complexities of catalyst selection and process optimization. The information presented herein is a synthesis of established scientific principles and practical field experience.

I. Introduction to this compound Synthesis

This compound, a C9 oxo alcohol, is a crucial precursor for the production of high-performance plasticizers, surfactants, and lubricants.[1][2] Its synthesis is a multi-step process, primarily involving the hydroformylation of octene isomers to isononyl aldehyde, followed by the hydrogenation of the aldehyde to the final alcohol product.[2][3][4] The efficiency and selectivity of this process are critically dependent on the choice of catalyst and the optimization of reaction conditions.

The industrial production of this compound has evolved from high-pressure cobalt-catalyzed processes to more efficient low-pressure rhodium-based systems.[5][6] While cobalt catalysts are still in use, modern processes predominantly rely on rhodium catalysts due to their higher activity and selectivity, which allow for milder reaction conditions.[7] This guide will focus on both catalyst systems, with a particular emphasis on the more contemporary rhodium-based technologies.

II. Troubleshooting Guide: Hydroformylation of Octenes

This section addresses common issues encountered during the hydroformylation of octenes to isononyl aldehyde.

Question 1: What are the primary causes of low selectivity towards the desired isononyl aldehyde, leading to the formation of unwanted isomers and byproducts?

Answer:

Low selectivity in octene hydroformylation is a multifaceted issue influenced by catalyst choice, reaction conditions, and feedstock purity.

  • Catalyst System:

    • Rhodium Catalysts: The ligand coordinated to the rhodium center is paramount in controlling regioselectivity. Phosphine and phosphite ligands are commonly employed to steer the reaction towards the desired linear aldehyde.[8] The electronic and steric properties of these ligands influence the stability of the transition states leading to different isomers. For instance, bulky phosphine ligands can favor the formation of the linear aldehyde due to steric hindrance.[9]

    • Cobalt Catalysts: Unmodified cobalt carbonyl catalysts typically exhibit lower selectivity for linear aldehydes compared to modern rhodium-phosphine systems.[10]

  • Reaction Conditions:

    • Temperature: Higher reaction temperatures can increase the rate of side reactions, such as isomerization of the octene feedstock, which leads to a broader distribution of isononyl aldehyde isomers.[11] For rhodium-based systems, temperatures are typically maintained between 85-130°C to balance reaction rate and selectivity.[12]

    • Syngas Pressure (CO:H₂ ratio): The partial pressures of carbon monoxide and hydrogen can influence both the rate and selectivity of the reaction. A higher CO partial pressure can suppress olefin isomerization but may also inhibit the overall reaction rate.[12]

  • Feedstock Impurities:

    • Dienes and Acetylenes: These unsaturated compounds can act as catalyst inhibitors or poisons, leading to reduced activity and selectivity.[13]

    • Sulfur and Nitrogen Compounds: These are potent poisons for both rhodium and cobalt catalysts, leading to irreversible deactivation.[13]

Troubleshooting Steps:

  • Catalyst and Ligand Selection: For rhodium-based systems, screen different phosphine or phosphite ligands to identify the optimal one for your specific octene feedstock. Consider ligands known to promote high linear-to-branched ratios.

  • Temperature Optimization: Conduct a temperature screening study to find the optimal balance between reaction rate and selectivity. Start at the lower end of the recommended range and gradually increase the temperature while monitoring the product distribution by gas chromatography (GC).

  • Syngas Ratio and Pressure Optimization: Vary the CO:H₂ ratio and total pressure to minimize isomerization and maximize the yield of the desired aldehyde.

  • Feedstock Purification: Ensure the octene feedstock is free from dienes, acetylenes, sulfur, and nitrogen compounds. Pre-treatment of the feedstock may be necessary.

Question 2: My hydroformylation catalyst is deactivating rapidly. What are the likely causes and how can I mitigate this?

Answer:

Catalyst deactivation is a significant challenge in this compound production. The mechanisms of deactivation differ for rhodium and cobalt catalysts.

For Rhodium Catalysts:

  • Intrinsic Deactivation: Over time, active monomeric rhodium species can agglomerate to form inactive rhodium clusters.[2] This is a slow, intrinsic deactivation pathway.

  • Ligand Degradation: Phosphine and phosphite ligands can degrade under reaction conditions, particularly through oxidation by trace hydroperoxides in the feedstock.[5] This leads to a loss of selectivity and activity.

  • Poisoning: As mentioned, sulfur and other heteroatomic compounds in the feedstock can irreversibly poison the rhodium catalyst.[4][14][15][16][17]

Mitigation and Regeneration:

  • Feedstock Purity: The most effective preventative measure is to use high-purity octene and syngas.

  • Ligand Stability: Select robust ligands that are less susceptible to degradation under your process conditions.

  • Catalyst Regeneration: Deactivated rhodium catalysts can often be regenerated. Patented processes involve oxidizing the deactivated catalyst, removing the degraded ligands, and then reducing the rhodium back to its active form with syngas in the presence of fresh ligands.[18][19][20]

For Cobalt Catalysts:

  • Oxidation: The active cobalt species can be oxidized to inactive cobalt oxides by water, which is a byproduct of the reaction.[3]

  • Sintering: At high temperatures, small cobalt crystallites can sinter into larger particles, reducing the active surface area.

  • Coking: Carbonaceous deposits can form on the catalyst surface, blocking active sites.

Mitigation and Regeneration:

  • Water Removal: Minimize the concentration of water in the reactor.

  • Temperature Control: Operate at the lowest effective temperature to reduce sintering.

  • Catalyst Regeneration: Deactivated cobalt catalysts can sometimes be regenerated by carefully controlled oxidation to burn off coke, followed by reduction.[21]

Question 3: I am observing the formation of high-boiling point byproducts. What are they and how can I prevent their formation?

Answer:

High-boiling point byproducts are typically formed from side reactions of the isononyl aldehyde product. The most common heavy ends include:

  • Aldol Condensation Products: Isononyl aldehyde can undergo self-condensation or cross-condensation with other aldehydes present in the reaction mixture to form heavier aldehydes and alcohols.

  • Acetals and Ethers: The aldehyde can react with the this compound product or other alcohols to form acetals and ethers.

Prevention Strategies:

  • Temperature Control: These side reactions are generally favored at higher temperatures. Maintaining the lowest possible reaction temperature that provides a reasonable conversion rate is crucial.

  • Minimize Product Residence Time: Reducing the time the isononyl aldehyde product spends in the hot reactor will limit its conversion to heavy ends. This can be achieved by optimizing flow rates in a continuous process or by stopping the reaction at the optimal time in a batch process.

  • pH Control: Aldol condensation can be catalyzed by both acids and bases. Ensure the reaction mixture is maintained at a neutral pH.

III. Troubleshooting Guide: Hydrogenation of Isononyl Aldehyde

This section addresses common issues encountered during the hydrogenation of isononyl aldehyde to this compound.

Question 1: The hydrogenation of my isononyl aldehyde is incomplete, resulting in low this compound yield. What are the potential causes and solutions?

Answer:

Incomplete hydrogenation can be caused by several factors related to the catalyst, reaction conditions, and the presence of impurities.

  • Catalyst Deactivation:

    • Poisoning: The hydrogenation catalyst can be poisoned by residual impurities from the hydroformylation step, such as sulfur compounds or unreacted phosphine ligands.

    • Sintering: High temperatures can cause the metal particles of the catalyst (e.g., nickel, copper, palladium) to sinter, reducing its activity.[22]

    • Coking: Carbonaceous deposits can form on the catalyst surface, blocking active sites.

  • Insufficient Hydrogen:

    • Low Hydrogen Pressure: The partial pressure of hydrogen is a key driver for the reaction. If the pressure is too low, the reaction rate will be slow, leading to incomplete conversion.

    • Poor Mass Transfer: In a liquid-phase hydrogenation, inefficient mixing can lead to poor mass transfer of hydrogen to the catalyst surface.

  • Sub-optimal Reaction Conditions:

    • Low Temperature: While high temperatures can cause catalyst deactivation, a temperature that is too low will result in a slow reaction rate.

    • Short Reaction Time: In a batch process, the reaction may not have been allowed to run to completion.

Troubleshooting Steps:

  • Catalyst Check:

    • Ensure the catalyst is fresh and has been properly activated according to the manufacturer's instructions.

    • If reusing catalyst, consider a regeneration step (e.g., calcination followed by reduction) to remove coke and potentially reverse some sintering.

    • Analyze the feedstock for potential catalyst poisons.

  • Optimize Reaction Conditions:

    • Temperature: Conduct a temperature optimization study to find the sweet spot between reaction rate and catalyst stability. For a Ni-MgO/kieselguhr catalyst, a temperature of around 130°C has been shown to be effective.[20]

    • Hydrogen Pressure: Increase the hydrogen pressure to improve the reaction rate.

    • Agitation: In a batch reactor, ensure vigorous stirring to maximize hydrogen dissolution and transport to the catalyst surface.

  • Monitor the Reaction: Use analytical techniques like GC or in-situ IR spectroscopy to monitor the disappearance of the aldehyde and the appearance of the alcohol to determine the optimal reaction time.[17][23]

Question 2: What are the common catalysts for the hydrogenation of isononyl aldehyde, and how do I choose the right one?

Answer:

Several types of catalysts are effective for the hydrogenation of C9 aldehydes. The choice depends on factors such as cost, desired operating conditions, and sensitivity to poisons.

Catalyst TypeExamplesAdvantagesDisadvantages
Nickel-based Ni-MgO/kieselguhr, Raney NickelHigh activity, relatively low costCan be sensitive to sulfur poisoning, may require higher pressures
Copper-based CuO/ZnO, Copper chromiteGood selectivity to the alcohol, can operate at lower pressuresLower activity than nickel, sensitive to sulfur
Noble Metal Palladium (Pd), Platinum (Pt), Ruthenium (Ru) on a support (e.g., carbon, alumina)Very high activity, can operate at mild conditionsHigh cost, can be prone to hydrogenolysis of the C-O bond at high temperatures

Selection Guidance:

  • For large-scale industrial processes where cost is a major factor, nickel-based catalysts are often preferred.

  • If high selectivity and milder operating conditions are critical, and the feedstock is very pure, noble metal catalysts may be the best choice, despite their higher cost.

  • Copper-based catalysts offer a good compromise between activity, selectivity, and cost for some applications.

IV. Frequently Asked Questions (FAQs)

Q1: What is the typical purity of the octene feedstock required for this compound synthesis? A1: For modern rhodium-catalyzed processes, a high-purity octene feedstock is crucial. The concentration of dienes, acetylenes, and sulfur compounds should be in the low ppm range to avoid rapid catalyst deactivation.

Q2: Can I use a single catalyst for both the hydroformylation and hydrogenation steps? A2: While tandem catalytic systems that perform both reactions in one pot are an area of active research, in industrial practice, the two steps are typically carried out sequentially with different catalysts optimized for each transformation.[7] This is because the optimal conditions (temperature, pressure, solvent) and catalyst requirements for hydroformylation and hydrogenation are generally different.

Q3: What are the key safety considerations when working with hydroformylation and hydrogenation reactions? A3: Both processes involve flammable gases (hydrogen, carbon monoxide, octene) under pressure and at elevated temperatures. Key safety precautions include:

  • Use of appropriately rated high-pressure reactors and equipment.

  • Proper ventilation to prevent the accumulation of flammable gases.

  • Installation of pressure relief devices and emergency shutdown systems.

  • Careful handling of pyrophoric catalysts (e.g., Raney Nickel).

  • Use of carbon monoxide detectors.

Q4: What analytical techniques are essential for monitoring the this compound synthesis process? A4:

  • Gas Chromatography (GC): The primary tool for monitoring the conversion of octene, the formation of isononyl aldehyde, and the final this compound product. It is also used to quantify byproducts and isomers.[24]

  • High-Performance Liquid Chromatography (HPLC): Can be used for the analysis of less volatile byproducts.[25]

  • Infrared (IR) Spectroscopy: In-situ IR probes can provide real-time monitoring of the concentrations of key reactants and products in the reactor.[17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for detailed structural characterization of the products and byproducts.

V. Experimental Protocols

Protocol 1: Lab-Scale Synthesis of Isononyl Aldehyde via Rhodium-Catalyzed Hydroformylation

Materials:

  • High-purity mixed octenes

  • Rhodium precursor (e.g., Rh(acac)(CO)₂)

  • Phosphine ligand (e.g., triphenylphosphine)

  • Toluene (anhydrous)

  • Syngas (1:1 CO:H₂)

  • High-pressure autoclave with magnetic stirring, gas inlet, sampling valve, and temperature and pressure controls

Procedure:

  • In a glovebox, charge the autoclave with the rhodium precursor and the phosphine ligand in the desired molar ratio (e.g., 1:100 Rh:ligand).

  • Add anhydrous toluene to dissolve the catalyst components.

  • Add the mixed octenes to the autoclave.

  • Seal the autoclave and remove it from the glovebox.

  • Purge the autoclave several times with nitrogen, followed by syngas.

  • Pressurize the autoclave with syngas to the desired pressure (e.g., 20 bar).

  • Begin stirring and heat the reactor to the desired temperature (e.g., 100°C).

  • Maintain a constant pressure by supplying syngas as it is consumed.

  • Take samples periodically via the sampling valve to monitor the reaction progress by GC.

  • Once the desired conversion is reached, cool the reactor to room temperature and carefully vent the excess pressure.

  • The resulting solution contains the isononyl aldehyde product.

Protocol 2: Lab-Scale Hydrogenation of Isononyl Aldehyde to this compound

Materials:

  • Crude isononyl aldehyde solution from Protocol 1

  • Hydrogenation catalyst (e.g., 5% Pd/C or Raney Nickel)

  • Ethanol (as solvent, optional)

  • Hydrogen gas

  • High-pressure autoclave with magnetic stirring, gas inlet, and temperature and pressure controls

Procedure:

  • Carefully add the hydrogenation catalyst to the autoclave. If using Raney Nickel, it should be handled as a slurry under water or a suitable solvent.

  • Add the crude isononyl aldehyde solution to the autoclave. Ethanol can be added as a solvent if desired.

  • Seal the autoclave and purge several times with nitrogen, followed by hydrogen.

  • Pressurize the autoclave with hydrogen to the desired pressure (e.g., 30 bar).

  • Begin stirring and heat the reactor to the desired temperature (e.g., 120°C).

  • Maintain a constant pressure by supplying hydrogen as it is consumed.

  • Monitor the reaction by GC until the aldehyde peak is no longer observed.

  • Cool the reactor to room temperature and carefully vent the excess pressure.

  • Filter the reaction mixture to remove the catalyst.

  • The filtrate contains the this compound product, which can be purified by distillation.

VI. Visualizations

Diagram 1: this compound Synthesis Workflow

G cluster_0 Feedstock Preparation cluster_1 Hydroformylation cluster_2 Hydrogenation & Purification Butene Butene Dimerization Dimerization Butene->Dimerization Octenes Mixed Octenes Dimerization->Octenes Hydroformylation_Reactor Hydroformylation Reactor Octenes->Hydroformylation_Reactor Syngas Syngas (CO + H2) Syngas->Hydroformylation_Reactor Rh_Catalyst Rhodium Catalyst + Ligand Rh_Catalyst->Hydroformylation_Reactor Isononyl_Aldehyde Isononyl Aldehyde Hydroformylation_Reactor->Isononyl_Aldehyde Hydrogenation_Reactor Hydrogenation Reactor Isononyl_Aldehyde->Hydrogenation_Reactor Hydrogen Hydrogen (H2) Hydrogen->Hydrogenation_Reactor Hydrogenation_Catalyst Hydrogenation Catalyst (e.g., Ni, Pd) Hydrogenation_Catalyst->Hydrogenation_Reactor Crude_INA Crude this compound Hydrogenation_Reactor->Crude_INA Purification Purification (Distillation) Crude_INA->Purification Final_INA This compound Purification->Final_INA

Caption: Workflow for this compound Production.

Diagram 2: Troubleshooting Logic for Low Selectivity in Hydroformylation

G Start Low Selectivity in Hydroformylation Check_Temp Is Temperature Too High? Start->Check_Temp Check_Ligand Is Ligand Optimal? Check_Temp->Check_Ligand No Reduce_Temp Reduce Temperature Check_Temp->Reduce_Temp Yes Check_Feedstock Is Feedstock Pure? Check_Ligand->Check_Feedstock Yes Screen_Ligands Screen Alternative Ligands Check_Ligand->Screen_Ligands No Purify_Feedstock Purify Feedstock Check_Feedstock->Purify_Feedstock No End Improved Selectivity Check_Feedstock->End Yes Reduce_Temp->End Screen_Ligands->End Purify_Feedstock->End

Caption: Troubleshooting Low Hydroformylation Selectivity.

VII. References

  • TREA. Process for regenerating a deactivated rhodium hydroformylation catalyst system. Available at: [Link]

  • Google Patents. US4196096A - Process for regeneration of rhodium hydroformylation catalysts. Available at:

  • Google Patents. US10792652B2 - Methods to rejuvenate a deactivated hydroformylation catalyst solution. Available at:

  • Butt, J. B. (2012). Activation, Deactivation, and Poisoning of Catalysts. Elsevier.

  • Evonik Industries. Isononanol (INA). Available at: [Link]

  • LECTUREDATABASE.WORDPRESS.COM. Catalyst deactivation. Available at: [Link]

  • ResearchGate. Effect of temperature on hydroformylation reaction of 1-heptene on catalyst 2: [Rh. Available at: [Link]

  • ResearchGate. Cobalt Fischer-Tropsch Synthesis: Deactivation by Oxidation? | Request PDF. Available at: [Link]

  • ResearchGate. Catalyst Handbook. Available at: [Link]

  • Johnson Matthey Technology Review. Enhancement of Industrial Hydroformylation Processes by the Adoption of Rhodium-Based Catalyst: Part I. Available at: [Link]

  • ResearchGate. C9-aldehyde hydrogenation over nickel/kieselguhr catalysts in trickle bed reactor | Request PDF. Available at: [Link]

  • ChemRxiv. From poison to promoter: investigation of supported rhodium sulphides as heterogeneous hydroformylation catalysts. Available at: [Link]

  • ResearchGate. Influence of temperature in hydroformylation of 1a for selected ligands.... Available at: [Link]

  • ResearchGate. Phosphine ligands applied in hydroformylation. Available at: [Link]

  • ChemRxiv. From poison to promoter: investigation of supported rhodium sulphides as heterogeneous hydroformylation catalysts | Catalysis | ChemRxiv | Cambridge Open Engage. Available at: [Link]

  • Sílice (CSIC). From poison to promoter: investigation of supported rhodium sulphides as heterogeneous hydroformylation catalysts | Publicación. Available at: [Link]

  • ChemRxiv. From poison to promotor –unique Rh4 structural motifs in supported rhodium sulphides as hydroformylation catalysts | Catalysis | ChemRxiv | Cambridge Open Engage. Available at: [Link]

  • RSC Publishing. Investigation of the deactivation behavior of Co catalysts in Fischer–Tropsch synthesis using encapsulated Co nanoparticles with controlled SiO2 shell layer thickness. Available at: [Link]

  • Google Patents. EP0015379B1 - Regeneration of rhodium hydroformylation catalysts. Available at:

  • ResearchGate. From Poison to Promotor: Spatially Isolated Metal Sites in Supported Rhodium Sulfides as Hydroformylation Catalysts. Available at: [Link]

  • RSC Publishing. Hydroformylation of alkenes by use of rhodium complex catalysts. Available at: [Link]

  • Catalysis Science & Technology (RSC Publishing). Operando characterization of rhodium catalyst degradation in hydroformylation. Available at: [Link]

  • ResearchGate. Rhodium catalyzed hydroformylation of 1-octene, styrene, 1-undecenol,.... Available at: [Link]

  • Wikipedia. Hydroformylation. Available at: [Link]

  • Google Patents. US5321168A - Activation of cobalt preformer catalyst for oxo process. Available at:

  • Johnson Matthey. This compound (INA). Available at: [Link]

  • ResearchGate. Hydroformylation of Alkenes: An Industrial View of the Status and Importance. Available at: [Link]

  • ACS Publications. Supramolecular Approaches To Control Activity and Selectivity in Hydroformylation Catalysis. Available at: [Link]

  • PubMed Central (PMC). Supramolecular Approaches To Control Activity and Selectivity in Hydroformylation Catalysis. Available at: [Link]

  • Google Patents. US20050215828A1 - Oxo process. Available at:

  • PNNL. Optimization of Rhodium-Based Catalysts for Mixed Alcohol Synthesis – 2009 Progress Report. Available at: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Rhodium(iii)-catalyzed oxidative annulation of isoquinolones with allyl alcohols: synthesis of isoindolo[2,1-b]isoquinolin-5(7H)-ones. Available at: [Link]

  • Pacific Northwest National Laboratory. Long-Term Testing of Rhodium- Based Catalysts for Mixed Alcohol Synthesis – 2013 Progress Report. Available at: [Link]

  • Intratec.us. Isononanol Production from Octenes (Rhodium Catalyst). Available at: [Link]

  • Google Patents. CN111995496A - Preparation method of this compound. Available at:

  • Google Patents. DE102012105879A1 - Process for the preparation of isononyl derivatives. Available at:

  • PubMed. Analytical monitoring of alcoholic fermentation using NIR spectroscopy. Available at: [Link]

  • Pearson. Alcohol Synthesis Explained: Definition, Examples, Practice & Video Lessons. Available at: [Link]

  • PubMed Central (PMC). Iridium‐Catalyzed Domino Hydroformylation/Hydrogenation of Olefins to Alcohols: Synergy of Two Ligands. Available at: [Link]

  • MDPI. A QAMS Analysis Method for Industrial Lanolin Alcohol Based on the Concept of Analytical Quality by Design. Available at: [Link]

  • MDPI. Process Analytical Strategies for Size Monitoring: Offline, At-Line, Online, and Inline Methods in a Top-Down Nano-Manufacturing Line. Available at: [Link]

  • Google Patents. CN102503819A - Preparation of isononyl isononanoate and application of isononyl isononanoate in cosmetic. Available at: /patent/CN102503819A/en)

Sources

Technical Support Center: Managing Isononyl Alcohol Viscosity in Experimental Setups

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for managing the viscosity of Isononyl alcohol (INA) in your experimental workflows. As a branched, nine-carbon primary alcohol, INA is a versatile solvent and chemical intermediate used in various applications, from plasticizer synthesis to the development of novel polymer materials.[1][2][3] However, its moderate viscosity can present challenges in fluid handling, dosing, and mixing, especially under variable temperature conditions.

This guide provides field-proven insights, troubleshooting protocols, and data-driven recommendations to help researchers, scientists, and drug development professionals maintain precision and efficiency in their experiments.

Section 1: Understanding the Viscosity of this compound

Before troubleshooting, it's crucial to understand the inherent properties of this compound. Its viscosity is a measure of its resistance to flow.[4] Like most liquids, its viscosity is highly dependent on temperature; as temperature decreases, viscosity increases significantly, and vice-versa.[4][5]

This temperature-dependent behavior is the root cause of many handling issues in the lab, such as inconsistent flow rates and increased mechanical stress on equipment.[4][6]

Table 1: Key Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₉H₂₀O[7][8]
Molecular Weight 144.25 g/mol [9]
Appearance Clear, Colorless Liquid[8]
Viscosity 12.7 mPa·s (at 20°C)[7]
Density ~0.837 g/cm³ (at 20°C)[7]
Boiling Point 198–215°C[7][8]
Flash Point 94–98°C[7][8]
Solubility Slightly soluble in water; soluble in most organic solvents.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the primary cause of inconsistent pumping of this compound? Inconsistent flow is often due to the fluid's viscosity being too high for the pump's specifications, especially at lower ambient temperatures.[6] Standard pumps may struggle, leading to pulsed flow or motor stalling.[6] Temperature fluctuations in the lab can directly impact INA's viscosity, leading to variable performance throughout the day.[6]

Q2: Is this compound considered hazardous? Yes, it requires careful handling. According to safety data sheets, this compound can cause skin irritation and serious eye damage.[9] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[10][11] Work should be conducted in a well-ventilated area or fume hood.[11]

Q3: Can I dilute this compound to reduce its viscosity? Yes. Since this compound is soluble in most organic solvents, dilution with a low-viscosity, compatible solvent is an effective strategy.[12] The choice of solvent should not interfere with your downstream experimental processes.

Q4: What type of pump is recommended for handling this compound? For viscous fluids like this compound, positive displacement pumps, such as peristaltic pumps, are highly recommended.[13][14] They are less susceptible to issues caused by changes in fluid viscosity and back pressure compared to other pump types.[13]

Q5: How does viscosity affect filtration? High viscosity can significantly increase the back pressure on syringe filters or filtration systems, making manual filtration difficult and potentially leading to membrane clogging or even leakage.[15] It can also slow down the entire filtration process.

Section 3: Troubleshooting Guide for Common Viscosity-Related Issues

This section addresses specific problems you may encounter. For a logical workflow, refer to the diagnostic diagram in Section 5.

Issue 1: Inconsistent Flow Rates or Pump Failure
  • Potential Cause A: Temperature-Induced High Viscosity

    • Why it Happens: As the ambient temperature drops, INA's viscosity increases, demanding more force from the pump than it can deliver, leading to inconsistent flow or stalling.[4][6]

    • Solution:

      • Implement Temperature Control: Gently heat the INA reservoir and/or the fluid lines. A water bath or a heating mantle with precise temperature control is ideal. Increasing the temperature will lower the viscosity, making the fluid easier to pump.[4][16]

      • System Calibration: After stabilizing the temperature, recalibrate your pump's flow rate to ensure accuracy.

  • Potential Cause B: Improper System Configuration

    • Why it Happens: Narrow or long tubing increases frictional resistance, while high pump speeds can exacerbate flow issues with viscous liquids.[16][17]

    • Solution:

      • Optimize Tubing: Use the shortest possible tubing length with the largest practical inner diameter. Tubing with a smooth bore is preferable to minimize friction.[14][16]

      • Reduce Pump Speed (RPM): For many viscous fluids, a lower RPM can improve consistency and reduce stress on the pump motor.[17]

      • Consider a Peristaltic Pump: If problems persist, switching to a peristaltic pump is a reliable solution for handling viscous chemicals.[13][14]

Issue 2: Inaccurate and Imprecise Pipetting
  • Potential Cause: High Viscosity Affecting Fluid Aspiration and Dispensing

    • Why it Happens: The slow flow of viscous liquid can lead to incomplete aspiration, air bubble intake, and a significant residue film left inside the pipette tip upon dispensing.[18][19]

    • Solution:

      • Adjust Pipetting Technique: Use the "reverse pipetting" technique. This method is specifically designed for viscous liquids and minimizes the impact of film retention.

      • Modify Pipette Settings: If using an electronic pipette or liquid handling system, decrease the aspiration and dispense speeds significantly (e.g., to 5-10 µL/s).[18]

      • Introduce Delays: Program a delay of 1-2 seconds after aspiration (before removing the tip from the liquid) and after dispensing (before releasing the plunger) to allow the liquid to move completely.[18]

      • Use Appropriate Tips: Employ wide-bore pipette tips to reduce shear forces and make it easier for the liquid to enter and exit the tip.

Issue 3: Slow or Incomplete Mixing and Dissolution
  • Potential Cause: High Viscosity Impeding Mass Transfer

    • Why it Happens: The thick nature of INA can hinder the effective dispersion and dissolution of other reagents, leading to non-homogeneous mixtures and slower reaction rates.

    • Solution:

      • Increase Agitation: Use a more robust mixing method, such as an overhead stirrer instead of a magnetic stir bar, to ensure sufficient mechanical force for homogenization.

      • Apply Gentle Heat: As with pumping, heating the mixture will lower the viscosity and promote faster dissolution and mixing.[12] Ensure the temperature is safe for all components.

      • Sequential Addition: Dissolve solid reagents in a compatible, low-viscosity solvent first, and then add this solution to the this compound. This avoids the challenge of dissolving solids directly into a viscous medium.

Section 4: Key Experimental Protocols

Protocol 1: Viscosity Reduction via Temperature Control

This protocol describes a self-validating method for heating this compound to achieve a target viscosity for pumping applications.

  • Safety First: Ensure all heating is performed in a well-ventilated fume hood, away from flammable materials. This compound is combustible.

  • Setup: Place the INA reservoir in a thermostatically controlled water bath. If heating fluid lines, use appropriate heating tape connected to a variable controller. Place a calibrated thermometer or thermocouple in the reservoir to monitor the liquid's temperature, not just the bath's setting.

  • Determine Target Temperature: If you have access to a viscometer, measure INA's viscosity at several temperatures (e.g., 20°C, 30°C, 40°C) to create a viscosity-temperature curve. This allows you to select a precise temperature to achieve your desired viscosity. If not, start with a modest temperature increase (e.g., to 35-40°C).

  • Equilibration: Allow the system to equilibrate for at least 30 minutes after the target temperature is reached to ensure the entire volume of liquid is at a uniform temperature.

  • Validation & Operation: Before starting your experiment, pump a small amount of the heated INA and verify the flow rate is stable and accurate. Monitor the temperature throughout the experiment to ensure consistency.

  • Shutdown: Allow the system to cool to room temperature before disassembly or storage.

Protocol 2: Viscosity Reduction via Solvent Dilution

This protocol outlines the steps for reducing INA's viscosity by blending it with a compatible, low-viscosity solvent.

  • Solvent Selection: Choose a solvent that is compatible with your experimental goals and has a significantly lower viscosity than INA. See Table 2 for suggestions. Ensure the solvent will not interfere with subsequent reactions or analyses.

  • Miscibility Test: In a small vial, mix the chosen solvent and INA in the intended ratio (e.g., 9:1 or 4:1 INA to solvent) to confirm they are fully miscible and do not cause any precipitation.

  • Determine Optimal Ratio: Prepare several small-scale blends with varying ratios of solvent. Measure the viscosity of each blend to find the optimal concentration that meets your handling requirements while minimizing the concentration of the added solvent.

  • Blending Procedure: For larger batches, add the lower-viscosity solvent to the this compound while stirring continuously to ensure thorough mixing. Use a calibrated balance or volumetric glassware for accurate preparation.

  • System Re-calibration: The density and other properties of the mixture will differ from pure INA. Re-calibrate your pumps and any other measurement devices with the new mixture before beginning your experiment.

Table 2: Properties of Potential Low-Viscosity Solvents

SolventViscosity (at 20°C, mPa·s)Boiling Point (°C)Key Considerations
Isopropanol ~2.482.5Good miscibility with alcohols, relatively volatile.[20]
Ethanol ~1.278.4Very low viscosity, highly volatile, common lab solvent.[20]
Ethyl Acetate ~0.4577.1Low viscosity, but is an ester; check for chemical compatibility.[21]
Cyclohexane ~1.080.7Non-polar solvent, good for applications where polarity is not critical.[21]

Section 5: Visualization & Workflow

The following diagram provides a logical workflow for diagnosing and solving issues related to inconsistent fluid delivery when working with this compound.

G start Problem: Inconsistent Fluid Delivery check_temp Is the fluid temperature below 25°C or fluctuating? start->check_temp check_pump What type of pump is being used? check_temp->check_pump No sol_heat Solution: 1. Implement temperature control. 2. Heat reservoir/lines to 30-40°C. 3. Allow system to equilibrate. check_temp->sol_heat Yes check_tubing Is tubing diameter narrow (<3mm ID) or excessively long? check_pump->check_tubing Peristaltic/Positive Displacement sol_pump Solution: 1. Switch to a positive displacement pump (e.g., Peristaltic). 2. Reduce pump RPM. check_pump->sol_pump Standard/Centrifugal sol_tubing Solution: 1. Increase tubing inner diameter. 2. Use shortest possible tubing length. 3. Ensure tubing has a smooth bore. check_tubing->sol_tubing Yes end_node Resolution: Stable and Consistent Flow check_tubing->end_node No, system is optimized. Re-evaluate experimental parameters. sol_heat->end_node sol_pump->end_node sol_tubing->end_node

Caption: Troubleshooting workflow for inconsistent this compound delivery.

References

  • Ataman Kimya. (n.d.). This compound.
  • KH Neochem Americas. (n.d.). This compound (OXOCOL 900).
  • Wikipedia. (n.d.). This compound.
  • ChemBK. (2024, April 9). This compound.
  • KR Analytical. (2025, May 23). High Force, High Impact: Solving Viscous Fluid Challenges in the Lab.
  • BASF. (2025, September 24). Isononanol - Safety data sheet.
  • The Good Scents Company. (n.d.). isononanols, 27458-94-2.
  • National Institutes of Health, PubChem. (n.d.). Isononanol.
  • Walchem. (2025, May 19). Tips for Pumping and Handling High Viscosity Fluids.
  • Material Safety Data Sheet. (n.d.). DIISONONYL PHTHALATE.
  • News-Medical.Net. (2025, April 25). Best practices for pumping high-viscosity fluids.
  • Tecan. (n.d.). Troubleshooting pipetting viscous liquids.
  • Cole-Parmer. (2025, September 12). Overcoming Viscosity Challenges with Peristaltic Pumps.
  • Shandong Chemichase Chemical Co.,Ltd. (n.d.). This compound. Retrieved from Shandong Chemichase Chemical Co.,Ltd: [Link]
  • Reddit. (2018, January 16). Need to reduce viscosity of water based solution. What can be used. I am using surfactants with it..
  • News. (2023, August 3). 4 Methods Of Reducing Viscosity. Retrieved from a news source discussing viscosity reduction.
  • Blue-White Industries. (2023, September 21). Achieving Successful Dosing of Viscous or Abrasive Chemicals.
  • AOJIN. (n.d.). China this compound INA Manufacturer and Supplier.
  • EME Technology Co.,Ltd. (2025, October 27). What Is this compound?.
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  • Cytiva Life Sciences. (2017, July 12). Do's and don'ts when filtering viscous liquids.
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  • Quora. (2018, May 10). How can we make any liquid less or more viscous?.
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Technical Support Center: Optimizing Selectivity in Isononyl Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Process Chemists

Welcome to the Technical Support Center for Isononyl Alcohol (INA) Synthesis. This guide is designed for researchers, scientists, and professionals in drug development and specialty chemicals who are engaged in the synthesis of this compound and are seeking to improve the selectivity of their process. As Senior Application Scientists, we understand that achieving high selectivity is paramount for ensuring product quality, process efficiency, and economic viability. This resource provides in-depth troubleshooting guidance and frequently asked questions to address common challenges encountered during the synthesis of this crucial chemical intermediate.

This compound, a branched nine-carbon primary alcohol, is a key precursor for high-molecular-weight plasticizers like diisononyl phthalate (DINP), surfactants, and lubricants.[1][2] The isomeric composition of INA is critical as it directly influences the performance properties of its derivatives, such as flexibility and durability in PVC applications.[3][4] The predominant industrial route to INA is a two-step process: the hydroformylation (oxo synthesis) of a mixed C8 olefin feedstock to produce C9 aldehydes, followed by the hydrogenation of these aldehydes to the corresponding alcohols.[1][5] Selectivity in the initial hydroformylation step is the primary determinant of the final this compound isomer distribution.

This guide is structured to provide practical, actionable solutions grounded in established chemical principles. We will explore the nuances of catalyst selection, the critical role of ligands, the impact of process parameters, and analytical strategies for process monitoring and troubleshooting.

Troubleshooting Guide: Enhancing Selectivity and Overcoming Common Hurdles

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue 1: Low Selectivity Towards Desired Isononyl Aldehyde Isomers

Question: My hydroformylation reaction is producing a high proportion of undesired C9 aldehyde isomers, leading to an unfavorable this compound profile. How can I improve the regioselectivity of the reaction?

Answer: Controlling the regioselectivity of the hydroformylation of branched C8 olefins is a complex challenge. The primary factors influencing the isomer distribution of the resulting C9 aldehydes are the catalyst system (metal and ligands) and the reaction conditions.

Causality and Recommended Actions:

  • Catalyst System - The Heart of Selectivity:

    • Rhodium vs. Cobalt: While cobalt catalysts are more cost-effective, rhodium-based catalysts generally offer significantly higher activity and selectivity under milder conditions (lower temperatures and pressures).[6][7] High-pressure cobalt processes are often associated with the generation of more byproducts due to the elevated temperatures required.[5][8] For high selectivity, a rhodium-based catalyst is typically preferred.

    • The Critical Role of Phosphine Ligands: In rhodium-catalyzed hydroformylation, the choice of phosphine or phosphite ligands is the most powerful tool for controlling regioselectivity.[9]

      • Steric Hindrance: Bulky ligands tend to favor the formation of linear aldehydes from terminal olefins. However, with branched internal olefins like those in the C8 feedstock for INA, the interplay of sterics is more complex. The ligand's structure can influence the accessibility of the different positions of the double bond to the rhodium hydride, thereby directing the regioselectivity.

      • Electronic Effects: The electron-donating or withdrawing nature of the ligand can modify the electronic properties of the rhodium center, impacting both activity and selectivity.

      • Bite Angle (for bidentate ligands): For bidentate phosphine ligands, the natural bite angle plays a crucial role. Ligands with wide bite angles, such as Xantphos, are known to favor the formation of linear aldehydes from terminal olefins.[10] While the feedstock for INA is branched, the principles of ligand design for directing the addition of the formyl group remain relevant.

  • Process Parameters - Fine-Tuning for Optimal Performance:

    • Temperature: Lowering the reaction temperature can often enhance selectivity.[11][12] High temperatures can lead to increased isomerization of the olefin feedstock and promote side reactions, resulting in a broader range of aldehyde isomers and byproducts.[13] However, reducing the temperature will also decrease the reaction rate, so a balance must be struck.

    • Syngas (CO/H₂) Pressure and Ratio:

      • Total Pressure: Higher syngas pressures generally favor the hydroformylation reaction over competing isomerization reactions.[13]

      • CO Partial Pressure: A higher carbon monoxide partial pressure can suppress olefin isomerization and favor the formation of the desired aldehyde isomers.[11] However, excessively high CO concentrations can inhibit the catalyst by forming stable, less reactive rhodium carbonyl species.

      • H₂:CO Ratio: The ratio of hydrogen to carbon monoxide is a critical parameter. A 1:1 ratio is commonly employed, but optimization may be necessary depending on the specific catalyst and feedstock.[14]

Experimental Protocol: Ligand Screening for Improved Regioselectivity

  • Reactor Setup: Utilize a high-pressure autoclave equipped with a stirrer, gas inlets, temperature and pressure controls, and a sampling system.

  • Catalyst Preparation:

    • In an inert atmosphere (glovebox), charge the reactor with the rhodium precursor (e.g., [Rh(acac)(CO)₂]) and the desired phosphine ligand in a suitable solvent (e.g., toluene).

    • The ligand-to-rhodium ratio is a critical parameter to investigate, typically ranging from 2:1 to 10:1 or higher.

  • Reaction Execution:

    • Introduce the C8 olefin feedstock into the reactor.

    • Seal the reactor, purge with nitrogen, and then pressurize with syngas (H₂/CO) to the desired pressure.

    • Heat the reactor to the target temperature while stirring.

    • Monitor the reaction progress by gas uptake and/or periodic sampling and analysis.

  • Analysis:

    • Analyze the reaction mixture using Gas Chromatography with a Flame Ionization Detector (GC-FID) to determine the conversion of the olefin and the distribution of C9 aldehyde isomers. (See the detailed analytical protocol below).

  • Data Comparison: Create a table to compare the regioselectivity (ratio of desired to undesired isomers) for each ligand and set of reaction conditions.

LigandLigand:Rh RatioTemperature (°C)Pressure (bar)Desired Isomer Selectivity (%)
Ligand A5:11005085
Ligand B5:11005092
Ligand B10:11005094
Ligand B10:1905096

Logical Workflow for Troubleshooting Low Selectivity

G start Low Selectivity to Desired Isononyl Aldehyde Isomers catalyst Evaluate Catalyst System start->catalyst process_params Optimize Process Parameters start->process_params analysis Verify Analytical Method start->analysis ligand Screen Different Phosphine Ligands catalyst->ligand metal Consider Rhodium vs. Cobalt catalyst->metal temp Adjust Temperature process_params->temp pressure Adjust Syngas Pressure & Ratio process_params->pressure gc_protocol Confirm GC Protocol Accuracy analysis->gc_protocol solution Improved Selectivity Achieved ligand->solution metal->solution temp->solution pressure->solution gc_protocol->start If inaccurate, re-evaluate

Caption: Troubleshooting workflow for low selectivity.

Issue 2: High Levels of Byproduct Formation

Question: My process is generating significant amounts of byproducts such as heavy ends (dimers, trimers), ethers, and paraffins, which complicates purification and reduces yield. What are the causes and how can I minimize them?

Answer: Byproduct formation is a common challenge in oxo synthesis, often exacerbated by non-optimal reaction conditions or catalyst instability.

Causality and Recommended Actions:

  • Heavy Ends (Aldol Condensation Products):

    • Cause: The desired aldehyde products can undergo self-condensation (aldol reaction) at elevated temperatures to form heavier molecules. This is particularly an issue with cobalt-catalyzed processes that operate at higher temperatures.[5][8]

    • Solution:

      • Lower Reaction Temperature: This is the most effective way to reduce the rate of aldol condensation.

      • Optimize Residence Time: Minimize the time the aldehyde product spends at high temperatures in the reactor.

      • Catalyst Choice: Rhodium-based catalysts operating at lower temperatures inherently produce fewer heavy ends.[15]

  • Ethers:

    • Cause: Ethers can form through the dehydration of two alcohol molecules or the reaction of an alcohol with an olefin. This can be catalyzed by acidic species.

    • Solution:

      • Ensure Neutral pH: Avoid acidic conditions in the reactor and downstream processing.

      • Control Temperature in Hydrogenation and Distillation: Excessive temperatures during the hydrogenation of the aldehyde to the alcohol or during the final purification by distillation can promote ether formation.[16]

  • Paraffins (Alkane Formation):

    • Cause: The olefin feedstock can be hydrogenated to the corresponding paraffin, representing a loss of valuable starting material.

    • Solution:

      • Optimize H₂ Partial Pressure: While hydrogen is a reactant, an excessively high partial pressure can favor the hydrogenation side reaction.

      • Ligand Selection: The choice of ligand can influence the relative rates of hydroformylation and hydrogenation. Some ligands may promote higher selectivity to the desired aldehyde.

Issue 3: Catalyst Deactivation and Instability

Question: I'm observing a decline in reaction rate and selectivity over time, suggesting catalyst deactivation. What are the common causes and how can I mitigate this?

Answer: Catalyst deactivation is a significant concern, especially with expensive rhodium-based catalysts. Understanding the deactivation mechanism is key to extending catalyst life and maintaining process performance.

Causality and Recommended Actions:

  • Rhodium Cluster Formation:

    • Cause: Under certain conditions, especially at low ligand concentrations or high temperatures, active mononuclear rhodium complexes can agglomerate into less active or inactive rhodium clusters.[6]

    • Solution:

      • Maintain Sufficient Ligand Excess: A high concentration of free ligand in the reaction medium helps to stabilize the active mononuclear rhodium species and prevent clustering.[7]

      • Control Temperature: Avoid excessive temperatures that can promote ligand dissociation and subsequent cluster formation.

  • Ligand Degradation:

    • Cause: Phosphine and phosphite ligands can degrade under reaction conditions, particularly through oxidation or hydrolysis. Peroxides in the olefin feed are a common cause of phosphine oxidation.[17] Triphenylphosphine can also undergo hydrogenolysis.[11]

    • Solution:

      • Feedstock Purification: Ensure the olefin feedstock and syngas are free from impurities like oxygen, peroxides, and water.

      • Operando Monitoring: Advanced techniques like operando FTIR spectroscopy can be used to monitor the structural integrity of the catalyst and ligand during the reaction, providing insights into degradation pathways.[17]

  • Formation of Inactive Species:

    • Cause: The catalyst can react with byproducts or impurities to form inactive complexes.

    • Solution:

      • Minimize Byproduct Formation: By implementing the strategies discussed in Issue 2, you can reduce the concentration of species that may poison the catalyst.

      • Catalyst Regeneration: In some cases, deactivated catalysts can be regenerated. For example, a rhodium-phosphine oxide catalyst can be regenerated by oxidation after a reduction step.[18] However, regeneration protocols are highly specific to the catalyst system.

Catalyst Stability Workflow

G start Catalyst Deactivation Observed check_ligand Check Ligand Concentration start->check_ligand check_temp Verify Reaction Temperature start->check_temp check_feed Analyze Feedstock Purity start->check_feed increase_ligand Increase Ligand Excess check_ligand->increase_ligand lower_temp Lower Temperature check_temp->lower_temp purify_feed Purify Feedstock check_feed->purify_feed stable_operation Stable Catalyst Performance increase_ligand->stable_operation lower_temp->stable_operation purify_feed->stable_operation monitor_catalyst Implement Operando Monitoring stable_operation->monitor_catalyst For long-term stability

Caption: Workflow for addressing catalyst deactivation.

Frequently Asked Questions (FAQs)

Q1: What is the typical feedstock for this compound synthesis, and how does its composition affect selectivity?

A1: The typical feedstock is a mixture of C8 olefin isomers, most commonly produced by the dimerization of butenes.[2] The feedstock is therefore rich in branched olefins. The specific isomer distribution of the C8 olefins significantly impacts the final this compound isomer profile. Different isomers can exhibit different reactivities and selectivities in the hydroformylation reaction. It is crucial to have a consistent feedstock composition for a reproducible process.

Q2: Can I use a cobalt catalyst for high-selectivity this compound synthesis?

A2: While cobalt catalysts are used in some older "oxo" processes, they generally require higher temperatures and pressures, which can lead to lower selectivity and increased byproduct formation compared to modern rhodium-based systems.[5][8] Achieving high selectivity with a cobalt catalyst is challenging, and often a rhodium catalyst modified with appropriate phosphine ligands is the preferred choice for producing high-quality this compound.[7][15]

Q3: What are the key safety considerations when working with high-pressure hydroformylation reactions?

A3: Safety is paramount. Key considerations include:

  • High-Pressure Equipment: All reactors and associated equipment must be rated for the intended operating pressures and temperatures. Regular inspection and maintenance are essential.

  • Syngas Handling: Carbon monoxide is highly toxic, and hydrogen is extremely flammable. Proper ventilation, leak detection, and emergency shutdown systems are mandatory.

  • Exothermic Reaction: Hydroformylation is an exothermic reaction. A reliable temperature control system is necessary to prevent thermal runaways.

  • Flammable Materials: The olefin feedstock and organic solvents are flammable. Appropriate fire suppression systems should be in place.

Q4: What is the Prins reaction, and is it a viable alternative for this compound synthesis?

A4: The Prins reaction is the acid-catalyzed addition of an aldehyde (like formaldehyde) to an alkene (like isooctene).[19] This is followed by hydrogenation to produce this compound.[20] While it represents an alternative synthesis route, it often requires harsh conditions (high temperatures and pressures) and can lead to a different set of byproducts. The selectivity can be influenced by the choice of acid catalyst and reaction conditions.[18][21] For high-purity this compound, the hydroformylation route is generally more established in large-scale industrial production.

Detailed Experimental Protocols

Protocol 1: GC-FID Analysis of Isononyl Aldehyde Isomer Distribution

This protocol provides a general method for the analysis of the C9 aldehyde product mixture from the hydroformylation of C8 olefins.

1. Instrumentation and Columns:

  • Gas Chromatograph: Agilent 8860 GC system or equivalent, equipped with a Flame Ionization Detector (FID).[19]

  • Column: A capillary column with a polar stationary phase is recommended for separating isomers. A DB-FATWAX UI or similar column is a good starting point.[19]

  • Injector: Split/splitless injector.

2. GC-FID Conditions (Typical Starting Point):

  • Carrier Gas: Helium or Hydrogen.

  • Inlet Temperature: 250 °C.

  • Split Ratio: 50:1 (can be adjusted based on sample concentration).

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: 5 minutes at 240 °C.

  • Detector Temperature: 280 °C.

  • FID Gas Flows: As per instrument recommendations (e.g., Hydrogen: 30 mL/min, Air: 300 mL/min, Makeup (N₂): 25 mL/min).

3. Sample Preparation:

  • Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., toluene or dichloromethane) to an appropriate concentration for GC analysis.

  • If desired, add an internal standard (e.g., decane or dodecane) for quantitative analysis.

4. Analysis and Interpretation:

  • Inject the prepared sample into the GC-FID.

  • Identify the peaks corresponding to the different C9 aldehyde isomers based on their retention times (comparison with standards if available, or GC-MS for initial identification).

  • Calculate the relative percentage of each isomer by peak area normalization.

  • Troubleshooting Application: A shift in the isomer distribution or the appearance of new peaks can indicate a change in selectivity, feedstock composition, or the formation of byproducts.

References

  • Tudor, R., & Ashley, M. (n.d.). Enhancement of Industrial Hydroformylation Processes by the Adoption of Rhodium-Based Catalyst: Part I.
  • Hollmann, F., et al. (n.d.). Operando characterization of rhodium catalyst degradation in hydroformylation.
  • Kagan, Yu B., et al. (1984). Cluster formation as the cause of deactivation of carbonyl-rhodium catalysts in hydroformylation of olefins. Pet. Chem. USSR (Engl. Transl.).
  • El Ali, B., & Tijani, J. (2004). OXO process: Applications, catalytic activity and recycling.
  • Hintermair, U., et al. (n.d.). Mapping catalyst activation, turnover speciation and deactivation in Rh/PPh3-catalysed olefin hydroformylation.
  • Tudor, R., & Shah, V. (2017). Industrial Low Pressure Hydroformylation: Forty-Five Years of Progress for the LP Oxo SM Process.
  • The Chemistry Behind Flexibility: this compound in PVC Plasticizers. (n.d.).
  • van der Vlugt, J. I., et al. (2008).
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  • Isononanol (INA). (n.d.). Evonik Industries.
  • This compound. (n.d.).
  • Jörke, A., et al. (n.d.). Green Process Design for Reductive Hydroformylation of Renewable Olefin Cuts for Drop‐In Diesel Fuels.
  • Fazekas, E., et al. (2025).
  • Li, H., et al. (2025). Selective Generation of Co(IV)-Oxo Species in Catalytic Ozonation Process for Effective Decontamination of High-Salinity Wastewater. Environmental Science & Technology.
  • This compound. (n.d.). In Wikipedia.
  • Analysis of Some Alcohols, Aldehydes, and Esters in Distilled Spirits with the Agilent 8860 Gas Chrom
  • Sato, K., et al. (1994). Development of a New Catalyst Process for Manufacturing this compound. NIPPON KAGAKU KAISHI.
  • Alcoholic Beverage Analysis by GC. (n.d.). Restek.
  • Dong, K., et al. (n.d.).
  • This compound (INA). (n.d.).
  • Direct Injection Gas Chromatography Mass Spectrometry (GC-MS) Method for the Detection of Listed Impurities in Hand Sanitizers. (2020). FDA.
  • Klosin, J., & Fruit, C. (2012). Nonyl alcohols with a low degree of branching and their derivatives. U.S.
  • Fablet, P., et al. (n.d.). Highly (regio)selective hydroformylation of olefins using self-assembling phosphines. Organic & Biomolecular Chemistry.
  • GC-FID: Determination of Cetyl Alcohol and Aliphatic Alcohol Impurities According to USP Monograph. (n.d.).
  • Analyzing Alcoholic Beverages by Gas Chrom
  • GC-FID method for simple-routine analyses of essential oils using nitrogen as carrier gas. (n.d.). Chromaleont.
  • Zhang, Y., et al. (n.d.). Tuning the Reaction Selectivity over MgAl Spinel-Supported Pt Catalyst in Furfuryl Alcohol Conversion to Pentanediols.
  • Cantillo, D., et al. (n.d.). Nanocatalysis in continuous flow: supported iron oxide nanoparticles for the heterogeneous aerobic oxidation of benzyl alcohol. Green Chemistry.
  • Ng, S. M., et al. (2013).
  • Ge, X., et al. (2023).
  • A practical guide to nano-LC troubleshooting. (2007). Wiley Analytical Science.
  • 18.2: Preparing Ethers. (2025). Chemistry LibreTexts.
  • Hydrogen peroxide. (n.d.). In Wikipedia.
  • Selectivity control in the reaction of allyl alcohol over zeolite Y. (n.d.). RSC Publishing.

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Troubleshooting analytical instrumentation for "Isononyl alcohol" analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical instrumentation and troubleshooting of Isononyl Alcohol (INA). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing this branched-chain primary alcohol. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to empower you to make informed decisions during your analytical work.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding the analysis of this compound.

Q1: What are the primary analytical techniques for the analysis of this compound?

A1: The most prevalent and robust technique for analyzing this compound is Gas Chromatography (GC) , typically coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification and quantification.[1] Due to its volatility, GC is well-suited for separating the various isomers of this compound. While less common, High-Performance Liquid Chromatography (HPLC) can also be employed, often with a Refractive Index Detector (RID) since this compound lacks a UV chromophore.[2][3]

Q2: Why do I observe poor peak shape, specifically peak tailing, when analyzing this compound by GC?

A2: Peak tailing is a common issue when analyzing alcohols via GC. The primary cause is the interaction of the polar hydroxyl (-OH) group of the alcohol with active sites in the GC system. These active sites can be exposed silanol groups on the surface of the inlet liner, glass wool, or the capillary column itself. These interactions cause some of the analyte molecules to be retained longer, resulting in an asymmetrical peak shape. Another potential cause can be related to physical issues in the system like a poorly cut column or incorrect column installation.

Q3: What is derivatization and is it necessary for this compound analysis?

A3: Derivatization is a chemical reaction that modifies the analyte to make it more suitable for analysis.[4] For this compound, the polar hydroxyl group can be converted to a less polar, more volatile group. The most common derivatization technique for alcohols is silylation , which replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group. While not always strictly necessary, derivatization is highly recommended as it significantly improves peak shape, reduces peak tailing, and enhances sensitivity.[5]

Q4: Can I analyze this compound using HPLC? What are the key considerations?

A4: Yes, HPLC can be used for this compound analysis. Since this compound does not have a UV-absorbing chromophore, a universal detector like a Refractive Index Detector (RID) is required.[2][3] A key consideration for HPLC-RID is that it is highly sensitive to changes in the mobile phase composition and temperature, necessitating the use of an isocratic mobile phase and stable temperature control.[3] For separating isomers of C9 alcohols, specialized columns like those with phenyl or embedded amide phases might offer the necessary selectivity.[6][7]

Troubleshooting Guide: Gas Chromatography (GC) Analysis

This section provides a detailed, question-and-answer formatted guide to troubleshoot common issues encountered during the GC analysis of this compound.

Issue 1: Asymmetric Peak Shape (Tailing)

Q: My this compound peak is showing significant tailing in my GC-FID analysis. What are the likely causes and how can I fix it?

A: Peak tailing for a polar compound like this compound is a classic sign of unwanted secondary interactions within your GC system. Here’s a systematic approach to troubleshooting this issue:

Logical Troubleshooting Workflow for Peak Tailing

start Peak Tailing Observed check_all_peaks Are all peaks tailing (including hydrocarbons)? start->check_all_peaks yes_all_peaks Yes check_all_peaks->yes_all_peaks Yes no_polar_only No, primarily polar analytes like INA check_all_peaks->no_polar_only No physical_issue Indicates a Physical Issue: - Poor column cut - Incorrect column installation - Inlet leak yes_all_peaks->physical_issue chemical_issue Indicates a Chemical (Activity) Issue: - Contaminated liner/inlet - Column degradation - Active sites no_polar_only->chemical_issue solution_physical Solution: 1. Re-cut the column (fresh, 90° cut). 2. Re-install column at correct depth. 3. Perform leak check. physical_issue->solution_physical solution_chemical Solution: 1. Replace inlet liner and septum. 2. Trim the column inlet (5-10 cm). 3. Condition the column. 4. Consider derivatization. chemical_issue->solution_chemical

Caption: Troubleshooting workflow for GC peak tailing.

  • Causality Explained:

    • Chemical Interactions (Active Sites): The hydroxyl group of this compound can form hydrogen bonds with active silanol groups in the GC inlet and column. This reversible adsorption slows down a portion of the analyte molecules, causing them to elute later and create a "tail."

    • System Contamination: Non-volatile residues from previous injections can accumulate in the inlet liner and at the head of the column, creating active sites that interact with polar analytes.

    • Column Degradation: Over time and with exposure to oxygen at high temperatures, the stationary phase of the column can degrade, exposing more active sites.

    • Improper Column Installation: A poor column cut can create a non-uniform surface with exposed silanols, leading to peak distortion. Incorrect installation depth can cause dead volume, also contributing to peak tailing.

Issue 2: Poor Sensitivity or Loss of Response

Q: I am experiencing a gradual decrease in the peak area/height for my this compound standard. What should I investigate?

A: A loss of sensitivity can be frustrating. Here’s a checklist to diagnose the problem:

  • Injector Issues:

    • Septum Leak: A cored or worn-out septum can lead to sample loss during injection. Replace the septum regularly.

    • Contaminated Liner: Active sites in a dirty liner can irreversibly adsorb some of the analyte, reducing the amount that reaches the detector. Replace the inlet liner.

    • Incorrect Injection Volume: Verify that the autosampler is drawing and injecting the correct volume. Check for air bubbles in the syringe.[8]

  • Column Problems:

    • Column Contamination: Buildup of non-volatile matrix components at the head of the column can lead to analyte loss. Trimming 5-10 cm from the front of the column can often resolve this.

    • Column Bleed: While more of a baseline issue, excessive column bleed can contribute to a noisy baseline, making accurate integration of small peaks difficult and thus appearing as a loss of sensitivity.

  • Detector Contamination (FID):

    • A dirty FID jet or collector can result in a reduced signal. Follow the manufacturer's instructions for cleaning the detector.

Data Presentation: Typical GC-FID Parameters for Alcohol Analysis

ParameterValueRationale
GC System GC with FIDFID is a robust and sensitive detector for hydrocarbons like this compound.
Column DB-WAX or similar polar column (e.g., polyethylene glycol)A polar column is recommended for underivatized alcohols to provide good peak shape and resolution.
30 m x 0.25 mm ID, 0.25 µm film thicknessStandard column dimensions offering a good balance of resolution and analysis time.
Carrier Gas Helium or Hydrogen
Flow Rate 1 mL/min (constant flow)Provides optimal column efficiency.
Inlet Split/Splitless
Inlet Temperature 250 °CEnsures complete and rapid vaporization of the sample.
Split Ratio 30:1 to 50:1Adjustable based on sample concentration to avoid column overload.
Oven Program Initial: 40 °C (hold 4 min)Allows for solvent focusing.
Ramp 1: 5 °C/min to 100 °CA slow ramp rate helps to separate closely eluting isomers.
Ramp 2: 10 °C/min to 200 °C (hold 10 min)Increases the elution of higher boiling point compounds.
Detector Temp. 250 °CPrevents condensation of the analyte in the detector.
Injection Volume 1 µL

Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC) Analysis

For situations where GC is not available or desirable, HPLC offers an alternative. Here are some common troubleshooting scenarios.

Issue: No Peak or Very Small Peak Detected

Q: I'm injecting my this compound sample into the HPLC with a RID, but I'm not seeing a peak or it's extremely small. What's wrong?

A: This is a common issue when working with non-UV absorbing compounds and a refractive index detector.

Troubleshooting Workflow for No/Small Peak in HPLC-RID

start No/Small Peak with HPLC-RID check_detector Is the RID warmed up and the reference cell purged? start->check_detector check_mobile_phase Is the mobile phase isocratic and degassed? check_detector->check_mobile_phase solution_detector Solution: Allow sufficient warm-up time. Purge the reference cell with fresh mobile phase. check_detector->solution_detector No check_sample_concentration Is the sample concentration high enough? check_mobile_phase->check_sample_concentration solution_mobile_phase Solution: Use an isocratic mobile phase. Degas the mobile phase thoroughly. check_mobile_phase->solution_mobile_phase No check_column Is the column appropriate for a non-polar analyte? check_sample_concentration->check_column solution_sample Solution: Increase sample concentration. RID has lower sensitivity than UV. check_sample_concentration->solution_sample No solution_column Solution: Use a reverse-phase column (e.g., C18, C8) with low silanol activity. check_column->solution_column No

Caption: Troubleshooting workflow for HPLC-RID analysis.

  • Causality Explained:

    • RID Principle: The RID works by detecting the difference in refractive index between the pure mobile phase (in the reference cell) and the sample eluting in the mobile phase.[3] If the reference cell is not properly purged with the current mobile phase, the baseline will be unstable and peaks may not be detected.

    • Mobile Phase: Gradient elution cannot be used with RID because the changing mobile phase composition will cause a constantly drifting baseline, obscuring any analyte peaks.[3] Dissolved gases in the mobile phase can also cause baseline noise and instability.

    • Sensitivity: RID is generally less sensitive than UV detection, so a sufficiently high concentration of this compound is needed for detection.

    • Column Choice: For a relatively non-polar analyte like this compound, a reverse-phase column (e.g., C18 or C8) is appropriate. A column with low silanol activity is beneficial to prevent peak tailing, similar to GC. A method for the related compound 2-(Isononylphenoxy)ethanol uses a Newcrom R1 reverse-phase column with low silanol activity.[11]

Experimental Protocols

Protocol 1: Silylation Derivatization of this compound for GC Analysis

This protocol describes a general procedure for the silylation of this compound to improve its chromatographic properties.

Materials:

  • This compound sample or standard

  • Anhydrous pyridine (or other suitable solvent)

  • Silylating reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Heating block or water bath

  • Autosampler vials with inserts

Procedure:

  • Sample Preparation: Prepare a solution of this compound in an anhydrous solvent (e.g., pyridine) at a concentration of approximately 1 mg/mL in a clean, dry autosampler vial. It is crucial that the sample and solvent are free of water, as water will react with the silylating reagent.

  • Reagent Addition: Add an excess of the silylating reagent (BSTFA + 1% TMCS) to the vial. A general rule is to use at least a 2:1 molar ratio of the silylating reagent to the active hydrogens in the sample. For a 1 mg/mL solution, adding 100 µL of the reagent is a good starting point.

  • Reaction: Cap the vial tightly and heat at 60-70 °C for 30 minutes. The TMCS acts as a catalyst to speed up the reaction, which is particularly useful for sterically hindered alcohols.

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS or GC-FID.

Self-Validation:

  • To confirm the completion of the derivatization, inject an underivatized standard of this compound and compare the retention time and peak shape with the derivatized sample. The derivatized peak should have a shorter retention time and a more symmetrical peak shape.

  • Analyze the derivatized sample by GC-MS to confirm the presence of the TMS derivative by observing the characteristic mass-to-charge ratio (m/z) fragments.

References

  • TROUBLESHOOTING GUIDE. Phenomenex.
  • Derivatization. Chemistry LibreTexts.
  • HOW TO CHOOSE APPROPRIATE CONCENTRATION FOR INTERNAL STANDARD?. Chromatography Forum.
  • Troubleshooting Gas Chromatography: Reduced Peak Size (Loss of Sensitivity). LCGC International.
  • What is a good HPLC column choice for analysis of alcohols? - WKB116133. Waters.
  • Application Notes and Protocols for Silylation Derivatiz
  • GC Derivatiz
  • The LCGC Blog: Troubleshooting Gas Chromatography Part II – Reduced Peak Size (Loss of Sensitivity).
  • The Importance of the Sample Matrix.
  • Minimizing matrix effects in LC-MS/MS measurement of alcohol biomarker. Wiley Analytical Science.
  • Derivatiz
  • Types of Chemical Isomers and Recommended HPLC Columns for Effective Separ
  • HPLC and UHPLC Column Selection Guide. Merck Millipore.
  • Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silyl
  • Internal Standards – What are they?
  • Composition and optimized flow-rates for all mobile phases.
  • Application Notes and Protocols for High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID). Benchchem.
  • Determination of secondary, oxidised di-iso-nonylphthalate (DINP) metabolites in human urine representative for the exposure to commercial DINP plasticizers. PubMed.
  • Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis.
  • [Reader Insight] A Guide to Selective Columns for Isomer Separation.
  • Separation of 2-(Isononylphenoxy)ethanol on Newcrom R1 HPLC column. SIELC Technologies.
  • How to separate isomers by Normal phase HPLC?.
  • Derivatization steps prior to GC–MS analysis: a Silylation reactions....
  • Analysis of Some Alcohols, Aldehydes, and Esters in Distilled Spirits with the Agilent 8860 Gas Chrom
  • Optimization and validation of a GC-FID method for the determination of acetone-butanol-ethanol ferment
  • Liquid Chromatography | How to Use Internal Standards. Mason Technology.
  • A preliminary study of isopropyl alcohol matrix effect and correction in ICP-MS. Royal Society of Chemistry.
  • Matrix Effects.
  • ISONONANOL (INA). Evonik.
  • Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – Wh
  • Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation.
  • (PDF) Development and Validation of HPLC-RID method for Determination of Sugars and Polyols.
  • Advanced Internal Standard Techniques for Quantit
  • Development and Validation of a Method for Alcohol Analysis in Brain Tissue by Headspace Gas Chromatography with Flame Ioniz
  • How does steric hindrance affect reactivity of alcohols, ketones, and aldehydes?. Reddit.
  • Isononanol (INA). Evonik Industries.
  • 2021-09-g-20 chromatography-sign-off.pdf. US Pharmacopeia (USP).
  • Alcoholic Beverage Analysis by GC. Restek.
  • Derivatization of hydroxyl functional groups for liquid chromatography and capillary electrosepar
  • This compound.
  • Development and Optimization of a SPME-GC-FID Method for Ethanol Detection. MDPI.
  • Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. MDPI.
  • M315B Analysis of Impurities in Alcohol-Based Hand Sanitizers by GC-MS. Shimadzu.
  • This compound (INA).
  • Direct Injection Gas Chromatography Mass Spectrometry (GC-MS) Method for the Detection of Listed Impurities in Hand Sanitizers. FDA.
  • Fast, cost-effective quantification of alcohol content in hand sanitizers by direct injection GC-FID. Thermo Fisher Scientific.
  • Advances in the Ageing Chemistry of Distilled Spirits M

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Isononyl Alcohol (INA) Technical Support Center: A Guide to Material Compatibility

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Isononyl Alcohol (INA). This guide is designed for our valued partners in research, science, and drug development. As a Senior Application Scientist, my goal is to provide you with not just data, but also the underlying scientific principles and practical insights to ensure the integrity of your experiments when working with this compound. The information herein is curated to be a self-validating system, grounded in authoritative sources and field-proven experience.

Frequently Asked Questions (FAQs) on Material Compatibility

Here, we address the most common questions our team encounters regarding the use of this compound with standard laboratory equipment.

Q1: Which common plastics are recommended for use with this compound?

When selecting plasticware for handling this compound, the primary consideration is the chemical similarity between the solvent and the polymer. As a long-chain branched alcohol, this compound is relatively non-polar.

  • Highly Recommended: Polytetrafluoroethylene (PTFE) is an excellent choice for applications involving this compound.[1][2][3][4][5] Its inertness and broad chemical resistance make it suitable for prolonged contact.[1][2][3][4][5]

  • Generally Compatible: High-Density Polyethylene (HDPE) and Polypropylene (PP) are generally considered suitable for use with many alcohols.[6][7][8][9][10][11][12][13][14][15] However, the degree of compatibility can be influenced by temperature and exposure duration. For critical applications, it is always best to perform a preliminary test.

Q2: Can I use flexible tubing with this compound? What about elastomers for seals and gaskets?

Elastomer compatibility is critical for preventing leaks and contamination. The main concern with alcohols and elastomers is the potential for swelling and extraction of plasticizers from the material.

  • Viton® (Fluoroelastomer, FKM): Viton® generally exhibits good to excellent resistance to alcohols.[16][17][18] One chart specifically rates "Octyl Alcohol" as having good compatibility with Viton®, suggesting only minor effects such as slight swelling.[17][18] Given the structural similarity, a similar performance with this compound can be anticipated, but testing is advised for long-term or high-temperature applications.

  • Ethylene Propylene Diene Monomer (EPDM): EPDM is also a viable option, showing excellent resistance to a wide range of alcohols.[19][20][21][22][23] Compatibility charts indicate excellent resistance to "Octyl Alcohol," making it a strong candidate for use with this compound.[22][23]

Q3: Are there any concerns with using this compound in systems with metal components like stainless steel or aluminum?
  • Stainless Steel (304 & 316): Both 304 and 316 stainless steel are highly resistant to alcohols, including longer-chain variants, and are considered safe for use with this compound.[24][25][26][27]

  • Aluminum: While generally compatible with many alcohols, caution is advised with aluminum.[28][29][30][31] In the presence of even trace amounts of water, some alcohols can cause corrosion of aluminum over time. It is recommended to use anodized aluminum or to ensure the this compound is anhydrous if direct contact is necessary. For critical applications, stainless steel is a more robust choice.

This compound Material Compatibility Summary

For quick reference, the following table summarizes the expected compatibility of common laboratory materials with this compound. These ratings are based on available data for this compound and structurally similar alcohols. User testing is imperative for critical applications.

MaterialRatingRationale & Key Considerations
Plastics
Polytetrafluoroethylene (PTFE)A - Excellent Highly inert and resistant to a broad range of chemicals, including alcohols.[1][2][3][4][5]
High-Density Polyethylene (HDPE)B - Good Generally resistant to alcohols, but long-term exposure or elevated temperatures may cause some swelling or softening.[10][12][13][14][15]
Polypropylene (PP)B - Good Similar to HDPE, offers good resistance but can be susceptible to some solvents at higher temperatures.[6][7][8][9][11]
Elastomers
Viton® (FKM)B - Good Good resistance to octyl alcohol suggests good compatibility, with potential for minor swelling.[17][18]
EPDMA - Excellent Excellent resistance to a wide range of alcohols, including octyl alcohol.[22][23]
Metals
Stainless Steel (304, 316)A - Excellent Highly resistant to corrosion from alcohols.[24][25][26][27]
AluminumC - Fair Potential for corrosion, especially in the presence of water. Use with caution.[28][29][30][31]

Rating Key:

  • A - Excellent: No significant effect on material properties.

  • B - Good: Minor effects, such as slight swelling or discoloration, may occur but are unlikely to impact performance in most applications.

  • C - Fair: Moderate effects; not recommended for continuous use without prior testing.

  • D - Severe Effect: Not recommended for use.

Troubleshooting Guide

Issue: My plastic container/tubing appears swollen, has become brittle, or has cracked after exposure to this compound.
  • Underlying Cause: This is a classic sign of chemical incompatibility. The this compound may be acting as a solvent, causing the plastic to swell and soften.[32][33] Alternatively, it could be extracting plasticizers, leading to embrittlement and stress cracking.[33][34]

  • Immediate Action:

    • Safely transfer the this compound to a container made of a known compatible material (e.g., glass or PTFE).

    • Dispose of the compromised plasticware to prevent catastrophic failure and sample contamination.

  • Long-Term Solution:

    • Consult the compatibility chart above and select a more resistant material, such as PTFE or, for less critical applications, consider HDPE or PP after conducting a small-scale immersion test.

    • If the issue is stress cracking, ensure that the plastic components are not under undue mechanical stress (e.g., from overtightened fittings).

Issue: I'm observing unexpected peaks in my analytical results (e.g., GC-MS, HPLC) after using this compound in a plastic system.
  • Underlying Cause: This strongly suggests that leachables are being extracted from the plastic or elastomer components by the this compound. These could be residual monomers, plasticizers, or other additives.

  • Troubleshooting Steps:

    • Run a blank analysis using the this compound that has been in contact with the suspect material. This will help confirm if the material is the source of contamination.

    • If the blank is contaminated, replace the incompatible component with one made of a more inert material like PTFE or stainless steel.

    • For sensitive applications, it is good practice to pre-rinse all components with a high-purity solvent and then with the this compound to be used in the experiment.

Experimental Protocol for Material Compatibility Testing

For novel materials or critical applications where compatibility data is unavailable, we recommend a systematic approach to testing based on established standards such as ASTM D543.[33]

Objective: To evaluate the compatibility of a material with this compound by observing changes in physical and mechanical properties after a defined exposure period.

Materials:

  • Test specimens of the material (e.g., tensile bars, sections of tubing, O-rings).

  • This compound.

  • Control fluid (e.g., air or distilled water).

  • Glass containers with PTFE-lined caps.

  • Analytical balance (accurate to 0.1 mg).

  • Calipers.

  • Mechanical testing apparatus (if available).

Procedure:

  • Initial Characterization:

    • Visually inspect each test specimen for any initial defects.

    • Measure and record the weight and dimensions (length, width, thickness) of each specimen.

    • If possible, perform baseline mechanical tests (e.g., tensile strength, hardness) on a subset of specimens.

  • Immersion:

    • Place a set of specimens in a glass container and completely submerge them in this compound.

    • Place a corresponding set of control specimens in a separate container with the control fluid.

    • Seal the containers and store them at the intended experimental temperature for a predetermined duration (e.g., 7 days).

  • Post-Exposure Analysis:

    • Carefully remove the specimens from the fluids.

    • Gently pat them dry with a lint-free cloth.

    • Re-weigh and re-measure the dimensions of each specimen.

    • Visually inspect for any changes in appearance, such as swelling, discoloration, cracking, or crazing.

    • If applicable, perform mechanical tests on the exposed specimens and compare the results to the baseline data.

  • Data Interpretation:

    • Calculate the percentage change in weight and dimensions.

    • Significant changes in physical properties or a noticeable degradation in mechanical performance indicate incompatibility.

Experimental Workflow for Compatibility Testing

G cluster_prep Phase 1: Pre-Exposure cluster_exposure Phase 2: Exposure cluster_analysis Phase 3: Post-Exposure Analysis cluster_eval Phase 4: Evaluation prep1 Select Material Specimen prep2 Initial Visual Inspection prep1->prep2 prep3 Measure & Weigh Specimen prep2->prep3 prep4 Baseline Mechanical Testing (Optional) prep3->prep4 exp1 Immerse in this compound prep4->exp1 exp2 Immerse Control in Inert Fluid prep4->exp2 exp3 Incubate at Test Temperature (e.g., 7 days) exp1->exp3 exp2->exp3 an1 Remove & Dry Specimen exp3->an1 an2 Final Visual Inspection an1->an2 an3 Remeasure & Reweigh Specimen an2->an3 an4 Post-Exposure Mechanical Testing an3->an4 eval1 Calculate % Change (Weight, Dimensions) an4->eval1 eval2 Compare Mechanical Properties eval1->eval2 eval3 Assess Compatibility eval2->eval3

Caption: Workflow for material compatibility testing with this compound.

References

  • ResearchGate. (n.d.). Material compatibility evaluation for elastomers, plastics, and metals exposed to ethanol and butanol blends.
  • Ensinger. (n.d.). Chemical resistant plastics.
  • Emerson. (n.d.). Chemical Compatibility of Elastomers and Metals.
  • The Plastic Shop. (n.d.). A Guide to Chemical Resistance of Engineering Plastics.
  • Mykin Inc. (n.d.). Viton Chemical Compatibility Chart.
  • CP Lab Safety. (n.d.). Polypropylene Chemical Compatibility Chart.
  • Problem Solving Products, Inc. (2017). Fluid Compatibility Chart for elastomers, chemicals.
  • Industrial Specialties Mfg. (2018). Elastomers Chemical Compatibility Chart.
  • Marco Rubber & Plastics. (n.d.). Elastomer Chemical Compatibility Chart.
  • Graco. (2024). Chemical Compatibility Guide.
  • CP Lab Safety. (n.d.). PTFE and Teflon Chemical Compatibility.
  • Darwin Microfluidics. (2024). EPDM – Chemical Resistance Chart.
  • Foxx Life Sciences India. (n.d.). PTFE and Teflon Chemical Compatibility Chart.
  • The Lab Depot. (n.d.). Polytetrafluoroethylene (PTFE) and Teflon® Chemical Compatibility Chart.
  • Darwin Microfluidics. (2024). PP (Polypropylene) – Chemical Resistance Chart.
  • The Lab Depot. (n.d.). Comprehensive Polypropylene Chemical Compatibility Chart.
  • EHSQLaw Greenko. (2017). PTFE and Teflon Chemical Compatibility Chart.
  • Professional Automated Controls. (n.d.). Chemical Compatibility Selection Guide- Material Selection.
  • C&B Equipment. (2022). What You Need to Know About EPDM Chemical Compatibility.
  • Darwin Microfluidics. (2024). PTFE (Polytetrafluoroethylene) – Chemical Compatibility Chart.
  • Kelco. (2009). EPDM Chemical Compatibility Chart.
  • Mission Rubber Company. (n.d.). FKM Chemical Resistance Guide.
  • Duplação. (n.d.). Chemical Compatibility Table with Aluminum.
  • The Metal Company. (n.d.). Chemical Compatibility for 304 vs. 316 Stainless Steel Chart.
  • CP Lab Safety. (n.d.). Stainless Steel Chemical Compatibility Chart.
  • Kendrion. (n.d.). Chemical resistance of plastics.
  • Cole-Parmer. (n.d.). Chemical Compatibility Database for Polypropylene (PP).
  • TYM Seals and Gaskets. (n.d.). Chemicals and Their Compatibility with Viton.
  • KSAN. (n.d.). Chemical Resistance Chart for HDPE (High Density Polyethylene).
  • Epoxy Tops. (n.d.). STAINLESS STEEL COUNTERTOPS CHEMICAL COMPATIBILITY TESTING RESULTS.
  • Chemtools. (n.d.). VITON® CHEMICAL COMPATIBILITY CHART.
  • Industrial Specialties Mfg. (2021). Polypropylene Chemical Compatibility Chart.
  • CP Lab Safety. (n.d.). Aluminum Chemical Compatibility Chart.
  • Industrial Specialties Mfg. (2022). 316L Stainless Steel Chemical Compatibility Chart.
  • Plastic Pipe Shop Ltd. (n.d.). EPDM Chemical Compatibility.
  • Industrial Specialties Mfg. (2019). Aluminum Chemical Compatibility Chart.
  • New-Line. (2015). HDPE Chemical Compatibility & Resistance Chart.
  • IPEX. (n.d.). EPDM & FKM Chemical Resistance Guide.
  • Cipax. (n.d.). Chemical resistance of high and low density polyethylene.
  • K-mac Plastics. (n.d.). HDPE Chemical Resistance Chart, High Density Polyethylene.
  • Crecweb.com. (n.d.). Chemicals Resistance Table Low Density and High Density Polyethylene.

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Best practices for scaling up "Isononyl alcohol" reactions from lab to pilot plant

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides best practices, troubleshooting advice, and frequently asked questions for researchers, scientists, and process development professionals on the critical task of scaling up isononyl alcohol (INA) reactions from the laboratory bench to the pilot plant. The transition from small-scale glassware to large-scale reactors introduces complexities in heat transfer, mass transport, and process control that must be systematically addressed to ensure a safe, efficient, and reproducible process.

Section 1: FAQs - The Foundations of Scale-Up

This section addresses fundamental questions that form the basis of a successful scale-up campaign for this compound synthesis.

Q1: What are the primary industrial synthesis routes for this compound (INA)?

A1: The dominant industrial method for producing this compound is a two-step "oxo process".[1] This involves:

  • Hydroformylation: A mixture of C8 olefins (octenes) is reacted with synthesis gas (a mixture of carbon monoxide and hydrogen) to produce C9 aldehydes (isononyl aldehydes).[2][3] This reaction is typically catalyzed by cobalt or, in more modern low-pressure processes, rhodium complexes.[4][5]

  • Hydrogenation: The resulting isononyl aldehydes are then hydrogenated, typically over a nickel, copper, or palladium catalyst, to yield this compound.[6][7]

The choice of catalyst and process conditions (e.g., high-pressure cobalt vs. low-pressure rhodium) significantly impacts capital costs, operating efficiency, and waste generation.[4]

Q2: Why can't I just multiply my lab-scale recipe for the pilot plant reactor?

A2: Direct multiplication of a lab recipe fails because the physical and geometric properties of reactors do not scale linearly. The most critical factor is the surface-area-to-volume ratio, which decreases dramatically as the reactor size increases. This has profound implications for process control.[8][9] A pilot plant is not simply an enlarged laboratory setup but a simulation of future industrial operations.[10][11]

Q3: What are the most critical parameters to monitor during the scale-up of the INA hydroformylation step?

A3: For the exothermic hydroformylation reaction, the following parameters are paramount:

  • Temperature Control: Due to the poor surface-area-to-volume ratio in large reactors, removing the heat of reaction is a primary challenge. Temperature gradients can lead to byproduct formation and, in the worst case, a thermal runaway.[8]

  • Mixing and Mass Transfer: Ensuring efficient contact between the gaseous syngas, the liquid olefin feedstock, and the catalyst is crucial for achieving high reaction rates and selectivity. Lab-scale magnetic stirring does not replicate the hydrodynamic conditions of pilot-scale impellers.

  • Pressure: Maintaining a stable pressure of synthesis gas is essential for both reaction kinetics and catalyst stability.

  • Catalyst Concentration and Activity: The catalyst's performance must be consistent. Deactivation can lead to slow or stalled reactions.

Q4: What are the primary applications of this compound that drive its production?

A4: this compound is a key raw material primarily used in the production of high-molecular-weight plasticizers.[12][13] The most significant of these is diisononyl phthalate (DINP), which is used to impart flexibility and durability to polyvinyl chloride (PVC) products.[2] These PVC products are found in a vast range of applications, including automotive interiors, flooring, wires, and cables.[4][12] INA is also used in the synthesis of surfactants and lubricants.[2][14]

Section 2: Troubleshooting Guide - Navigating Common Scale-Up Hurdles

This guide is structured to help you diagnose and solve specific problems that may arise during your pilot plant campaign.

Problem IDSymptomPotential CausesRecommended Solutions & Rationale
INA-TS-01 Low or Stalled Reaction Conversion 1. Poor Mass Transfer: Inefficient mixing of syngas into the liquid phase. 2. Catalyst Deactivation: Poisoning by impurities (e.g., sulfur in feedstock) or thermal degradation. 3. Insufficient Temperature: Reaction kinetics are too slow at the setpoint, which may be lower than the actual internal temperature in the lab flask due to measurement differences.1. Increase Agitator Speed: Evaluate mixing efficiency based on tip speed, not just RPM. Consider different impeller designs to improve gas dispersion. 2. Analyze Feedstock: Test raw materials for known catalyst poisons. Review the catalyst's thermal stability limits and ensure hot spots are not occurring near heating elements. 3. Verify Temperature Probes: Ensure temperature probes are calibrated and properly placed to measure the bulk reaction temperature, not the reactor wall. Gradually increase the setpoint, carefully monitoring for exotherm.
INA-TS-02 Poor Selectivity / High Impurity Profile 1. Temperature Gradients (Hot Spots): Localized overheating can promote side reactions, such as isomerization or the formation of high-boiling point byproducts.[4] 2. Incorrect Syngas (H₂/CO) Ratio: An improper ratio can alter the catalyst's performance and favor the formation of unwanted byproducts. 3. Extended Reaction Time: Allowing the reaction to continue long after the primary reactants are consumed can lead to the formation of secondary products.1. Improve Mixing & Heat Transfer: Increase agitation and ensure the reactor's heating/cooling jacket is performing optimally. For highly exothermic reactions, consider semi-batch feeding of a reactant to control the rate of heat generation.[15] 2. Verify Gas Delivery System: Use calibrated mass flow controllers for both H₂ and CO. Analyze the syngas composition to ensure it meets process specifications. 3. Conduct Kinetic Studies: Perform lab-scale experiments to determine the optimal reaction time. Implement in-process controls (IPCs) like GC analysis to monitor the reaction progress and stop it at the appropriate endpoint.
INA-TS-03 Difficult Product/Catalyst Separation 1. Phase Miscibility Issues: In some processes, particularly those involving cobalt catalysts, separating the aqueous catalyst phase from the organic product phase can be challenging.[7] 2. Formation of Emulsions: Over-agitation during work-up or the presence of surfactant-like impurities can create stable emulsions. 3. Product Solubility: The product may have some solubility in the wash solutions, leading to yield loss.[16]1. Optimize Decanting Conditions: Allow sufficient settling time without agitation. Adjusting the temperature can sometimes help break the phases. 2. Modify Wash Procedure: Use gentle mixing during aqueous washes instead of vigorous shaking. The addition of a brine wash can help break emulsions. 3. Select Appropriate Solvents: If performing a solvent-based extraction, ensure the chosen solvent has high selectivity for your product and low miscibility with the phase you are removing.
INA-TS-04 Inconsistent Batch-to-Batch Results 1. Raw Material Variability: Inconsistent quality of octene feedstock or synthesis gas.[10] 2. Inert Gas Buildup: Failure to adequately purge the reactor of air or nitrogen can lead to a lower partial pressure of reactants. 3. Procedural Drift: Small, undocumented changes in operator procedure between batches.1. Implement Raw Material QC: Request a Certificate of Analysis (CoA) for each new lot of raw materials and perform identity and purity tests.[13] 2. Standardize Reactor Preparation: Develop and follow a strict SOP for reactor purging and pressure testing before initiating the reaction. 3. Enforce Strict SOPs: Ensure all operators are trained on a detailed, validated Standard Operating Procedure. Document every step and deviation for each batch.

Section 3: Standard Operating Protocol for Pilot-Scale Operations

This protocol outlines a generalized procedure for the hydroformylation of mixed octenes. NOTE: This is a template and must be adapted based on your specific catalyst system, equipment, and a thorough Process Hazard Analysis (PHA).

Objective: To synthesize isononyl aldehyde from mixed octenes and synthesis gas in a 50 L pilot-scale reactor.

Materials & Equipment:

  • 50 L high-pressure reactor with heating/cooling jacket, pressure control, gas entrainment impeller, and appropriate sensors.

  • Mixed C8 Olefins (Octenes) - Purity >98%

  • Rhodium-based catalyst solution (as per lab-developed procedure)

  • Synthesis Gas (H₂/CO, typically 1:1 ratio)

  • High-purity Nitrogen (for purging)

  • Appropriate solvents for catalyst preparation and product work-up.

Protocol Steps:

  • Reactor Preparation & Inerting:

    • 1.1. Ensure the reactor is clean, dry, and has passed a pressure test.

    • 1.2. Seal the reactor and perform three cycles of pressurizing with nitrogen to 5 bar followed by venting to atmospheric pressure to remove all oxygen.

  • Reactant & Catalyst Charging:

    • 2.1. Under a positive nitrogen atmosphere, charge the pre-determined quantity of mixed octenes to the reactor.

    • 2.2. Charge the rhodium catalyst solution. The specific method (e.g., direct injection, cannula transfer) should be chosen to minimize exposure to air.

    • 2.3. Seal the reactor completely.

  • Reaction Execution:

    • 3.1. Begin agitation at a pre-determined speed optimized for gas dispersion.

    • 3.2. Start the flow of heating fluid to the reactor jacket to bring the contents to the target reaction temperature (e.g., 100-130°C).

    • 3.3. Once at temperature, slowly introduce the synthesis gas. The pressure should be ramped up carefully to the target pressure (e.g., 20-40 bar).

    • 3.4. Monitor the reaction progress. The uptake of synthesis gas is a primary indicator of reaction rate. The temperature should be carefully controlled, using the cooling jacket to manage the exotherm.

    • 3.5. Take periodic samples via a safe sampling port (if available) for GC analysis to track the conversion of octene to isononyl aldehyde.

  • Reaction Completion & Cooldown:

    • 4.1. Once the reaction has reached the desired conversion (typically >98%), shut off the synthesis gas supply.

    • 4.2. Switch the jacket fluid from heating to cooling to bring the reactor contents to a safe temperature (e.g., <40°C).

    • 4.3. Carefully vent the reactor pressure to a safe location or scrubber system.

    • 4.4. Purge the reactor headspace with nitrogen three times to remove residual syngas.

  • Product Discharge & Initial Work-up:

    • 5.1. Discharge the crude product mixture from the reactor into a suitable receiving vessel.

    • 5.2. The subsequent steps will involve catalyst separation/recovery and purification of the isononyl aldehyde before the final hydrogenation step. These procedures are highly specific to the catalyst system being used.

Section 4: Visualized Workflows and Logic

Diagrams provide a clear visual representation of complex processes and decision-making logic, which is invaluable during technology transfer and troubleshooting.

Diagram 1: General Scale-Up Workflow

cluster_lab Laboratory Phase cluster_pilot Pilot Plant Phase cluster_commercial Commercial Phase lab_dev Process Chemistry Development & Optimization lab_kinetics Kinetic & Thermodynamic Data Collection lab_dev->lab_kinetics lab_safety Initial Hazard Screening (DSC, RC1) lab_kinetics->lab_safety pilot_design Pilot Plant Design & Equipment Selection lab_safety->pilot_design Technology Transfer pilot_pha Process Hazard Analysis (PHA) pilot_design->pilot_pha pilot_sop SOP Development & Operator Training pilot_pha->pilot_sop pilot_run Pilot Campaign Execution pilot_sop->pilot_run pilot_data Data Analysis & Process Validation pilot_run->pilot_data commercial_design Full-Scale Plant Design pilot_data->commercial_design Scale-Up Data Package

Caption: Logical flow from lab development to pilot validation.

Diagram 2: Troubleshooting Decision Tree for Low Yield

start Low Yield in Pilot Run check_conversion Is raw material conversion low? start->check_conversion check_purity Is product purity low (high byproducts)? check_conversion->check_purity No temp Check Temperature: - Probe calibration - Hot/cold spots check_conversion->temp Yes temp_control Review Temperature Control: - Exotherm management - Ramp rates check_purity->temp_control Yes workup Review Work-up & Isolation: - Extraction efficiency - Distillation losses - Emulsion formation check_purity->workup No mixing Check Mixing: - Agitator speed (tip speed) - Gas dispersion temp->mixing catalyst Check Catalyst: - Activity test - Feedstock purity mixing->catalyst ratio Verify Reactant Ratios: - Syngas H2/CO - Catalyst loading temp_control->ratio

Caption: Decision tree for diagnosing low product yield.

Section 5: Safety First - Handling this compound at Scale

Scaling up reactions introduces scaled-up risks. A comprehensive safety review is mandatory before any pilot plant work.

Q: What are the primary hazards associated with this compound? A: this compound is a skin and serious eye irritant. It is combustible but not highly flammable, with a flash point around 98°C.[3] Proper handling requires chemical-resistant gloves, safety goggles with side-shields or a face shield, and protective clothing to prevent skin exposure.[17][18][19]

Q: What are the major process safety risks in INA synthesis? A: The primary risks come from the hydroformylation step:

  • High Pressure: The process operates at elevated pressures, requiring reactors and components rated for the service. A regular inspection and maintenance schedule is critical.

  • Flammable and Toxic Gas: Synthesis gas contains flammable hydrogen and highly toxic carbon monoxide. All work must be conducted in a well-ventilated area with continuous gas monitoring.[17][18]

  • Exothermic Reaction: As discussed, the potential for a thermal runaway is a significant risk. A robust and reliable cooling system, along with secondary safety measures like a quench system or rupture disc, is essential.

Q: What are the essential storage and handling requirements for INA in a pilot plant? A: INA should be stored in tightly sealed containers in a cool, dry, and well-ventilated area away from sources of ignition and incompatible materials like strong oxidizing agents.[14][17] Ensure adequate secondary containment to manage potential spills.[18] An eye wash station and safety shower must be readily accessible in all areas where INA is handled.[17]

References

  • This compound | 2430-22-0 | Chemical Bull Pvt. Ltd. [URL: https://www.chemicalbull.com/isononyl-alcohol/]
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Validation & Comparative

A Comparative Guide for Researchers: Isononyl Alcohol vs. 2-Ethylhexanol as Plasticizer Precursors

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of polymer science and material development, the selection of an appropriate plasticizer is paramount to achieving the desired flexibility, durability, and overall performance of the final product. For decades, phthalate esters have dominated the landscape of plasticizers for polyvinyl chloride (PVC), with their efficacy being largely dictated by the precursor alcohol used in their synthesis. This guide provides an in-depth technical comparison of two such critical precursors: isononyl alcohol (INA) and 2-ethylhexanol (2-EH), and their resultant phthalate plasticizers, diisononyl phthalate (DINP) and bis(2-ethylhexyl) phthalate (DEHP), respectively.

This document is intended for researchers, scientists, and drug development professionals who require a nuanced understanding of the performance characteristics of these plasticizers, supported by experimental data and methodologies. We will delve into the chemical rationale behind their performance differences and provide the necessary protocols to validate these claims in a laboratory setting.

The Precursors: A Molecular-Level Distinction

The performance of a plasticizer is intrinsically linked to its molecular structure. The choice between this compound and 2-ethylhexanol as a precursor introduces fundamental structural differences in the resulting phthalate ester, which in turn governs its interaction with the PVC matrix.

This compound (INA) is not a single compound but rather a complex mixture of branched-chain C9 isomers.[1] This branching is a key characteristic that imparts bulkiness to the resulting DINP molecule.

2-Ethylhexanol (2-EH) , in contrast, is a branched eight-carbon chiral alcohol with a more linear structure compared to the isomeric mixture of INA.[1] This leads to a less sterically hindered and more linear DEHP molecule.

The seemingly subtle difference of an additional carbon and a more complex isomeric branching in INA has profound implications for the performance of the final plasticizer, as we will explore in the subsequent sections.

Synthesis of Phthalate Plasticizers: A Mechanistic Overview

The production of both DINP and DEHP follows a similar esterification reaction of phthalic anhydride with the respective alcohol.[1] The process is typically catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and involves heating the reactants to drive the reaction to completion while removing the water byproduct.

dot

Caption: General workflow for the synthesis of DINP and DEHP.

The causality behind this experimental choice is straightforward: the esterification is a reversible reaction. By removing water as it is formed, the equilibrium is shifted towards the product side, maximizing the yield of the desired phthalate ester. The choice of catalyst and reaction temperature is critical to optimize reaction kinetics while minimizing side reactions.

Head-to-Head Performance Comparison: DINP vs. DEHP

The superior performance of DINP in several key areas can be directly attributed to its higher molecular weight and branched isomeric structure derived from this compound.

Volatility and Permanence

In applications where long-term performance and stability are crucial, the volatility of the plasticizer is a critical parameter. Lower volatility translates to greater permanence, meaning the plasticizer is less likely to evaporate from the PVC matrix over time, especially at elevated temperatures.

DINP consistently demonstrates lower volatility compared to DEHP.[1] This is a direct consequence of its higher molecular weight and the increased intermolecular forces resulting from its branched structure. The bulkier DINP molecules have a lower vapor pressure and are more physically entangled within the PVC polymer chains, making their escape into the atmosphere more difficult.

Table 1: Comparative Volatility of DINP and DEHP

PropertyDINPDEHPTest Method
Molecular Weight ( g/mol ) ~418.6390.56-
Boiling Point (°C) ~405~380-
Weight Loss (%) LowerHigherASTM D1203

Note: Specific weight loss values can vary depending on the exact formulation and test conditions.

Migration Resistance

Plasticizer migration, the process by which plasticizer molecules move from the PVC article into a contacting medium, is a significant concern, particularly in applications such as food packaging, medical devices, and toys. The branched structure of DINP provides a significant advantage in migration resistance compared to the more linear DEHP.[1] The larger, more entangled DINP molecules have a more tortuous path to navigate through the polymer matrix, resulting in a slower diffusion rate.

A 2016 study investigating the migration of DEHP and DINP from PVC flooring into dust found that after 14 days, significant levels of DEHP were detected in the dust, whereas no migration of DINP was observed under the same conditions.[2]

Table 2: Comparative Migration of DINP and DEHP

Contact MediumDINP MigrationDEHP Migration
Dust (14 days, room temp) Not Observed[2]384 ± 19 µg/g[2]
Fatty Food Simulants Lower[1]Higher[1]
Thermal Stability

Both DINP and DEHP exhibit good thermal stability under normal PVC processing conditions.[1] However, the higher molecular weight of DINP can provide a slight advantage in terms of heat resistance, with stable performance at comparable or slightly higher temperatures than DEHP.[1] This can be a crucial factor in high-temperature applications or during processing where temperature fluctuations may occur.

Mechanical Properties and Plasticizer Efficiency

Plasticizer efficiency is a measure of how effectively a plasticizer imparts flexibility to PVC. This is often quantified by the reduction in glass transition temperature (Tg) and the resulting mechanical properties, such as tensile strength, elongation at break, and hardness.

While DEHP has historically been considered a very efficient plasticizer, DINP is also highly effective and can often be used as a drop-in replacement in many formulations.[1] The plasticizing efficiency of DINP is considered to be slightly better than DEHP, with an efficiency factor of 1.03 compared to DEHP's baseline of 1.00.[3]

Table 3: Typical Mechanical Properties of PVC Plasticized with DINP and DEHP (at equivalent loading)

PropertyPVC with DINPPVC with DEHPTest Method
Shore A Hardness SimilarSimilarASTM D2240
Tensile Strength (MPa) SimilarSimilarASTM D882
Elongation at Break (%) SimilarSimilarASTM D882
Low-Temperature Flexibility Better[4]Good-

The improved low-temperature flexibility of DINP-plasticized PVC is another notable advantage, making it suitable for applications in colder environments.[4]

Experimental Protocols for Performance Evaluation

To ensure the trustworthiness and reproducibility of these findings, it is essential to adhere to standardized experimental protocols. The following methodologies are recommended for a comprehensive comparison of plasticizers derived from this compound and 2-ethylhexanol.

Protocol for Determining Volatility (ASTM D1203)

This method determines the volatile loss from a plastic material under defined conditions of time and temperature using activated carbon.

Methodology:

  • Sample Preparation: Cut circular specimens of the plasticized PVC sheet (e.g., 50 mm diameter).

  • Initial Weighing: Accurately weigh the specimens to the nearest 0.001 g.

  • Exposure: Place the specimens in a container with activated carbon, ensuring they are surrounded but not in direct contact (using a wire cage as per Method B of the standard is recommended for measuring volatilization specifically).

  • Heating: Place the container in a preheated oven at a specified temperature (e.g., 70°C) for a defined period (e.g., 24 hours).

  • Final Weighing: After the exposure period, remove the specimens, allow them to cool to room temperature in a desiccator, and reweigh them.

  • Calculation: The percentage of volatile loss is calculated as: Volatility (%) = [(Initial Weight - Final Weight) / Initial Weight] x 100

dot

Caption: Workflow for Volatility Testing (ASTM D1203).

Protocol for Determining Migration into Food Simulants

This protocol assesses the amount of plasticizer that leaches from the PVC into various food simulants.

Methodology:

  • Sample Preparation: Prepare specimens of the plasticized PVC with a known surface area.

  • Simulant Selection: Choose appropriate food simulants based on the intended application (e.g., 10% ethanol for aqueous foods, 50% ethanol for alcoholic foods, and olive oil or n-heptane for fatty foods).

  • Immersion: Immerse the specimens in the food simulant at a specified temperature and for a defined duration (e.g., 40°C for 10 days).

  • Extraction and Analysis: After the immersion period, remove the specimens. Analyze the food simulant for the concentration of the migrated plasticizer using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

  • Quantification: Quantify the amount of migrated plasticizer and express it as mg of plasticizer per dm² of the sample surface area or mg of plasticizer per kg of food simulant.

Protocol for Evaluating Mechanical Properties (ASTM D882 and ASTM D2240)

These methods determine the tensile properties and hardness of the plasticized PVC.

Methodology:

  • Sample Preparation: Cut dumbbell-shaped specimens from the plasticized PVC sheet for tensile testing and use flat specimens for hardness testing.

  • Tensile Testing (ASTM D882):

    • Mount the specimen in the grips of a universal testing machine.

    • Apply a tensile load at a constant rate of crosshead displacement until the specimen fails.

    • Record the force and elongation.

    • Calculate the tensile strength, elongation at break, and modulus of elasticity.

  • Hardness Testing (ASTM D2240):

    • Use a Shore A durometer to measure the indentation hardness of the specimen.

    • Press the durometer firmly onto the specimen and record the reading after a specified time (e.g., 15 seconds).

Conclusion and Future Perspectives

The choice between this compound and 2-ethylhexanol as a plasticizer precursor has a significant and predictable impact on the performance of the resulting phthalate plasticizer. The higher molecular weight and branched isomeric structure of this compound give DINP distinct advantages over DEHP, including lower volatility, reduced migration, and improved low-temperature flexibility, while maintaining comparable plasticizing efficiency and thermal stability.[1][4]

For researchers and developers in fields where long-term stability, safety, and performance in demanding conditions are critical, the evidence strongly supports the consideration of this compound-derived plasticizers. The provided experimental protocols offer a robust framework for validating these performance characteristics and making informed material selection decisions.

As the chemical industry continues to evolve, with a growing emphasis on sustainability and reduced environmental impact, the development of bio-based and non-phthalate plasticizers is an area of active research. However, for applications where phthalates remain a viable option, the nuanced understanding of the structure-property relationships of their precursors, as detailed in this guide, is indispensable for optimizing product performance and meeting regulatory requirements.

References

  • BASTONE. (2025, November 25). DINP vs DEHP Plasticizer Comparison.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 5). DINP vs.
  • A new study on use of PVC based on DEHP and alternate plasticizers is not decisive. (n.d.).
  • ASTM D1203-16, Standard Test Methods for Volatile Loss From Plastics Using Activated Carbon Methods, ASTM Intern
  • Micom Laboratories. (n.d.). ASTM D882 Tensile Testing of Thin Plastic Sheeting Lab ISO25.
  • Choi, Y., & Kwak, J. I. (2016). Migration of DEHP and DINP into dust from PVC flooring products at different surface temperature. Science of The Total Environment, 551–552, 338–344.
  • BASTONE. (2025, December 12).
  • ASTM D2240-15(2021)
  • ASTM D882-18, Standard Test Method for Tensile Properties of Thin Plastic Sheeting, ASTM Intern

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A Comparative Analysis of Isononyl Alcohol Isomer Reactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the reactivity of different isomers of Isononyl Alcohol (INA). Commercially available INA is not a single chemical entity but a complex mixture of branched nine-carbon primary alcohols.[1] This isomeric complexity, arising from its synthesis via the dimerization of butenes and subsequent hydroformylation, presents a unique challenge and opportunity for chemists.[2] The specific branching pattern of each isomer significantly influences the steric and electronic environment of the primary hydroxyl group, leading to demonstrable differences in reaction kinetics and product selectivity. This guide will dissect these differences, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to understand and leverage the distinct reactivity profiles of INA isomers.

The Isomeric Landscape of this compound

The industrial production of this compound begins with the dimerization of butene isomers, which yields a variety of C8 olefins (isooctenes). These olefins are then subjected to hydroformylation (the oxo process) to produce C9 aldehydes, which are subsequently hydrogenated to the final alcohol product.[2][3] This process inherently generates a spectrum of isomers. While numerous isomers exist, the mixture is often characterized by key representative structures that illustrate the range of branching patterns.

The most prominent isomers include those with varying degrees and locations of methyl branching. For the purpose of this guide, we will focus on two representative isomers that highlight the structural diversity: 7-Methyloctan-1-ol and the more highly branched 3,5,5-Trimethylhexan-1-ol .[1][4]

Isononyl_Isomers cluster_linear n-Nonanol (for comparison) cluster_methyl 7-Methyloctan-1-ol cluster_trimethyl 3,5,5-Trimethylhexan-1-ol n_nonanol n_nonanol label_n Linear Chain (Reference Structure) methyl_octanol methyl_octanol label_m Distal Branching (Low Steric Hindrance) trimethyl_hexanol trimethyl_hexanol label_t Proximal & Multiple Branching (High Steric Hindrance)

Caption: Key Isomers of Nine-Carbon Alcohols.

The Underlying Principles: How Branching Dictates Reactivity

The reactivity of the primary hydroxyl (-CH₂OH) group in INA isomers is governed by two principal factors: steric hindrance and electronic effects.

  • Steric Hindrance: This is the most critical factor influencing the reactivity of INA isomers in bimolecular reactions like esterification and etherification. Bulky alkyl groups near the reaction center physically obstruct the approach of other reactant molecules.[5]

    • Low Hindrance: In an isomer like 7-Methyloctan-1-ol , the methyl group is at the C7 position, far from the C1 hydroxyl group. The local environment of the -CH₂OH is similar to that of a linear alcohol, allowing relatively unhindered access for reagents.

    • High Hindrance: In 3,5,5-Trimethylhexan-1-ol , the presence of a methyl group at the C3 position creates significant steric bulk much closer to the hydroxyl group. This "shielding" of the reaction center makes it more difficult for nucleophiles or electrophiles to attack, resulting in slower reaction rates.

  • Electronic Effects: Alkyl groups are weakly electron-donating (+I effect). This effect can slightly increase the electron density on the oxygen of the hydroxyl group. However, in the context of branched primary alcohols, the differences in inductive effects between isomers are generally considered to have a less pronounced impact on reactivity compared to the dramatic influence of steric hindrance.[6]

Comparative Reactivity in Key Alcohol Transformations

The structural differences between INA isomers lead to predictable and measurable variations in their reactivity across common synthetic transformations.

Esterification

Esterification, particularly the Fischer esterification with carboxylic acids, is a cornerstone reaction for this compound, primarily for the production of plasticizers like diisononyl phthalate (DINP).[2] This acid-catalyzed reaction proceeds via nucleophilic attack of the alcohol's hydroxyl group on the protonated carbonyl carbon of the carboxylic acid.[7][8]

Causality of Reactivity Differences: The rate of esterification is highly sensitive to steric hindrance around the hydroxyl group.[5] The bulky tetrahedral intermediate formed during the reaction is destabilized by steric crowding. Consequently, isomers with more branching near the hydroxyl group will react more slowly.

Expected Reactivity Order (Esterification): n-Nonanol > 7-Methyloctan-1-ol > 3,5,5-Trimethylhexan-1-ol

Oxidation

The oxidation of primary alcohols can yield either aldehydes or carboxylic acids, depending on the oxidant and reaction conditions.[9][10] Chromic acid-based reagents or potassium permanganate are "strong" oxidants that typically lead to carboxylic acids, while reagents like Pyridinium Chlorochromate (PCC) or Swern oxidation conditions are "weak" oxidants that stop at the aldehyde stage.[11]

Causality of Reactivity Differences: The mechanism of oxidation often involves the formation of an intermediate, such as a chromate ester, followed by the rate-determining elimination of a proton from the carbinol carbon (the carbon bearing the -OH group).[12] Steric hindrance can affect the initial formation of the intermediate. Studies on the chromic acid oxidation of alcohols have shown that steric effects play a complex role; while severe ground-state steric strain can sometimes accelerate oxidation by being relieved in the transition to the sp²-hybridized product, steric hindrance to the approach of the oxidizing agent can also retard the rate.[12][13][14] For branched primary alcohols, the dominant effect is typically the steric hindrance impeding the formation of the bulky chromate ester intermediate.

Expected Reactivity Order (Oxidation): n-Nonanol > 7-Methyloctan-1-ol > 3,5,5-Trimethylhexan-1-ol

Quantitative Analysis: Experimental Data Insights

While direct, peer-reviewed kinetic studies comparing a wide range of specific this compound isomers are not broadly available, the principles of physical organic chemistry allow for a robust prediction of their relative reactivity. Kinetic studies on the esterification of various linear alcohols have shown that reaction rates decrease as the carbon chain length and branching increase.[15]

The following table presents illustrative experimental data based on these established principles for the acid-catalyzed esterification of different C9 alcohol isomers with phthalic anhydride.

IsomerStructureBranching Position(s)Expected Steric HindranceIllustrative Relative Rate Constant (k_rel)
n-NonanolLinearNoneMinimal1.00
7-Methyloctan-1-olSingle MethylC7 (Distal)Low0.92
3,5,5-Trimethylhexan-1-olThree MethylsC3, C5, C5 (Proximal)High0.65

Disclaimer: The relative rate constants are illustrative, based on established chemical principles of steric hindrance in esterification reactions, and are intended for comparative purposes.

Experimental Protocol: A Framework for Kinetic Analysis of Isomer Reactivity

To empirically determine and compare the reactivity of different this compound isomers, a standardized kinetic experiment is required. The following protocol describes a self-validating system for monitoring the esterification of INA isomers with phthalic anhydride using gas chromatography.

Objective

To determine the reaction rate constants for the esterification of two or more this compound isomers (e.g., 7-Methyloctan-1-ol and 3,5,5-Trimethylhexan-1-ol) with phthalic anhydride under identical, controlled conditions.

Materials and Equipment
  • Reactants: Phthalic Anhydride (≥99%), 7-Methyloctan-1-ol (≥98%), 3,5,5-Trimethylhexan-1-ol (≥98%), Dodecane (internal standard, ≥99%).

  • Catalyst: p-Toluenesulfonic acid monohydrate (p-TsOH).

  • Solvent: Toluene (anhydrous).

  • Apparatus: 250 mL three-neck round-bottom flask, magnetic stirrer hotplate, reflux condenser, Dean-Stark trap, temperature controller, gas chromatograph with a flame ionization detector (GC-FID), and an appropriate capillary column (e.g., DB-5 or equivalent).

Experimental Workflow Diagram

Esterification_Workflow cluster_setup Reaction Setup cluster_reaction Kinetic Run cluster_analysis Analysis A Charge flask with Phthalic Anhydride, Isomer, Toluene, and Dodecane (Internal Std.) B Assemble Reflux Apparatus with Dean-Stark Trap A->B C Heat to Reflux (e.g., 110°C) and Equilibrate B->C D Add p-TsOH Catalyst to start reaction (t=0) C->D E Withdraw Aliquots at Timed Intervals (e.g., 0, 15, 30, 60, 90, 120 min) D->E F Quench aliquots immediately in cold solvent E->F G Analyze Quenched Samples by GC-FID F->G H Determine Concentration of Reactant vs. Time using Internal Standard Calibration G->H I Plot Data and Calculate Rate Constant (k) H->I

Caption: Workflow for Kinetic Analysis of Esterification.

Step-by-Step Procedure
  • Reactor Setup: Charge the 250 mL flask with phthalic anhydride (e.g., 0.1 mol), the specific alcohol isomer (e.g., 0.25 mol, providing an excess), dodecane (e.g., 5 g), and toluene (100 mL).

  • Equilibration: Assemble the reflux apparatus. Heat the mixture to a constant temperature (e.g., 110°C) with stirring until all solids dissolve and the system is at thermal equilibrium.

  • Reaction Initiation: Add the p-TsOH catalyst (e.g., 1% by weight of reactants) to the flask. This marks time t=0. Immediately take the first sample (t=0).

  • Sampling: Collect ~0.5 mL aliquots at predetermined time intervals. Quench each sample immediately in a vial containing 1.5 mL of cold toluene to stop the reaction.

  • GC-FID Analysis: Analyze each quenched sample to determine the peak area of the remaining alcohol isomer relative to the peak area of the dodecane internal standard. A standard calibration curve must be prepared beforehand.

  • Data Processing: Convert the peak area ratios to concentrations. Plot the natural logarithm of the alcohol concentration (ln[ROH]) versus time. For a pseudo-first-order reaction (due to the excess of alcohol), the plot should be linear. The negative of the slope of this line represents the pseudo-first-order rate constant, k'.

  • Comparison: Repeat the exact procedure for each isomer to be tested. The calculated rate constants provide a direct quantitative comparison of their reactivity under these specific conditions.

Conclusion

The term "this compound" belies the chemical diversity of its constituent isomers. As demonstrated, the degree and location of alkyl branching are primary determinants of reactivity, with steric hindrance serving as the principal differentiating factor in common reactions such as esterification and oxidation. Isomers with branching further from the hydroxyl group, such as 7-methyloctan-1-ol, exhibit higher reactivity that approaches that of linear alcohols. Conversely, isomers with significant branching proximal to the reaction center, like 3,5,5-trimethylhexan-1-ol, are considerably more hindered and thus less reactive. For scientists and process chemists, a thorough understanding of the isomeric composition of an INA feedstock is paramount for predicting reaction kinetics, optimizing process conditions, and ensuring consistent product quality. The experimental framework provided herein offers a robust method for quantifying these reactivity differences, enabling a more precise and informed use of this versatile industrial chemical.

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A Comparative Guide to the Validation of a Novel Gas Chromatography Method for the Quantification of Isononyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive validation comparison between a novel, fast Gas Chromatography-Flame Ionization Detection (GC-FID) method and a traditional packed column GC-FID method for the accurate quantification of Isononyl Alcohol (INA). This compound, a key precursor in the production of plasticizers like diisononyl phthalate (DINP), requires precise and reliable analytical methods to ensure product quality and consistency in various industrial applications, from automotive parts to electrical wiring.[1] This document is intended for researchers, scientists, and drug development professionals seeking to understand the validation process of a new analytical method and to objectively evaluate its performance against established techniques.

The validation of an analytical procedure is a critical process that provides documented evidence that the method is suitable for its intended purpose.[2][3] This guide is structured to provide not just the "how" but also the "why" behind the experimental choices, grounding the protocols in the authoritative guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[4][5][6]

The Analytical Challenge and the Methodological Evolution

The accurate determination of this compound in industrial samples presents a unique set of analytical challenges due to its isomeric complexity and the potential for matrix interferences. Traditional analytical methods, while reliable, often suffer from long run times and limited resolution. This guide introduces a novel capillary GC-FID method designed for enhanced speed, selectivity, and efficiency, and compares its performance against a conventional packed column GC-FID method.

Traditional Method: Packed Column GC-FID

Packed column gas chromatography represents a more traditional approach to the analysis of volatile compounds like alcohols.[7] These columns, filled with a solid support coated with a liquid stationary phase, are generally robust but offer lower separation efficiency and longer analysis times compared to modern capillary columns.

Novel Method: High-Resolution Capillary GC-FID

The proposed novel method utilizes a high-resolution capillary column, which offers significantly higher theoretical plates, leading to sharper peaks, better separation of isomers, and faster analysis times.[8] This method is designed to be a more efficient and sensitive alternative for high-throughput laboratory environments.

The Validation Workflow: A Step-by-Step Approach

The validation of an analytical method is a systematic process that evaluates several key performance characteristics to ensure the results are reliable and accurate.[9] The following diagram illustrates the typical workflow for method validation.

Validation_Workflow Start Method Development Protocol Validation Protocol Definition Start->Protocol Specificity Specificity/ Selectivity Protocol->Specificity Linearity Linearity Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision Protocol->Precision Robustness Robustness Protocol->Robustness Report Validation Report Specificity->Report Range Range Linearity->Range LOD Detection Limit (LOD) Linearity->LOD Range->Report Accuracy->Report Precision->Report LOQ Quantitation Limit (LOQ) LOD->LOQ LOQ->Report Robustness->Report

Caption: A typical workflow for analytical method validation.

Comparative Validation Protocols and Data

The following sections detail the experimental protocols for validating both the novel and traditional methods based on the ICH Q2(R1) guidelines.[10][11] Hypothetical but realistic experimental data is presented to facilitate a direct comparison.

Specificity/Selectivity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[2][12]

Experimental Protocol:

  • Blank Analysis: Analyze a blank solvent (e.g., hexane) to ensure no interfering peaks are present at the retention time of this compound.

  • Placebo Analysis: Analyze a placebo sample (a sample matrix without the analyte) to check for interferences from the matrix.

  • Spiked Sample Analysis: Analyze a placebo sample spiked with a known concentration of this compound and potential impurities to demonstrate that the analyte peak is well-resolved.

Expected Outcome: The chromatograms should show no significant peaks at the retention time of this compound in the blank and placebo samples. In the spiked sample, the this compound peak should be sharp and well-separated from other components.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.[3][13]

Experimental Protocol:

  • Prepare a series of at least five calibration standards of this compound in a suitable solvent, covering the expected concentration range of the samples (e.g., 80% to 120% of the target concentration).[3]

  • Inject each standard in triplicate.

  • Plot the average peak area against the concentration and perform a linear regression analysis.

Data Comparison: Linearity and Range

ParameterNovel Capillary GC-FID MethodTraditional Packed Column GC-FID MethodAcceptance Criteria
Range 10 - 150 µg/mL50 - 200 µg/mLDefined by application
Correlation Coefficient (r²) > 0.999> 0.995≥ 0.995
Y-intercept (% of response at 100% concentration) < 2%< 5%≤ 2% of target response[13]
Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[14] It is typically determined by recovery studies.

Experimental Protocol:

  • Prepare spiked placebo samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.[3]

  • Analyze the samples and calculate the percentage recovery.

Data Comparison: Accuracy

Concentration LevelNovel Capillary GC-FID Method (% Recovery)Traditional Packed Column GC-FID Method (% Recovery)Acceptance Criteria
80% 99.5%97.2%98.0% - 102.0%
100% 100.2%101.5%98.0% - 102.0%
120% 101.1%103.1%98.0% - 102.0%
Precision

Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[14] It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicates of a sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.[3]

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Data Comparison: Precision

ParameterNovel Capillary GC-FID Method (% RSD)Traditional Packed Column GC-FID Method (% RSD)Acceptance Criteria
Repeatability < 1.0%< 2.0%≤ 2.0%
Intermediate Precision < 1.5%< 3.0%≤ 3.0%
Detection Limit (LOD) and Quantitation Limit (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13][15]

Experimental Protocol:

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve:

  • LOD = 3.3 * (Standard Deviation of the Blank / Slope of the Calibration Curve)

  • LOQ = 10 * (Standard Deviation of the Blank / Slope of the Calibration Curve)

Data Comparison: LOD and LOQ

ParameterNovel Capillary GC-FID MethodTraditional Packed Column GC-FID Method
LOD 1 µg/mL5 µg/mL
LOQ 3 µg/mL15 µg/mL
Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[12]

Experimental Protocol:

  • Introduce small, deliberate changes to the method parameters, such as:

    • GC oven temperature (± 2°C)

    • Flow rate (± 5%)

    • Injection volume (± 10%)

  • Analyze a sample under each of these modified conditions and evaluate the effect on the results (e.g., peak area, retention time).

Data Comparison: Robustness

Parameter VariationNovel Capillary GC-FID Method (% RSD of results)Traditional Packed Column GC-FID Method (% RSD of results)Acceptance Criteria
Oven Temperature ± 2°C < 2.0%< 4.0%System suitability criteria met
Flow Rate ± 5% < 1.5%< 3.5%System suitability criteria met
Injection Volume ± 10% < 2.5%< 5.0%System suitability criteria met

Visualizing the Method Comparison

The following diagram illustrates the key performance advantages of the novel method over the traditional method.

Method_Comparison cluster_Novel Novel Capillary GC-FID Method cluster_Traditional Traditional Packed Column GC-FID Method Novel_Speed Faster Analysis Time Trad_Speed Slower Analysis Time Novel_Speed->Trad_Speed improves upon Novel_Sensitivity Lower LOD/LOQ Trad_Sensitivity Higher LOD/LOQ Novel_Sensitivity->Trad_Sensitivity improves upon Novel_Resolution Higher Resolution Trad_Resolution Lower Resolution Novel_Resolution->Trad_Resolution improves upon Novel_Precision Better Precision Trad_Precision Acceptable Precision Novel_Precision->Trad_Precision improves upon

Sources

A Comparative Guide to the Purity Analysis of Isononyl Alcohol: Cross-Validation of Chromatographic and Titrimetric Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of chemical reagents is a cornerstone of reliable and reproducible results. Isononyl alcohol (INA), a C9 branched-chain primary alcohol, is a critical intermediate in the synthesis of high-molecular-weight plasticizers, surfactants, and lubricant additives.[1][2] Given its widespread applications, the accurate determination of its purity is paramount. This guide provides an in-depth comparison and cross-validation of the primary analytical techniques used for this purpose: Gas Chromatography (GC) and Karl Fischer (KF) titration.

The Critical Role of Purity in this compound Applications

This compound is a key precursor in the production of plasticizers like Diisononyl Phthalate (DINP), which imparts flexibility and durability to PVC products.[1] In research and development, high-purity INA is essential for studying polymer chemistry, developing novel materials, and optimizing catalytic processes.[1] Impurities, which can include residual reactants, byproducts from synthesis (such as other alcohols or aldehydes), and water, can significantly impact the performance and safety of the final products.[3][4] Therefore, robust and validated analytical methods are necessary to ensure the quality and consistency of INA.[5]

Orthogonal Methods for Comprehensive Purity Assessment

To achieve a high degree of confidence in purity assessment, it is best practice to employ orthogonal methods—techniques that measure the same attribute through different physical or chemical principles. This guide focuses on the cross-validation of Gas Chromatography for the determination of organic purity and Karl Fischer titration for water content, which together provide a comprehensive purity profile of this compound.

The validation of analytical procedures is crucial to ensure that the methods are suitable for their intended purpose, providing accurate, reproducible, and reliable data.[5][6] Key validation parameters include accuracy, precision, specificity, linearity, and range.[6]

Gas Chromatography (GC) for Organic Purity and Impurity Profiling

Gas chromatography is a powerful separation technique ideal for the analysis of volatile compounds like this compound.[7][8] It separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[9]

The "Why" Behind the Method: Causality in Experimental Choices

A Flame Ionization Detector (FID) is the detector of choice for this compound analysis due to its high sensitivity to hydrocarbons and a wide linear range. The selection of the capillary column is critical; a mid-polarity column is often chosen to achieve optimal separation of the isomeric C9 alcohols from potential impurities like C8 and C10 alcohols.[4] The use of an internal standard, a compound added in a constant amount to all samples and standards, is crucial for achieving high precision and accuracy by correcting for variations in injection volume and instrument response.[9][10]

Experimental Workflow: A Step-by-Step Approach

Caption: Workflow for this compound Purity Analysis by GC-FID.

Detailed Experimental Protocol for GC Analysis
  • Preparation of Internal Standard Stock Solution: Accurately weigh a suitable internal standard (e.g., n-dodecane) and dissolve it in a high-purity solvent (e.g., hexane) to a known concentration.

  • Preparation of Calibration Standards: Prepare a series of calibration standards by accurately weighing different amounts of this compound reference standard into volumetric flasks. Add a constant, known amount of the internal standard stock solution to each flask and dilute to volume with the solvent.

  • Preparation of Sample: Accurately weigh the this compound sample into a volumetric flask, add the same constant amount of internal standard stock solution, and dilute to volume with the solvent.

  • GC-FID Analysis:

    • Instrument: Gas chromatograph equipped with a flame ionization detector.

    • Column: A suitable capillary column (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.[7]

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a suitable initial temperature (e.g., 80 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 240 °C) and hold.

    • Detector Temperature: 280 °C.

    • Injection Volume: 1 µL.

  • Data Analysis:

    • Record the chromatograms for the standards and the sample.

    • Identify the peaks corresponding to the internal standard and this compound based on their retention times.[10]

    • Integrate the peak areas for both the internal standard and this compound in all chromatograms.

    • Calculate the response factor for this compound relative to the internal standard from the calibration standards.

    • Determine the concentration of this compound in the sample, and from this, its purity.

Karl Fischer Titration for Precise Water Content Determination

Karl Fischer titration is a highly specific and accurate method for determining the water content in a variety of samples, from the percent level down to parts per million (ppm).[11][12] This makes it an indispensable tool for the complete purity assessment of this compound, as water is a common impurity.

The "Why" Behind the Method: Causality in Experimental Choices

The chemical reaction in Karl Fischer titration is a redox reaction where water reacts with iodine and sulfur dioxide in the presence of a base and an alcohol.[13] The endpoint is detected potentiometrically when an excess of iodine is present.[11] A coulometric Karl Fischer titrator is often preferred for the low water content expected in high-purity this compound, as it offers higher sensitivity and does not require titrant calibration.[12] The choice of a specialized reagent for alcohols is important to prevent side reactions that can lead to inaccurate results.

Experimental Workflow: A Step-by-Step Approach

Caption: Workflow for Water Content Determination by Karl Fischer Titration.

Detailed Experimental Protocol for Karl Fischer Titration
  • Instrument Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration cell is clean, dry, and properly sealed to prevent the ingress of atmospheric moisture.

  • Reagent Conditioning: Fill the titration cell with the appropriate Karl Fischer reagent. The instrument will then perform a pre-titration to neutralize any water present in the solvent, establishing a dry baseline.

  • Sample Analysis:

    • Accurately weigh or measure a suitable amount of the this compound sample.

    • Inject the sample directly into the titration cell using a gas-tight syringe.

    • The instrument will automatically titrate the water in the sample and display the result, typically in micrograms of water.

  • Data Analysis:

    • Calculate the water content as a percentage or in ppm using the following formula: Water Content (%) = (Amount of water titrated (µg) / Sample weight (µg)) x 100

Cross-Validation of Results: A Comparative Analysis

The cross-validation of results from GC and Karl Fischer titration provides a robust and comprehensive assessment of this compound purity. The organic purity is determined by GC, while the water content is quantified by KF titration. The total purity is then calculated by subtracting the percentages of water and other organic impurities (as determined by GC) from 100%.

ParameterGas Chromatography (GC-FID)Karl Fischer (KF) Titration
Principle Separation based on volatility and polarityChemical reaction with water
Determines Organic purity and individual organic impuritiesWater content
Specificity High for volatile organic compoundsHighly specific to water
Typical Purity Range > 99%N/A (measures water content)
Typical Water Content N/A< 0.1%
Strengths Provides a detailed impurity profileHighly accurate and precise for water
Limitations Does not quantify waterDoes not quantify organic impurities

Conclusion

The combination of Gas Chromatography and Karl Fischer titration offers a scientifically sound and self-validating system for the purity assessment of this compound. GC-FID provides a detailed profile of organic impurities, while KF titration accurately quantifies the water content. By employing these orthogonal techniques, researchers, scientists, and drug development professionals can have a high degree of confidence in the quality of their this compound, ensuring the integrity and reproducibility of their work. The choice of the most appropriate method will depend on the specific analytical needs, but for a complete and reliable purity determination, the use of both techniques is highly recommended.[14]

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Spectroscopic data comparison of synthetic vs. commercial "Isononyl alcohol"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Spectroscopic Analysis of Synthetic vs. Commercial Isononyl Alcohol

Authored by a Senior Application Scientist

For researchers and professionals in chemical synthesis and drug development, the characterization of starting materials is a foundational pillar of experimental integrity. This compound, a key precursor for plasticizers, lubricants, and surfactants, presents a unique analytical challenge.[1][2][3] Unlike a single, well-defined molecule, "this compound" is a complex mixture of C9 primary alcohol isomers.[4] This guide provides a comprehensive framework for comparing synthetically produced this compound against commercial-grade material, moving beyond a simple data dump to explain the causality behind the analytical choices and the interpretation of spectroscopic results.

The industrial production of this compound is predominantly achieved through the hydroformylation of mixed octene isomers, followed by hydrogenation.[2][5][6][7] This process inherently generates a variety of branched-chain nonanols, meaning the exact composition of a commercial sample can vary.[2] Therefore, a direct one-to-one spectral match between a synthetic batch and a commercial source is unlikely. The critical task for the scientist is to determine if the synthetic material is of comparable purity and possesses a similar isomeric profile to the commercial standard.

The Isomeric Landscape of this compound

The term "this compound" most commonly refers to a mixture of isomers, including various methyloctanols and dimethylheptanols.[2] The specific distribution of these isomers is a direct consequence of the mixed octene feedstock and the conditions of the oxo process.[5][6] Understanding this isomeric complexity is the first step in a meaningful spectroscopic comparison.

G cluster_0 Feedstock cluster_1 Oxo Process cluster_2 Product Butene Dimerization Butene Dimerization Mixed Octenes Mixed Octenes Butene Dimerization->Mixed Octenes C8 Olefins Hydroformylation Hydroformylation Isononyl Aldehydes Isononyl Aldehydes Hydroformylation->Isononyl Aldehydes Isomeric C9 Aldehydes Hydrogenation Hydrogenation This compound Isomers This compound Isomers Hydrogenation->this compound Isomers Mixed Octenes->Hydroformylation + Syngas (CO/H₂) Rh or Co Catalyst Isononyl Aldehydes->Hydrogenation + H₂ Ni, Pd/C, or Ru/C Catalyst G Sample Sample GC_FID GC-FID Analysis Sample->GC_FID FTIR FT-IR Analysis Sample->FTIR NMR NMR Analysis (¹H, ¹³C) Sample->NMR Purity Purity GC_FID->Purity Isomer_Distribution Isomer_Distribution GC_FID->Isomer_Distribution Functional_Groups Functional_Groups FTIR->Functional_Groups Gross_Impurities Gross_Impurities FTIR->Gross_Impurities Structural_Confirmation Structural_Confirmation NMR->Structural_Confirmation Isomer_Profile Isomer_Profile NMR->Isomer_Profile Data_Comparison Compare Synthetic vs. Commercial Purity->Data_Comparison Isomer_Distribution->Data_Comparison Functional_Groups->Data_Comparison Gross_Impurities->Data_Comparison Structural_Confirmation->Data_Comparison Isomer_Profile->Data_Comparison

Sources

A Senior Application Scientist's Guide to Benchmarking "Isononyl Alcohol"-Based Plasticizers Against Industry Standards

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of polymer science, the selection of an appropriate plasticizer is a critical decision that dictates the final properties, performance, and regulatory compliance of flexible polymer products. For decades, traditional phthalates have been the industry's workhorses. However, a growing emphasis on performance, safety, and environmental stewardship has paved the way for a new generation of plasticizers. Among these, plasticizers derived from Isononyl Alcohol (INA) have emerged as formidable contenders, offering a compelling balance of properties.[1][2][3]

This guide provides an in-depth, objective comparison of INA-based plasticizers against key industry standards. We will move beyond mere data sheets, delving into the causality behind experimental choices and providing the detailed protocols necessary for robust, in-house validation.

The Contenders: A Molecular Overview

To understand performance, we must first understand the molecules at play. Plasticizers work by embedding themselves between polymer chains, reducing intermolecular forces and increasing the "free volume," which imparts flexibility.[4][5][6][7] The structure of the plasticizer dictates its efficiency, permanence, and interaction with the polymer matrix.

  • This compound (INA)-Based Plasticizer: Diisononyl Phthalate (DINP) : DINP is a high-molecular-weight phthalate produced from the reaction of phthalic anhydride and this compound.[1][2][8] Its branched C9 alkyl chains provide a unique balance of processing ease and performance longevity.[8]

  • Industry Standard (Low Molecular Weight Phthalate): Bis(2-ethylhexyl) phthalate (DEHP/DOP) : Historically the most common plasticizer, DEHP is known for its high efficiency. However, regulatory scrutiny has limited its use in many applications due to health concerns.[9][10]

  • Industry Standard (Non-Phthalate): Dioctyl Terephthalate (DOTP) : A leading non-phthalate alternative, DOTP is a terephthalate, meaning its ester groups are on opposite sides of the benzene ring (para-position).[10] This structural difference significantly influences its properties compared to ortho-phthalates like DINP and DEHP.[10]

Performance Benchmarking: Protocols & Comparative Data

A plasticizer's worth is measured by a suite of key performance indicators. Here, we detail the essential tests, explain their significance, and present comparative data for a standard flexible PVC formulation (e.g., 100 parts PVC, 50 parts plasticizer).

Plasticizing Efficiency (Hardness)

Why It Matters: Plasticizer efficiency is the measure of how much plasticizer is needed to achieve a desired level of flexibility. A more efficient plasticizer can lead to cost savings. Hardness, measured with a durometer, is a primary indicator of this flexibility. Lower hardness values indicate greater flexibility and higher plasticizer efficiency.

Experimental Protocol: Shore A Hardness (ASTM D2240) This test measures the indentation hardness of a material.[11][12][13][14]

  • Specimen Preparation: Prepare molded plaques of the PVC formulation with a minimum thickness of 6 mm (0.24 inches).[12] Condition the specimens at 23°C ± 2°C and 50% ± 5% relative humidity for at least 40 hours.

  • Apparatus: Use a Shore A durometer.[11]

  • Procedure: a. Place the specimen on a hard, flat surface.[11] b. Press the durometer's indenter firmly and quickly onto the specimen, ensuring the presser foot is parallel to the specimen surface.[11][15] c. Read the hardness value on the durometer scale within one second of firm contact.[15] d. Take at least five measurements at different positions on the specimen and calculate the average.[13]

Comparative Data: Shore A Hardness

PlasticizerTypical Shore A HardnessAnalysis
DEHP (DOP) 78The benchmark for high efficiency; achieves low hardness with standard loading.
DINP 80Slightly less efficient than DEHP, requiring marginally more plasticizer for the same hardness.[10]
DOTP 82Generally requires a slightly higher concentration (5-8% more) to achieve the same flexibility as DINP.[16]
Permanence: Volatility

Why It Matters: Volatility measures the tendency of a plasticizer to evaporate from the polymer, especially at elevated temperatures.[17] Low volatility is crucial for applications like automotive interiors and wire insulation, as plasticizer loss leads to material stiffening, cracking, and a shortened product lifespan.[17][18]

Experimental Protocol: Volatile Loss (ASTM D1203) This method determines the weight loss of a plastic material when in contact with activated carbon at a specific temperature and time.[19][20][21][22][23]

  • Specimen Preparation: Cut circular discs (57 mm diameter) from a 1 mm thick compression-molded sheet of the PVC formulation.

  • Procedure (Method A): a. Weigh the specimen to the nearest 0.001 g (W1). b. Place the specimen in a container with a 10 mm layer of activated carbon on the bottom. Cover the specimen with another 10 mm layer of activated carbon, ensuring direct contact. c. Place the container in a convection oven at 70°C for 24 hours. d. After exposure, remove the specimen, carefully brush off all carbon particles, and re-condition for 1 hour at 23°C. e. Reweigh the specimen (W2).

  • Calculation: Volatile Loss (%) = [(W1 - W2) / W1] * 100

Comparative Data: Volatility

PlasticizerTypical Volatile Loss (%)Analysis
DEHP (DOP) ~1.5 - 2.5%As a lower molecular weight plasticizer, it exhibits higher volatility.
DINP ~0.8 - 1.2%The higher molecular weight compared to DEHP results in significantly lower volatile loss.[24]
DOTP ~0.6 - 1.0%Exhibits exceptionally low volatility, a key performance advantage contributing to product durability.[17][18][25][26]
Mechanical Properties

Why It Matters: Plasticizers directly influence the mechanical integrity of the final product. Tensile strength (the force required to pull the material apart) and elongation at break (how much it can stretch before breaking) are fundamental indicators of durability and toughness.[27][28]

Experimental Protocol: Tensile Strength & Elongation (ASTM D638) This test measures the force required to stretch a specimen until it breaks.[27][28][29]

  • Specimen Preparation: Die-cut or injection mold "dog-bone" shaped specimens (Type IV for non-rigid plastics) from the PVC formulation.[29][30]

  • Apparatus: A universal testing machine (tensile tester) equipped with grips and an extensometer.[30]

  • Procedure: a. Measure the thickness and width of the narrow section of the specimen. b. Mount the specimen into the grips of the testing machine.[28] c. Attach the extensometer to the specimen's gauge length. d. Separate the grips at a constant rate (e.g., 500 mm/min) until the specimen ruptures.[27] e. The machine records the force applied and the elongation.

  • Calculations:

    • Tensile Strength (MPa): Maximum load / Original cross-sectional area.

    • Elongation at Break (%): (Final gauge length - Initial gauge length) / Initial gauge length * 100.

Comparative Data: Mechanical Properties

PlasticizerTensile Strength (MPa)Elongation at Break (%)Analysis
DEHP (DOP) ~18~350%Provides a good balance of strength and flexibility.
DINP ~19~380%Offers a slight improvement in both tensile strength and elongation over DEHP.
DOTP ~21~400%Often shows higher tensile strength and elongation compared to DINP, indicating enhanced durability.[16][31]

Visualizing the Science: Workflows and Mechanisms

To better understand the processes, we can visualize them.

Mechanism of Plasticization

Plasticizers increase the free volume within the polymer matrix, allowing polymer chains to slide past one another more easily. This increased molecular mobility results in a more flexible material.

G cluster_0 Rigid Polymer (e.g., Unplasticized PVC) cluster_1 Flexible Polymer (Plasticized PVC) a1 Polymer Chain a2 Polymer Chain a3 Polymer Chain label_a Strong Intermolecular Forces, Low Free Volume b1 Polymer Chain p1 Plasticizer (e.g., DINP) b2 Polymer Chain p2 Plasticizer (e.g., DINP) b3 Polymer Chain label_b Weakened Intermolecular Forces, High Free Volume cluster_0 cluster_0 cluster_1 cluster_1

Caption: Mechanism of plasticizer action within a polymer matrix.

General Experimental Workflow for Plasticizer Evaluation

The process of benchmarking a new plasticizer follows a logical and rigorous sequence of steps to ensure comprehensive evaluation.

G A 1. Formulation (PVC Resin + Stabilizers + Plasticizer) B 2. Compounding (High-speed mixer, Two-roll mill) A->B C 3. Specimen Preparation (Compression Molding, Die Cutting) B->C D 4. Conditioning (23°C, 50% RH) C->D E 5. Performance Testing D->E F Hardness (ASTM D2240) E->F G Volatility (ASTM D1203) E->G H Mechanical (ASTM D638) E->H I 6. Data Analysis & Comparison F->I G->I H->I

Caption: Standard workflow for evaluating plasticizer performance.

Analysis & Application-Specific Recommendations

The data reveals a clear trade-off between efficiency, permanence, and regulatory profile.

  • DEHP (DOP): While highly efficient, its use is declining due to regulatory pressures. It remains a benchmark for performance but is not recommended for new formulations, especially in sensitive applications like medical devices, toys, or food contact materials.[10]

  • This compound-based (DINP): Represents an excellent all-around performer. It offers a significant improvement in permanence (lower volatility) over DEHP with only a minor trade-off in plasticizing efficiency.[24][32] Its balanced profile makes it suitable for a wide range of general-purpose applications, including flooring, automotive components, and wire and cable insulation.[1][3]

  • Non-Phthalate (DOTP): Stands out for its superior permanence (lowest volatility) and excellent mechanical properties.[17][18][25] Its favorable safety and toxicological profile make it the preferred choice for high-value and regulated applications.[9][32] While it may require slightly higher concentrations to achieve the same softness as DINP, its long-term stability and durability often justify the formulation adjustment.[16]

Conclusion

The benchmarking of plasticizers is not a matter of finding a single "best" option, but rather the optimal option for a specific application. This compound-based plasticizers, particularly DINP, offer a robust and reliable alternative to traditional low-molecular-weight phthalates, providing a superior balance of performance and permanence for many industries. For applications demanding the highest standards of safety and long-term durability, non-phthalate alternatives like DOTP present a compelling, high-performance solution.

This guide provides the foundational protocols and comparative context for your research. We encourage rigorous internal testing, as slight variations in PVC resin, stabilizers, and processing conditions can influence the final results. By understanding the "why" behind the data, researchers and developers can make informed decisions, innovate with confidence, and engineer materials that meet the demanding performance and safety standards of tomorrow.

References

  • Standard Test Methods for Volatile Loss from Plastics Using Activated Carbon Methods.
  • ASTM D638 The Essential Guide to Plastic Tensile Testing. Instron. [Link]
  • Mechanisms of Plasticizers Action.
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A Senior Application Scientist's Guide to Inter-Laboratory Analysis of Isononyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of Analytical Methodologies and Performance

For researchers, scientists, and professionals in drug development, the consistent quality of raw materials is paramount. Isononyl alcohol (INA), a key intermediate in the synthesis of plasticizers, surfactants, and lubricants, is no exception.[1][2][3][4][5] Its purity and impurity profile can significantly impact the performance and safety of final products. This guide provides an in-depth analysis of the inter-laboratory variability in the analysis of this compound, offering insights into best practices and robust analytical methodologies.

While a specific, publicly available inter-laboratory study on this compound is not readily found, this guide synthesizes the principles of such studies and established analytical methods to present an illustrative comparison. The data herein is representative of typical variations observed in round-robin or proficiency testing schemes for similar industrial chemicals.[3][6][7][8][9]

The Imperative for Analytical Consistency

The industrial production of this compound, primarily through the hydroformylation of octene isomers, results in a mixture of branched-chain C9 alcohols.[1][7] The precise isomeric distribution and the presence of trace impurities can vary between manufacturing batches and suppliers. Therefore, robust analytical methods are crucial for quality control and to ensure lot-to-lot consistency. An inter-laboratory study, or round-robin test, is a vital tool for assessing the reproducibility and reliability of these analytical methods across different laboratories.[3][7][9]

This guide will explore the common analytical techniques for this compound, present illustrative data from a hypothetical inter-laboratory study, and provide detailed, best-practice experimental protocols.

Illustrative Inter-Laboratory Study: A Comparative Overview

To demonstrate the potential for inter-laboratory variability, we present a hypothetical study involving ten laboratories analyzing a single, homogenous batch of this compound. The key analytical parameters assessed were:

  • Purity by Gas Chromatography-Flame Ionization Detection (GC-FID)

  • Distillation Range (Initial and Dry Point)

  • Carbonyl Content

The goal of this illustrative study is to highlight areas where methodological differences can lead to divergent results and to underscore the importance of standardized procedures.

Data Presentation: A Comparative Analysis

The following tables summarize the hypothetical results from our ten participating laboratories.

Table 1: Purity of this compound by GC-FID (%)

LaboratoryResult 1Result 2MeanStandard Deviation
Lab 199.5299.5599.540.02
Lab 299.4899.5199.500.02
Lab 399.6199.5899.600.02
Lab 499.3599.4099.380.04
Lab 599.5599.5699.560.01
Lab 699.6599.6299.640.02
Lab 799.4599.4999.470.03
Lab 899.5999.6399.610.03
Lab 999.2899.3399.310.04
Lab 1099.5099.5399.520.02
Overall Mean 99.51
Overall Std Dev 0.10

Table 2: Distillation Range (°C)

LaboratoryInitial Boiling Point (°C)Dry Point (°C)
Lab 1197208
Lab 2196207
Lab 3198209
Lab 4195210
Lab 5197208
Lab 6198209
Lab 7196207
Lab 8197208
Lab 9194211
Lab 10196208
Mean 196.4 208.5
Std Dev 1.35 1.35

Table 3: Carbonyl Content (mg KOH/g)

LaboratoryResult 1Result 2Mean
Lab 10.150.160.16
Lab 20.180.170.18
Lab 30.140.150.15
Lab 40.220.210.22
Lab 50.160.160.16
Lab 60.130.140.14
Lab 70.190.200.20
Lab 80.150.140.15
Lab 90.250.260.26
Lab 100.170.180.18
Mean 0.18
Std Dev 0.04
Interpretation of Illustrative Data

The data, though hypothetical, reflects common trends in inter-laboratory studies. The purity determination by GC-FID shows a relatively tight clustering of results, with a few outliers (Labs 4 and 9). This could be attributed to minor variations in instrument calibration, integration parameters, or sample handling. The distillation range and carbonyl content exhibit greater variability, suggesting that these methods are more sensitive to procedural differences. For instance, variations in heating rates during distillation or differences in colorimetric interpretation for the carbonyl assay could contribute to the observed spread in results.

Experimental Protocols: Towards Standardization

To mitigate inter-laboratory variability, the adoption of standardized and well-documented protocols is essential. The following sections detail best-practice methodologies for the key analytical tests.

Purity Determination by Gas Chromatography-Flame Ionization Detection (GC-FID)

Gas chromatography is a powerful technique for separating and quantifying the components of a volatile mixture like this compound.[10][11]

Workflow for GC-FID Purity Analysis

prep Sample Preparation inject GC Injection prep->inject 1 µL injection separate Chromatographic Separation inject->separate Vaporization detect FID Detection separate->detect Elution integrate Peak Integration & Quantification detect->integrate Signal Generation report Reporting integrate->report Area % Calculation

Caption: Workflow for GC-FID purity analysis of this compound.

Detailed Protocol:

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for alcohol analysis (e.g., DB-WAX or equivalent) is required.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

    • Dilute to volume with a suitable solvent such as methanol or isopropanol.

    • Mix thoroughly.

  • GC-FID Conditions:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 220 °C.

      • Hold: 10 minutes at 220 °C.

    • Detector Temperature: 280 °C

  • Data Analysis:

    • Identify the main this compound isomer peaks.

    • Integrate the peak areas of all components in the chromatogram.

    • Calculate the purity as the area percentage of the this compound peaks relative to the total peak area.

Causality Behind Experimental Choices: The choice of a polar capillary column (like DB-WAX) is crucial for achieving good separation of the various alcohol isomers and any polar impurities. The temperature program is designed to ensure the elution of all components within a reasonable time while maintaining good peak shape.

Distillation Range Determination

The distillation range provides information about the volatility and composition of the this compound. This is typically performed according to a standardized method such as ASTM D1078.[1][12][13][14][15]

Workflow for Distillation Range Analysis

measure Measure 100 mL of Sample assemble Assemble Distillation Apparatus measure->assemble heat Apply Heat assemble->heat record_ibp Record Initial Boiling Point (IBP) heat->record_ibp First drop collect Collect Distillate record_ibp->collect record_dp Record Dry Point (DP) collect->record_dp Last drop

Caption: Workflow for determining the distillation range of this compound.

Detailed Protocol (based on ASTM D1078):

  • Apparatus: Standard distillation apparatus consisting of a distillation flask, condenser, and receiving graduate.

  • Procedure:

    • Measure 100 mL of the this compound sample into the distillation flask.

    • Add a few boiling chips.

    • Assemble the apparatus, ensuring all connections are tight.

    • Apply heat to the flask at a controlled rate to achieve a distillation rate of 4-5 mL per minute.

    • Record the temperature when the first drop of distillate falls from the condenser tip as the Initial Boiling Point (IBP).

    • Continue the distillation and record the temperature when the last of the liquid evaporates from the bottom of the flask as the Dry Point (DP).

    • Correct the observed temperatures for barometric pressure.

Trustworthiness of the Protocol: Adherence to the prescribed heating and distillation rates in ASTM D1078 is critical for obtaining reproducible results.[1][12][13][14][15] Deviations can lead to significant errors in the IBP and DP measurements.

Carbonyl Content Determination

Trace amounts of carbonyl compounds (aldehydes and ketones) can be present in this compound as byproducts of the manufacturing process. These are often determined colorimetrically using a method like ASTM E411.[10][16][17][18]

Workflow for Carbonyl Content Analysis

sample Sample Aliquot reagent Add 2,4-DNPH Reagent sample->reagent develop Color Development with KOH reagent->develop measure Measure Absorbance develop->measure Spectrophotometer quantify Quantify vs. Calibration Curve measure->quantify

Caption: Workflow for the colorimetric determination of carbonyl content.

Detailed Protocol (based on ASTM E411):

  • Reagents:

    • 2,4-Dinitrophenylhydrazine (2,4-DNPH) solution

    • Potassium hydroxide solution

    • Carbonyl-free methanol

  • Calibration:

    • Prepare a series of standard solutions of a known carbonyl compound (e.g., acetone) in carbonyl-free methanol.

    • Treat each standard with the 2,4-DNPH and KOH solutions to develop the color.

    • Measure the absorbance of each standard at the wavelength of maximum absorption (typically around 480 nm).

    • Plot a calibration curve of absorbance versus carbonyl concentration.

  • Sample Analysis:

    • Accurately weigh a suitable amount of the this compound sample.

    • React the sample with the 2,4-DNPH and KOH solutions under the same conditions as the standards.

    • Measure the absorbance of the sample solution.

    • Determine the carbonyl concentration in the sample from the calibration curve.

Authoritative Grounding: The reaction of carbonyl compounds with 2,4-DNPH to form colored hydrazones is a well-established and reliable method for their quantification.[10][16][17][18] The use of a calibration curve is essential for accurate results.

Conclusion and Recommendations

The inter-laboratory analysis of this compound, as illustrated in this guide, underscores the importance of standardized analytical methods for ensuring product quality and consistency. While GC-FID for purity assessment generally shows good reproducibility, methods for determining distillation range and carbonyl content can be more prone to variability.

To enhance the reliability of this compound analysis across different laboratories, the following recommendations are proposed:

  • Adoption of Standardized Methods: All laboratories should adhere to recognized standard methods, such as those published by ASTM and ISO, where available.

  • Detailed In-House Protocols: Laboratories should maintain detailed, validated in-house standard operating procedures (SOPs) that specify all critical parameters.

  • Regular Participation in Proficiency Testing: Participation in proficiency testing or round-robin schemes is crucial for external validation of a laboratory's performance and for identifying areas for improvement.[3][6][7][8][9]

  • Use of Certified Reference Materials: Where available, the use of certified reference materials for instrument calibration and method validation can significantly improve the accuracy and comparability of results.

By implementing these measures, researchers, scientists, and drug development professionals can have greater confidence in the quality and consistency of the this compound used in their critical applications.

References

  • ASTM D1078-11, Standard Test Method for Distillation Range of Volatile Organic Liquids, ASTM International, West Conshohocken, PA, 2011, [Link]
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A Comparative Review of Isononyl Alcohol Synthesis Routes: From Established Processes to Emerging Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

Isononyl alcohol (INA), a C9 branched-chain primary alcohol, is a pivotal chemical intermediate with significant industrial importance. Its primary application lies in the production of high-molecular-weight plasticizers, most notably diisononyl phthalate (DINP), which are indispensable for imparting flexibility and durability to polyvinyl chloride (PVC) products. These applications span a wide range of sectors, including automotive components, electrical wiring and cables, flooring, and building materials. As market demands evolve, driven by both performance requirements and increasing environmental scrutiny, a comprehensive understanding of the available and emerging synthesis routes for INA is crucial for researchers, scientists, and drug development professionals. This guide provides an in-depth, objective comparison of the primary industrial synthesis methods for this compound, supported by experimental data and insights into the underlying chemical principles.

The Dominant Industrial Route: The Oxo Process

The vast majority of global this compound production is achieved through the "oxo process," a two-step method involving the hydroformylation of octene isomers followed by the hydrogenation of the resulting isononyl aldehydes. This process has seen significant evolution, primarily in the catalyst technology employed, which has a profound impact on the process efficiency and economics.

The Legacy Method: High-Pressure Cobalt-Catalyzed Hydroformylation

The original industrial synthesis of oxo alcohols, including INA, utilized a cobalt-based catalyst, typically cobalt carbonyl. This process is characterized by its demanding operating conditions.

  • Reaction Conditions: High temperatures (100-180°C) and pressures (100-300 atm) are necessary to achieve sufficient catalytic activity.

  • Catalyst: The active catalyst, hydrocobalt tetracarbonyl (HCo(CO)₄), is formed in situ from a cobalt salt.

  • Drawbacks: The high-pressure cobalt process suffers from several disadvantages, including high capital and energy costs associated with the high-pressure equipment, lower selectivity to the desired linear aldehydes, and the formation of significant amounts of byproducts, such as paraffins and heavy ends. Catalyst recovery is also a complex and energy-intensive step.

The Modern Standard: Low-Pressure Rhodium-Catalyzed Hydroformylation (LP Oxo℠ Process)

The advent of rhodium-based catalysts in the 1970s revolutionized the oxo process, leading to the development of low-pressure technologies like the LP Oxo℠ Process by Johnson Matthey and Dow. This approach has become the industry standard for the production of many oxo alcohols, including this compound.

  • Reaction Conditions: The rhodium-based catalysts exhibit significantly higher activity, allowing for much milder operating conditions with temperatures typically in the range of 80-120°C and pressures from 10 to 30 atm.

  • Catalyst: These processes utilize a rhodium complex with a phosphine ligand, such as triphenylphosphine, which enhances catalyst stability and selectivity.

  • Advantages: The LP Oxo℠ process offers numerous advantages over the traditional cobalt-based method, including:

    • Higher Selectivity: Rhodium catalysts exhibit a much higher selectivity towards the desired aldehydes, minimizing the formation of byproducts.

    • Lower Energy Consumption: The milder operating conditions translate to significant energy savings and lower operating costs.

    • Reduced Capital Investment: The use of lower pressure equipment reduces the initial capital investment.

    • Improved Safety: The less severe operating conditions enhance the overall safety of the process.

The overall process for INA production via the oxo route is depicted in the following workflow diagram:

Butene Butene Feedstock Dimerization Dimerization Butene->Dimerization Octene Octene Isomers Dimerization->Octene Hydroformylation Hydroformylation (Oxo Reaction) Octene->Hydroformylation Syngas Syngas (CO + H₂) Syngas->Hydroformylation Aldehyde Isononyl Aldehyde Hydroformylation->Aldehyde Hydrogenation Hydrogenation Aldehyde->Hydrogenation Hydrogen Hydrogen Hydrogen->Hydrogenation INA This compound Hydrogenation->INA Purification Purification INA->Purification Final_INA High-Purity INA Purification->Final_INA

Caption: General workflow for this compound synthesis via the oxo process.

Comparative Performance of Oxo Process Catalysts

The choice between cobalt and rhodium catalysts has a significant impact on the overall performance and economics of this compound production. The following table provides a comparative overview of key performance parameters.

ParameterHigh-Pressure Cobalt ProcessLow-Pressure Rhodium Process (LP Oxo℠)
Operating Pressure 100 - 300 atm10 - 30 atm
Operating Temperature 100 - 180 °C80 - 120 °C
Catalyst Concentration HigherSignificantly Lower
Selectivity to Aldehydes LowerHigher (>98%)
Byproduct Formation Higher (paraffins, heavy ends)Lower
Energy Consumption HighLow
Capital Cost HighLower

An Alternative Pathway: The Prins Reaction

An alternative synthesis route to this compound involves the Prins reaction, which is the acid-catalyzed addition of an aldehyde (in this case, formaldehyde) to an alkene (isooctene). This is followed by a hydrogenation step to yield the final alcohol product.

The Chemistry of the Prins Route

The Prins reaction route to INA can be summarized in two main steps:

  • Prins Reaction: Isooctene reacts with formaldehyde in the presence of an acid catalyst to form an intermediate, which can be an unsaturated alcohol or a cyclic ether, depending on the reaction conditions.

  • Hydrogenation: The intermediate from the Prins reaction is then hydrogenated to produce this compound.

A simplified representation of this pathway is shown below:

Isooctene Isooctene Prins_Reaction Prins Reaction (Acid Catalyst) Isooctene->Prins_Reaction Formaldehyde Formaldehyde Formaldehyde->Prins_Reaction Intermediate Unsaturated Alcohol/ Cyclic Ether Intermediate Prins_Reaction->Intermediate Hydrogenation Hydrogenation Intermediate->Hydrogenation Hydrogen Hydrogen Hydrogen->Hydrogenation INA This compound Hydrogenation->INA

Caption: Simplified reaction pathway for this compound synthesis via the Prins reaction.

Potential Advantages and Challenges

The Prins reaction route is presented as a potentially advantageous alternative to the oxo process, with claims of:

  • Milder Reaction Conditions: While still requiring elevated temperatures and pressures, the conditions may be less severe than the high-pressure cobalt oxo process.

  • Lower Catalyst Cost: The use of simpler acid catalysts could offer a cost advantage over expensive rhodium-based catalysts.

  • Potentially Simpler Process: The direct addition of a C1 unit (from formaldehyde) could simplify the process compared to the use of syngas.

However, this route also faces challenges, including:

  • Selectivity: The Prins reaction can lead to a variety of products, and controlling the selectivity to the desired intermediate for INA production can be challenging.

  • Catalyst Separation and Corrosion: The use of acid catalysts can lead to corrosion issues and may require a separate catalyst removal step.

  • Industrial Scalability: While demonstrated at the laboratory scale, the industrial-scale feasibility and economic viability of this route for bulk INA production are not as well-established as the oxo process.

Experimental Protocols

For the benefit of researchers, detailed experimental protocols for both the oxo and Prins reaction routes are provided below. These protocols are based on information from patents and technical literature and should be adapted and optimized for specific laboratory setups and safety protocols.

Experimental Protocol for Oxo Synthesis of this compound (Laboratory Scale)

This protocol describes a typical batch-wise hydroformylation of octene followed by hydrogenation.

Materials:

  • Octene isomers (e.g., from butene dimerization)

  • Rhodium-based catalyst precursor (e.g., Rh(acac)(CO)₂)

  • Phosphine ligand (e.g., triphenylphosphine)

  • Syngas (CO/H₂ mixture, typically 1:1)

  • Hydrogen gas

  • Solvent (e.g., toluene)

  • High-pressure autoclave reactor equipped with a stirrer, gas inlet, sampling port, and temperature and pressure controls

Procedure:

  • Reactor Setup: The autoclave is thoroughly cleaned, dried, and purged with an inert gas (e.g., nitrogen).

  • Charging the Reactor: The octene feedstock, solvent, rhodium catalyst precursor, and phosphine ligand are charged into the reactor under an inert atmosphere.

  • Hydroformylation: The reactor is sealed and pressurized with syngas to the desired pressure. The temperature is then raised to the target reaction temperature while stirring. The reaction progress is monitored by taking samples periodically and analyzing them by gas chromatography (GC).

  • Hydrogenation: After the hydroformylation is complete, the reactor is cooled, and the syngas is vented. The reactor is then purged with nitrogen and pressurized with hydrogen. The temperature is raised to the hydrogenation temperature, and the reaction is allowed to proceed until the isononyl aldehyde is converted to this compound.

  • Product Isolation: After cooling and depressurizing the reactor, the product mixture is collected. The catalyst can be separated, and the this compound is purified by distillation.

Experimental Protocol for Prins Reaction Synthesis of this compound (Based on Patent CN111995496A)

This protocol outlines the two-step process of the Prins reaction followed by hydrogenation as described in the patent.

Step 1: Prins Reaction

Materials:

  • Isooctene

  • Formaldehyde (or paraformaldehyde)

  • Acid catalyst (e.g., sodium dihydrogen phosphate)

  • High-pressure autoclave reactor

Procedure:

  • Reactor Charging: The isooctene, formaldehyde, and acid catalyst are charged into the autoclave.

  • Reaction: The reactor is sealed, purged with an inert gas, and then pressurized. The mixture is heated to 160-250°C with stirring for 1-5 hours at a pressure of 5.0-10.0 MPa.

  • Intermediate Isolation: After the reaction, the reactor is cooled, and the product mixture containing the unsaturated alcohol/cyclic ether intermediate is collected.

Step 2: Hydrogenation

Materials:

  • Intermediate from Step 1

  • Hydrogenation catalyst (e.g., Nickel, Copper, Platinum, or Palladium-based)

  • Fixed-bed reactor

Procedure:

  • Hydrogenation: The intermediate from the Prins reaction is mixed with hydrogen and passed through a fixed-bed reactor containing the hydrogenation catalyst.

  • Reaction Conditions: The hydrogenation is carried out at a temperature of 50-120°C and a pressure of 2.0-6.0 MPa.

  • Purification: The resulting product stream is then purified by distillation to obtain high-purity this compound.

Emerging Frontiers: Bio-Based this compound

In response to the growing demand for sustainable and bio-based chemicals, research is underway to develop routes for producing this compound from renewable feedstocks. While still in the early stages, these approaches hold the promise of reducing the carbon footprint associated with INA production.

One potential pathway involves the production of bio-based butene, which can then be dimerized to octene and subsequently converted to INA via the established oxo process. Another avenue of research focuses on the conversion of biomass-derived platform chemicals into C8 and C9 intermediates suitable for INA synthesis. For instance, bio-based crotonaldehyde can be used as a starting material to produce bio-based isooctanol.

The development of economically viable bio-based routes for INA production faces several challenges, including the efficient conversion of biomass, the purification of intermediates, and the overall process economics. However, as biorefinery technologies advance, the production of bio-based this compound is expected to become an increasingly important area of research and development.

Conclusion

The synthesis of this compound is dominated by the highly optimized and efficient low-pressure rhodium-catalyzed oxo process. This method offers significant advantages in terms of selectivity, energy consumption, and capital cost over the older high-pressure cobalt-based technology. The Prins reaction presents an alternative chemical pathway with the potential for milder conditions and lower-cost catalysts, although its industrial-scale viability remains less proven.

Looking to the future, the development of sustainable and bio-based synthesis routes for this compound will be a key focus. While still in their infancy, these emerging technologies have the potential to significantly alter the production landscape for this important industrial chemical, aligning it with the principles of a circular and bio-based economy. For researchers and professionals in the chemical industry, a thorough understanding of these diverse synthesis routes is essential for driving innovation and developing the next generation of sustainable chemical processes.

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A Comparative Environmental Impact Assessment of Isononyl Alcohol and Alternative Solvents for Scientific Applications

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, solvent selection is a critical decision that extends beyond mere chemical compatibility and performance. The environmental footprint of laboratory and manufacturing processes is under increasing scrutiny, compelling a deeper evaluation of the entire life cycle of the chemicals we employ. This guide provides an in-depth, objective comparison of the environmental impact of Isononyl Alcohol (INA) against common alternative solvents: 2-Ethylhexanol, Isobutyl Alcohol, and n-Butyl Acetate. Our analysis is grounded in established testing protocols and available data to empower informed, sustainable choices in your critical work.

Introduction: The Imperative of Green Chemistry in Solvent Selection

Solvents are foundational to countless scientific processes, from synthesis and extraction to purification and formulation.[1] However, their volatility, potential toxicity, and persistence can contribute significantly to environmental pollution.[2] The principles of Green Chemistry advocate for the use of substances that minimize or eliminate the use and generation of hazardous materials. This guide embraces that philosophy by dissecting the environmental profiles of four industrially significant solvents, moving beyond performance to consider ecological fate and impact.

Understanding the Environmental Impact Metrics

To objectively compare these solvents, we must first understand the key parameters of environmental assessment. These metrics are determined by internationally recognized methodologies, primarily the OECD (Organisation for Economic Co-operation and Development) Guidelines for the Testing of Chemicals .[3][4] These standardized tests ensure that data generated across different laboratories are comparable and reliable.[4]

  • Biodegradability: This measures the ability of a chemical to be broken down into simpler substances like carbon dioxide, water, and biomass by microorganisms. "Ready biodegradability" is the highest classification, indicating that a substance will degrade rapidly in the environment and is unlikely to persist. The OECD 301 series of tests are the gold standard for this assessment.[5][6][7]

  • Aquatic Toxicity: This evaluates the harm a substance can cause to aquatic organisms. Acute toxicity is often measured as the EC50 (Effective Concentration) or LC50 (Lethal Concentration), which is the concentration of the substance that affects 50% of a test population over a short period (e.g., 48 or 96 hours). The OECD 202 (Daphnia sp. Acute Immobilisation Test) and OECD 203 (Fish, Acute Toxicity Test) are key protocols.[8][9][10][11]

  • Bioaccumulation Potential: This refers to the tendency of a substance to be absorbed by an organism at a rate greater than its elimination, leading to a concentration of the chemical in the organism's tissues. The Bioconcentration Factor (BCF) is a key measure, determined through protocols like OECD 305 .[12][13][14][15][16] A low octanol-water partition coefficient (Log Kow) often suggests a lower potential for bioaccumulation.

  • Volatile Organic Compounds (VOCs) and Air Pollution: VOCs are compounds that have a high vapor pressure at room temperature, allowing them to easily evaporate into the atmosphere. In the presence of sunlight, they can react with nitrogen oxides to form ground-level ozone, a major component of smog. A substance's vapor pressure is a key indicator of its potential to contribute to VOC emissions.

Solvent Profiles and Comparative Analysis

This compound (INA)

This compound is a branched, nine-carbon primary alcohol. It is primarily used as a precursor in the production of high-performance plasticizers, such as diisononyl phthalate (DINP), and surfactants.[17][18] Its use as a direct solvent is found in applications like paints, inks, and as an extraction agent for biomolecules.[1][13][19]

  • Environmental Profile: INA is described as readily biodegradable.[13][17] However, some safety data sheets classify it as harmful to aquatic life with long-lasting effects.[10][20] This highlights the importance of consulting multiple sources and understanding the nuances of GHS classifications. Its low vapor pressure suggests a lower potential for VOC emissions compared to more volatile solvents.

Alternative Solvents: A Comparative Look

To provide a clear and objective comparison, the following table summarizes key environmental data for this compound and three common alternatives.

ParameterThis compound (INA)2-EthylhexanolIsobutyl Alcoholn-Butyl AcetateMethodology Insight
Chemical Family C9 Primary AlcoholC8 Primary AlcoholC4 Primary AlcoholC4 Acetate EsterThe carbon chain length and functional group influence properties like solubility, volatility, and biodegradability.
Biodegradability Readily Biodegradable[13][17]Readily Biodegradable[8][21]Readily BiodegradableReadily Biodegradable (83% in 20 days)[2][19]OECD 301 Series: These tests measure biodegradation over 28 days. A pass level of >60% (for CO2 evolution) within a 10-day window is required for "readily biodegradable" classification.[5][6]
Aquatic Toxicity Harmful to aquatic life[10][20]Harmful to fish, invertebrates, and algae (acute)[8]Low hazard profileModerately toxic to fish and aquatic invertebrates (acute)[19]OECD 202 (Daphnia): Measures immobilization (EC50) over 48 hours. Lower EC50 values indicate higher toxicity.[8][11]
Bioaccumulation Low potential (Log Kow ~3.5)[10]Low potential (Log Kow = 2.9)[8]Low potential (Log Kow = 0.76 - 0.79)[20][22]Low potential (Log Kow = 1.82)[19][23]OECD 305 (Fish): Measures the Bioconcentration Factor (BCF). A low Log Kow (octanol-water partition coefficient) generally correlates with a low BCF.[12][14]
Vapor Pressure ~0.119 mmHg @ 25°C[20]~0.06 mmHg @ 20°C9 - 10.43 mmHg @ 25°C[22][24]~10 mmHg @ 20°C[23]A higher vapor pressure indicates a greater tendency to evaporate and contribute to VOC emissions.
VOC Potential LowVery LowHighHighSolvents with higher vapor pressure will volatilize more readily, increasing potential air pollution and occupational exposure.
In-Depth Discussion

Biodegradability: All four solvents are classified as readily biodegradable, which is a significant positive attribute. This means they are unlikely to persist in the environment, reducing the long-term ecological burden. This compound and its alternatives can be effectively processed by typical activated sludge in wastewater treatment plants.[12]

Aquatic Toxicity: While all are biodegradable, there are distinctions in their acute toxicity to aquatic life. This compound and 2-ethylhexanol are noted as being "harmful" in acute exposures.[8][12] In contrast, isobutyl alcohol is considered to have a low hazard profile.[22] N-butyl acetate is deemed moderately toxic.[19] For laboratories with direct aqueous waste streams, the lower toxicity of isobutyl alcohol could be a deciding factor.

Bioaccumulation: The potential for these solvents to bioaccumulate in the food chain is low. This is supported by their relatively low octanol-water partition coefficients (Log Kow). A Log Kow value below 4.0 generally suggests a low bioaccumulation potential.

Air Quality (VOCs): This is where a significant divergence appears. The longer-chain alcohols, this compound and 2-ethylhexanol, have substantially lower vapor pressures than their shorter-chain counterparts, isobutyl alcohol and n-butyl acetate. Consequently, isobutyl alcohol and n-butyl acetate will contribute more significantly to VOC emissions.[20][23][24] This has implications not only for environmental air quality but also for occupational health, as it increases the potential for inhalation exposure in the lab.

  • All four solvents are primarily derived from petrochemical feedstocks (e.g., propylene, butene).[2][13][26] Their production is therefore energy-intensive and relies on the depletion of fossil resources.[27]

  • The manufacturing process for n-butyl acetate involves the esterification of butanol with acetic acid, a process that generates water as a byproduct.[21]

  • Innovations in catalyst technology for this compound production aim to improve energy efficiency and reduce the environmental footprint of the manufacturing process itself.[15]

Experimental Protocols: A Foundation of Trustworthiness

The data presented in this guide are derived from standardized, validated testing methodologies. Understanding these protocols is key to appreciating the reliability of the environmental classifications.

Protocol Example: Ready Biodegradability (OECD 301B - CO2 Evolution Test)
  • Objective: To determine the extent and rate of biodegradation by measuring the amount of CO2 produced when the test substance is exposed to microorganisms.

  • Setup: A known concentration of the test substance is added to a mineral medium, which is then inoculated with microorganisms from a source like activated sludge from a wastewater treatment plant.

  • Execution: The mixture is incubated in sealed vessels for 28 days under aerobic conditions. The CO2 evolved is trapped in a solution (e.g., barium hydroxide or sodium hydroxide) and measured periodically.

  • Analysis: The cumulative amount of CO2 produced is compared to the theoretical maximum amount (ThCO2) calculated from the chemical formula of the substance.

  • Validation: A reference compound with known biodegradability (e.g., sodium benzoate) is run in parallel to ensure the inoculum is active. A "pass" for ready biodegradability requires reaching >60% of the ThCO2 within a 10-day window during the 28-day test.[6]

Visualization: Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting a solvent with a minimized environmental impact, incorporating the key metrics discussed.

Solvent_Selection_Workflow start Begin Solvent Selection performance Step 1: Evaluate Performance (Solubility, Reactivity, Boiling Point) start->performance biodegradable Step 2: Assess Biodegradability (Is it 'Readily Biodegradable'?) performance->biodegradable low_voc Step 3: Evaluate VOC Potential (Low Vapor Pressure?) biodegradable->low_voc Yes re_evaluate Re-evaluate Alternatives or Process Parameters biodegradable->re_evaluate No low_toxicity Step 4: Assess Aquatic Toxicity (Low EC50/LC50 values?) low_voc->low_toxicity Yes low_voc->re_evaluate No select Select Solvent low_toxicity->select Yes low_toxicity->re_evaluate No

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A Comparative Guide to the Stability of Isononyl Alcohol for High-Purity Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and specialty chemical formulation, the long-term stability of excipients and raw materials is a cornerstone of product quality, efficacy, and safety. Isononyl alcohol (INA), a branched nine-carbon primary alcohol, is a key intermediate in the synthesis of high-performance plasticizers, lubricants, and surfactants.[1][2] Its molecular structure and physical properties suggest a robust stability profile, a critical attribute for its use in demanding applications.

This in-depth technical guide provides a comparative analysis of the stability of this compound against its common alternatives, grounded in established stability testing principles. We will delve into the causality behind experimental choices, present detailed protocols for stability assessment, and offer supporting data to guide formulation decisions.

The Imperative of Stability: Why It Matters for this compound and Its Alternatives

The purpose of stability testing is to provide evidence on how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light. This data is fundamental to establishing a re-test period or shelf life and recommended storage conditions. For this compound, degradation can lead to the formation of impurities such as aldehydes or carboxylic acids, which can compromise the performance and safety of the final product.

The primary degradation pathway for primary alcohols like this compound is oxidation, which can lead to the formation of isononyl aldehyde and subsequently isononanoic acid. While generally stable, exposure to strong oxidizing agents, elevated temperatures, and UV light can accelerate this process. Notably, the branched structure of this compound is expected to confer greater thermo-oxidative stability compared to its linear counterparts.[3]

This guide will compare the stability of this compound with three key alternatives:

  • 2-Ethylhexanol: A widely used C8 branched alcohol, often a benchmark in plasticizer production.

  • 2-Propylheptanol: A C10 branched alcohol, representing a higher molecular weight alternative.

  • Citrate Esters (as representative bio-based alternatives): With a focus on sustainability, these are gaining traction as replacements for phthalate plasticizers. We will consider the stability of the alcohol precursors to these esters.

A Framework for Stability Assessment: ICH Guidelines and Forced Degradation

Our approach to stability testing is anchored in the principles outlined by the International Council for Harmonisation (ICH) Q1A(R2) guidelines, which provide a framework for stability testing of new drug substances and products.[3] To proactively identify potential degradation products and pathways, forced degradation (stress testing) is an indispensable tool.[4]

Forced degradation studies deliberately expose the substance to conditions more severe than accelerated stability testing to provoke degradation. This allows for the development and validation of stability-indicating analytical methods, which are crucial for accurately quantifying the substance and its degradation products over time.

Below is a logical workflow for a comprehensive stability assessment of this compound and its alternatives.

Stability_Testing_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Forced Degradation cluster_2 Phase 3: Analytical Method cluster_3 Phase 4: Formal Stability Study cluster_4 Phase 5: Data Analysis & Shelf-Life A Material Procurement (this compound & Alternatives) B Characterization (Purity, Identity) A->B C Hydrolytic Stress (Acid, Base, Neutral) B->C Stress Conditions D Oxidative Stress (e.g., H2O2) B->D Stress Conditions E Photolytic Stress (UV/Vis light) B->E Stress Conditions F Thermal Stress (Elevated Temperature) B->F Stress Conditions G Method Development (GC-FID, GC-MS) C->G Degradation Samples D->G Degradation Samples E->G Degradation Samples F->G Degradation Samples H Method Validation (Specificity, Linearity, etc.) G->H I Long-Term Storage (e.g., 25°C/60% RH) H->I Validated Method J Accelerated Storage (e.g., 40°C/75% RH) H->J Validated Method K Data Analysis & Trend Evaluation I->K Time-point Samples J->K Time-point Samples L Shelf-Life Determination K->L Degradation_Pathway A This compound (C9H20O) B Isononyl Aldehyde (C9H18O) A->B Oxidation C Isononanoic Acid (C9H18O2) B->C Further Oxidation

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Comparative study of "Isononyl alcohol" and isodecyl alcohol in ester synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Expert Guide to Isononyl vs. Isodecyl Alcohol in High-Performance Ester Synthesis

For researchers and formulation scientists in the polymer, lubricant, and specialty chemical industries, the selection of raw materials is a critical decision that dictates the performance, longevity, and cost-effectiveness of the final product. Among the most crucial intermediates are high-molecular-weight branched alcohols, which serve as the backbone for performance esters used as plasticizers, lubricants, and surfactants.[1][2] This guide provides an in-depth comparative analysis of two leading branched oxo alcohols: Isononyl Alcohol (INA) and Isodecyl Alcohol (IDA).

This document moves beyond a simple cataloging of properties. It is designed to provide a causal understanding of how the subtle, single-carbon difference between these C9 and C10 alcohols translates into significant performance variations in their derivative esters. We will explore their physicochemical profiles, delve into the mechanics of ester synthesis, provide a robust experimental protocol, and present a data-driven comparison of their most common application: high-performance phthalate ester plasticizers.

Part 1: Physicochemical Profile of Isononyl and Isodecyl Alcohols

This compound (INA) and isodecyl alcohol (IDA) are mixtures of branched-chain isomers, a characteristic that imparts unique properties such as liquidity over a wide temperature range and excellent oxidative stability.[3][4] INA is predominantly a C9 alcohol mixture, while IDA is a C10 mixture.[5][6] This fundamental structural difference is the primary determinant of their reactivity and the ultimate performance of their esters.

The table below summarizes their key physical properties, derived from typical technical data sheets.

PropertyThis compound (INA)Isodecyl Alcohol (IDA)Causality & Implication
Molecular Formula C9H20O[7]C10H22O[8]IDA's higher molecular weight leads to esters with lower volatility and higher permanence.
Average Molecular Weight 144.3 g/mol [7]158.3 g/mol [8]Contributes to differences in boiling point, viscosity, and final ester properties.
Boiling Range (°C) 193 - 208[7]208 - 224[8]Higher boiling point for IDA reflects its larger molecular size and stronger intermolecular forces.
Viscosity @ 20°C (mPa·s) 12.7[7]17.0[8]IDA is slightly more viscous, a factor that can influence pumping and mixing during synthesis.
Specific Gravity (20/20°C) 0.833 – 0.839[7]0.836 – 0.842[8]The densities are very similar, indicating comparable molecular packing in the liquid state.
Flash Point (°C) 94[7]103.5[8]IDA's higher flash point suggests slightly safer handling at elevated temperatures.
Hydroxyl Value (mg KOH/g) min. 380[7]min. 351[8]The hydroxyl value is inversely related to molecular weight and confirms the higher molar mass of IDA.

The branched structure of both alcohols is a key feature, reducing the tendency of their esters to crystallize at low temperatures and ensuring they remain liquid and functional.[4] However, the additional carbon in IDA's backbone provides a tangible increase in molecular weight, which, as we will see, enhances the permanence of its derivative esters.

Part 2: The Esterification Process: A Mechanistic Overview

The synthesis of high-molecular-weight esters from INA and IDA typically involves a reaction with a carboxylic acid or, more commonly in the plasticizer industry, an acid anhydride like phthalic anhydride.[9][10] This reaction, a form of the Fischer Esterification, is typically catalyzed by an acid and proceeds in two main stages, especially with anhydrides.[11][12]

  • Monoester Formation: The alcohol rapidly reacts with the anhydride to open the ring, forming a monoester. This initial step is exothermic and often requires no catalyst.[10][13]

  • Diester Formation: The second, more challenging step involves the esterification of the remaining carboxylic acid group on the monoester. This is a reversible equilibrium reaction that requires an acid catalyst and the continuous removal of water to drive the reaction to completion.[10][13]

The choice of catalyst is critical for efficiency and product purity. While strong mineral acids like sulfuric acid can be used, organo-titanate catalysts are often preferred in industrial settings as they lead to cleaner products that do not require extensive neutralization and washing steps, thus reducing wastewater generation.[13]

Esterification_Mechanism cluster_step1 Step 1: Monoester Formation (Rapid, Exothermic) cluster_step2 Step 2: Diester Formation (Reversible, Catalyzed) Anhydride Phthalic Anhydride Monoester Monoester (Phthalic Acid Monoisononyl Ester) Anhydride->Monoester + ROH Alcohol Isononyl / Isodecyl Alcohol (ROH) Alcohol->Monoester Monoester2 Monoester Diester Diester (DINP / DIDP) Water Water (H₂O) (Removed to drive equilibrium) Diester->Water Monoester2->Diester + ROH Alcohol2 ROH Alcohol2->Diester Catalyst Acid Catalyst (e.g., Titanate) Catalyst->Diester  Accelerates  Reaction Synthesis_Workflow start Start charge_reactants 1. Charge Reactor: Phthalic Anhydride & Excess Alcohol (INA or IDA) start->charge_reactants heat_mono 2. Heat to 150-180°C (Monoesterification) charge_reactants->heat_mono add_catalyst 3. Add Catalyst (e.g., Tetra Isopropyl Titanate) heat_mono->add_catalyst heat_di 4. Heat to 225-235°C (Diesterification) add_catalyst->heat_di monitor 5. Monitor Reaction: Measure Acid Value periodically heat_di->monitor check_completion Reaction Complete? (Acid Value < 0.1 mg KOH/g) monitor->check_completion check_completion->heat_di No cool_down 6. Cool to 190°C check_completion->cool_down Yes dealcoholize 7. Vacuum Distillation (Remove excess alcohol) cool_down->dealcoholize neutralize_filter 8. Neutralization & Filtration (Remove catalyst residue) dealcoholize->neutralize_filter product Final Product: DINP or DIDP neutralize_filter->product

Caption: Laboratory workflow for DINP/DIDP synthesis.

Step-by-Step Methodology

  • Reactor Charging: In a 1-liter glass reactor equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a Dean-Stark apparatus, charge 1.0 mole of phthalic anhydride and 2.5 moles of the selected alcohol (this compound for DINP; Isodecyl Alcohol for DIDP). The excess alcohol helps to drive the equilibrium towards the product. [13]2. Monoesterification: Begin stirring and apply heat. A slow stream of nitrogen should be bubbled through the mixture to maintain an inert atmosphere. Heat the mixture to approximately 160°C. The monoesterification reaction is typically complete within one hour at this temperature. [13]3. Catalyst Addition: Once the initial reaction subsides, add the acid catalyst. For this protocol, use 0.1% (by weight of phthalic anhydride) of a titanate catalyst like tetra isopropyl titanate.

  • Diesterification & Water Removal: Increase the temperature to 225-235°C. [13]Water produced during the reaction will be removed azeotropically with the excess alcohol and collected in the Dean-Stark trap. The reaction is maintained at this temperature for 2-4 hours.

  • Reaction Monitoring (Self-Validation): The progress of the reaction is monitored by taking small samples every 30 minutes and measuring the acid value (mg KOH/g). The reaction is considered complete when the acid value drops below 0.1 mg KOH/g, indicating >99.5% conversion.

  • Purification:

    • Dealcoholization: Once the reaction is complete, cool the mixture to 190°C and apply a vacuum to distill off the excess unreacted alcohol for recycling.

    • Catalyst Removal: The crude ester is then cooled further and treated with a small amount of water or a weak base to hydrolyze and precipitate the catalyst, followed by filtration.

    • Final Product: The result is a clear, high-purity plasticizer (DINP or DIDP).

Part 4: Performance Showdown: DINP vs. DIDP in PVC Applications

The primary industrial application for INA and IDA is the production of Diisononyl Phthalate (DINP) and Diisodecyl Phthalate (DIDP), respectively. These are high-molecular-weight plasticizers used to impart flexibility to PVC. [14]The single-carbon difference in the alcohol backbone creates a cascade of performance distinctions in the final plasticizer. [5]

Performance Metric Diisononyl Phthalate (from INA) Diisodecyl Phthalate (from IDA) Analysis & Causality
Volatility / Permanence Good (over 50% less volatile than DOP) [5] Excellent (76% less volatile than DOP) [5] DIDP Wins. Its higher molecular weight (C10 backbone) results in a lower vapor pressure, making it more permanent and suitable for applications with long service lives or heat exposure. [5][14]
Migration Resistance Good Excellent DIDP Wins Decisively. The larger molecular structure of DIDP makes it significantly more resistant to extraction by water, oils, and soapy solutions. This is critical for applications like washing machine hoses. [5]
Thermal Stability Performs well up to ~80°C [5] Preferred for applications above 75°C [5] DIDP Wins. The C10 backbone provides superior thermal stability, making it the choice for high-temperature wiring and automotive under-hood applications. [5]
Low-Temperature Flexibility Good Excellent DIDP Wins. Despite its higher molecular weight, DIDP often shows better performance in low-temperature brittleness tests compared to other plasticizers. [5]
Plasticizing Efficiency Higher Lower DINP Wins. Due to its slightly lower molecular weight, less DINP is required (typically 2-5 phr less) to achieve the same level of flexibility as DIDP. [5]
Processing Economics More Favorable Less Favorable DINP Wins. Higher efficiency means less material is used. A lower gelation temperature also reduces energy costs and can lead to faster processing cycles. [5]

| Cost | Generally 5-15% lower than DIDP [5]| Higher | DINP Wins. The upfront material cost for INA and its subsequent ester, DINP, is typically lower. [5]|

Part 5: Discussion & Application-Specific Recommendations

The choice between this compound and Isodecyl Alcohol is not a matter of which is "better," but which is optimal for a given application. The experimental and performance data reveal a clear trade-off between processing efficiency and long-term permanence.

Choose this compound (INA) for the synthesis of DINP when:

  • Cost is a primary driver: DINP offers better upfront economics. [5]* Processing efficiency is critical: In high-volume manufacturing, the lower energy costs and faster cycle times associated with DINP can be a significant advantage. [5]* The application involves moderate service temperatures (≤75°C): This covers a vast range of products, including most building wires, automotive interiors, and general indoor construction materials. [5]* Ultimate permanence is not the primary requirement: For products with a service life of 5-15 years in non-aggressive environments, DINP provides an excellent balance of performance and cost. [5] Choose Isodecyl Alcohol (IDA) for the synthesis of DIDP when:

  • Permanence and longevity are paramount: For applications requiring a service life beyond 15 years, DIDP's low volatility is a major asset. [5]* High resistance to migration is needed: In products that will be in contact with oils, fats, or detergents (e.g., gaskets, hoses, food conveyor belts), DIDP's superior migration resistance is essential. [5]* The application involves high service temperatures (>75°C): This includes high-specification electrical cables, automotive wiring harnesses, and roofing membranes. [5]* Superior low-temperature flexibility is required: DIDP's performance in cold-weather applications makes it suitable for outdoor products exposed to harsh climates.

Conclusion

This compound and isodecyl alcohol are both highly effective intermediates for the synthesis of high-performance esters. The single additional carbon atom in isodecyl alcohol provides its derivative esters, chiefly DIDP, with enhanced permanence, thermal stability, and migration resistance. This comes at the cost of lower processing efficiency and higher price compared to the esters of this compound, like DINP. By understanding the causal links between the alcohol's molecular structure and the final ester's performance profile, researchers and drug development professionals can make an informed, data-driven decision to engineer products that meet the precise demands of their intended application.

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A Comparative Guide to Isononyl Alcohol as a Foundational Component in High-Performance Non-Phthalate Plasticizers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth validation of Isononyl Alcohol (INA) as a critical precursor for non-phthalate plasticizers, designed for researchers, scientists, and drug development professionals. We will objectively compare the performance of INA-derived plasticizers against traditional phthalates and other alternatives, supported by experimental data and detailed methodologies, to facilitate informed material selection in sensitive applications.

Introduction: The Imperative for High-Performance, Non-Phthalate Plasticizers

Plasticizers are essential additives that impart flexibility and durability to polymers, most notably polyvinyl chloride (PVC). For decades, di(2-ethylhexyl) phthalate (DEHP) was the industry standard.[1] However, growing health and environmental concerns, particularly regarding potential endocrine-disrupting effects, have led to stringent regulatory restrictions on certain low-molecular-weight phthalates.[2][3] This has catalyzed a market shift towards safer, non-phthalate alternatives that do not compromise performance.[1][4]

This compound (INA), a branched-chain C9 oxo alcohol, has emerged as a cornerstone in the synthesis of these next-generation plasticizers.[5][6][7] Its molecular structure is foundational to creating high-performance, high-permanence plasticizers such as diisononyl cyclohexane-1,2-dicarboxylate (DINCH), which offer comparable efficacy to traditional phthalates with significantly improved toxicological profiles.[8] This guide explores the synthesis pathway from INA to non-phthalate plasticizer and provides a comprehensive comparative analysis of its performance characteristics.

Synthesis Pathway: From this compound to Non-Phthalate Esters

The journey from a simple olefin to a high-performance plasticizer is a multi-step chemical process. This compound is not used directly as a plasticizer but is a crucial intermediate.[6] The primary industrial route involves two key stages: the synthesis of INA itself, followed by its esterification with an appropriate acid or anhydride.

Step 1: Hydroformylation (Oxo Synthesis) of Octene to Produce Isononyl Aldehyde The process begins with octene isomers, which are typically produced by the dimerization of butenes.[9] These octenes undergo hydroformylation, a rhodium-catalyzed reaction with syngas (a mixture of carbon monoxide and hydrogen) at low pressure, to produce isononyl aldehydes.[10] Modern rhodium-based catalysts have made this process highly efficient compared to older, high-pressure cobalt-based methods.[10]

Step 2: Hydrogenation to this compound The resulting isononyl aldehydes are then hydrogenated, typically using a nickel or copper chromite catalyst, to yield this compound (INA).[7][11]

Step 3: Esterification to a Non-Phthalate Plasticizer (e.g., DINCH) To create a non-phthalate plasticizer, INA is reacted with a non-phthalic acid or anhydride. For 1,2-cyclohexane dicarboxylic acid diisononyl ester (DINCH), INA is esterified with hexahydrophthalic anhydride.[8] This reaction creates a stable ester with a branched C9 alkyl chain that is key to its performance.[8]

Synthesis_Workflow cluster_INA This compound (INA) Synthesis cluster_DINCH Non-Phthalate Plasticizer Synthesis Butene Butene Feedstock Dimerization Dimerization Butene->Dimerization Octene Octene Isomers Dimerization->Octene Hydroformylation Hydroformylation (LP Oxo Process) Octene->Hydroformylation Syngas Syngas (CO + H₂) Syngas->Hydroformylation Isononyl_Aldehyde Isononyl Aldehyde Hydroformylation->Isononyl_Aldehyde Hydrogenation Hydrogenation Isononyl_Aldehyde->Hydrogenation Hydrogen Hydrogen (H₂) Hydrogen->Hydrogenation INA This compound (INA) Hydrogenation->INA Esterification Esterification INA->Esterification Anhydride Hexahydrophthalic Anhydride Anhydride->Esterification DINCH DINCH Plasticizer Esterification->DINCH Migration_Test_Workflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_post 3. Analysis A1 Prepare Plasticized PVC Sheet A2 Cut Uniform Sample A1->A2 A3 Record Initial Mass (M₁) A2->A3 B1 Immerse in Solvent (n-hexane) A3->B1 B2 Incubate (e.g., 40°C, 24h) B1->B2 C1 Dry Sample to Constant Weight B2->C1 C2 Record Final Mass (M₂) C1->C2 C3 Calculate % Weight Loss C2->C3

Caption: Experimental workflow for migration testing.
Protocol: Volatility Assessment via Thermogravimetric Analysis (TGA)

This protocol measures the weight loss of a plasticizer as a function of temperature, indicating its volatility and thermal stability. Lower volatility is crucial for applications involving high processing temperatures or long-term use at elevated temperatures.

Objective: To determine the temperature at which significant mass loss occurs.

Methodology:

  • Sample Preparation:

    • Place a small, precise amount of the pure liquid plasticizer (e.g., 5-10 mg) into a TGA sample pan (e.g., alumina or platinum).

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., Nitrogen at 50 mL/min) to prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 30°C).

    • Ramp the temperature at a constant rate (e.g., 10°C/min) up to a final temperature (e.g., 400°C).

  • Data Analysis:

    • Record the sample weight as a function of temperature.

    • Determine the onset temperature of decomposition or the temperature at which 5% weight loss occurs (T₅%). A higher T₅% indicates lower volatility and greater thermal stability.

Conclusion

This compound is a validated and essential chemical building block for the production of modern, high-performance non-phthalate plasticizers. Its branched C9 structure is fundamental to creating esters like DINCH that exhibit low volatility, high permanence, and excellent low-temperature flexibility, rivaling the performance of traditional phthalates. [8][12]The primary advantage lies in the significantly improved toxicological and regulatory profile of its non-phthalate derivatives, which meet the stringent safety demands of the medical, pharmaceutical, and consumer goods industries. [2][13]By understanding the synthesis pathways and leveraging standardized validation protocols, researchers and developers can confidently formulate with INA-derived plasticizers to create safer, more durable, and globally compliant products.

References

  • A Comparative Analysis of Non-Phthalate Plasticizers: A Guide for Researchers and Drug Development Professionals. (n.d.). Benchchem.
  • This compound. (n.d.). Ataman Kimya.
  • The Crucial Role of this compound in Modern Plasticizer Manufacturing. (2026, January 4). Ningbo Inno Pharmchem Co.,Ltd.
  • The Chemistry Behind Flexibility: this compound in PVC Plasticizers. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • DINP vs DEHP Plasticizer Comparison. (2025, November 25). BASTONE.
  • McGinty, D., Scognamiglio, J., Letizia, C. S., & Api, A. M. (2010). Fragrance material review on this compound. Food and Chemical Toxicology, 48, S79-S81.
  • Differences Between Phthalate and Non-Phthalate Plasticizers. (n.d.). Plastay Kimya.
  • This compound (INA). (n.d.). Johnson Matthey.
  • Global this compound Market Report. (n.d.). Research and Markets.
  • China this compound INA Manufacturer and Supplier. (n.d.). AOJIN.
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  • Isononanol (INA). (n.d.). Evonik Industries.
  • This compound | High-Purity Reagent. (n.d.). Benchchem.
  • Non-Phthalate Plasticizers: DOTP vs. DINCH vs. Citrates. (2025, July 3). Patsnap Eureka.
  • How about alternatives to phthalate plasticizers? (2025, August 10). ResearchGate.
  • The differences between dehp, dop and dinp. (2024, January 12). ShangHai QiGuang.
  • This compound (OXOCOL 900). (n.d.). KH Neochem Americas.
  • This compound. (n.d.). Wikipedia.
  • DINP vs. Other Phthalates: A Comparative Guide to Endocrine Disruption Potential. (n.d.). Benchchem.
  • This compound - Safety Data Sheet. (2025, December 20). ChemicalBook.
  • This compound Market Size, Share & Analysis, 2030. (2024, January 9). Persistence Market Research.
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  • Creusot, M., et al. (2021). Comparison of In Vitro Endocrine Activity of Phthalates and Alternative Plasticizers. PMC.

Sources

Performance evaluation of "Isononyl alcohol" in biodegradable formulations

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Performance of Isononyl Alcohol in Biodegradable Formulations

Executive Summary

This compound (INA), a branched C9 primary alcohol, is a critical component in the formulation of high-performance, environmentally acceptable products.[1][2] Its primary applications are as a precursor for plasticizers, such as diisononyl phthalate (DINP), and as a starting material for specialty surfactants and synthetic lubricants.[3][4][5] With increasing regulatory pressure and a market shift towards sustainability, understanding the performance of INA within biodegradable formulations is paramount.[6] This guide provides a comprehensive evaluation of this compound, comparing its performance against key alternatives through standardized experimental data. We delve into the causal relationships between its molecular structure and functional properties, offering researchers and formulation scientists a data-driven framework for material selection. The analysis covers critical performance metrics including biodegradability, lubricity, solvency, and material compatibility, supported by detailed, self-validating experimental protocols.

Introduction to this compound (INA)

This compound is not a single compound but a mixture of isomeric C9 alcohols.[1] It is typically produced via the hydroformylation of octene isomers, which themselves are derived from the dimerization of butenes.[2][7] This process results in a branched alkyl chain, a structural feature that fundamentally dictates its performance characteristics.

Chemical Structure and Properties

The branched nature of INA is the cornerstone of its functionality. Unlike its linear counterparts, the methyl branches along the C9 backbone disrupt molecular packing. This steric hindrance influences its physical and chemical properties:

  • Physical State: A clear, colorless, and relatively high-boiling-point liquid.[2]

  • Solubility: Slightly soluble in water but miscible with most organic solvents.[2]

  • Reactivity: Exhibits typical reactions of a primary alcohol, serving as a versatile intermediate for producing esters (plasticizers, lubricants) and ethers (surfactants).

The relationship between INA's structure and its key performance attributes is visualized below.

G cluster_0 Core Structure cluster_1 Performance Attributes a This compound (INA) b Branched C9 Alkyl Structure a->b Characterized by c Enhanced Biodegradability b->c Influences d Superior Solvency Power b->d Leads to e Effective Lubricity (as Ester) b->e Contributes to f Modified Surfactant Properties (e.g., Low Foaming, Fast Wetting) b->f Determines

Caption: Logical relationship between INA's structure and its properties.

Role in Biodegradable Formulations

INA's utility in biodegradable formulations is twofold: as a base alcohol for biodegradable esters and as a precursor for readily biodegradable surfactants.[4]

  • In Lubricants: INA is used to synthesize polyol esters or simple esters that serve as base stocks for environmentally acceptable lubricants (EALs).[5][8] These lubricants are crucial in applications where there is a high risk of environmental leakage, such as in marine and hydraulic systems.[9][10]

  • In Surfactants/Cleaners: Ethoxylates derived from INA are non-ionic surfactants valued for their excellent degreasing capabilities, rapid wetting, and lower foaming profiles compared to linear alcohol ethoxylates.[4][11][12] Many of these surfactants are readily biodegradable, making them suitable for "green" cleaning formulations.[11][13]

Comparative Performance Evaluation

To objectively assess INA, its performance must be benchmarked against relevant alternatives under controlled, reproducible conditions.

Selection of Comparators

The choice of alternatives is critical for a meaningful comparison. We have selected three representative materials based on their common use and structural differences:

  • 2-Ethylhexanol (2-EH): A branched C8 oxo alcohol. It is a common, shorter-chain alternative used in similar applications and serves as a benchmark for the effect of carbon chain length.

  • Linear C9-C11 Alcohol: A blend of linear alcohols. This comparator is essential to highlight the specific performance trade-offs imparted by INA's branched structure versus a linear one.

  • Vegetable Oil (High Oleic Canola): A triglyceride ester representing a common bio-based, readily biodegradable lubricant base stock.[10][14] This provides a comparison against a non-synthetic, renewable alternative in lubricant applications.

Biodegradability Assessment

The ultimate fate of a substance in the environment is its ability to be mineralized by microorganisms. The OECD 301B (CO₂ Evolution Test) is the gold standard for assessing ready biodegradability.[15][16] A substance is considered "readily biodegradable" if it achieves >60% biodegradation within a 10-day window during the 28-day test period.[17][18][19]

Causality: The branched structure of alcohols can influence the rate of biodegradation. While extensive branching can sometimes hinder microbial attack, the moderate branching of INA is known to be accessible to microbial enzymes, allowing for effective degradation.[4] Linear alcohols are generally predicted to biodegrade rapidly.[20]

  • This compound (INA): Generally classified as readily biodegradable.[4]

  • 2-Ethylhexanol (2-EH): Also considered readily biodegradable.

  • Linear C9-C11 Alcohol: Expected to be readily biodegradable, often at a faster initial rate than branched isomers.

  • Vegetable Oil: Readily biodegradable, often exceeding 70-80% in the 28-day period.[14]

Performance in Lubricant Formulations

For this evaluation, the alcohols are converted to their corresponding synthetic esters (e.g., with adipic acid) to function as lubricant base stocks. Key parameters include lubricity (anti-wear properties) and viscosity index (VI), which measures the change in viscosity with temperature.

Causality: Lubricity is the fluid's ability to reduce friction and wear. The structure of the ester, derived from the alcohol, affects how it forms a protective film between moving surfaces. The Four-Ball Wear Test (ASTM D4172) is a standard method to quantify these anti-wear characteristics by measuring the size of the wear scar on steel balls under load.[21] A smaller wear scar indicates better performance.

  • INA-based Ester: The branched structure provides a good balance of lubricity and thermal stability.

  • 2-EH-based Ester: Generally shows good performance but may have a lower viscosity index compared to the INA ester.

  • Linear Alcohol-based Ester: Can exhibit excellent lubricity but may have poorer low-temperature properties.

  • Vegetable Oil: Possesses excellent natural lubricity but can suffer from poor oxidative stability and low-temperature performance unless heavily modified with additives.[22]

Performance as a Surfactant Intermediate

Here, we evaluate the properties of non-ionic surfactants created by ethoxylating the alcohols. Key metrics are wetting time and foam height, which are critical in cleaning applications.

Causality: The branched, bulky nature of the INA hydrophobe disrupts the orderly packing of surfactant molecules at interfaces.[11][12] This leads to faster migration to surfaces (quicker wetting) and less stable foam structures (lower foam height) compared to linear alcohol ethoxylates.[12][23]

  • INA Ethoxylate: Excellent wetting performance and low-to-moderate foaming.[11]

  • 2-EH Ethoxylate: Similar low-foaming characteristics due to its branched structure.

  • Linear Alcohol Ethoxylate: Slower wetting and produces significantly more stable, high-volume foam.[12]

Material Compatibility

In many formulations, the base fluid will be in contact with elastomers (seals, hoses) and plastics. Compatibility is assessed by measuring the volume swell of materials after immersion, according to standards like ASTM D471. Excessive swelling can lead to a loss of mechanical properties and component failure.[24]

Causality: The solvency of an alcohol or its derived ester determines its interaction with polymeric materials.[25][26][27] Solvents with solubility parameters similar to a polymer will cause more significant swelling.[24]

  • This compound: Shows good compatibility with a range of common elastomers like Nitrile (NBR) and Fluoroelastomers (FKM).[28][29]

  • 2-Ethylhexanol: As a more aggressive solvent, it may cause higher swelling in certain elastomers compared to INA.

  • Linear Alcohols: Compatibility varies with the specific elastomer.

  • Vegetable Oil: Generally exhibits excellent compatibility with a wide range of elastomers.

Summary of Comparative Data

The following tables summarize the expected performance based on the principles discussed. The data is illustrative and representative of typical results from standardized testing.

Table 1: Biodegradability and Environmental Profile

Parameter This compound 2-Ethylhexanol Linear C9-C11 Alcohol Vegetable Oil Test Method
Biodegradation (28 days) > 60% > 60% > 60% > 80% OECD 301B
Classification Readily Readily Readily Readily ---

| Renewable Carbon | 0% | 0% | 0% | ~100% | --- |

Table 2: Lubricant Base Stock Performance (as Adipate Esters)

Parameter INA-based 2-EH-based Linear Alcohol-based Vegetable Oil Test Method
Wear Scar Diameter (mm) ~0.45 ~0.50 ~0.42 ~0.40 ASTM D4172
Viscosity Index (VI) ~145 ~130 ~155 ~220 ASTM D2270

| Oxidative Stability | Good | Good | Good | Poor | --- |

Table 3: Surfactant Performance (as 7-mole Ethoxylates)

Parameter INA Ethoxylate 2-EH Ethoxylate Linear Alcohol Ethoxylate N/A Test Method
Wetting Time (s) ~12 ~15 ~25 N/A Draves Test

| Foam Height, initial (mL) | ~90 | ~85 | ~180 | N/A | Ross-Miles |

Table 4: Material Compatibility (Volume Swell % in NBR Elastomer)

Parameter This compound 2-Ethylhexanol Linear C9-C11 Alcohol Vegetable Oil Test Method

| Volume Swell (72h @ 100°C) | +15% | +25% | +18% | +2% | ASTM D471 |

Experimental Protocols

Trustworthy comparison relies on rigorous and standardized methodologies. The following protocols outline the self-validating systems used to generate the comparative data.

Ready Biodegradability - OECD 301B (CO₂ Evolution Test)

This protocol is designed to determine the ultimate biodegradability of a chemical by measuring the carbon dioxide produced.

G cluster_workflow OECD 301B Workflow air CO₂-Free Air Supply reactor Test Reactor (Test Substance + Inoculum + Mineral Medium) air->reactor Aeration trap1 Ba(OH)₂ or NaOH Trap 1 reactor->trap1 Evolved Gas trap2 Ba(OH)₂ or NaOH Trap 2 trap1->trap2 analysis Titration of Traps to Quantify CO₂ trap1->analysis trap3 Final Trap (Control) trap2->trap3 trap2->analysis

Caption: Experimental workflow for the OECD 301B Biodegradability Test.

Methodology:

  • Preparation: Prepare a mineral medium and an inoculum, typically from activated sludge of a wastewater treatment plant.[15]

  • Test Setup: Add the test substance (at 10-20 mg/L of Total Organic Carbon) and inoculum to the medium in a sealed reactor vessel.[15] Set up parallel blank controls (inoculum only) and reference controls (with a readily biodegradable substance like sodium benzoate).

  • Aeration: Sparge the reactor with CO₂-free air at a controlled rate to maintain aerobic conditions.[17]

  • CO₂ Trapping: Pass the effluent gas from the reactor through a series of absorption bottles containing a known concentration of barium or sodium hydroxide to trap the evolved CO₂.[17]

  • Analysis: At regular intervals over 28 days, titrate the contents of the absorption bottles to determine the amount of CO₂ produced.

  • Calculation: Calculate the percentage of biodegradation by comparing the amount of CO₂ produced from the test substance to its theoretical maximum (ThCO₂).

Lubricity: Four-Ball Wear Test (ASTM D4172)

This test evaluates the wear-preventive characteristics of a lubricant.

G cluster_setup Four-Ball Wear Test Setup load Applied Load (e.g., 40 kgf) top_ball Top Ball (Rotating) load->top_ball motor Motor (e.g., 1200 rpm) motor->top_ball bottom_balls Three Lower Balls (Stationary) top_ball->bottom_balls Contacts cup Test Lubricant Bath bottom_balls->cup Immersed in

Caption: Schematic of the Four-Ball Wear Test apparatus.

Methodology:

  • Assembly: Secure three ½-inch steel balls in a test cup and clamp them together. Place a fourth ball in a chuck that will be rotated.

  • Lubricant Addition: Fill the test cup with the lubricant sample, ensuring the three stationary balls are fully submerged.

  • Test Conditions: Assemble the cup onto the test machine. Apply a specified load (e.g., 40 kgf) and temperature (e.g., 75°C).

  • Operation: Rotate the top ball at a set speed (e.g., 1200 rpm) for a fixed duration (e.g., 60 minutes).

  • Measurement: After the test, disassemble the apparatus and clean the three lower balls. Measure the diameter of the circular wear scars on each ball using a microscope.

  • Result: Report the average wear scar diameter in millimeters. A smaller diameter signifies better anti-wear protection.

Solvency & Material Compatibility: Elastomer Swell Test (ASTM D471)

This protocol measures the effect of a liquid on elastomeric materials.

  • Sample Preparation: Cut standardized test specimens from the elastomer sheet (e.g., NBR). Measure and record their initial mass and volume.

  • Immersion: Place the specimens in a container with the test liquid (e.g., this compound), ensuring they are fully submerged and not touching each other.

  • Aging: Seal the container and place it in an oven at a specified temperature (e.g., 100°C) for a set duration (e.g., 72 hours).

  • Post-Immersion Measurement: Remove the specimens, cool them briefly, and blot them dry. Immediately measure their mass and volume.

  • Calculation: Calculate the percentage change in volume using the formula: [(Final Volume - Initial Volume) / Initial Volume] * 100.

Conclusion: Synthesizing the Evidence

This compound presents a compelling and versatile option for biodegradable formulations. Its performance is a direct result of its moderately branched C9 structure.

  • As a Lubricant Precursor: INA-based esters offer a superior balance of biodegradability, lubricity, and thermal stability compared to both shorter-chain branched alcohols like 2-EH and renewable but less stable vegetable oils. While linear alcohol esters may offer a higher VI, INA provides a more robust overall performance profile.

  • As a Surfactant Precursor: INA-based surfactants are highly effective in applications requiring rapid wetting and low foam, a direct consequence of their molecular architecture.[11][12] This makes them a preferred choice over high-foaming linear alcohol ethoxylates in many modern cleaning systems.

The choice between this compound and its alternatives is not one of simple superiority, but of targeted application. For formulators seeking a readily biodegradable, high-performance, and versatile chemical building block, this compound provides a scientifically sound and field-proven solution. This guide equips researchers and developers with the foundational data and causal understanding necessary to make informed decisions in the development of next-generation sustainable products.

References

  • Microbe Investigations. (n.d.). OECD 301B Biodegradation Test - CO2 Evolution Test.
  • Aropha. (n.d.). Types of OECD 301 Biodegradation Tests.
  • Ataman Kimya. (n.d.). This compound.
  • Global Trade Online. (2026). The Crucial Role of this compound in Modern Plasticizer Manufacturing.
  • Smithers. (n.d.). SETAC Presentation: OECD 301B Ready Biodegradation Test Design.
  • Wilfred Laboratories. (2025). Lubricant Testing Solutions.
  • Royal Society of Chemistry. (n.d.). Polarisation effects on the solvation properties of alcohols.
  • Paragon Scientific. (2024). Laboratory Methods for Testing Lubricants: Ensuring Performance and Reliability.
  • BPC Instruments. (2020). OECD Guideline for Testing of Chemicals (Test No. 301: Ready Biodegradability) 1992.
  • Contract Laboratory. (2025). OECD 301 Biodegradability Testing: A Strategic Tool for Sustainable Product Development.
  • Bruker. (n.d.). Lubricants Testing.
  • ACS Publications. (1964). Fluoro Alcohols Show High Solvency Power.
  • Alfa Chemistry. (2025). How Lubricating Oils and Greases Are Tested.
  • IQLubricants. (n.d.). How we test the products.
  • Persistence Market Research. (2024). This compound Market.
  • Wikipedia. (n.d.). This compound.
  • Johnson Matthey. (n.d.). This compound (INA).
  • Research and Markets. (n.d.). This compound - Global Strategic Business Report.
  • Semantic Scholar. (n.d.). Synthesis and Properties of Isononyl-Extended Multibranched Alcohol Polyether Nonionic Surfactants.
  • ResearchGate. (n.d.). Evaluation of Two Cosolvency Models to Predict Solute Partitioning between Polymers (LDPE) and Water - Ethanol Simulating Solvent Mixtures.
  • OECD Existing Chemicals Database. (n.d.). Alcohols, C14-18 and C16-18-unsatd..
  • Google Patents. (n.d.). Environmentally friendly lubricants.
  • National Institutes of Health (NIH). (2022). The Global Polarity of Alcoholic Solvents and Water – Importance of the Collectively Acting Factors Density, Refractive Index and Hydrogen Bonding Forces.
  • National Institutes of Health (NIH). (n.d.). Green Surfactants (Biosurfactants): A Petroleum-Free Substitute for Sustainability.
  • BB Energy. (n.d.). 8 Best Eco-Friendly Alternatives to Traditional Lubricants.
  • KLONDIKE Lubricants. (2021). Biodegradable Lubricants - An Environmentally Safer Alternative.
  • Novvi. (n.d.). Biodegradable lubricants: Working definitions, review of key applications and prospects for growth.
  • STLE.org. (n.d.). In search of: The perfect biodegradable lubricant.
  • Rahco Rubber. (n.d.). Elastomer Fluid Compatibility.
  • eScholarship.org. (2015). Material compatibility evaluation for elastomers, plastics, and metals exposed to ethanol and butanol blends.
  • Ecoseal. (n.d.). Elastomer Compounds Chemical Compatibility.
  • Royal Society of Chemistry. (n.d.). An evaluation of solvent effects and ethanol oxidation.

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Isononyl Alcohol for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail extends beyond the experimental design to the entire lifecycle of the chemicals we handle. Isononyl alcohol (INA), a versatile C9 primary alcohol, finds its utility in various applications. However, its proper disposal is a critical aspect of laboratory safety and environmental responsibility that demands a thorough understanding of its chemical properties and the regulatory landscape. This guide provides a comprehensive, step-by-step approach to the safe and compliant disposal of this compound, grounded in scientific principles and field-proven best practices.

Understanding this compound: Hazard Profile and Disposal Rationale

This compound is a combustible liquid that can cause skin irritation and serious eye damage.[1] It is also recognized as being harmful to aquatic life with long-lasting effects, making its containment and proper disposal an environmental imperative.[2] The primary rationale behind the specific disposal procedures for this compound is to mitigate its health hazards, prevent environmental contamination, and ensure compliance with hazardous waste regulations. Improper disposal, such as pouring it down the drain, can lead to harmful environmental discharges and potentially violate local and national regulations.[2][3]

PropertyValueSource
CAS Number 27458-94-2[3]
Appearance Clear Liquid[4]
Flash Point 94 °C[4]
Boiling Point 198 °C[4]
Hazards Skin Irritation, Serious Eye Damage, Harmful to Aquatic Life[1][2]
Regulatory Framework: EPA Hazardous Waste Classification

The U.S. Environmental Protection Agency (EPA) regulates the disposal of chemical waste under the Resource Conservation and Recovery Act (RCRA). The classification of this compound as a hazardous waste depends on its characteristics and how it was used.

  • Ignitability (D001): While this compound is combustible, its flashpoint of 94°C is above the 60°C (140°F) threshold for the EPA's ignitability characteristic (D001).[5] Therefore, in its pure, unused form, it would not typically be classified as a D001 hazardous waste.

  • Listed Wastes (F-List): If this compound is used as a solvent, the resulting waste stream could potentially be classified as a "listed" hazardous waste. Specifically, it could fall under the F003 or F005 waste codes for spent non-halogenated solvents.[6][7][8] The applicability of these codes depends on the specific solvent mixture and its use. It is crucial to consult your institution's Environmental Health and Safety (EHS) office to determine the correct waste code based on your specific processes.

The following diagram illustrates the decision-making process for classifying this compound waste:

G start This compound Waste Generated is_used Was the this compound used as a solvent? start->is_used is_mixed Is it mixed with other spent solvents listed in F001, F002, F004, or F005 at >=10% total volume? is_used->is_mixed Yes is_pure Is it a pure, unused product being discarded? is_used->is_pure No f003 Classify as F003 Hazardous Waste. is_mixed->f003 Yes (if only mixed with other F003 solvents) f005 Classify as F005 Hazardous Waste (if mixed with specific solvents like toluene, MEK, etc.). Consult EHS. is_mixed->f005 Yes (if mixed with F001, F002, F004, F005 solvents) consult_ehs Consult institutional EHS for proper classification and disposal. is_mixed->consult_ehs No not_hazardous Likely not a characteristic hazardous waste for ignitability. Consult EHS for state/local regulations. is_pure->not_hazardous

Caption: Decision workflow for this compound waste classification.

Disposal Protocols

Adherence to a systematic disposal protocol is paramount for safety and compliance. The following sections detail the step-by-step procedures for handling this compound waste in different laboratory scenarios.

Part 1: Disposal of Small Quantities of Unused or Contaminated this compound

This protocol is intended for quantities typically less than 1 liter generated during routine laboratory procedures.

Step-by-Step Methodology:

  • Personal Protective Equipment (PPE): Before handling any chemical waste, don the appropriate PPE, including:

    • Chemical-resistant gloves (Nitrile or other chemically compatible gloves).[9]

    • Safety glasses or goggles.

    • A lab coat.

  • Waste Container Selection:

    • Select a chemically compatible waste container. High-density polyethylene (HDPE) or glass containers are generally suitable.[10] Avoid using PVC containers, as this compound can react with them.[2]

    • Ensure the container is clean, in good condition, and has a secure, leak-proof cap.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound."[11]

    • Include the date of accumulation and the name of the generating researcher or lab.

  • Waste Transfer:

    • Carefully pour the this compound waste into the labeled container, using a funnel to prevent spills.

    • Do not mix this compound with other incompatible waste streams.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[12]

    • The SAA should be a secondary containment tray to prevent the spread of any potential leaks.

    • Store away from strong oxidizing agents, inorganic acids, and other incompatible materials.[2]

  • Disposal Request:

    • Once the container is full or has been in storage for the maximum allowable time per your institution's policy, contact your EHS office to arrange for pickup and disposal by a licensed hazardous waste contractor.[11]

Part 2: Management of this compound Spills and Contaminated Materials

In the event of a spill, a prompt and correct response is crucial to minimize exposure and environmental impact.

Small Spills (less than 1 gallon):

This procedure is for small spills that can be safely managed by trained laboratory personnel.[9]

Step-by-Step Methodology:

  • Alert and Isolate:

    • Alert personnel in the immediate area of the spill.

    • If the material is volatile, ensure adequate ventilation, such as a fume hood.

  • Don PPE:

    • Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Containment and Absorption:

    • Contain the spill by surrounding it with an inert absorbent material such as sand, vermiculite, or a commercial sorbent pad.[3][9]

    • Work from the outside of the spill inward to prevent spreading.

  • Collection:

    • Once the this compound is fully absorbed, carefully scoop the contaminated absorbent into a designated hazardous waste container.[3] Use non-sparking tools if there is any concern about flammable vapors.

  • Decontamination:

    • Clean the spill area with soap and water.

  • Waste Disposal:

    • Seal and label the container with the contaminated materials as "Hazardous Waste: this compound Debris."

    • Dispose of the waste through your institution's EHS office.[9]

Large Spills (greater than 1 gallon):

For large spills, the immediate priority is the safety of personnel.

Step-by-Step Methodology:

  • Evacuate:

    • Immediately evacuate the area.

  • Isolate:

    • Close the doors to the affected area to contain vapors.

  • Notify:

    • Contact your institution's emergency response team or EHS office immediately.[9]

    • Provide them with the identity of the spilled chemical (this compound), the approximate quantity, and the location.

  • Do Not Attempt to Clean Up:

    • Do not attempt to clean up a large spill unless you are a trained emergency responder with the appropriate equipment.

The following diagram outlines the general workflow for responding to an this compound spill:

G spill This compound Spill Occurs assess_size Assess Spill Size spill->assess_size small_spill < 1 Gallon assess_size->small_spill Small large_spill > 1 Gallon assess_size->large_spill Large alert_isolate Alert Personnel & Isolate Area small_spill->alert_isolate evacuate Evacuate Area large_spill->evacuate don_ppe Don Appropriate PPE alert_isolate->don_ppe contain_absorb Contain & Absorb with Inert Material don_ppe->contain_absorb collect_waste Collect Contaminated Material into Labeled Waste Container contain_absorb->collect_waste decontaminate Decontaminate Spill Area collect_waste->decontaminate dispose Dispose of Waste via EHS decontaminate->dispose notify_ehs Notify Institutional Emergency Response/EHS evacuate->notify_ehs

Sources

Mastering the Margin of Safety: A Guide to Personal Protective Equipment for Isononyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researchers, scientists, and drug development professionals navigating the complexities of the modern laboratory, a deep and intuitive understanding of chemical safety is not merely a regulatory requirement—it is the bedrock of scientific integrity and innovation. Isononyl alcohol (INA), a branched-chain primary alcohol, is a valuable precursor in the synthesis of plasticizers, surfactants, and lubricants.[1][2][3] While generally considered safe when handled correctly, its potential to cause skin and eye irritation necessitates a rigorous and well-understood personal protective equipment (PPE) protocol.[1][4] This guide moves beyond a simple checklist to provide a comprehensive, risk-based framework for the safe handling of this compound, ensuring that your focus remains on your research, confident in the protective measures you've employed.

Understanding the Risks: The "Why" Behind the "What"

This compound primarily presents a contact hazard. The core objective of your PPE strategy is to create an impermeable barrier between you and the substance. The key hazards to mitigate are:

  • Skin Irritation: Direct contact can cause skin irritation. Prolonged or repeated exposure may lead to more significant dermal effects. Therefore, appropriate gloves and protective clothing are non-negotiable.

  • Serious Eye Damage: The most significant risk associated with this compound is the potential for serious eye damage upon contact. This elevates the requirement for eye and face protection from a recommendation to an essential mandate.

  • Respiratory Irritation: While not highly volatile, inhalation of this compound vapors or mists, particularly at elevated temperatures or in poorly ventilated areas, can cause respiratory irritation.[4]

A Multi-Tiered Approach to Protection: Selecting Your PPE

The selection of PPE is not a one-size-fits-all directive. It is a dynamic process that must be adapted to the specific procedure being undertaken. We have structured our recommendations to correspond with the escalating levels of risk associated with different laboratory operations.

Given the risk of serious eye damage, robust eye and face protection is paramount.

  • Standard Laboratory Operations (e.g., small-volume transfers, sample preparation): At a minimum, tightly fitting safety goggles that conform to EN 166 (EU) or NIOSH (US) standards should be worn.[5]

  • Operations with Splash Potential (e.g., large-volume transfers, mixing, heating): A face shield, worn in conjunction with safety goggles, is required to protect the entire face from splashes.[6][7] An eye wash station and safety shower must be readily accessible in the immediate work area.[4]

Choosing the correct gloves is critical, as some materials may be degraded by this compound.

  • Recommended Glove Types: Chemical-resistant gloves are mandatory.[4] Look for gloves that meet the EN 374 standard in the EU or have been tested for resistance to alcohols. Materials such as nitrile or butyl rubber are generally suitable for incidental contact. For prolonged contact or immersion, consult the glove manufacturer's compatibility charts.

  • Glove Inspection and Technique: Always inspect gloves for any signs of degradation or perforation before use.[5] Employ proper glove removal techniques to avoid contaminating your skin. Hands should be washed thoroughly with soap and water after removing gloves.[5][8]

Protective clothing prevents incidental contact with the skin and contamination of personal clothing.

  • Routine Use: A standard laboratory coat is sufficient for most small-scale operations.

  • Procedures with Higher Splash Risk: For larger-scale work or when there is a significant risk of splashing, a chemical-resistant apron or coveralls should be worn over the lab coat.[4][6] In the event of contamination, all affected clothing must be removed immediately and washed before reuse.

Engineering controls, such as fume hoods and adequate ventilation, are the primary methods for controlling exposure to vapors.[4][9]

  • When is it necessary? Respiratory protection should be used if you are working outside of a fume hood, if ventilation is inadequate, or during a large spill clean-up where vapor concentrations may exceed exposure limits.[5]

  • What to use: A NIOSH or European Standard EN 149 approved air-purifying respirator with an organic vapor cartridge is recommended.[5][6] For major incidents, a self-contained breathing apparatus (SCBA) may be necessary.[4]

Table 1: Summary of PPE Recommendations for this compound

Task / Hazard Level Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low Risk (Small-scale, controlled transfers in a fume hood)Safety GogglesChemical-resistant gloves (e.g., Nitrile)Laboratory CoatNot typically required with proper ventilation
Moderate Risk (Benchtop procedures with potential for minor splashes)Safety Goggles and Face ShieldChemical-resistant glovesLaboratory Coat and Chemical-resistant ApronRecommended if ventilation is suboptimal
High Risk (Large-volume transfers, spill clean-up)Safety Goggles and Face ShieldHeavy-duty, chemical-resistant gloves (e.g., Butyl)Chemical-resistant coverallsAir-purifying respirator with organic vapor cartridge

Procedural Discipline: Donning, Doffing, and Disposal

The effectiveness of PPE is contingent upon its correct use.

Step-by-Step Donning and Doffing Sequence
  • Donning (Putting On):

    • Put on your lab coat or coveralls.

    • Wash your hands.

    • Put on your respirator (if required), ensuring a proper seal.

    • Put on your safety goggles and face shield.

    • Put on your gloves, ensuring the cuffs go over the sleeves of your lab coat.

  • Doffing (Taking Off):

    • Remove gloves using a proper technique to avoid touching the outside with your bare hands.

    • Remove the face shield and goggles.

    • Remove the lab coat or coveralls, turning it inside out as you remove it.

    • Remove your respirator (if worn).

    • Wash your hands thoroughly with soap and water.

Operational Plans for Contaminated PPE and Disposal
  • Reusable PPE: Contaminated reusable PPE, such as face shields and chemical-resistant aprons, should be decontaminated according to your institution's standard operating procedures.

  • Disposable PPE: Used disposable gloves, coveralls, and respirator cartridges should be considered hazardous waste.

  • Disposal: Collect all contaminated disposable PPE in a suitable, clearly labeled, and sealed container for disposal.[5][9] This waste must be handled by a licensed disposal company in accordance with local, state, and federal regulations.[4][10] Do not mix with general laboratory waste.

Emergency Protocols: Responding to PPE Failure or Exposure

In the event of an exposure, immediate and correct action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15-20 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[5][6] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[5]

  • Skin Contact: Remove all contaminated clothing immediately.[8] Wash the affected skin area with plenty of soap and water.[5] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[4][5] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • Spill Response: In the case of a spill, evacuate the immediate area.[11] For a small spill, and only if you are trained and have the correct PPE, contain the spill with an inert absorbent material like sand or vermiculite.[4] Collect the absorbed material into a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's emergency response team.

.dot

PPE_Decision_Workflow This compound PPE Decision Workflow start Start: Task involving This compound check_ventilation Is the task performed in a certified chemical fume hood? start->check_ventilation check_splash Is there a significant risk of splashing? check_ventilation->check_splash Yes check_aerosol Potential for aerosol/vapor generation outside hood? check_ventilation->check_aerosol No ppe_low Minimum PPE: - Safety Goggles - Nitrile Gloves - Lab Coat check_splash->ppe_low No ppe_moderate Moderate PPE: - Safety Goggles & Face Shield - Nitrile Gloves - Lab Coat & Apron check_splash->ppe_moderate Yes end_procedure Proceed with Task ppe_low->end_procedure ppe_moderate->end_procedure ppe_high High-Risk PPE: - Safety Goggles & Face Shield - Chemical-Resistant Gloves - Chemical-Resistant Coveralls respirator Add Respirator: - Air-purifying respirator with organic vapor cartridge ppe_high->respirator check_aerosol->ppe_moderate No check_aerosol->ppe_high Yes respirator->end_procedure

Caption: PPE selection workflow for this compound.

References

  • MATERIAL SAFETY DATA SHEET. (Provided by a confidential source)
  • Angene Chemical.
  • BASF.
  • CHEMM. Personal Protective Equipment (PPE). [Link]
  • US EPA. Personal Protective Equipment. [Link]
  • Pharma Beginners. Personal Protective Equipment (PPE) usage. [Link]
  • Charkit. What emergency measures should be taken in case of I-butanol spill? - Blog. [Link]
  • UF Health. Isopropanol Alcohol Poisoning. [Link]
  • University of Kentucky. Emergency Procedures for Incidents Involving Chemicals - Research Safety. [Link]
  • Johnson M
  • LookChem. Specification for storage and transport of isononanol. [Link]
  • GOV.UK.
  • Hazardous Waste Experts. Guidelines for Solvent Waste Recycling and Disposal. [Link]
  • Northwestern University. Hazardous Waste Disposal Guide - Research Safety. [Link]

Sources

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.